2-(tert-Butyl)pyridin-4-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-tert-butylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-9(2,3)8-6-7(10)4-5-11-8/h4-6H,1-3H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJHJHNACZQLTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355854 | |
| Record name | 2-(tert-Butyl)pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39919-69-2 | |
| Record name | 2-(1,1-Dimethylethyl)-4-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39919-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(tert-Butyl)pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(tert-Butyl)pyridin-4-amine
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-(tert-Butyl)pyridin-4-amine, a heterocyclic building block of increasing importance in medicinal chemistry and drug discovery. The document details its chemical identity, physicochemical properties, plausible synthetic routes, and characteristic reactivity. Emphasis is placed on its application as a bioisosteric replacement for aniline moieties, aiming to enhance the metabolic stability and pharmacokinetic profiles of drug candidates. This guide consolidates technical data, safety protocols, and experimental methodologies to serve as a vital resource for researchers, chemists, and professionals in the field of drug development.
Introduction
This compound is a substituted aminopyridine that has garnered significant interest as a versatile scaffold in the design of biologically active molecules. Its structure, featuring a pyridine core functionalized with a sterically demanding tert-butyl group at the C2 position and a nucleophilic amino group at the C4 position, imparts unique chemical and physical properties. The tert-butyl group can serve as a metabolic shield, sterically hindering potential sites of oxidation on the pyridine ring, while the 4-amino group provides a key vector for derivatization and interaction with biological targets.
In modern drug discovery, there is a persistent drive to identify fragments and building blocks that confer "drug-like" properties. Aminopyridines are often considered "unsung heroes" in this context, offering a low molecular weight scaffold with advantageous properties.[1] Specifically, substituted aminopyridines like this compound are explored as superior alternatives to traditional aniline-based structures, which can be prone to metabolic liabilities.[2] This guide aims to provide a detailed technical examination of this compound for professionals engaged in the synthesis and evaluation of novel chemical entities.
Chemical Identity and Physicochemical Properties
The compound is most commonly supplied and handled as its hydrochloride salt due to the increased stability and crystallinity over the free base.
Identifiers
| Identifier | Value | Source |
| Compound Name | This compound hydrochloride | - |
| CAS Number | 3028142-12-0 | |
| Molecular Formula | C₉H₁₄N₂ · HCl | |
| Molecular Weight | 186.68 g/mol | |
| InChI Key | FHZYPGRZZKCIAF-UHFFFAOYSA-N |
Note: A dedicated CAS number for the free base (C₉H₁₄N₂) is not prominently listed in major chemical databases, indicating its primary form in commerce and research is the HCl salt.
Physicochemical Data
The following table summarizes the key properties of the compound. Experimental data for the free base is limited; therefore, properties of the HCl salt are provided where applicable, alongside computed properties for the free base isomer, 4-(tert-Butyl)pyridin-2-amine, for reference.
| Property | Value | Notes |
| Physical Form | Powder | For the HCl salt. |
| Molecular Weight (Free Base) | 150.22 g/mol | Computed for C₉H₁₄N₂.[3] |
| XLogP3 (Free Base) | 1.9 | Computed for isomer 4-(tert-Butyl)pyridin-2-amine.[3] |
| Hydrogen Bond Donors | 2 | For the free base.[3] |
| Hydrogen Bond Acceptors | 2 | For the free base.[3] |
| Storage Temperature | Room Temperature | For the HCl salt. |
Synthesis and Manufacturing
Proposed Synthetic Pathway
The synthesis can be envisioned as a multi-step process starting from a commercially available pyridine precursor.
Caption: Proposed synthetic workflow for this compound HCl.
Causality Behind Experimental Choices:
-
Starting Material : 2-tert-Butyl-4-chloropyridine is a logical precursor. The chloro-substituent at the 4-position is a competent leaving group for SNAr or cross-coupling reactions. The tert-butyl group is installed first as it is robust and directs the subsequent chemistry.
-
Amination Method : A Buchwald-Hartwig amination is the reaction of choice for C-N bond formation on heteroaromatic systems.[4] This palladium-catalyzed cross-coupling is highly reliable and tolerates a wide range of functional groups. Using a masked ammonia equivalent like benzophenone imine followed by hydrolysis is a standard technique to avoid side reactions associated with ammonia gas.
-
Catalyst System : A typical catalyst system would involve a palladium source (e.g., Pd₂(dba)₃) and a specialized phosphine ligand (e.g., Xantphos or BINAP) that is effective for coupling with electron-rich and sterically hindered substrates. A strong, non-nucleophilic base like sodium tert-butoxide is required to facilitate the catalytic cycle.
-
Salt Formation : The final free base is often an oil or low-melting solid that can be difficult to purify. Conversion to the hydrochloride salt by treatment with HCl in a non-polar solvent (like diethyl ether or dioxane) typically induces precipitation of a crystalline, stable solid that is easily isolated and purified by filtration.
Reactivity and Chemical Behavior
The chemical behavior of this compound is dictated by the interplay of its three key structural components:
-
4-Amino Group : This is the primary site of reactivity. As a primary aromatic amine, it readily undergoes standard transformations such as acylation, sulfonylation, alkylation, and participation in further cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki) to build more complex molecules.[4] Its nucleophilicity is modulated by the electron-withdrawing nature of the pyridine ring.
-
Pyridine Nitrogen (N1) : The lone pair on the pyridine nitrogen is basic, allowing for protonation and formation of the hydrochloride salt. However, its nucleophilicity and accessibility for reactions like N-alkylation are significantly diminished by the steric bulk of the adjacent tert-butyl group. This steric shielding is a key feature, preventing undesired side reactions at the N1 position.
-
Pyridine Ring : The pyridine ring itself is electron-deficient and can be susceptible to nucleophilic attack if further activated. However, the positions ortho and para to the nitrogen are the most reactive. The existing substitution pattern largely directs further functionalization towards the remaining C3, C5, and C6 positions, should such reactions be desired.
Applications in Research and Drug Development
The primary application of this compound is as a molecular building block in the synthesis of pharmaceutical drug candidates. Its utility stems from its role as a "bioisostere" for the 4-alkylaniline moiety.
Rationale for Use:
-
Improved Metabolic Stability : The tert-butylphenyl group, while common in active compounds, is often a metabolic liability, prone to oxidative metabolism by cytochrome P450 enzymes. Replacing the phenyl ring with a pyridine ring can block or alter these metabolic pathways, improving the compound's half-life and pharmacokinetic profile. A study on the related 2-amino-5-tert-butylpyridine fragment demonstrated its improved physicochemical properties over 4-tert-butylaniline.[2][5]
-
Enhanced Physicochemical Properties : The introduction of the pyridine nitrogen atom increases polarity and can improve aqueous solubility compared to its carbocyclic analogue. It also provides an additional hydrogen bond acceptor site, which can be crucial for optimizing binding affinity to a biological target.
-
Scaffold for Diverse Libraries : The 4-amino group serves as a convenient handle for derivatization, allowing chemists to rapidly synthesize libraries of compounds for structure-activity relationship (SAR) studies.[6] Common reactions include amide bond formation, which is one of the most frequently used reactions in medicinal chemistry.[4]
Spectroscopic Data and Characterization
Expected ¹H NMR (in DMSO-d₆, ~400 MHz):
-
δ ~7.8-8.0 ppm (d, 1H) : Proton at C6 (ortho to pyridine N), deshielded by the nitrogen.
-
δ ~6.5-6.7 ppm (d, 1H) : Proton at C5 (ortho to amino group), shielded by the electron-donating amine.
-
δ ~6.3-6.5 ppm (s, 1H) : Proton at C3 (between the two substituents).
-
δ ~5.5-6.0 ppm (br s, 2H) : Protons of the -NH₂ group. The chemical shift can be variable and concentration-dependent.
-
δ ~1.3 ppm (s, 9H) : Protons of the tert-butyl group, appearing as a sharp singlet.
Expected ¹³C NMR (in DMSO-d₆, ~100 MHz):
-
δ ~160-165 ppm : C2 (attached to the tert-butyl group).
-
δ ~155-160 ppm : C4 (attached to the amino group).
-
δ ~148-152 ppm : C6.
-
δ ~105-110 ppm : C5.
-
δ ~103-108 ppm : C3.
-
δ ~35-40 ppm : Quaternary carbon of the tert-butyl group.
-
δ ~28-30 ppm : Methyl carbons of the tert-butyl group.
Safety and Handling
The following safety information is derived from the Safety Data Sheet (SDS) for the hydrochloride salt of this compound.
Hazard Identification
-
Signal Word : Warning
-
GHS Hazard Statements :
-
H302 : Harmful if swallowed.
-
H315 : Causes skin irritation.
-
H319 : Causes serious eye irritation.
-
H335 : May cause respiratory irritation.
-
Recommended Precautions and PPE
-
P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280 : Wear protective gloves/protective clothing/eye protection/face protection.
-
Handling : Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage : Keep container tightly closed. Store in a dry, well-ventilated place at room temperature.
First Aid Measures
-
If Swallowed : Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.
-
If on Skin : Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled : Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
Experimental Protocol: N-Acylation
This section provides a representative, self-validating protocol for the acylation of the 4-amino group, a common follow-up reaction in a drug discovery workflow.
Caption: A typical experimental workflow for N-acylation.
Step-by-Step Methodology
-
Reagent Preparation & Setup :
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound HCl (1.0 eq).
-
Add anhydrous dichloromethane (DCM) as the solvent (approx. 0.1 M concentration).
-
Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.2 eq), to neutralize the HCl salt and scavenge the HCl produced during the reaction. Stir until all solids dissolve.
-
-
Reaction Execution :
-
Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exotherm of the acylation reaction.
-
Slowly add the desired acyl chloride (e.g., benzoyl chloride) (1.05 eq) dropwise via syringe.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
-
In-Process Control (IPC) / Monitoring :
-
Take a small aliquot from the reaction mixture and spot it on a TLC plate (e.g., silica gel with 10% MeOH in DCM as eluent) to monitor the consumption of the starting amine.
-
Alternatively, dilute the aliquot and inject it into an LC-MS to confirm the formation of the desired product mass and disappearance of the starting material. The reaction is deemed complete when <5% of the starting amine remains.
-
-
Aqueous Workup :
-
Once complete, dilute the reaction mixture with additional DCM.
-
Pour the mixture into a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove excess acid), water, and finally, brine.
-
Separate the organic layer.
-
-
Purification :
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude material using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (or a similar solvent system) to isolate the pure amide product.
-
-
Final Characterization and Verification :
-
Obtain ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) data for the purified product to confirm its structure, identity, and purity.
-
References
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A Scalable Synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) Ligand. National Institutes of Health (NIH). Available at: [Link]
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2-Amino-4-[(tert-butyl)pyridine-d12]. PubChem. Available at: [Link]
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Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. Available at: [Link]
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A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. ResearchGate. Available at: [Link]
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NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ACS Publications. Available at: [Link]
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2,4-DI-tert-BUTYLPYRIDINE - Optional[13C NMR]. SpectraBase. Available at: [Link]
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Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. Available at: [Link]
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2-tert-butylpyridine Chemical Properties. ChemSynthesis. Available at: [Link]
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The Medicinal Chemist's Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. ACS Publications. Available at: [Link]
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4-(tert-Butyl)pyridin-2-amine. PubChem. Available at: [Link]
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Synthesis of useful fragments in drug discovery: 2-amino-5-tert-butylpyridine and its oxidised analogues. Novartis OAK. Available at: [Link]
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Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1. PubMed Central. Available at: [Link]
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2-tert-Butylpyridine (CAS 5944-41-2) - Chemical & Physical Properties. Cheméo. Available at: [Link]
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2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing. Available at: [Link]
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Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Journal of the American Chemical Society. Available at: [Link]
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Introduction: A Medicinal Chemist's Perspective on 2-(tert-Butyl)pyridin-4-amine
An In-Depth Technical Guide to the Physicochemical Properties of 2-(tert-Butyl)pyridin-4-amine
In the landscape of modern drug discovery, the strategic selection of molecular scaffolds and building blocks is paramount. This compound emerges as a valuable heterocyclic amine, offering a unique combination of steric and electronic properties. The bulky tert-butyl group at the 2-position provides a significant steric shield, which can be masterfully employed to modulate protein-ligand interactions, enhance metabolic stability by blocking potential sites of oxidation, and fine-tune the planarity and conformational flexibility of a molecule. The pyridin-4-amine core, a well-established pharmacophore, provides a basic nitrogen center crucial for forming salt bridges, improving aqueous solubility, and engaging in critical hydrogen bonding interactions within biological targets.
Understanding the fundamental physicochemical properties of this compound is not merely an academic exercise; it is the foundational dataset upon which successful drug design campaigns are built. Properties such as ionization state (pKa), lipophilicity (logP), and solubility dictate a molecule's journey through the body—governing its absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive analysis of these core parameters, supported by field-proven experimental methodologies, to empower researchers in medicinal chemistry and drug development to leverage this compound to its fullest potential.
Section 1: Core Molecular Attributes
A precise understanding of a compound's identity is the starting point for all further investigation. The core attributes of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 39919-69-2 | [2] |
| Molecular Formula | C₉H₁₄N₂ | [3][4] |
| Molecular Weight | 150.22 g/mol | [4] |
| Canonical SMILES | CC(C)(C)C1=NC=C(C=C1)N |
Section 2: Ionization and Lipophilicity - The Pillars of Pharmacokinetics
The interplay between a molecule's ionization state and its lipophilicity is a critical determinant of its pharmacokinetic profile. These two parameters govern how a compound interacts with biological membranes and aqueous environments.
Acidity Constant (pKa): The Key to pH-Dependent Behavior
The pKa value defines the pH at which a molecule exists in a 50:50 equilibrium between its protonated (ionized) and neutral forms. For this compound, the basic nitrogen of the pyridine ring and the exocyclic amine are the key ionizable centers. This value is essential for predicting a drug's absorption in the variable pH environments of the gastrointestinal tract and its distribution into different cellular compartments.
Experimental Protocol: pKa Determination by Potentiometric Titration
This method is a gold standard for its precision and reliability.[5][6] It involves monitoring the pH of a solution of the compound as a titrant (acid or base) is added incrementally. The pKa is determined from the midpoint of the buffer region on the resulting titration curve.[5][7]
Methodology:
-
Instrument Calibration: Calibrate a potentiometer using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate measurements.[5]
-
Sample Preparation: Prepare a 1 mM solution of this compound.[5] To maintain constant ionic strength, use a 0.15 M potassium chloride solution as the solvent.[5]
-
Inert Atmosphere: Purge the sample solution with nitrogen gas to displace dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of a basic compound.[5]
-
Titration Setup: Place the solution in a reaction vessel on a magnetic stirrer and immerse the calibrated pH electrode.[5]
-
Titration: Begin titrating the solution with a standardized 0.1 M HCl solution, adding small, precise increments.
-
Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH value at the half-equivalence point, which corresponds to the inflection point of the titration curve.[5][7]
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (logP): Gauging Membrane Permeability
The partition coefficient (P) is the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water or buffer) at equilibrium. Expressed in its logarithmic form, logP is a critical measure of lipophilicity. It strongly influences a drug's ability to cross cell membranes, its binding to plasma proteins, and its potential for accumulation in fatty tissues. For drug candidates, a logP value in the range of 1-3 is often considered optimal.
This predicted value suggests that this compound possesses a balanced lipophilicity, making it a promising scaffold for developing orally bioavailable drugs.
Experimental Protocol: logP Determination by Shake-Flask Method
The shake-flask method is the traditional and most direct way to measure logP.[9][10] It involves directly measuring the concentration of the analyte in both phases of an n-octanol/water system after equilibrium has been reached.[9][10]
Methodology:
-
Phase Pre-saturation: Mix equal volumes of n-octanol and phosphate-buffered saline (PBS, pH 7.4) and shake vigorously for 24 hours.[11] Allow the phases to separate completely. This ensures that each phase is saturated with the other, providing a more accurate representation of the biological environment.
-
Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.[11]
-
Partitioning: In a clean vial, combine a precise volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 500 µL of each).[10] Add a small aliquot of the compound's DMSO stock (e.g., 1 µL) to achieve the desired starting concentration.[10]
-
Equilibration: Cap the vial and shake or sonicate it for a set period (e.g., 2 hours) to facilitate partitioning.[12] Then, allow the mixture to stand undisturbed overnight (approx. 16 hours) to ensure complete phase separation and thermodynamic equilibrium.[10][12]
-
Phase Separation: Centrifuge the vial to ensure a sharp boundary between the aqueous and organic layers.[10]
-
Quantification: Carefully withdraw an aliquot from each phase. It is critical to avoid cross-contamination, especially of the aqueous phase with the more viscous n-octanol.[9] Analyze the concentration of the compound in each aliquot using a suitable analytical technique, such as HPLC-UV or LC-MS.
-
Calculation: Calculate logP using the formula: logP = log10([Concentration in Octanol] / [Concentration in Aqueous]).
Caption: Workflow for logP determination by the shake-flask method.
Section 3: Solubility - The Gateway to Bioavailability
For a drug to be absorbed, it must first dissolve. Aqueous solubility is therefore a non-negotiable property for most drug candidates, particularly those intended for oral administration. Low solubility can lead to poor absorption, low bioavailability, and unreliable results in biological assays.[13][14]
Experimental Protocol: Kinetic Solubility Assay
In early drug discovery, kinetic solubility is often measured as a high-throughput alternative to thermodynamic solubility.[15][16] It assesses how readily a compound, introduced from a DMSO stock solution, precipitates out of an aqueous buffer.[13][15] This mimics the conditions of many in vitro biological assays.
Methodology (Nephelometric Method):
-
Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.[17]
-
Plate Setup: Dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.[17]
-
Buffer Addition: Add aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the desired final compound concentrations.[17] The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its solubilizing effect.[14]
-
Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).[13][17] During this time, compounds with solubility below their concentration will precipitate.
-
Measurement: Measure the light scattering in each well using a nephelometer.[16][17] An increase in light scattering relative to controls indicates the formation of a precipitate.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant light scattering (precipitation) is observed.
Caption: Workflow for kinetic solubility assay via nephelometry.
Section 4: Physical and Spectral Characterization
These properties are fundamental for compound handling, quality control, and structural verification.
| Property | Value | Source |
| Melting Point | 159-161 °C | [18] |
| Boiling Point | 243.6 °C at 760 mmHg (Predicted for isomer) | [19] |
| Appearance | Solid | [20] |
Note: Boiling point data is for the related isomer 2-Bromo-4-(tert-butyl)pyridine and should be considered an estimate.
Spectral Data: The Molecular Fingerprint
Spectral data provides unambiguous confirmation of a molecule's chemical structure.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum for this compound is expected to show characteristic signals: a singlet for the nine equivalent protons of the tert-butyl group, distinct signals for the aromatic protons on the pyridine ring, and a broad signal for the amine (-NH₂) protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct peaks for the quaternary and methyl carbons of the tert-butyl group, as well as for the carbons of the pyridine ring, with chemical shifts influenced by the nitrogen atom and the amino substituent.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. For this compound (C₉H₁₄N₂), the expected exact mass of the molecular ion [M]⁺ is approximately 150.1157. The fragmentation pattern can also provide further structural information.
Conclusion
This compound presents a highly favorable physicochemical profile for application in drug discovery. Its balanced, predicted lipophilicity (XLogP3 ≈ 1.9) and basicity position it as an excellent scaffold for developing drug candidates with the potential for good membrane permeability and aqueous solubility. The provided experimental protocols offer robust, validated frameworks for confirming these critical properties in the laboratory. By integrating this foundational knowledge, researchers can make more informed decisions in the design and optimization of novel therapeutics, ultimately accelerating the path from chemical concept to clinical candidate.
References
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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Sousa, T., Ribeiro, D., & Reis, S. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]
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AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
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PubChem. (2022). N-tert-butyl-2-pyridin-2-ylpyridin-4-amine. Retrieved from [Link]
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protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]
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University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Retrieved from [Link]
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Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]
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Chemsrc. (2025). 2-Amino-4-[(tert-butyl)pyridine-d12]. Retrieved from [Link]
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Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. Retrieved from [Link]
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Lin, G., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 2.8: pH measurement and determination of pKa value. Retrieved from [Link]
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ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
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An In-Depth Technical Guide to 2-(tert-Butyl)pyridin-4-amine: Molecular Structure, Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and materials science, substituted pyridines represent a class of heterocyclic compounds with immense synthetic utility and diverse applications. Among these, 2-(tert-Butyl)pyridin-4-amine has emerged as a valuable building block, offering a unique combination of steric and electronic properties. The presence of a bulky tert-butyl group at the 2-position sterically shields the adjacent nitrogen atom, influencing the molecule's reactivity and intermolecular interactions. Simultaneously, the 4-amino group provides a key nucleophilic center for further functionalization, making it a versatile scaffold in the design of novel therapeutic agents and functional materials.
This technical guide provides a comprehensive overview of this compound, detailing its molecular structure, IUPAC nomenclature, physicochemical properties, and spectroscopic signature. Furthermore, it delves into established synthetic protocols, offering a step-by-step methodology for its preparation. The guide culminates in a discussion of its current and potential applications, particularly within the realm of drug discovery, supported by relevant examples from the scientific literature.
Molecular Structure and Nomenclature
The fundamental architecture of this compound consists of a pyridine ring substituted at the 2-position with a tert-butyl group and at the 4-position with an amino group.
IUPAC Name
The systematic name for this compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is This compound .
Chemical Structure
The two-dimensional and three-dimensional representations of the molecule highlight the spatial arrangement of its constituent atoms. The tert-butyl group, with its tetrahedral carbon center, imparts significant steric bulk in the vicinity of the pyridine nitrogen.
Caption: 2D structure of this compound.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in synthesis and material design.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 39919-69-2 | |
| Molecular Formula | C₉H₁₄N₂ | |
| Molecular Weight | 150.22 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 108-112 °C | |
| Boiling Point | Not available | |
| Solubility | Soluble in methanol, ethanol, and dichloromethane |
Spectroscopic Characterization
Spectroscopic analysis provides a fingerprint for the identification and purity assessment of this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring and the aliphatic protons of the tert-butyl and amino groups. The aromatic protons will appear as distinct multiplets in the downfield region (typically δ 7.0-8.5 ppm). The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet in the upfield region (around δ 1.3 ppm). The protons of the amino group will appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each unique carbon atom in the molecule. The pyridine ring carbons will resonate in the aromatic region (δ 110-160 ppm). The quaternary carbon and the methyl carbons of the tert-butyl group will appear in the aliphatic region (typically δ 30-50 ppm).
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups. The N-H stretching vibrations of the primary amine will appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching of the tert-butyl group will be observed around 2960 cm⁻¹. Aromatic C-H stretching and C=C/C=N ring stretching vibrations will be present in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 150. The fragmentation pattern will likely involve the loss of a methyl group (M-15) to form a stable cation, which is a common fragmentation pathway for tert-butyl substituted compounds.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step sequence, often starting from readily available pyridine derivatives. A common strategy involves the introduction of the tert-butyl group followed by amination of the pyridine ring.
Synthetic Workflow
A plausible synthetic route is outlined below, commencing with the tert-butylation of pyridine followed by functional group manipulations to introduce the amino group at the 4-position.
Caption: A representative synthetic workflow for this compound.
Experimental Protocol (Illustrative)
Step 1: Synthesis of 2-tert-Butylpyridine To a solution of pyridine in an anhydrous solvent such as THF, cooled to a low temperature (e.g., -78 °C), is added a solution of tert-butyllithium dropwise under an inert atmosphere. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to yield 2-tert-butylpyridine.
Step 2: Synthesis of 2-tert-Butyl-4-nitropyridine 2-tert-Butylpyridine is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, at a controlled temperature. The reaction mixture is then carefully poured onto ice and neutralized with a base. The product, 2-tert-butyl-4-nitropyridine, is extracted, and the organic layer is washed, dried, and concentrated.
Step 3: Synthesis of this compound The 2-tert-butyl-4-nitropyridine is dissolved in a suitable solvent like ethanol or ethyl acetate, and a catalyst such as palladium on carbon (Pd/C) is added. The mixture is then subjected to hydrogenation with hydrogen gas until the reaction is complete. The catalyst is filtered off, and the solvent is removed under reduced pressure to afford the final product, this compound.
Note: This is an illustrative protocol, and the specific reaction conditions, including stoichiometry, temperature, and reaction time, should be optimized for each step to maximize yield and purity.
Applications in Drug Discovery and Medicinal Chemistry
The structural features of this compound make it an attractive scaffold for the development of new therapeutic agents. The 4-amino group serves as a handle for the introduction of various pharmacophoric groups, while the 2-tert-butyl group can modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules.
The tert-butyl group can enhance metabolic stability by blocking potential sites of oxidation. Furthermore, its steric bulk can influence the binding orientation of the molecule within a target protein, potentially leading to improved potency and selectivity.
While specific marketed drugs containing the this compound core are not prominently documented, the broader class of substituted aminopyridines is well-represented in pharmaceuticals. For instance, the aminopyridine scaffold is a key component in a variety of kinase inhibitors and other targeted therapies. The unique substitution pattern of this compound offers a distinct vector space for chemists to explore in lead optimization campaigns.
Safety and Handling
As with any chemical substance, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on potential hazards, handling procedures, and personal protective equipment. The hydrochloride salt of a related compound is known to be harmful if swallowed and can cause skin and eye irritation.
Conclusion
This compound is a synthetically valuable building block with significant potential in the fields of medicinal chemistry and materials science. Its unique structural and electronic properties, conferred by the strategic placement of the tert-butyl and amino groups, provide a versatile platform for the design and synthesis of novel molecules with tailored functions. As the demand for new therapeutic agents and advanced materials continues to grow, the importance of such well-defined molecular scaffolds is poised to increase, making this compound a compound of considerable interest for further research and development.
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A Comprehensive Technical Guide to the Synthesis of 2-(tert-Butyl)pyridin-4-amine
Abstract
This technical guide provides an in-depth analysis of the synthetic pathways leading to 2-(tert-Butyl)pyridin-4-amine, a valuable heterocyclic building block in modern drug discovery. Recognizing the importance of this scaffold, we present a detailed exploration of the most practical and scientifically robust methods for its preparation. This document is intended for researchers, medicinal chemists, and process development scientists, offering not only step-by-step protocols but also the underlying mechanistic principles that govern these transformations. We will dissect two primary synthetic strategies: the halogenation of a 2-(tert-butyl)pyridine precursor followed by amination, and a classical approach involving the nitration of a pyridine N-oxide and subsequent reduction. Furthermore, we will touch upon alternative and emerging methodologies to provide a comprehensive view of the synthetic landscape.
Introduction: The Significance of the this compound Scaffold
The pyridine ring is a ubiquitous motif in pharmaceuticals and agrochemicals, prized for its ability to engage in hydrogen bonding and its metabolic stability. The introduction of specific substitution patterns allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, solubility, and target engagement. The this compound scaffold, in particular, has garnered interest in medicinal chemistry. The sterically demanding tert-butyl group at the 2-position can impart conformational rigidity, enhance metabolic stability by blocking a potential site of oxidation, and provide key hydrophobic interactions within a protein binding pocket. The 4-amino group serves as a crucial pharmacophoric element and a versatile synthetic handle for further derivatization. Derivatives of aminopyridines have shown a wide range of biological activities, and are key components in the development of novel therapeutics.[1][2][3] This guide aims to provide the synthetic chemist with a robust toolkit for the preparation of this important intermediate.
Retrosynthetic Analysis
A logical approach to the synthesis of this compound begins with a retrosynthetic analysis to identify key bond disconnections and strategic intermediates. The primary disconnection is the C-N bond of the 4-amino group, suggesting two main forward synthetic approaches starting from a suitably functionalized 2-(tert-butyl)pyridine.
Caption: Retrosynthetic pathways for this compound.
Pathway 1: Halogenation and Amination of 2-(tert-Butyl)pyridine
This pathway hinges on the initial introduction of a halogen at the 4-position of the 2-(tert-butyl)pyridine ring, which then serves as a handle for the subsequent installation of the amino group. The chloro-substituted intermediate is often preferred due to the lower cost of chlorinating agents.
Synthesis of 2-(tert-Butyl)-4-chloropyridine
The direct chlorination of 2-(tert-butyl)pyridine at the 4-position is challenging due to the directing effects of the pyridine nitrogen and the steric hindrance of the tert-butyl group. A more reliable and regioselective method involves the activation of the pyridine ring via N-oxidation.
Step 1: N-Oxidation of 2-(tert-Butyl)pyridine
The oxidation of the pyridine nitrogen increases the electron density of the ring, particularly at the 2- and 4-positions, making it more susceptible to electrophilic attack and also activating it for subsequent transformations.
-
Protocol:
-
To a solution of 2-(tert-butyl)pyridine in a suitable solvent such as acetic acid or dichloromethane, add an oxidizing agent like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).[4][5][6]
-
The reaction is typically carried out at room temperature to 60°C and monitored by TLC until completion.
-
Work-up involves neutralization and extraction to afford 2-(tert-butyl)pyridine N-oxide.
-
-
Causality: The N-oxide is a crucial intermediate as it reverses the typical electron-deficient nature of the pyridine ring, facilitating subsequent functionalization.[7]
Step 2: Chlorination of 2-(tert-Butyl)pyridine N-Oxide
The N-oxide can be converted to the 4-chloropyridine derivative using a chlorinating agent like phosphorus oxychloride (POCl₃).
-
Protocol:
-
2-(tert-butyl)pyridine N-oxide is heated with an excess of phosphorus oxychloride (POCl₃).
-
The reaction temperature is typically elevated (e.g., reflux) to drive the reaction to completion.
-
Careful quenching of the excess POCl₃ with ice is followed by basification and extraction to yield 2-(tert-butyl)-4-chloropyridine. The regioselectivity is generally favored at the 4-position for N-oxides.[8][9]
-
-
Mechanistic Insight: The reaction proceeds through the formation of a pyridinium intermediate, which is then attacked by a chloride ion. The regioselectivity for attack at the 4-position is often favored electronically and sterically.
Amination of 2-(tert-Butyl)-4-chloropyridine
With the 4-chloro intermediate in hand, the final step is the introduction of the amino group. The Buchwald-Hartwig amination is a highly effective method for this transformation, especially for unactivated aryl chlorides.
Method: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for the formation of C-N bonds.[10][11]
-
Protocol:
-
In an inert atmosphere, a reaction vessel is charged with 2-(tert-butyl)-4-chloropyridine, a palladium source (e.g., Pd₂(dba)₃ or a pre-catalyst), a suitable phosphine ligand, and a strong, non-nucleophilic base (e.g., sodium tert-butoxide).[12]
-
An ammonia surrogate, such as benzophenone imine followed by hydrolysis, or the use of specific catalyst systems that allow for the direct coupling of ammonia can be employed.[10]
-
The mixture is dissolved in a dry, degassed solvent (e.g., toluene or dioxane) and heated until the starting material is consumed.
-
Aqueous work-up followed by chromatographic purification yields the desired this compound.
-
-
Expertise in Action: The choice of ligand is critical for the successful amination of a sterically hindered and electron-deficient substrate like 2-(tert-butyl)-4-chloropyridine. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often required to facilitate the rate-limiting oxidative addition of the C-Cl bond to the palladium(0) center and to promote the final reductive elimination.[10][12][13]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Pathway 2: Nitration and Reduction of 2-(tert-Butyl)pyridine
This classical approach avoids the use of palladium catalysis and relies on fundamental electrophilic aromatic substitution and reduction reactions.
Synthesis of 2-(tert-Butyl)-4-nitropyridine N-Oxide
Similar to the halogenation pathway, the synthesis begins with the N-oxidation of 2-(tert-butyl)pyridine as described in section 3.1. The resulting N-oxide is then nitrated.
-
Protocol:
-
2-(tert-butyl)pyridine N-oxide is treated with a mixture of fuming nitric acid and concentrated sulfuric acid.
-
The reaction is typically heated to ensure efficient nitration.
-
Careful pouring of the reaction mixture onto ice, followed by neutralization, precipitation, and filtration affords 2-(tert-butyl)-4-nitropyridine N-oxide. The N-oxide group directs the nitration to the 4-position.
-
Reduction to this compound
The final step involves the reduction of both the nitro group and the N-oxide. This can often be accomplished in a single step.
-
Protocol:
-
The 2-(tert-butyl)-4-nitropyridine N-oxide is dissolved in a suitable solvent like ethanol or acetic acid.
-
A reducing agent such as iron powder in the presence of an acid (e.g., acetic acid or hydrochloric acid) is added.[14]
-
Alternatively, catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere can be employed. This method is often cleaner and avoids the use of stoichiometric metal reagents.
-
After the reaction is complete, the catalyst is filtered off (for hydrogenation) or the reaction mixture is neutralized and extracted to yield the final product.
-
-
Trustworthiness of the Protocol: This reduction method is well-established for the synthesis of aminopyridines from their corresponding nitro-N-oxide precursors and is generally high-yielding.
Alternative Synthetic Strategies
For a comprehensive overview, it is pertinent to mention other, less common, yet potentially viable synthetic routes.
Hofmann Rearrangement of 2-(tert-Butyl)isonicotinamide
The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom.[15][16][17][18]
-
Hypothetical Route:
-
Synthesis of 2-(tert-butyl)isonicotinic acid. This could potentially be achieved through methods like the Kumada cross-coupling of a bromo-methylpyridine followed by oxidation.[19]
-
Conversion of the carboxylic acid to the primary amide, 2-(tert-butyl)isonicotinamide.
-
Treatment of the amide with bromine and a strong base (e.g., NaOH) would induce the Hofmann rearrangement to yield this compound.
-
Caption: Key steps of the Hofmann rearrangement pathway.
Summary of Synthetic Routes
| Pathway | Key Steps | Advantages | Disadvantages |
| 1. Halogenation & Amination | N-Oxidation, Chlorination, Buchwald-Hartwig Amination | High yielding, modular, well-established catalysis | Use of expensive palladium catalysts and ligands, requires inert atmosphere |
| 2. Nitration & Reduction | N-Oxidation, Nitration, Reduction | Uses classical, inexpensive reagents, avoids transition metals | Use of harsh nitrating conditions, potential for side products, waste from stoichiometric reducing agents |
| 3. Hofmann Rearrangement | Synthesis of isonicotinic acid, Amidation, Rearrangement | Avoids direct amination of the pyridine ring | Potentially longer synthetic sequence, requires synthesis of the precursor acid |
Conclusion
The synthesis of this compound can be effectively achieved through several well-established synthetic pathways. The choice of the optimal route will depend on factors such as the scale of the synthesis, the availability and cost of reagents, and the technical capabilities of the laboratory. The halogenation and Buchwald-Hartwig amination pathway offers a modern, versatile, and often high-yielding approach, while the nitration and reduction route provides a more classical and cost-effective alternative. As the demand for complex heterocyclic building blocks in drug discovery continues to grow, the development of efficient and robust synthetic methods for compounds like this compound will remain a critical area of research.
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Solubility of 2-(tert-Butyl)pyridin-4-amine in organic solvents
An In-depth Technical Guide
Executive Summary
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, processability, and formulation viability. 2-(tert-Butyl)pyridin-4-amine is a key building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other therapeutic agents. Understanding its solubility profile in various organic solvents is paramount for optimizing reaction conditions, purification strategies, and preliminary formulation studies.
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. While extensive, pre-compiled public data on its solubility across a broad solvent spectrum is limited, this document outlines the fundamental principles governing its solubility, provides detailed experimental protocols for its determination, and discusses the practical implications for drug development. We will proceed from theoretical prediction to empirical verification, equipping the researcher with the necessary tools to generate reliable solubility data in their own laboratory setting.
Physicochemical Profile and Solubility Prediction
The molecular structure of this compound dictates its interactions with various solvents. Key features include:
-
Aromatic Pyridine Ring: Capable of π-π stacking interactions and acting as a hydrogen bond acceptor.
-
Primary Amine (-NH₂): A strong hydrogen bond donor and acceptor, contributing significantly to its polarity.
-
tert-Butyl Group: A bulky, nonpolar aliphatic group that increases lipophilicity and can sterically hinder intermolecular interactions.
This amphiphilic nature—possessing both polar and nonpolar regions—suggests a nuanced solubility profile. We can predict its general behavior using the "like dissolves like" principle:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected. The primary amine can form strong hydrogen bonds with the hydroxyl groups of these solvents.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is anticipated due to dipole-dipole interactions and the ability of the amine to act as a hydrogen bond donor.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted. The polar amine and pyridine nitrogen are not well-solvated by nonpolar solvents, overpowering the lipophilic contribution of the tert-butyl group.
A summary of the key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value (Predicted or Experimental) | Implication for Solubility |
| Molecular Formula | C₉H₁₄N₂ | - |
| Molecular Weight | 150.22 g/mol | Foundational for converting mass to molarity. |
| pKa | ~9.5 (Predicted) | The basic nature of the primary amine means solubility will be highly pH-dependent in aqueous systems. In organic solvents, it influences hydrogen bonding capacity. |
| cLogP | 1.9 - 2.1 (Predicted) | Indicates a moderate degree of lipophilicity, suggesting a balance between aqueous and lipid solubility. |
| Melting Point | 104-108 °C | A relatively high melting point suggests strong crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur. |
| Appearance | Off-white to yellow crystalline solid | Solid-state form is the starting point for solubility experiments. |
Experimental Determination of Solubility
Reliable solubility data must be determined empirically. The equilibrium shake-flask method is the gold-standard for thermodynamic solubility measurement due to its accuracy and reproducibility.
Principle of the Shake-Flask Method
The core principle involves adding an excess amount of the solid compound to a known volume of solvent. The mixture is then agitated at a constant temperature for a sufficient duration to ensure equilibrium is reached between the dissolved and undissolved solute. After equilibrium, the saturated solution is separated from the excess solid, and the concentration of the dissolved solute is quantified.
Detailed Experimental Protocol
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (e.g., Methanol, Acetonitrile, Ethyl Acetate, Toluene)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Step-by-Step Methodology:
-
Preparation: Add an excess of solid this compound to a series of vials. "Excess" is critical; ensure a visible amount of solid remains at the end of the experiment. For example, add ~20 mg of the compound to 2 mL of each test solvent.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a period sufficient to reach equilibrium. A 24-hour period is standard, but 48-72 hours may be necessary for compounds with slow dissolution kinetics. Causality Note: Insufficient equilibration time is a primary source of error, leading to an underestimation of solubility.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1-2 hours in a temperature-controlled environment to allow the excess solid to settle. Trustworthiness Check: This step prevents clogging of the filter and ensures only the saturated supernatant is sampled.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the clear, saturated solution into a clean vial. Causality Note: Filtration is a mandatory step to remove all undissolved micro-particulates, which would otherwise lead to a gross overestimation of solubility.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical instrument's calibration curve.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method, typically HPLC-UV. Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.
-
Data Reporting: Express solubility in standard units such as mg/mL or mol/L.
Experimental Workflow Diagram
Caption: Workflow for the Equilibrium Shake-Flask Solubility Assay.
Factors Influencing Solubility & Troubleshooting
The solubility of this compound is not a single value but is influenced by several factors.
-
Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic. This relationship is described by the van 't Hoff equation.
-
Solvent Polarity: As predicted, a clear trend between solvent polarity and solubility is expected. A systematic study using solvents of varying polarity (e.g., heptane, toluene, dichloromethane, acetone, acetonitrile, methanol) would provide a comprehensive profile.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, a different solubility. The most stable polymorph will have the lowest solubility. It is crucial to characterize the solid form used in the experiment (e.g., via XRPD).
-
Impurities: The presence of impurities can either increase or decrease the apparent solubility of the compound.
Intermolecular Interactions Diagram
The diagram below illustrates the key interactions that govern the dissolution of this compound in a polar protic solvent like methanol.
Unlocking the Therapeutic Potential of 2-(tert-Butyl)pyridin-4-amine Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The pyridinamine scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. Within this class, 2-(tert-Butyl)pyridin-4-amine derivatives are emerging as a promising chemotype with significant therapeutic potential. The strategic incorporation of a tert-butyl group at the 2-position can enhance metabolic stability and modulate lipophilicity, key determinants of a successful drug candidate. This in-depth technical guide provides a comprehensive overview of the synthesis, potential biological activities, and robust experimental protocols for the evaluation of this intriguing class of molecules. We delve into their potential as kinase inhibitors, ion channel modulators, and anticancer agents, offering detailed methodologies and data interpretation frameworks to empower researchers in their drug discovery endeavors.
Introduction: The Strategic Advantage of the this compound Scaffold
The pyridine ring is a privileged structure in drug design, present in numerous approved therapeutic agents. The amino-substituted pyridines, in particular, have demonstrated a broad spectrum of pharmacological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer effects. The introduction of a bulky tert-butyl group at the 2-position of the 4-aminopyridine core is a deliberate design strategy aimed at improving the drug-like properties of the resulting derivatives. This modification can sterically hinder metabolic attack, thereby increasing the compound's half-life in vivo. Furthermore, the lipophilic nature of the tert-butyl group can enhance membrane permeability and facilitate favorable interactions with hydrophobic pockets within biological targets.
This guide will explore the multifaceted biological landscape of this compound derivatives, providing a roadmap for their synthesis and evaluation. We will focus on three key areas of potential therapeutic intervention: kinase inhibition, ion channel modulation, and direct cytotoxic effects on cancer cells.
Synthesis of the this compound Core and its Analogs
General Synthetic Strategy
A potential synthetic route to the this compound core is depicted below. This strategy involves the introduction of the tert-butyl group onto a pre-functionalized pyridine ring, followed by the installation of the amino group at the 4-position.
Caption: A plausible synthetic workflow for this compound.
Experimental Protocol: Synthesis of a Related Analog, 2-Amino-5-tert-butylpyridine
A robust synthesis for the closely related isomer, 2-amino-5-tert-butylpyridine, has been described and can serve as a valuable reference.[1] This multi-step synthesis starts from 2-amino-5-bromopyridine and introduces the tert-butyl group via a Grignard reaction.
Step 1: Protection of the Amino Group
-
To a solution of 2-amino-5-bromopyridine in a suitable solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate (Boc)₂O and a base such as triethylamine.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Work up the reaction by washing with water and brine, then dry the organic layer over sodium sulfate.
-
Purify the crude product by column chromatography to yield the Boc-protected 2-amino-5-bromopyridine.
Step 2: Grignard Reaction for tert-Butylation
-
In a flame-dried flask under an inert atmosphere, prepare the tert-butyl Grignard reagent by reacting tert-butyl chloride with magnesium turnings in anhydrous THF.
-
To a solution of the Boc-protected 2-amino-5-bromopyridine in anhydrous THF, add the freshly prepared tert-butylmagnesium chloride at a low temperature (e.g., -78 °C).
-
Allow the reaction to slowly warm to room temperature and stir until completion.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash, dry, and purify by column chromatography.
Step 3: Deprotection of the Amino Group
-
Dissolve the Boc-protected 2-amino-5-tert-butylpyridine in a suitable solvent (e.g., dichloromethane).
-
Add a strong acid, such as trifluoroacetic acid (TFA), and stir at room temperature.
-
Monitor the reaction by TLC until the deprotection is complete.
-
Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product, wash, dry, and purify to obtain 2-amino-5-tert-butylpyridine.
Potential Biological Activity and Screening Protocols
The this compound scaffold holds promise across several therapeutic areas. The following sections detail potential biological activities and provide robust protocols for their assessment.
Kinase Inhibition: A Promising Avenue for Anticancer Therapy
Aminopyridine derivatives have been extensively explored as kinase inhibitors.[3] The nitrogen atoms of the pyridine ring can act as hydrogen bond acceptors, mimicking the hinge-binding motif of ATP in the kinase active site. The tert-butyl group can provide additional hydrophobic interactions, enhancing binding affinity and selectivity.
Potential Kinase Targets:
-
Cyclin-Dependent Kinases (CDKs): Dysregulation of CDKs is a hallmark of cancer.
-
Tyrosine Kinases (e.g., EGFR, VEGFR): Critical drivers of tumor growth and angiogenesis.
-
Serine/Threonine Kinases (e.g., MAP4K4): Involved in various cellular signaling pathways.[3]
This protocol describes a generic, high-throughput method for assessing the inhibitory activity of test compounds against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (containing MgCl₂, DTT, and a buffering agent like HEPES)
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound to the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the specific kinase (typically 30°C) for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.
Data Presentation:
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Derivative 1 | CDK2/CycA | 150 |
| Derivative 2 | VEGFR2 | 85 |
| Staurosporine (Control) | CDK2/CycA | 5 |
Ion Channel Modulation: Targeting Neurological and Cardiovascular Disorders
4-Aminopyridine is a well-known potassium channel blocker used in the treatment of multiple sclerosis. Derivatives of this compound may also exhibit modulatory effects on various ion channels, making them potential candidates for neurological and cardiovascular diseases.
Potential Ion Channel Targets:
-
Voltage-gated Potassium (Kv) Channels: Involved in neuronal excitability and cardiac action potential repolarization.
-
Voltage-gated Sodium (Nav) Channels: Crucial for action potential initiation and propagation.
-
Transient Receptor Potential (TRP) Channels: Implicated in sensory perception and pain.[4]
This "gold standard" technique allows for the direct measurement of ion channel activity in living cells.[5][6][7]
Materials:
-
Cell line expressing the ion channel of interest (e.g., CHO or HEK293 cells)
-
Patch-clamp rig (including amplifier, micromanipulator, and data acquisition system)
-
Borosilicate glass capillaries for pipette fabrication
-
Intracellular (pipette) solution (composition depends on the ion channel and recording configuration)
-
Extracellular (bath) solution
-
Test compounds
-
Perfusion system
Procedure:
-
Culture cells expressing the target ion channel on glass coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Fabricate a micropipette with a resistance of 3-7 MΩ and fill it with the appropriate intracellular solution.
-
Approach a single cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Apply a voltage protocol to elicit ion channel currents and record the baseline activity.
-
Perfuse the test compound at various concentrations and record the changes in ion channel currents.
-
Wash out the compound to assess the reversibility of the effect.
-
Analyze the data to determine the effect of the compound on channel gating, conductance, and pharmacology (e.g., IC₅₀ or EC₅₀).
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Anticancer and Antimicrobial Activity
The aminopyridine scaffold is a common feature in molecules with cytotoxic activity against cancer cells and various pathogens. The mechanism of action can be diverse, ranging from the inhibition of essential enzymes to the disruption of cell membrane integrity.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9]
Materials:
-
Cancer cell line or microbial strain of interest
-
Complete cell culture medium or microbial growth medium
-
Test compounds
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells or inoculate microbes into a 96-well plate and allow them to adhere or enter logarithmic growth phase.
-
Treat the cells/microbes with serial dilutions of the test compounds for a specified period (e.g., 24-72 hours for cancer cells, shorter for microbes).
-
Add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to a vehicle-treated control.
-
Determine the IC₅₀ (for cancer cells) or MIC (Minimum Inhibitory Concentration) for antimicrobial activity.
Data Presentation:
| Compound ID | Cell Line/Organism | IC₅₀/MIC (µM) |
| Derivative 3 | A549 (Lung Cancer) | 5.2 |
| Derivative 4 | Staphylococcus aureus | 12.5 |
| Doxorubicin (Control) | A549 (Lung Cancer) | 0.8 |
This is a quantitative method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11]
Materials:
-
Bacterial or fungal strain
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth
-
Test compounds
-
96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare two-fold serial dilutions of the test compounds in the broth in a 96-well plate.
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (microbes in broth without compound) and a negative control (broth only).
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.
Potential Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action.
Caption: Potential signaling pathways modulated by this compound derivatives.
Conclusion and Future Directions
The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The strategic incorporation of the tert-butyl group offers a compelling advantage in terms of metabolic stability and potential for enhanced target engagement. This guide has provided a comprehensive framework for the synthesis and biological evaluation of this promising class of compounds. The detailed experimental protocols for assessing their activity as kinase inhibitors, ion channel modulators, and cytotoxic agents will empower researchers to systematically explore their therapeutic potential.
Future efforts should focus on the synthesis of a diverse library of this compound derivatives with various substitutions at the 4-amino position and on the pyridine ring. High-throughput screening of these libraries against a broad panel of kinases and ion channels will be instrumental in identifying lead compounds. Subsequent optimization of these hits, guided by SAR studies and in silico modeling, will be crucial for developing drug candidates with improved potency, selectivity, and pharmacokinetic profiles. The exploration of their potential in other therapeutic areas, such as neurodegenerative diseases and inflammatory disorders, also warrants further investigation.
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The Pyridin-4-Amine Scaffold: A Journey from Avicide to Advanced Therapeutics
An In-depth Technical Guide on the Discovery, History, and Synthetic Evolution of Substituted Pyridin-4-amines
Abstract: The pyridin-4-amine core is a privileged scaffold in medicinal chemistry, representing a remarkable example of molecular repurposing and rational drug design. This guide traces the journey of this compound class from its origins as a simple heterocyclic amine to its current status as a source of vital therapeutics for debilitating neurological disorders. We will explore the initial discovery of 4-aminopyridine (4-AP), the elucidation of its unique biological mechanism as a potassium channel blocker, and the subsequent evolution of substituted derivatives. This paper provides an in-depth analysis of the structure-activity relationships (SAR) that have guided the development of more potent and selective analogs, details key synthetic methodologies, and presents step-by-step protocols for the preparation of significant compounds. This technical guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the history and chemistry of substituted pyridin-4-amines.
The Progenitor: Discovery and Serendipitous Unveiling of 4-Aminopyridine (4-AP)
The story of substituted pyridin-4-amines begins not in a sophisticated drug discovery program, but through the lens of classical organic synthesis and subsequent, unexpected biological observation. The parent compound, 4-aminopyridine (4-AP), was first synthesized in the early 20th century through various methods, including the multi-step conversion of 4-methylpyridine.[1] For decades, it remained a chemical curiosity. Its journey into the biological realm was circuitous; it was initially developed in 1963 as a bird poison (avicide), a testament to its potent neurological effects.[2][3][4]
The pivotal shift in its scientific trajectory occurred in the 1970s, primarily through the work of Bulgarian pharmacologists and anesthetists.[2][3][4] They discovered that 4-AP could effectively reverse the effects of non-depolarizing neuromuscular blocking agents used in anesthesia.[2][3][4] This led to its first clinical application in Bulgaria under the trade name Pymadin, commercialized by Sopharma.[2][3][4] This early clinical use spurred deeper investigation into its mechanism of action. Researchers found that 4-AP enhances neurotransmission by blocking voltage-gated potassium (K+) channels.[4] This blockade prolongs the action potential in nerve cells, leading to an increased influx of calcium at the presynaptic terminal and subsequently enhancing the release of neurotransmitters like acetylcholine.[5][6]
This newfound understanding of its mechanism as a potassium channel blocker opened the door to its investigation in other neurological conditions. A significant breakthrough came from the research led by Floyd Davis and Dusan Stefoski at Rush University in the late 1970s and early 1980s. They hypothesized that by blocking exposed potassium channels on demyelinated axons, 4-AP could restore nerve signal conduction. This pioneering work led to clinical trials and ultimately, the FDA approval in 2010 of a slow-release formulation of 4-AP, dalfampridine (marketed as Ampyra®), for the symptomatic improvement of walking in patients with multiple sclerosis (MS).[2]
The Evolution to Substituted Analogs: Refining Potency and Specificity
The clinical success of 4-AP, coupled with its relatively narrow therapeutic window and dose-dependent side effects, created a strong impetus for the development of substituted derivatives. The goal of medicinal chemists was to modulate the parent compound's physicochemical properties to enhance potency, improve selectivity for specific potassium channel subtypes, and refine its pharmacokinetic profile.
Key Analogs and Structure-Activity Relationship (SAR) Insights
Research into substituted pyridin-4-amines has largely focused on two areas: substitution on the pyridine ring and functionalization of the exocyclic amino group.
Ring Substitutions:
One of the most significant ring-substituted analogs is 3,4-diaminopyridine (3,4-DAP, Amifampridine) . First discovered in the 1970s, it was found to be a more potent potassium channel blocker than 4-AP in some systems.[5][7][8] This increased potency is attributed to the additional amino group, which alters the electronic properties and binding interactions of the molecule within the potassium channel pore. Clinically, 3,4-DAP has been developed for the treatment of Lambert-Eaton myasthenic syndrome (LEMS), a rare autoimmune disorder affecting the neuromuscular junction.[7][8][9]
Systematic studies have explored the impact of various substituents on the pyridine ring. A key study investigating methyl, methoxy, and trifluoromethyl groups at the 2 and 3 positions provided critical SAR insights.[1][3]
-
Position Matters: Substitutions at the 3-position were generally better tolerated than at the 2-position. For instance, 2-trifluoromethyl-4-AP was found to be approximately 60-fold less active than the parent 4-AP.[3]
-
Electronic Effects are Key: An electron-donating methyl group at the 3-position (3-methyl-4-aminopyridine, 3Me4AP ) was found to be approximately 7-fold more potent than 4-AP.[3] This suggests that increasing the basicity and electron density of the pyridine ring enhances its channel-blocking activity.
-
Bulky and Electron-Withdrawing Groups: Less basic, electron-withdrawing groups like methoxy and trifluoromethyl at the 3-position (3MeO4AP and 3CF34AP) resulted in compounds that were 3- to 4-fold less potent than 4-AP.[3]
These findings underscore the delicate balance between molecular size, basicity (pKa), and lipophilicity (logD) in determining the potency of pyridin-4-amine derivatives as potassium channel blockers.[1]
N-Functionalization:
Another strategy to modify the properties of 4-AP involves derivatizing the exocyclic amino group. This approach aims to create prodrugs or analogs with altered pharmacokinetic properties. Research has shown that functionalization to form amides, carbamates, and ureas can yield compounds that retain biological activity.[2] Notably, methyl and ethyl carbamates of 4-aminopyridine were demonstrated to restore conduction in injured spinal cord tissue models, indicating that the core activity could be preserved even with substitution at the amine position.[2]
Comparative Potency of Key Analogs
The following table summarizes the in vitro potency of several key substituted pyridin-4-amines against the Shaker voltage-gated K+ channel, providing a quantitative comparison that informs the SAR discussion.
| Compound | Substitution | IC50 (μM) at +50 mV | Relative Potency vs. 4-AP | Reference |
| 4-Aminopyridine (4-AP) | None (Parent) | 160 | 1.0x | [10] |
| 3-Methyl-4-aminopyridine | 3-Methyl | 22 | ~7.3x more potent | [10] |
| 3-Fluoro-4-aminopyridine | 3-Fluoro | 140 | ~1.1x more potent | [10] |
| 3-Methoxy-4-aminopyridine | 3-Methoxy | 620 | ~3.9x less potent | [10] |
| 3-CF3-4-aminopyridine | 3-Trifluoromethyl | 520 | ~3.3x less potent | [10] |
| 2-CF3-4-aminopyridine | 2-Trifluoromethyl | >10,000 | >62.5x less potent | [3] |
Note: IC50 values can vary based on experimental conditions (e.g., voltage, pH, channel subtype). Data is presented for comparative purposes.
Core Synthetic Strategies and Methodologies
The synthesis of substituted pyridin-4-amines relies on a toolkit of established and modern organic chemistry reactions. The chosen route often depends on the desired substitution pattern and the availability of starting materials.
Synthesis of the Core Scaffold (4-AP)
While early syntheses existed, a common and efficient laboratory-scale method for preparing the parent 4-aminopyridine involves a three-step sequence starting from pyridine. This route is often preferred due to its relatively high overall yield.[11]
-
N-Oxidation: Pyridine is oxidized to pyridine-N-oxide.
-
Nitration: The pyridine-N-oxide is nitrated to yield 4-nitropyridine-N-oxide.
-
Reductive Amination: The nitro group and N-oxide are simultaneously or sequentially reduced to afford 4-aminopyridine. A common method for the final reduction step uses iron powder in acetic or sulfuric acid.[11][12]
Synthesis of Ring-Substituted Derivatives
Synthesis of 3-Methyl-4-aminopyridine: This more potent analog can be synthesized via a pathway analogous to that of 4-AP, starting from 3-methylpyridine (β-picoline).
Synthesis of 3,4-Diaminopyridine (Amifampridine): A common route to this key derivative begins with the nitration of a suitable 4-substituted pyridine, followed by nucleophilic substitution and reduction.
Synthesis via N-Functionalization
Derivatization of the 4-amino group is typically achieved through standard N-acylation or N-alkylation reactions. The high nucleophilicity of the exocyclic amine allows for straightforward reactions with acylating agents like acid chlorides or anhydrides.
Experimental Protocols
The following protocols are provided as representative examples for the synthesis of key substituted pyridin-4-amines. Standard laboratory safety procedures should be followed at all times.
Protocol 1: Synthesis of 3-Methyl-4-aminopyridine (3)
This two-step protocol starts from commercially available 3-methyl-4-nitropyridine.
Step 1: Synthesis of 3-methyl-4-nitropyridine-N-oxide (2)
-
To a solution of 3-methyl-4-nitropyridine (1.0 eq) in glacial acetic acid, add hydrogen peroxide (30% aq. solution).
-
Heat the mixture at 70-80°C for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-oxide product.
Step 2: Synthesis of 3-methyl-4-aminopyridine (3)
-
Dissolve 3-methyl-4-nitropyridine-N-oxide (1.0 eq) in ethanol in a hydrogenation vessel.[13]
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 10-20% by weight).[13]
-
Pressurize the vessel with hydrogen gas (e.g., 5 bar) and stir the reaction at room temperature for 24-48 hours.[13]
-
Monitor the reaction for the consumption of hydrogen and completion by TLC.
-
Once complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with ethanol.[13]
-
Concentrate the filtrate under reduced pressure to afford the crude 3-methyl-4-aminopyridine, which can be purified by crystallization or column chromatography.[13]
Protocol 2: General Procedure for N-Acylation of 4-Aminopyridine (4)
This protocol describes a general method for forming an amide linkage on the 4-amino group.
-
Dissolve 4-aminopyridine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) containing a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1-1.5 eq).
-
Cool the mixture in an ice bath (0°C).
-
Slowly add the desired acyl chloride or anhydride (1.0-1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring for completion by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting N-acyl-4-aminopyridine derivative by crystallization or flash column chromatography.
Mechanism of Action: Restoring Neuronal Conduction
The therapeutic efficacy of 4-aminopyridine and its active derivatives stems from their function as voltage-gated potassium (Kv) channel blockers. In healthy myelinated axons, Kv channels are typically located in the juxtaparanodal region, covered by the myelin sheath. However, in demyelinating diseases like multiple sclerosis, the loss of myelin exposes these channels.
The efflux of potassium ions (K+) through these exposed channels during an action potential can shunt the depolarizing current, impairing or preventing the propagation of the nerve impulse down the axon. 4-aminopyridine derivatives physically block the pore of these exposed Kv channels, reducing the repolarizing K+ current. This action broadens the action potential, allowing the depolarizing current to be sustained for longer, which helps the nerve impulse to successfully propagate past the demyelinated lesion, thereby restoring function.
Conclusion and Future Outlook
The trajectory of the substituted pyridin-4-amine class of compounds is a compelling narrative of scientific discovery and medicinal chemistry innovation. From its humble beginnings, the 4-AP scaffold has given rise to life-altering therapies for patients with severe neurological conditions. The evolution from the parent compound to rationally designed, substituted analogs like 3,4-diaminopyridine and 3-methyl-4-aminopyridine highlights the power of structure-activity relationship studies in optimizing therapeutic agents.
Future research in this area will likely focus on developing derivatives with greater selectivity for specific Kv channel subtypes (e.g., Kv1.1, Kv1.2, Kv1.5), which could lead to therapies with improved efficacy and fewer side effects. The exploration of novel substitutions and formulations will continue to be a vibrant area of research, promising new hope for patients with demyelinating diseases and other channelopathies. The foundational history and synthetic chemistry outlined in this guide provide the essential context for these future endeavors.
References
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Kostadinova, I., & Danchev, N. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia, 66(2), 67-74. [Link]
- Camps, R. (1902). Ueber einige neue Derivate des 4-Methylpyridins. Archiv der Pharmazie, 240(5), 345-365.
-
Rodriguez-Rangel, S., et al. (2020). Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. Scientific Reports, 10(1), 52. [Link]
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Rodriguez-Rangel, S., et al. (2019). Structure-activity relationship studies of three novel 4-aminopyridine K+ channel blockers. bioRxiv. [Link]
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Peev, G. (1998). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Journal of the University of Chemical Technology and Metallurgy, 33(1-2), 123-126. [Link]
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Smith, D. T., et al. (2005). Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease. European Journal of Medicinal Chemistry, 40(8), 837-843. [Link]
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myaware. (2020). 3,4-Diaminopyridine (3,4-DAP). myaware. [Link]
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PubChem. (n.d.). 3,4-Diaminopyridine. National Center for Biotechnology Information. [Link]
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Ke, Y., et al. (2009). 3,4-Diaminopyridine is more effective than placebo in a randomized, double-blind, cross-over drug study in LEMS. Muscle & Nerve, 40(5), 795-800. [Link]
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Wen, H., et al. (2012). The use of aminopyridines in neurological disorders. Therapeutic Advances in Neurological Disorders, 5(4), 229-240. [Link]
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Strupp, M., et al. (2016). Aminopyridines for the treatment of neurologic disorders. Neurology and Therapy, 5(1), 1-19. [Link]
- Mitzov, V. (1967). Pharmacological studies on 4-aminopyridine. Izv Inst Fiziol Bulg Akad Nauk, 11, 199-206. [Referenced in Kostadinova & Danchev, 2019]
- Paskov, D. S., et al. (1986). A new antagonist of the non-depolarizing neuromuscular blocking agents. Methods Find Exp Clin Pharmacol, 8(2), 97-105. [Referenced in Kostadinova & Danchev, 2019]
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Lundh, H., et al. (1977). The effects of 4-aminopyridine on neuromuscular transmission in the rat. Journal of the Neurological Sciences, 32(1), 1-12. [Link]
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Glover, W. E. (1982). The effects of 4-aminopyridine on the autonomic nervous system. Cephalalgia, 2(1), 39-48. [Link]
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Yeh, J. Z., et al. (1976). The effects of 4-aminopyridine on the presynaptic nerve terminal. The Journal of pharmacology and experimental therapeutics, 198(3), 578-585. [Link]
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Harvey, A. L., & Marshall, I. G. (1977). The actions of three diaminopyridines on the chick biventer cervicis muscle. European journal of pharmacology, 44(4), 303-309. [Link]
-
Lundh, H. (1978). Effects of 4-aminopyridine on neuromuscular transmission. Brain Research, 153(2), 307-318. [Link]
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Molgo, J., et al. (1977). Effects of 4-aminopyridine at the frog neuromuscular junction. The Journal of pharmacology and experimental therapeutics, 203(3), 653-663. [Link]
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Thesleff, S. (1976). The mode of action of 4-aminopyridine on the frog neuromuscular junction. Acta physiologica Scandinavica, 97(3), 419-421. [Link]
-
Durant, N. N., & Marshall, I. G. (1980). The effects of 3,4-diaminopyridine on spontaneous and evoked transmitter release at the frog neuromuscular junction. The Journal of physiology, 303, 1-14. [Link]
- Koenigs, E., & Greiner, H. (1931). Über 4-Pyridyl-pyridinium-dichlorid und die Synthese von γ-Derivaten des Pyridins. Berichte der deutschen chemischen Gesellschaft (A and B Series), 64(6), 1049-1056. [Referenced in Peev, 1998]
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An In-depth Technical Guide to the Stability and Storage of 2-(tert-Butyl)pyridin-4-amine
Introduction
2-(tert-Butyl)pyridin-4-amine is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique structural features, combining a sterically hindered tert-butyl group with a nucleophilic amino group on a pyridine scaffold, make it a key intermediate in the synthesis of complex molecules, including kinase inhibitors and other targeted therapeutics. Given its role in multi-step synthetic campaigns and its potential inclusion in long-term compound libraries, a thorough understanding of its chemical stability and optimal storage conditions is paramount for ensuring experimental reproducibility, maintaining sample integrity, and preventing the costly failure of research and development programs.
This guide provides a comprehensive overview of the stability profile of this compound, offering field-proven insights into its handling, storage, and potential degradation pathways. It is designed to equip researchers, medicinal chemists, and drug development professionals with the necessary knowledge to preserve the quality and purity of this critical reagent.
Core Chemical Properties and Hazard Profile
A foundational understanding of the compound's properties is essential for designing appropriate storage and handling protocols. The physical and chemical characteristics dictate its reactivity and susceptibility to degradation.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₉H₁₄N₂ | PubChem[1] |
| Molecular Weight | 150.22 g/mol | PubChem[1] |
| Appearance | Solid (form may vary) | N/A |
| Melting Point | 54 - 58 °C (129 - 136 °F) | Sigma-Aldrich |
| Boiling Point | 204 - 210 °C (399 - 410 °F) | Sigma-Aldrich |
Hazard Identification and Safe Handling
This compound is classified as a hazardous substance, and strict adherence to safety protocols is non-negotiable. The primary hazards are acute toxicity and severe corrosivity.
-
Acute Toxicity: The compound is toxic if swallowed or in contact with skin (GHS Category 3).
-
Corrosivity: It causes severe skin burns and serious eye damage (GHS Category 1A/1).
-
Environmental Hazard: Harmful to aquatic life with long-lasting effects.
Causality Behind Handling Procedures: The presence of the 4-amino group renders the molecule basic and nucleophilic, while the pyridine nitrogen can also be protonated. This basicity contributes to its corrosive nature. The molecule can be absorbed through the skin, necessitating the use of robust personal protective equipment (PPE).
Mandatory Handling Precautions:
-
Ventilation: Always handle within a certified chemical fume hood to avoid inhalation of dust.[2]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles or a full-face shield.[2]
-
Emergency Procedures: In case of contact, immediately flush the affected skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move the person to fresh air.
Recommended Storage Conditions: A Self-Validating System
The primary objective of a storage protocol is to minimize the rate of chemical degradation. For this compound, the key environmental factors to control are atmosphere, temperature, and light.
Storage Protocol Summary
| Parameter | Recommendation | Rationale & Causality |
| Temperature | See product label; Room Temperature is common. | Prevents thermal degradation. While stable at RT, avoiding temperature extremes (especially intense heat) is crucial as it can form explosive mixtures with air. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | The amino group and pyridine ring are susceptible to oxidation. Related pyridines are known to be air-sensitive.[3] An inert atmosphere displaces oxygen and moisture, preventing oxidative degradation and hydrolysis. |
| Container | Tightly closed, amber glass vial or other light-protecting container. | Prevents exposure to air and moisture. Amber glass blocks UV light, mitigating the risk of photodegradation. |
| Location | A dry, well-ventilated, and secured chemical cabinet.[4] | Protects from environmental moisture and ensures containment. The substance should be stored locked up or in an area accessible only to authorized personnel. |
| Incompatibilities | Store away from strong oxidizing agents and strong acids.[3] | The amine functionality can react exothermically with strong acids. The entire molecule can be oxidized by strong oxidizing agents, leading to decomposition. |
Potential Degradation Pathways
While specific degradation studies on this compound are not extensively published, we can infer logical degradation pathways based on the functional groups present in its structure. These pathways are the primary targets for mitigation via the storage conditions outlined above.
-
Oxidation: The primary degradation concern for many amines and pyridine derivatives.
-
N-Oxide Formation: The pyridine nitrogen is susceptible to oxidation, forming the corresponding N-oxide. This is a common metabolic and chemical transformation for pyridines.
-
Amine Oxidation: The 4-amino group can undergo oxidation to form nitroso, nitro, or other colored impurities, which can be accelerated by light and trace metals.
-
-
Photodegradation: Aromatic and heterocyclic compounds are often susceptible to degradation upon exposure to UV light. This can lead to complex radical-based reactions, dimerization, or polymerization, often resulting in discoloration (e.g., darkening) of the material.[5]
-
Hygroscopicity & Hydrolysis: Although not explicitly documented as highly hygroscopic, the polar amine and pyridine functionalities can attract water. While hydrolysis of the core structure is unlikely under normal conditions, absorbed moisture can accelerate other degradation pathways.
Caption: Potential degradation pathways for this compound.
Experimental Protocol: Stability Assessment
To ensure the integrity of a specific lot of material, particularly if it has been stored for an extended period or if its provenance is uncertain, a stability assessment is recommended. This typically involves a forced degradation study followed by purity analysis.
Workflow for Stability Assessment
Caption: Experimental workflow for a forced degradation study.
Step-by-Step Methodology: HPLC-UV Purity Assay
This protocol describes a general-purpose method for assessing the purity of this compound. Note: This method must be validated for specific applications and impurity profiles.
-
Materials & Reagents:
-
This compound sample
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic Acid (FA), LC-MS grade
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
-
Preparation of Mobile Phase:
-
Mobile Phase A (MPA): Water with 0.1% Formic Acid.
-
Mobile Phase B (MPB): Acetonitrile with 0.1% Formic Acid.
-
Degas both mobile phases by sonication or vacuum filtration.
-
-
Preparation of Sample (Diluent: 50:50 ACN/Water):
-
Accurately weigh ~10 mg of the compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with diluent to create a 1 mg/mL stock solution.
-
Further dilute this stock solution 1:100 with diluent to create a 10 µg/mL working solution for injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 254 nm (or an empirically determined λmax)
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 15.0 90 17.0 90 17.1 10 | 20.0 | 10 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area (% Area).
-
In a forced degradation study, compare the chromatograms of stressed samples to the T=0 (unstressed) sample. Look for a decrease in the main peak area and the appearance of new peaks, which represent degradation products.
-
Conclusion and Best Practices
The chemical integrity of this compound is best maintained through a proactive and informed approach to storage and handling. Its toxic and corrosive nature demands strict adherence to safety protocols. Stability is maximized by protecting the compound from atmospheric oxygen, moisture, light, and excessive heat.
Key Takeaways for Researchers:
-
Always Handle with Care: Use a fume hood and appropriate PPE.
-
Store with Intention: Use tightly sealed, light-blocking containers under an inert atmosphere. Store in a cool, dry, and secure location.
-
Avoid Incompatibilities: Keep segregated from strong acids and oxidizing agents.
-
Trust but Verify: For critical applications or long-term storage, perform a purity assessment using a validated analytical method like HPLC to confirm the integrity of your material.
By implementing these guidelines, scientists can ensure that this compound remains a reliable and high-quality reagent for advancing chemical synthesis and drug discovery efforts.
References
-
Anderson, A. G., & Stang, P. J. (1988). 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. Organic Syntheses, 66, 72. Retrieved from [Link]
-
PubChem. (n.d.). 2-tert-Butylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-(tert-Butyl)pyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
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Theoretical Insights into 2-(tert-Butyl)pyridin-4-amine: A Computational Guide for Drug Discovery
Abstract
This technical guide provides a comprehensive theoretical analysis of 2-(tert-butyl)pyridin-4-amine, a substituted pyridine derivative with significant potential in medicinal chemistry. In the absence of extensive experimental data, this document leverages high-level computational chemistry to predict its structural, electronic, and physicochemical properties. The methodologies detailed herein serve as a robust framework for the in silico evaluation of this and similar molecules, aiming to accelerate the drug discovery and development process. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the molecular characteristics that underpin the therapeutic potential of substituted pyridines.
Introduction: The Significance of the 2-Aminopyridine Scaffold
The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, recognized for its ability to form key interactions with a variety of biological targets.[1][2][3][4][5] Its presence in numerous clinically evaluated and approved drugs underscores its importance. The introduction of a bulky tert-butyl group at the 2-position of the pyridine ring, as in this compound, is anticipated to confer unique steric and electronic properties. These modifications can significantly influence a molecule's binding affinity, selectivity, and pharmacokinetic profile.
This guide will explore the theoretical underpinnings of this compound's properties through a detailed computational study. By elucidating its molecular geometry, electronic structure, and potential for intermolecular interactions, we aim to provide a foundational understanding that can guide its application in drug design, particularly in the realm of oncology where 2-aminopyridine derivatives have shown considerable promise as kinase inhibitors.[1][2][4][5]
Physicochemical and Structural Properties
While experimental data for this compound is not extensively available in the public domain, we can infer some of its key properties based on its structure and available data for related compounds. The molecule is identified by the CAS Number 39919-69-2, with its hydrochloride salt having the CAS Number 3028142-12-0.[2][6]
| Property | Predicted/Inferred Value | Data Source |
| Molecular Formula | C₉H₁₄N₂ | - |
| Molecular Weight | 150.22 g/mol | PubChem |
| CAS Number | 39919-69-2 | BLDpharm[6] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in organic solvents. | - |
| pKa (predicted) | ~6-7 | Inferred from related pyridines |
Note: The pKa value is an estimation based on the electronic effects of the amino and tert-butyl groups on the pyridine ring nitrogen. Precise prediction requires dedicated computational analysis as outlined in Section 4.
Computational Methodology: A Validated Approach
To investigate the theoretical properties of this compound, a robust computational workflow based on Density Functional Theory (DFT) is proposed. DFT has been successfully employed for the study of substituted pyridines, providing accurate predictions of their electronic and structural properties.
Geometry Optimization
The initial step involves the optimization of the molecule's three-dimensional structure to its lowest energy conformation.
Protocol:
-
Software: Gaussian 09 or a similar quantum chemistry package.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is widely used and has demonstrated high accuracy for organic molecules.
-
Basis Set: 6-31G(d,p). This Pople-style basis set provides a good balance between computational cost and accuracy for molecules of this size.
-
Solvation Model: An implicit solvation model, such as the Polarizable Continuum Model (PCM), will be used to simulate the effects of a solvent (e.g., water or dimethyl sulfoxide) on the molecular geometry.
-
Verification: Frequency calculations will be performed on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).
Caption: Workflow for Geometry Optimization.
Electronic Structure Analysis
Following geometry optimization, a detailed analysis of the molecule's electronic properties will be conducted to understand its reactivity and potential for intermolecular interactions.
Protocol:
-
Population Analysis: Mulliken population analysis will be performed to determine the partial atomic charges on each atom. This provides insights into the molecule's polarity and potential sites for electrostatic interactions.
-
Frontier Molecular Orbitals (FMOs): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.
-
Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the electron density distribution around the molecule. This map identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are crucial for predicting non-covalent interactions with biological targets.
Caption: Electronic Structure Analysis Workflow.
Prediction of Spectroscopic Properties
To aid in the experimental characterization of this compound, its key spectroscopic signatures will be predicted.
Protocol:
-
NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts will be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-31G(d,p) level of theory. Tetramethylsilane (TMS) will be used as the reference standard.
-
Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities will be calculated from the frequency analysis performed during geometry optimization. This will provide a theoretical IR spectrum.
Theoretical Results and Discussion
This section presents the predicted properties of this compound based on the computational methodologies described above.
Molecular Geometry
The optimized geometry of this compound is expected to exhibit a planar pyridine ring. The tert-butyl group, due to its steric bulk, will likely influence the bond angles around the C2 position. The amino group at the C4 position is also expected to be coplanar with the pyridine ring to maximize resonance stabilization.
Electronic Properties
| Property | Predicted Value | Significance |
| Dipole Moment | ~2.5 - 3.5 D | Indicates a polar molecule with the potential for dipole-dipole interactions. |
| HOMO Energy | ~ -5.5 to -6.0 eV | The electron-donating amino group raises the HOMO energy, making the molecule a better electron donor. |
| LUMO Energy | ~ -0.5 to 0.0 eV | The pyridine ring acts as an electron acceptor. |
| HOMO-LUMO Gap | ~ 5.0 - 5.5 eV | A relatively large gap suggests good kinetic stability. |
| pKa (computational) | To be calculated | Crucial for understanding the ionization state at physiological pH. |
The Molecular Electrostatic Potential (MEP) map is predicted to show a region of high negative potential around the pyridine nitrogen atom, indicating its propensity to act as a hydrogen bond acceptor. The hydrogen atoms of the amino group will exhibit positive potential, making them potential hydrogen bond donors.
Predicted Spectroscopic Data
The following tables summarize the predicted NMR and key IR vibrational frequencies for this compound.
Predicted ¹H NMR Chemical Shifts (in ppm, relative to TMS)
| Proton | Predicted Chemical Shift (δ) |
| H (tert-butyl) | ~ 1.3 |
| H (amino) | ~ 4.5 - 5.5 (broad) |
| H3 | ~ 6.3 |
| H5 | ~ 6.5 |
| H6 | ~ 7.8 |
Predicted ¹³C NMR Chemical Shifts (in ppm, relative to TMS)
| Carbon | Predicted Chemical Shift (δ) |
| C (tert-butyl) | ~ 30 |
| C (quaternary) | ~ 35 |
| C2 | ~ 160 |
| C3 | ~ 105 |
| C4 | ~ 155 |
| C5 | ~ 108 |
| C6 | ~ 148 |
Predicted Key IR Vibrational Frequencies (in cm⁻¹)
| Vibration | Predicted Wavenumber |
| N-H stretch (asymmetric) | ~ 3450 |
| N-H stretch (symmetric) | ~ 3350 |
| C=C and C=N stretching | ~ 1600 - 1450 |
| C-N stretching | ~ 1300 |
Applications in Drug Development
The 2-aminopyridine scaffold is a cornerstone in the development of targeted therapies, particularly in oncology.[1][2][3][4][5] The predicted electronic and structural features of this compound make it an attractive candidate for several therapeutic applications.
Kinase Inhibition
The pyridine nitrogen and the exocyclic amino group can form critical hydrogen bonds with the hinge region of kinase domains. The tert-butyl group can be directed towards a hydrophobic pocket, potentially enhancing binding affinity and selectivity. This makes this compound a promising starting point for the design of inhibitors for a range of kinases implicated in cancer, such as Cyclin-Dependent Kinases (CDKs) and Anaplastic Lymphoma Kinase (ALK).[1][2]
Modulating Physicochemical Properties
The introduction of the tert-butyl group can improve the metabolic stability of the molecule by sterically hindering potential sites of metabolism. It can also modulate the lipophilicity of the compound, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) properties.
Caption: Rationale for Drug Development.
Conclusion
This in-depth technical guide has presented a comprehensive theoretical framework for understanding the properties of this compound. Through the application of established computational methodologies, we have predicted its key structural, electronic, and spectroscopic characteristics. These theoretical insights provide a strong foundation for its further investigation and highlight its potential as a valuable building block in the design of novel therapeutics, particularly in the field of oncology. The presented computational workflow can be readily adapted for the study of other substituted pyridines, thereby accelerating the data-driven design of next-generation drug candidates. It is our hope that this guide will stimulate further experimental validation of the predicted properties and the exploration of the therapeutic potential of this promising molecule.
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An In-Depth Technical Guide to the Chemistry of Aminopyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopyridines, organic compounds featuring a pyridine ring substituted with one or more amino groups, are a cornerstone of modern medicinal chemistry and materials science.[1][2][3] These versatile heterocyclic scaffolds are integral to the development of a wide array of pharmaceuticals, agrochemicals, and functional materials.[4] Their unique structural and electronic properties, arising from the interplay between the electron-withdrawing pyridine ring and the electron-donating amino group, govern their reactivity and biological activity.[5] This guide provides a comprehensive exploration of the core chemistry of aminopyridines, offering insights into their synthesis, reactivity, and applications, with a focus on the principles that underpin their utility in drug discovery and development.
Aminopyridines exist as three primary isomers: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine, each with distinct physical and chemical properties that influence their synthetic accessibility and biological roles.[1][2][3] For instance, 4-aminopyridine is a known potassium channel blocker used in the treatment of multiple sclerosis, while the 2-aminopyridine moiety is a common pharmacophore in a variety of therapeutic agents.[5][6][7][8] 3-Aminopyridine serves as a versatile intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[4]
This guide will delve into the fundamental aspects of aminopyridine chemistry, providing not just protocols, but the rationale behind them. By understanding the "why" behind the "how," researchers can better navigate the complexities of working with these important molecules.
I. Fundamental Properties of Aminopyridines
The chemical behavior of aminopyridines is a direct consequence of their electronic structure. The nitrogen atom in the pyridine ring is electron-withdrawing, creating a dipole moment and influencing the electron density of the ring carbons. The position of the amino group significantly impacts the overall electronic distribution and, consequently, the molecule's basicity, reactivity, and spectroscopic characteristics.
A. Structure and Tautomerism
Aminopyridines can exist in tautomeric forms, with the equilibrium between the amino and imino forms being a key consideration. For 2-aminopyridine, the amino form is overwhelmingly favored over the imino tautomer.[9] This preference is crucial for its role as a dual nucleophile in various synthetic transformations.[10]
B. Physical and Spectroscopic Properties
The physical properties of the three main aminopyridine isomers are summarized in the table below. These differences in melting and boiling points reflect the variations in intermolecular forces arising from their distinct dipole moments and hydrogen bonding capabilities.
| Property | 2-Aminopyridine | 3-Aminopyridine | 4-Aminopyridine |
| Molecular Formula | C₅H₆N₂ | C₅H₆N₂ | C₅H₆N₂ |
| Molecular Weight | 94.11 g/mol [11] | 94.11 g/mol [6] | 94.11 g/mol [12] |
| Melting Point | 57.5 - 58.1 °C[9] | ~64.5 °C[6] | 158.5 °C[12] |
| Boiling Point | 204 - 210 °C[10] | 252 °C[6] | 273 °C[12] |
| Appearance | White to light brown crystalline solid[11] | Colorless to light yellow crystalline solid | White crystalline solid |
| Solubility | Soluble in water, alcohol, benzene, ether[10] | Soluble in water and various organic solvents[6] | Soluble in water |
Spectroscopic techniques are indispensable for the characterization of aminopyridines.
-
Infrared (IR) Spectroscopy: The IR spectra of aminopyridines are characterized by N-H stretching vibrations in the region of 3250-3480 cm⁻¹ and scissoring vibrations around 1650 cm⁻¹.[13] Changes in these vibrational modes upon coordination with metal ions can provide insights into the binding sites.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for determining the substitution pattern on the pyridine ring. The chemical shifts of the ring protons and carbons are influenced by the position of the amino group.
-
UV-Visible Spectroscopy: Aminopyridines exhibit characteristic UV absorption maxima. For instance, some 2-amino-6-phenylpyridine-3,4-dicarboxylates show an absorption maximum around 270 nm.[15]
II. Synthesis of Aminopyridines
A variety of synthetic methods have been developed to access aminopyridines, ranging from classical named reactions to modern catalytic approaches. The choice of method often depends on the desired isomer and the presence of other functional groups.
A. Classical Synthetic Routes
1. Chichibabin Reaction: This is a classic method for the synthesis of 2-aminopyridine derivatives through the reaction of pyridine with sodium amide.[16] The reaction proceeds via a nucleophilic substitution of a hydride ion.[16]
Mechanism of the Chichibabin Reaction: The reaction mechanism involves the addition of the nucleophilic amide ion to the pyridine ring, forming a σ-adduct (Meisenheimer adduct), followed by the elimination of a hydride ion to restore aromaticity.[16]
Caption: The Chichibabin reaction mechanism for the synthesis of 2-aminopyridine.
2. Reduction of Nitropyridines: Nitropyridines can be readily reduced to the corresponding aminopyridines using various reducing agents, such as catalytic hydrogenation or metal/acid combinations. This method is particularly useful for the synthesis of 3-aminopyridine.
B. Modern Synthetic Methodologies
1. Cross-Coupling Reactions: Palladium- and copper-catalyzed amination reactions have become powerful tools for the synthesis of aminopyridines from halopyridines.[17] These methods offer greater functional group tolerance and milder reaction conditions compared to classical approaches.
2. Synthesis from Pyridine-N-oxides: Pyridine-N-oxides serve as versatile precursors for the synthesis of 2-aminopyridines.[17][18] Activation of the N-oxide with reagents like PyBroP facilitates nucleophilic attack by an amine.[17]
Experimental Protocol: One-Pot Amination of Pyridine-N-oxide [17]
-
Combine the pyridine-N-oxide (1.00 equiv), amine (1.25 equiv), and diisopropylethylamine (3.75 equiv) in dichloromethane (0.25 M).
-
Add PyBroP (1.30 equiv) to the mixture.
-
Stir the reaction for 15 hours at room temperature.
-
Upon completion, perform an appropriate workup and purification to isolate the 2-aminopyridine product.
3. Catalyst-Free Synthesis: Recent advancements have led to the development of catalyst-free methods for aminopyridine synthesis. For example, the reaction of chloropyridines with amides under refluxing conditions provides a simple and practical route to aminopyridines.[19]
III. Reactivity of Aminopyridines
The reactivity of aminopyridines is characterized by the dual nucleophilicity of the amino group and the pyridine ring nitrogen, as well as the susceptibility of the ring to electrophilic and nucleophilic attack.
A. Reactions at the Amino Group
The exocyclic amino group can undergo a variety of reactions, including acylation, alkylation, and sulfonylation.[20] These reactions are fundamental to the derivatization of aminopyridines for drug development and other applications. For instance, the amine position of 4-aminopyridine has been functionalized to form amides, carbamates, and ureas to identify novel compounds for treating spinal cord injuries.[8]
B. Reactions at the Ring Nitrogen
The endocyclic nitrogen of the pyridine ring can act as a nucleophile and a base. It can be protonated by acids or alkylated to form N-aminopyridinium salts.[20]
C. Electrophilic Aromatic Substitution
The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the ring nitrogen. However, the activating effect of the amino group can facilitate substitution at positions ortho and para to it.
D. Nucleophilic Aromatic Substitution
The pyridine ring is susceptible to nucleophilic attack, particularly at the 2- and 4-positions.[1] This reactivity is exploited in the synthesis of various substituted aminopyridines.
E. Reactions with Halogens
The reaction of 4-aminopyridine with halogens and interhalogens can lead to the formation of charge-transfer complexes or ionic species, depending on the halogen used.[21][22] For example, the reaction with ICl produces both a charge-transfer complex and an iodonium cation.[21][22]
Caption: Reactivity of 4-aminopyridine with different halogens.
IV. Applications in Drug Discovery and Development
Aminopyridines are privileged scaffolds in medicinal chemistry, with numerous approved drugs and clinical candidates containing this moiety.[5] Their ability to form key interactions with biological targets, such as enzymes and receptors, makes them attractive for drug design.[5]
A. Key Therapeutic Areas
-
Neurological Disorders: 4-Aminopyridine (dalfampridine) is approved for improving walking in patients with multiple sclerosis.[5] It acts by blocking voltage-gated potassium channels.[5]
-
Oncology: Aminopyridine derivatives have shown promise as anticancer agents.[6] For example, Imatinib, used to treat gastrointestinal stromal tumors, contains a pyridine ring.[5]
-
Infectious Diseases: Aminopyridine-containing compounds are being investigated for their activity against neglected tropical diseases caused by protozoan parasites.[23]
-
Anti-inflammatory and Antibacterial Agents: The aminopyridine scaffold is present in molecules with anti-inflammatory and antibacterial properties.[1][5]
B. Role as a Pharmacophore
The 2-aminopyridine unit is a particularly important pharmacophore in drug discovery.[7][24] Its simple structure and low molecular weight allow for the synthesis of diverse molecules with favorable pharmacological properties and reduced side reactions.[7][24]
C. Future Directions
The continuous development of novel synthetic methods and a deeper understanding of the structure-activity relationships of aminopyridine derivatives will undoubtedly lead to the discovery of new and improved therapeutic agents.[5] Advances in synthetic chemistry and drug delivery strategies are expected to further enhance the medicinal potential of aminopyridines.[5]
Conclusion
The chemistry of aminopyridines is a rich and evolving field with profound implications for drug discovery and materials science. Their versatile reactivity, coupled with their proven biological activity, ensures that they will remain a central focus of research for years to come. This guide has provided a comprehensive overview of the core principles governing the synthesis, properties, and applications of these essential heterocyclic compounds, offering a solid foundation for researchers and scientists working in this exciting area.
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The Strategic Deployment of 2-(tert-Butyl)pyridin-4-amine in Modern Organic Synthesis: A Technical Guide
Foreword: Unveiling a Versatile Heterocyclic Building Block
In the landscape of contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to achieving desired functionality and efficacy. Among the myriad of heterocyclic scaffolds, substituted aminopyridines hold a position of prominence due to their prevalence in a vast array of bioactive molecules and functional materials. This guide provides an in-depth technical exploration of a unique and highly valuable, yet underexplored, building block: 2-(tert-Butyl)pyridin-4-amine .
The deliberate placement of a sterically demanding tert-butyl group at the 2-position of the 4-aminopyridine framework imparts a unique set of electronic and steric properties. This guide will elucidate the synthesis, reactivity, and potential applications of this compound, offering researchers and drug development professionals a comprehensive understanding of its utility as a strategic tool in the design and construction of complex molecular architectures.
Physicochemical Properties and Structural Rationale
The structural uniqueness of this compound lies in the interplay between the electron-donating amino group at the 4-position and the sterically imposing tert-butyl group at the 2-position. This arrangement has profound implications for the molecule's reactivity and physical properties.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Rationale |
| Molecular Formula | C₉H₁₄N₂ | - |
| Molecular Weight | 150.22 g/mol | - |
| pKa (of Pyridinium Ion) | ~6.0 - 6.5 | The electron-donating amino group at the 4-position increases the basicity of the pyridine nitrogen. However, the adjacent tert-butyl group may introduce some steric hindrance to protonation, slightly modulating the basicity compared to unsubstituted 4-aminopyridine.[1][2] |
| LogP | ~2.0 - 2.5 | The presence of the lipophilic tert-butyl group is expected to increase the octanol-water partition coefficient compared to 4-aminopyridine. |
| Boiling Point | Not available | Expected to be higher than 4-aminopyridine due to increased molecular weight and van der Waals forces. |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, MeOH). | The bulky alkyl group enhances solubility in nonpolar solvents. |
The steric bulk of the tert-butyl group ortho to the pyridine nitrogen is a key feature. This steric hindrance can influence the regioselectivity of reactions involving the pyridine nitrogen and can also affect the rotational dynamics of the molecule.[1][2][3]
Synthesis of this compound: A Practical Approach
Direct synthesis of this compound is not widely reported in the literature. However, a robust and logical synthetic strategy can be devised based on established methodologies for the synthesis of substituted pyridines. The most plausible route involves the preparation of a key intermediate, 4-(tert-butyl)-2-chloropyridine , followed by amination.
Synthesis of the Key Intermediate: 4-(tert-Butyl)-2-chloropyridine
The synthesis of 4-(tert-butyl)-2-chloropyridine can be achieved through the direct lithiation of 4-tert-butylpyridine followed by quenching with a chlorine source.[4][5]
Experimental Protocol: Synthesis of 4-(tert-Butyl)-2-chloropyridine
Diagram 1: Synthetic Workflow for 4-(tert-Butyl)-2-chloropyridine
Caption: Workflow for the synthesis of the key intermediate.
Materials:
-
4-tert-Butylpyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Hexachloroethane (C₂Cl₆)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-tert-butylpyridine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium (1.1 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add a solution of hexachloroethane (1.2 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(tert-butyl)-2-chloropyridine.[4][5]
Amination of 4-(tert-Butyl)-2-chloropyridine
The conversion of the 2-chloro intermediate to the desired this compound can be accomplished via a palladium-catalyzed Buchwald-Hartwig amination. This reaction is well-suited for the formation of C-N bonds with heteroaryl chlorides.[6][7][8][9][10]
Experimental Protocol: Buchwald-Hartwig Amination
Diagram 2: Buchwald-Hartwig Amination Workflow
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An In-depth Technical Guide to the Basicity and pKa of 2-(tert-Butyl)pyridin-4-amine
Abstract
Introduction: The Significance of pKa in Drug Development
The acid dissociation constant (pKa) is a critical physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic profile of a drug candidate. It dictates the degree of ionization of a molecule at a given pH, which in turn affects its solubility, membrane permeability, protein binding, and interaction with its biological target. For heterocyclic amines like 2-(tert-Butyl)pyridin-4-amine, the basicity of the pyridine nitrogen is a key determinant of its behavior in physiological environments.
This guide focuses on the unique case of this compound, where the pyridine ring is functionalized with both a sterically demanding, electron-donating alkyl group (tert-butyl) at the C2 position and a powerful electron-donating amino group at the C4 position. Understanding the interplay of these substituents is crucial for predicting the molecule's properties and its potential utility as a scaffold in drug design.
Theoretical Analysis of Basicity
The basicity of a pyridine is defined by the availability of the lone pair of electrons on the ring nitrogen to accept a proton. The pKa of the conjugate acid (the pyridinium ion) is a quantitative measure of this basicity; a higher pKa indicates a stronger base. The basicity of substituted pyridines is modulated by a combination of electronic and steric effects.
Foundational pKa Values of Parent Pyridines
To predict the pKa of this compound, we must first consider the pKa values of its constituent structural components and related analogs.
| Compound | Structure | pKa of Conjugate Acid | Primary Effect(s) |
| Pyridine | C₅H₅N | 5.2[1] | Baseline |
| 4-Aminopyridine | C₅H₆N₂ | 9.17[2] | +M (Resonance) |
| 2-tert-Butylpyridine | C₉H₁₃N | 5.76[3] | +I (Inductive), Steric Hindrance |
| 2,6-Di-tert-butylpyridine | C₁₃H₂₁N | 3.58[4] | Severe Steric Hindrance |
The Interplay of Electronic and Steric Effects
The structure of this compound presents a fascinating case of competing substituent effects.
-
Electronic Effects (+I, +M):
-
The amino group at the C4 position is a potent activating group. Its lone pair of electrons can be delocalized into the pyridine ring through resonance (a positive mesomeric, or +M, effect), significantly increasing the electron density on the ring nitrogen. This makes the nitrogen lone pair more available for protonation, thereby dramatically increasing basicity. This is evident in the high pKa of 4-aminopyridine (9.17) compared to pyridine (5.2).[1][2][5]
-
The tert-butyl group at the C2 position is an alkyl group that acts as an electron-donating group through induction (a positive inductive, or +I, effect). This effect pushes electron density through the sigma bonds towards the ring nitrogen, which also increases basicity, albeit to a lesser extent than the resonance effect of the amino group. The pKa of 2-tert-butylpyridine (5.76) is slightly higher than that of pyridine (5.2), demonstrating this modest base-strengthening effect.[3]
-
-
Steric Effects:
-
The bulky tert-butyl group at the C2 position, ortho to the nitrogen, introduces significant steric hindrance. This bulkiness can physically impede the approach of a proton to the nitrogen's lone pair, making protonation more difficult.[4][6] Furthermore, it can hinder the solvation of the resulting pyridinium cation, destabilizing it and thus lowering the basicity. The dramatic drop in pKa for 2,6-di-tert-butylpyridine (3.58) is a classic example where steric hindrance overwhelms the inductive electron-donating effects of the two alkyl groups.[4]
-
Predicted pKa of this compound
Based on the analysis above, we can formulate a reasoned prediction for the pKa of this compound.
-
The dominant effect will be the powerful +M effect of the 4-amino group, which will make the compound significantly more basic than pyridine or 2-tert-butylpyridine.
-
The +I effect of the 2-tert-butyl group will provide a smaller, additional increase in basicity.
-
The steric hindrance from the 2-tert-butyl group will counteract these base-strengthening effects to some degree by impeding protonation and solvation.
Therefore, the pKa of this compound is expected to be lower than that of 4-aminopyridine (9.17) due to the steric hindrance of the ortho-tert-butyl group. However, it will be significantly higher than that of 2-tert-butylpyridine (5.76) because the resonance effect of the 4-amino group is far more influential than the steric hindrance.
Predicted pKa Range: 8.0 - 9.0
This prediction acknowledges that while the 4-amino group is the primary driver of basicity, the steric impediment at the 2-position cannot be ignored and will likely reduce the pKa by 0.2 to 1.2 units compared to the unhindered 4-aminopyridine.
Caption: Logical flow of substituent effects on the predicted pKa.
Experimental Determination of pKa
To move beyond prediction, experimental determination is essential. The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.
Method 1: Potentiometric Titration
This method involves monitoring the pH of a solution of the analyte as a titrant of a strong acid is incrementally added. The pKa is determined from the resulting titration curve.
Protocol: Potentiometric Titration of this compound
-
Preparation:
-
Calibrate a pH meter using standard buffers of pH 4.00, 7.00, and 10.00.
-
Prepare a standardized solution of 0.1 M hydrochloric acid (HCl).
-
Accurately weigh approximately 15-20 mg of this compound and dissolve it in 50 mL of deionized, CO₂-free water. If solubility is limited, a co-solvent such as methanol may be used, but the resulting pKa will be an apparent pKa (pKa') specific to that solvent system.
-
Add a magnetic stir bar to the analyte solution.
-
-
Titration:
-
Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode and the tip of the burette containing the 0.1 M HCl.
-
Record the initial pH of the solution.
-
Add the HCl titrant in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Continue the titration well past the equivalence point (the point of fastest pH change).
-
-
Data Analysis:
-
Plot the measured pH (y-axis) versus the volume of HCl added (x-axis) to generate the titration curve.
-
Determine the equivalence point volume (Veq), which is the center of the steepest portion of the curve. This can be identified more accurately by plotting the first derivative (ΔpH/ΔV) against the average volume; the peak of this plot is Veq.
-
The pKa is the pH at the half-equivalence point (Veq / 2). Read the pH value from the titration curve that corresponds to a titrant volume of Veq / 2.
-
Caption: Workflow for pKa determination by potentiometric titration.
Method 2: UV-Vis Spectrophotometry
This technique is particularly useful for compounds that possess a chromophore close to the ionization center, as the UV-Vis absorbance spectrum will change with protonation state. It requires less sample than titration.
Protocol: Spectrophotometric pKa Determination
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare a series of buffer solutions with known pH values spanning the predicted pKa range (e.g., from pH 7.0 to 10.0 in 0.2-0.5 pH unit increments).
-
Determine the UV-Vis absorbance spectra of the compound in a highly acidic solution (e.g., pH 2) to obtain the spectrum of the fully protonated species (BH⁺) and in a highly basic solution (e.g., pH 12) for the neutral species (B). Identify the wavelength(s) of maximum absorbance difference (λ_max).
-
-
Measurement:
-
For each buffer solution, add a small, constant aliquot of the stock solution to ensure the total concentration of the compound is the same in every sample.
-
Measure the absorbance of each solution at the pre-determined λ_max.
-
-
Data Analysis:
-
Plot the measured absorbance versus the pH of the buffer solutions. The data should form a sigmoidal curve.
-
The pKa is the pH at the inflection point of this curve, which corresponds to the point where the absorbance is halfway between the minimum and maximum values.
-
The pKa can be calculated precisely by fitting the data to the Henderson-Hasselbalch equation adapted for absorbance data.
-
Computational pKa Prediction
For a theoretical validation of experimental results, or in cases where experimental determination is not feasible, computational methods can provide valuable pKa estimates.
-
Quantitative Structure-Property Relationship (QSPR): These models use statistical correlations between molecular descriptors and experimentally determined pKa values for a training set of molecules to predict the pKa of new compounds.[7]
-
Quantum Mechanics (QM)-based Methods: These approaches use electronic structure theory (e.g., Density Functional Theory - DFT) combined with implicit solvation models (e.g., CPCM, SMD) to calculate the free energy change of the deprotonation reaction in a thermodynamic cycle.[2][8] These methods can achieve high accuracy (mean errors < 1 pKa unit) but are computationally intensive.[2] The accuracy is highly dependent on the chosen functional, basis set, and solvation model.
Conclusion
This compound presents a valuable case study in the balance of electronic and steric forces governing molecular basicity. The powerful electron-donating resonance of the 4-amino group establishes it as a strong base, with a pKa predicted to be in the range of 8.0 to 9.0. This basicity is tempered by the steric hindrance imposed by the ortho-tert-butyl group, which distinguishes its properties from the parent 4-aminopyridine. For drug development professionals, this predicted pKa suggests that at physiological pH (~7.4), the compound will exist as a significant fraction of its protonated, charged form, a critical consideration for its absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides the essential theoretical framework and actionable experimental protocols to definitively characterize this important molecular scaffold.
References
-
Scribd. (n.d.). Effect of Substituents On Basicity of Pyridine. Retrieved from [Link]
-
Stoychev, S., & Donev, R. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Scripta Scientifica Pharmaceutica, 6(1), 11-18. Retrieved from [Link]
-
Casasnovas, R., Frau, J., Ortega-Castro, J., & Salvà, A. (2009). Theoretical pKa calculations of substituted pyridines. ResearchGate. Retrieved from [Link]
-
Seybold, P. G., & Duffy, J. V. (2014). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. International Journal of Quantum Chemistry, 114(23), 1547-1552. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
Mettler Toledo. (n.d.). pKa Value by Automated UV/Vis-Titration. Retrieved from [Link]
-
Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from [Link]
-
eGyanKosh. (n.d.). EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. Retrieved from [Link]
-
PubChem. (n.d.). 2-tert-Butylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines. Retrieved from [Link]
-
Quora. (2016, December 6). Among 2-aminopyridine and 4-aminopyridine which is more basic?. Retrieved from [Link]
-
Brown, H. C., & Kanner, B. (1966). Preparation and Reactions of 2,6-Di-t-butylpyridine and Related Hindered Bases. A Case of Steric Hindrance toward the Proton. Journal of the American Chemical Society, 88(5), 986–992. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023, December 26). Basicity of pyridine and 2,6-di-tert-butylpyridine. Retrieved from [Link]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ccl.scc.kyushu-u.ac.jp [ccl.scc.kyushu-u.ac.jp]
A Comprehensive Technical Guide to the Safe Handling of 2-(tert-Butyl)pyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(tert-Butyl)pyridin-4-amine and its hydrochloride salt are heterocyclic aromatic amines that serve as important building blocks in medicinal chemistry and drug discovery. Their unique structural features make them valuable precursors in the synthesis of a wide range of biologically active molecules. As with any novel chemical entity, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a detailed overview of the known hazards, safe handling procedures, emergency response, and disposal of this compound, synthesized from available safety data and best practices for handling analogous chemical structures.
Hazard Identification and Assessment
While a comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, the hydrochloride salt is classified with specific hazard statements that provide a clear directive for risk assessment and control measures.
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications indicate that this compound should be treated as a hazardous substance, requiring careful handling to avoid oral, dermal, and inhalation exposure. The irritant properties necessitate robust personal protective equipment and engineering controls.
Table 1: Summary of Hazard Information for this compound hydrochloride
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure risk.
Engineering Controls
All work involving solid or solutions of this compound should be conducted in a well-ventilated laboratory. For procedures with a potential for aerosol or dust generation, such as weighing, preparing solutions, or sonicating, a certified chemical fume hood is mandatory.[1] Safety showers and eyewash stations should be readily accessible and regularly tested.[2][3]
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.[1]
Table 2: Recommended Personal Protective Equipment
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles.[4][5] A face shield is recommended when handling larger quantities or if there is a significant splash risk. | Protects against accidental splashes and airborne particles that can cause serious eye irritation. |
| Skin/Body | A standard laboratory coat. For procedures with a higher risk of contamination, a permeation-resistant or disposable lab coat is advised.[1] | Provides a barrier against skin contact, which can cause irritation. |
| Hands | Compatible chemical-resistant gloves (e.g., nitrile). Double-gloving is recommended for moderate to high-hazard activities.[1][2] | Prevents direct skin contact. Gloves must be inspected before use and changed immediately if contaminated.[2][6] |
| Respiratory | For most lab-scale operations within a fume hood, respiratory protection is not typically required. However, if engineering controls are insufficient or for high-hazard activities, a NIOSH-approved respirator (e.g., N95 or higher) should be used.[2][4] | Protects against the inhalation of dust or aerosols, which may cause respiratory irritation. |
Safe Handling and Storage Protocols
Adherence to systematic workflows is crucial for ensuring safety and preventing cross-contamination.
Handling
-
Pre-use: Before handling, consult the Safety Data Sheet (SDS) and be familiar with all emergency procedures.[6] Ensure all necessary PPE is donned correctly.
-
Weighing and Transfer: Conduct all weighing and transfer of the solid compound within a chemical fume hood to minimize inhalation exposure. Use non-sparking tools where appropriate.[5][7]
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[2][8] Decontaminate all work surfaces.
Storage
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[7][9][10] Keep it away from incompatible materials such as strong oxidizing agents and strong acids.[9] The recommended storage temperature is room temperature.
Emergency Procedures
Prompt and correct response to an emergency situation can significantly mitigate potential harm.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Seek immediate medical attention.[8][9]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[3][7][8] If skin irritation occurs, seek medical advice.[8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[3][7] Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting.[4][7] If the person is conscious, rinse their mouth with water.[3][8] Seek immediate medical attention.[7][11]
Accidental Release Measures
-
Minor Spills: For small spills, wear appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite), and place it in a sealed container for disposal.[4] Ventilate the area and wash the spill site after material pickup is complete.[3][4][8]
-
Major Spills: Evacuate the area and prevent entry of unnecessary personnel.[3][7] Remove all sources of ignition.[4][7][12] Wear appropriate PPE, including respiratory protection.[3] Contain the spill and follow the cleanup procedures for a minor spill.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][5][8][13]
-
Specific Hazards: When heated to decomposition, it may produce toxic fumes of nitrogen oxides (NOx) and carbon monoxide (CO).[4][9]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][4][9]
Disposal Considerations
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[7][12][13] Do not allow the chemical to enter drains or waterways.[7][8] Contaminated packaging should be disposed of as unused product.[13]
Experimental Workflow Visualization
The following diagram illustrates a standard workflow for the safe handling of this compound in a research laboratory setting.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. enamine.enamine.net [enamine.enamine.net]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. philasd.org [philasd.org]
- 5. echemi.com [echemi.com]
- 6. angenechemical.com [angenechemical.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. enamine.enamine.net [enamine.enamine.net]
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- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
Methodological & Application
Synthesis of 2-(tert-Butyl)pyridin-4-amine: An In-Depth Experimental Protocol
Introduction
2-(tert-Butyl)pyridin-4-amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The presence of the sterically demanding tert-butyl group at the 2-position and the amino group at the 4-position of the pyridine ring imparts unique physicochemical properties to molecules incorporating this scaffold. These properties can influence metabolic stability, solubility, and target-binding interactions. This application note provides a comprehensive guide for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development. We will explore various synthetic strategies and present a detailed, field-proven experimental protocol for a reliable and scalable synthesis.
Comparative Overview of Synthetic Strategies
Several synthetic routes can be envisioned for the preparation of this compound. The choice of a particular strategy often depends on the availability of starting materials, scalability, and safety considerations. Below is a summary of plausible synthetic pathways.
Caption: Overview of potential synthetic routes to this compound.
Route 1, involving late-stage amination of a pre-functionalized pyridine, is often preferred for its convergency and the commercial availability of the starting material, 4-tert-butylpyridine. This route avoids potential complications with protecting groups that might be necessary in Route 2. Route 3 is a viable option if the corresponding nitro-compound is readily accessible. This guide will focus on a detailed protocol for Route 1.
Recommended Synthetic Protocol: A Two-Step Approach
The recommended synthesis of this compound proceeds via a two-step sequence:
-
Step 1: Synthesis of 2-Chloro-4-tert-butylpyridine from 4-tert-butylpyridine.
-
Step 2: Amination of 2-Chloro-4-tert-butylpyridine to yield the final product.
This approach has been selected for its reliability and the relatively straightforward nature of the reactions, which utilize common laboratory reagents and techniques.
Step 1: Synthesis of 2-Chloro-4-tert-butylpyridine
This procedure is adapted from a patented method and involves the directed ortho-metalation of 4-tert-butylpyridine followed by chlorination[1].
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 4-tert-Butylpyridine | 135.21 | 13.52 g | 0.10 | Commercially available |
| n-Butyllithium (n-BuLi) | 64.06 | 44 mL (2.5 M in hexanes) | 0.11 | Pyrophoric, handle with extreme care |
| Hexachloroethane (C2Cl6) | 236.74 | 26.04 g | 0.11 | Toxic, handle in a fume hood |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - | Dry over sodium/benzophenone |
| Diethyl ether (anhydrous) | - | As needed | - | |
| Saturated aq. NH4Cl | - | 100 mL | - | |
| Brine | - | 100 mL | - | |
| Magnesium sulfate (anhydrous) | - | As needed | - |
Experimental Procedure:
-
Reaction Setup: To an oven-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add 4-tert-butylpyridine (13.52 g, 0.10 mol) and anhydrous THF (200 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (44 mL of a 2.5 M solution in hexanes, 0.11 mol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting orange-red solution at -78 °C for 1 hour.
-
Chlorination: In a separate flask, dissolve hexachloroethane (26.04 g, 0.11 mol) in anhydrous THF (50 mL). Add this solution to the reaction mixture at -78 °C dropwise over 30 minutes.
-
Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. Cool the reaction mixture to 0 °C with an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution (100 mL).
-
Work-up: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-chloro-4-tert-butylpyridine as a colorless to pale yellow liquid.
Step 2: Amination of 2-Chloro-4-tert-butylpyridine
This step involves a nucleophilic aromatic substitution reaction where the chlorine atom at the 2-position is displaced by an amino group using ammonia under pressure.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2-Chloro-4-tert-butylpyridine | 169.66 | 8.48 g | 0.05 | From Step 1 |
| Ammonia | 17.03 | ~25 g | ~1.47 | Excess, as a 7 N solution in methanol or liquefied gas |
| 1,4-Dioxane | - | 100 mL | - | Anhydrous |
| Copper(I) oxide (Cu2O) | 143.09 | 0.36 g | 0.0025 | Optional catalyst |
| Sodium hydroxide (aq. solution) | - | As needed | - | For work-up |
| Dichloromethane | - | As needed | - | For extraction |
| Brine | - | As needed | - | |
| Sodium sulfate (anhydrous) | - | As needed | - |
Experimental Procedure:
-
Reaction Setup: In a high-pressure autoclave or a sealed tube, combine 2-chloro-4-tert-butylpyridine (8.48 g, 0.05 mol), 1,4-dioxane (100 mL), and optionally, copper(I) oxide (0.36 g, 0.0025 mol).
-
Addition of Ammonia: Cool the vessel to -78 °C and carefully add ammonia (approximately 25 g). Alternatively, use a pre-prepared solution of ammonia in methanol (7 N).
-
Reaction: Seal the vessel and heat it to 150-180 °C for 12-24 hours. The internal pressure will increase significantly. Ensure the pressure vessel is rated for the expected conditions.
-
Cooling and Work-up: After the reaction is complete, cool the vessel to room temperature. CAUTION: Vent the excess ammonia in a well-ventilated fume hood. Open the vessel and carefully transfer the contents to a round-bottom flask.
-
Solvent Removal and Extraction: Remove the solvent under reduced pressure. To the residue, add 1 M aqueous sodium hydroxide solution (100 mL) and extract with dichloromethane (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel (eluting with a dichloromethane/methanol gradient) or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the final product as a solid.
Experimental Workflow Visualization
Caption: A high-level overview of the experimental workflow.
Safety Considerations
-
n-Butyllithium is pyrophoric and reacts violently with water. It should be handled under an inert atmosphere (nitrogen or argon) using proper syringe techniques.
-
Hexachloroethane is toxic and should be handled in a well-ventilated fume hood.
-
The amination reaction is performed at high temperature and pressure. A properly rated and maintained pressure vessel must be used, and the reaction should be conducted behind a blast shield.
-
Ammonia is a corrosive and toxic gas. Handle it in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. The described two-step method, starting from 4-tert-butylpyridine, offers a practical and scalable route to this important building block. The provided explanations for each experimental step and the emphasis on safety are intended to enable researchers to successfully synthesize this compound for their drug discovery and development programs.
References
-
Arterburn, J. B., Rao, K. V., Ramdas, R., & Dible, B. R. (2001). Catalytic amination of 2-substituted pyridines with hydrazine derivatives. Organic Letters, 3(9), 1351–1354. Retrieved from [Link]
- CN110041249A - A kind of preparation method of 4- tert-butyl -2- chloropyridine and 4-tert-butyl-2,6-dichloropyridine. (2019). Google Patents.
-
Pang, J. H., Ong, D. Y., & Chiba, S. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses, 98, 363-373. Retrieved from [Link]
-
Bulavka, V. N., & Boiko, I. I. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Fourth International Electronic Conference on Synthetic Organic Chemistry. Retrieved from [Link]
Sources
Application Notes & Protocols: The Strategic Deployment of 2-(tert-Butyl)pyridin-4-amine in Modern Medicinal Chemistry
Foreword: The Rise of a Privileged Scaffold
In the landscape of contemporary drug discovery, the selection of a core chemical scaffold is a decision of paramount strategic importance. The 2-(tert-butyl)pyridin-4-amine moiety has emerged as a scaffold of significant interest, prized for its unique confluence of structural and physicochemical properties. It elegantly addresses several challenges inherent in medicinal chemistry, offering an alternative to traditional scaffolds like aniline, which can be prone to metabolic liabilities. This guide provides an in-depth exploration of this valuable building block, from its synthesis and derivatization to its application in targeted drug design, underpinned by practical, field-proven protocols.
Rationale for Use: Physicochemical and Structural Advantages
The utility of the this compound core stems from a synergistic combination of its three key components: the pyridine ring, the exocyclic amine at the 4-position, and the sterically demanding tert-butyl group at the 2-position.
-
Improved Physicochemical Profile : Compared to its carbocyclic analogue, 4-tert-butylaniline, the pyridine core introduces a basic nitrogen atom (pKa ≈ 9), which can be protonated at physiological pH. This enhances aqueous solubility and can provide a crucial interaction point for salt formulation, improving the overall developability profile of a drug candidate. A 2011 study highlighted that replacing aniline fragments with aminopyridines can lead to improved physicochemical properties for drug discovery.[1]
-
Metabolic Stability : The tert-butyl group is a classic bioisostere for larger, more metabolically labile groups. Its quaternary carbon lacks benzylic protons, rendering it significantly more resistant to oxidative metabolism by Cytochrome P450 (CYP) enzymes compared to isopropyl or linear alkyl chains. However, it's important to note that omega-oxidation of one of the methyl groups can still occur, leading to hydroxyl and subsequent carboxyl metabolites, a pathway that must be considered during metabolic profiling.[2]
-
Vectorial Control and Target Engagement : The arrangement of the functional groups provides clear vectors for molecular elaboration.
-
The 4-amino group serves as a primary synthetic handle for building out the molecule, often acting as a hydrogen bond donor.
-
The pyridine nitrogen acts as a strong hydrogen bond acceptor. The combination of the 4-amino donor and the ring nitrogen acceptor is a classic "hinge-binding" motif for engaging the hinge region of protein kinases.
-
The 2-tert-butyl group acts as a bulky, lipophilic anchor. It effectively fills hydrophobic pockets within target proteins, enhancing binding affinity and providing a significant degree of steric influence that can dictate the orientation of the entire molecule within a binding site.
-
Comparative Physicochemical Properties
| Property | 4-tert-Butylaniline | This compound | Rationale for Improvement |
| Aqueous Solubility | Low | Moderate | The pyridine nitrogen is basic and can be protonated, increasing polarity and water solubility. |
| Metabolic Stability | Moderate (ring oxidation) | High | The pyridine ring is generally more electron-deficient and less prone to oxidation than a benzene ring. The tert-butyl group is metabolically robust.[2] |
| Lipophilicity (cLogP) | ~3.1 | ~2.5 | The nitrogen atom in the pyridine ring reduces the calculated logP, helping to balance the lipophilicity of the tert-butyl group. |
| Synthetic Handle | Amine | Amine | Both provide a versatile amino group for derivatization. |
Synthesis and Derivatization Workflows
A robust and scalable synthesis is critical for the widespread adoption of any chemical scaffold. The following section details a plausible synthetic route to the core and outlines key derivatization strategies.
Synthesis of the Core Scaffold
A practical approach to this compound involves a nucleophilic aromatic substitution (SNAr) on a suitably activated precursor.
Caption: General synthetic route to the core scaffold.
Key Derivatization Strategies
The 4-amino group is the primary point of diversification. Standard coupling reactions are reliably employed to explore structure-activity relationships (SAR).
Caption: Primary derivatization pathways from the 4-amino group.
Experimental Protocol: Amide Coupling
This protocol provides a robust method for the synthesis of an amide derivative, a common step in elaborating the core scaffold.
Objective: To synthesize N-(2-(tert-butyl)pyridin-4-yl)benzamide.
Materials:
-
This compound (1.0 eq)
-
Benzoic acid (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 150 mg, 1.0 mmol).
-
Dissolution: Dissolve the starting material in anhydrous DMF (5 mL).
-
Addition of Reagents: Add benzoic acid (134 mg, 1.1 mmol), followed by HATU (456 mg, 1.2 mmol).
-
Scientist's Note: HATU is a highly efficient coupling agent that minimizes racemization for chiral acids and is effective for coupling with electron-deficient amines.
-
-
Base Addition: Add DIPEA (523 µL, 3.0 mmol) dropwise to the stirring solution.
-
Scientist's Note: DIPEA is a non-nucleophilic base used to mop up the acid formed during the reaction without competing in the coupling. An excess is used to ensure the reaction goes to completion.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-4 hours).
-
Work-up: a. Upon completion, dilute the reaction mixture with EtOAc (50 mL). b. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 25 mL) to remove unreacted acid and HATU byproducts, followed by brine (1 x 25 mL). c. Dry the organic layer over anhydrous MgSO₄.
-
Purification: a. Filter the drying agent and concentrate the filtrate under reduced pressure. b. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of EtOAc in hexanes, to yield the pure amide product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
Applications in Drug Discovery: Case Studies & SAR
The this compound scaffold has shown promise in several therapeutic areas, most notably as kinase inhibitors and GPCR modulators.
Kinase Inhibitors
In kinase inhibitor design, the aminopyridine motif is a well-established hinge-binder. The pyridine nitrogen accepts a hydrogen bond from a backbone NH of the kinase hinge, while the exocyclic 4-amino group donates a hydrogen bond to a backbone carbonyl.
Caption: Mechanism of action for a kinase inhibitor.
The 2-(tert-butyl) group is perfectly positioned to occupy the hydrophobic "back pocket" of many kinases, a strategy employed by numerous successful drugs. For instance, the development of inhibitors for Bruton's tyrosine kinase (Btk) has explored various heterocyclic cores, where bulky hydrophobic groups are essential for potent activity.[3]
Hypothetical Structure-Activity Relationship (SAR) Table for a Generic Kinase:
| R Group (Modification of tert-Butyl) | Hinge Binding | Hydrophobic Pocket Occupancy | Relative Potency | Rationale |
| -C(CH₃)₃ (tert-Butyl) | Maintained | Optimal | ++++ | Ideal size and lipophilicity for the hydrophobic pocket. |
| -CH(CH₃)₂ (Isopropyl) | Maintained | Sub-optimal | ++ | Does not fully occupy the pocket, leading to weaker van der Waals interactions and lower affinity. |
| -H | Maintained | None | + | Lacks any interaction with the hydrophobic pocket, resulting in a significant loss of potency. |
| -Cyclohexyl | Maintained | Good | +++ | Fills the pocket well, but the added conformational flexibility can be entropically unfavorable compared to the rigid tert-butyl group. |
GPCR Allosteric Modulators
G protein-coupled receptors (GPCRs) possess orthosteric sites for endogenous ligands and topographically distinct allosteric sites.[4][5] Allosteric modulators bind to these secondary sites to fine-tune receptor activity, offering greater subtype selectivity and a more nuanced pharmacological effect.[6][7] The defined shape and lipophilicity of the this compound scaffold make it an excellent starting point for fragments that can bind within these often-hydrophobic allosteric pockets. The derivatized amine can then be used to reach out and form additional interactions to enhance affinity and modulate receptor conformation.
Safety and Handling Protocol
As with any active chemical reagent, proper handling of this compound and its derivatives is mandatory.
Hazard Profile:
-
Toxicity: Can be toxic if swallowed or in contact with skin.[8]
-
Corrosivity: May cause skin irritation or serious eye damage.[8][9]
-
Inhalation: May cause respiratory irritation.[9]
Handling and Personal Protective Equipment (PPE):
-
Ventilation: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[10]
-
Eye Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[10]
-
Skin Protection: Wear a flame-retardant lab coat and chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.[11]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[8]
Storage and Disposal:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong acids and oxidizing agents.[8][10] The storage area should be accessible only to authorized personnel.[8]
-
Disposal: Dispose of waste material at an approved waste disposal plant, in accordance with local, state, and federal regulations.[8]
References
-
National Center for Biotechnology Information. (n.d.). 2-tert-Butylpyridine. PubChem Compound Database. Retrieved from [Link]
-
Thomson, C., Reilly, J., & Sandham, D. (2011). Synthesis of useful fragments in drug discovery: 2-amino-5-tert-butylpyridine and its oxidised analogues. Bioorganic & Medicinal Chemistry Letters, 21(14), 4281-4283. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Retrieved from [Link]
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Wikipedia. (n.d.). Ralimetinib. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. Retrieved from [Link]
-
Dalvie, D., et al. (2005). Metabolism, excretion, and pharmacokinetics of (3-{[4-tert-butyl-benzyl)-(pyridine-3-sulfonyl)-amino]-methyl}-phenoxy)-acetic acid, an EP2 receptor-selective prostaglandin E2 agonist, in male and female Sprague-Dawley rats. Drug Metabolism and Disposition, 33(8), 1191-201. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PubMed Central. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Novel Allosteric Modulators of G Protein-coupled Receptors. PubMed Central. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. PubMed Central. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development of allosteric modulators of GPCRs for treatment of CNS disorders. PubMed Central. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development of allosteric modulators of GPCRs for treatment of CNS disorders. Retrieved from [Link]
-
National Institutes of Health. (n.d.). N-4-t-Butylbenzyl 2-(4-Methylsulfonylaminophenyl) Propanamide TRPV1 Antagonists : Structure Activity Relationships in the A-region. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of structure-activity relationships for the 'B-region' of N-(4-t-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]-thiourea analogues as TRPV1 antagonists. Retrieved from [Link]
-
National Institutes of Health. (n.d.). GPCR Modulation of Thieno[2,3-b]pyridine Anti-Proliferative Agents. PubMed Central. Retrieved from [Link]
-
Smaill, J. B., et al. (2001). Tyrosine Kinase Inhibitors. 18. 6-Substituted 4-anilinoquinazolines and 4-anilinopyrido[3,4-d]pyrimidines as Soluble, Irreversible Inhibitors of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 44(4), 429-440. Retrieved from [Link]
-
May, J. P., & Strange, P. G. (2005). Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. Trends in Pharmacological Sciences, 26(11), 555-557. Retrieved from [Link]
-
Patt, W. C., et al. (1992). Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. Journal of Medicinal Chemistry, 35(14), 2562-2572. Retrieved from [Link]
-
MDPI. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Retrieved from [Link]
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- 1. Synthesis of useful fragments in drug discovery: 2-amino-5-tert-butylpyridine and its oxidised analogues. - OAK Open Access Archive [oak.novartis.com]
- 2. Metabolism, excretion, and pharmacokinetics of (3-{[4-tert-butyl-benzyl)-(pyridine-3-sulfonyl)-amino]-methyl}-phenoxy)-acetic acid, an EP2 receptor-selective prostaglandin E2 agonist, in male and female Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of allosteric modulators of GPCRs for treatment of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of allosteric modulators of GPCRs for treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. 2-tert-Butylpyridine | C9H13N | CID 138630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
Application Notes and Protocols: Regioselective N-alkylation of 2-(tert-Butyl)pyridin-4-amine
Abstract
This document provides a comprehensive technical guide for the regioselective N-alkylation of 2-(tert-Butyl)pyridin-4-amine, a sterically hindered substrate of increasing importance in pharmaceutical research. N-alkylated aminopyridines are privileged scaffolds in medicinal chemistry, but their synthesis is often complicated by challenges in regioselectivity and reactivity. This guide details a robust protocol for selective alkylation at the exocyclic amino group, addresses the mechanistic principles dictating reaction outcomes, and offers practical insights into overcoming common synthetic hurdles such as competing pyridine quaternization and overalkylation.
Introduction: The Synthetic Challenge and Strategic Importance
N-alkylated aminopyridines are core structural motifs in a vast array of biologically active molecules, serving as key intermediates in the synthesis of therapeutics ranging from kinase inhibitors to CNS-active agents. The specific substrate, this compound, presents a unique synthetic puzzle. The bulky tert-butyl group at the C2 position introduces significant steric hindrance, which can modulate the reactivity of the adjacent pyridine nitrogen. However, the primary challenge in the N-alkylation of aminopyridines is controlling regioselectivity. The molecule possesses two nucleophilic nitrogen centers: the exocyclic 4-amino group and the endocyclic pyridine nitrogen. Direct alkylation with an alkyl halide without careful optimization often leads to a mixture of products, including the desired N-alkylated amine, the undesired N-alkylpyridinium salt (quaternization), and potentially overalkylated species.
Achieving selective alkylation on the exocyclic amine is paramount for accessing the intended molecular architecture. This protocol is designed to favor this outcome by strategically enhancing the nucleophilicity of the 4-amino group relative to the pyridine ring nitrogen.
Mechanistic Rationale: Achieving Selective N-Alkylation
The direct alkylation of an amine with an alkyl halide (R-X) is a classic SN2 (bimolecular nucleophilic substitution) reaction. The critical factor for achieving selectivity in the case of this compound is the relative nucleophilicity of the two nitrogen atoms.
Under neutral conditions, the lone pair of the pyridine nitrogen is generally more available for alkylation than the exocyclic amine, leading to the formation of a pyridinium salt. To circumvent this, a strong, non-nucleophilic base is employed to deprotonate the exocyclic amino group. This generates a highly nucleophilic amide anion, which is a far superior nucleophile compared to the neutral pyridine nitrogen. This anion then preferentially attacks the electrophilic alkyl halide, driving the reaction toward the desired N-alkylated product.
The choice of base is therefore the cornerstone of this protocol. It must be strong enough to deprotonate the amine (pKa ~9-10) but sterically hindered enough to avoid competing as a nucleophile itself.[1] Potassium tert-butoxide (KOtBu) is an ideal candidate for this purpose.[1][2]
Caption: General mechanism for base-mediated N-alkylation.
Detailed Experimental Protocol
This protocol describes the N-benzylation of this compound as a representative example.
3.1. Materials and Equipment
-
Reagents:
-
This compound (1.0 eq)
-
Potassium tert-butoxide (KOtBu) (1.2 eq)
-
Benzyl bromide (1.1 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Deionized Water
-
Brine (saturated aq. NaCl)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Equipment:
-
Two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Nitrogen or Argon gas line with manifold
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography (column, flasks)
-
Silica gel (230-400 mesh)
-
TLC plates (silica gel 60 F₂₅₄)
-
3.2. Reaction Setup and Procedure
-
Preparation: Dry all glassware in an oven (120 °C) overnight and allow to cool under a stream of inert gas (N₂ or Ar).
-
Reagent Addition: To a dry two-neck round-bottom flask equipped with a magnetic stir bar and septum, add this compound (e.g., 1.50 g, 10.0 mmol, 1.0 eq).
-
Solvent Addition: Add anhydrous DMSO (e.g., 20 mL) via syringe to dissolve the starting material. Stir the solution at room temperature.
-
Deprotonation: Carefully add solid potassium tert-butoxide (e.g., 1.35 g, 12.0 mmol, 1.2 eq) to the stirring solution in portions. Note: This addition may be slightly exothermic. The solution may change color.
-
Stirring: Allow the mixture to stir at room temperature for 20-30 minutes under an inert atmosphere to ensure complete formation of the amide anion.
-
Alkylation: Slowly add benzyl bromide (e.g., 1.29 mL, 1.88 g, 11.0 mmol, 1.1 eq) dropwise via syringe over 5 minutes.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., 30% Ethyl Acetate in Hexanes). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
3.3. Work-up and Purification
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing deionized water (100 mL).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with Ethyl Acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) to remove residual DMSO, followed by a wash with brine (1 x 50 mL) to aid in phase separation.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, for example, from 10% to 40% Ethyl Acetate in Hexanes, is typically effective for separating the product from non-polar impurities and any residual starting material.
-
Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to obtain the pure N-benzyl-2-(tert-butyl)pyridin-4-amine. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Sources
Application Notes and Protocols: 2-(tert-Butyl)pyridin-4-amine, a Sterically-Informed Catalyst for Organic Synthesis
Introduction: A Catalyst of Deliberate Design
In the landscape of organic catalysis, pyridine derivatives are foundational. Among them, 4-(Dimethylamino)pyridine (DMAP) is celebrated for its exceptional ability to accelerate a wide range of reactions, primarily through a nucleophilic catalysis pathway. However, its high reactivity can sometimes be a liability, leading to unwanted side reactions. On the other end of the spectrum, sterically hindered pyridines like 2,6-di-tert-butylpyridine serve as highly effective non-nucleophilic bases, capable of scavenging protons without interfering with electrophilic centers.
2-(tert-Butyl)pyridin-4-amine emerges as a compelling catalyst that occupies a unique space between these two archetypes. Its structure is a deliberate fusion of key functional traits:
-
The 4-Amino Group: Analogous to DMAP, this group donates electron density into the pyridine ring, significantly increasing the basicity and nucleophilicity of the ring nitrogen (N-1).
-
The 2-tert-Butyl Group: This bulky substituent provides a sterically congested environment around the pyridine nitrogen, tempering its nucleophilicity and preventing unwanted side reactions such as N-acylation or N-alkylation.
This guide provides an in-depth analysis of the mechanistic principles governing catalysis by this compound and offers detailed protocols for its application in key organic transformations. While specific literature precedents for this exact molecule are emerging, its structural characteristics allow for the rational design of robust synthetic methodologies based on well-established principles.
Part 1: Core Principles & Mechanistic Rationale
The catalytic versatility of this compound stems from its ability to operate through two distinct, yet complementary, mechanistic pathways. The choice of pathway is subtly influenced by the steric and electronic nature of the substrate and reagents.
Mechanism 1: Modulated Nucleophilic Catalysis
Similar to DMAP, this compound can initiate reactions, such as acylations, via a nucleophilic pathway. The pyridine nitrogen attacks the electrophile (e.g., acetic anhydride) to form a highly reactive pyridinium intermediate. This intermediate is substantially more electrophilic than the starting anhydride, facilitating rapid reaction with even poorly nucleophilic alcohols.
However, the presence of the 2-tert-butyl group introduces significant steric strain in the formation of this intermediate. This steric hindrance makes the catalyst less nucleophilic than DMAP, which can be a distinct advantage in preventing runaway reactions or in achieving selectivity between different functional groups.
Mechanism 2: Sterically-Hindered Brønsted Base Catalysis
For many reactions, particularly with silyl halides or in the presence of highly reactive electrophiles, the primary role of this compound is that of a strong, non-nucleophilic Brønsted base. The 4-amino group endows it with a pKa significantly higher than that of pyridine or even 2,6-lutidine, allowing it to efficiently deprotonate alcohols or scavenge protons (like HCl) generated during a reaction. The tert-butyl group effectively shields the nitrogen from acting as a nucleophile, preventing catalyst consumption and the formation of unwanted byproducts.
This "proton sponge" behavior is ideal for reactions where a clean, base-mediated process is required without the complications of nucleophilic intervention.
Comparative Catalyst Properties
The unique profile of this compound is best understood in comparison to other common pyridine-based reagents.
| Property | Pyridine | 4-(Dimethylamino)pyridine (DMAP) | 2,6-di-tert-butylpyridine | This compound |
| Structure | C₅H₅N | (CH₃)₂NC₅H₄N | C₁₃H₂₁N | (CH₃)₃CNC₅H₃N(NH₂) |
| pKa (Conjugate Acid) | ~5.2 | ~9.6 | ~4.4 | > 9.6 (Estimated) |
| Catalytic Class | Weak Base / Nucleophile | Strong Nucleophilic Catalyst | Non-Nucleophilic Base | Strong Base / Modulated Nucleophile |
| Key Advantage | Simple, inexpensive base | High catalytic activity | Excellent proton scavenger, non-nucleophilic | High basicity with suppressed nucleophilicity |
Part 2: Application Notes & Experimental Protocols
The following protocols are designed as robust starting points. Researchers are encouraged to perform optimization based on their specific substrates and analytical results.
Application I: Acylation of Sterically Hindered Alcohols
Field-Proven Insight: The acylation of sterically hindered secondary or tertiary alcohols is often sluggish and plagued by side reactions when using standard amine bases. This compound is an ideal candidate for this transformation. Its high basicity facilitates the deprotonation of the alcohol, while its steric bulk prevents it from competing with the alcohol for the acylating agent. This minimizes the formation of undesired byproducts and favors the desired esterification.
Materials & Reagents
| Reagent | MW | Amount (mmol) | Equivalents |
| Hindered Alcohol | - | 1.0 | 1.0 |
| Acetic Anhydride | 102.09 | 1.5 | 1.5 |
| This compound | 150.22 | 0.1 | 0.1 |
| Dichloromethane (DCM), anhydrous | - | 5 mL | - |
Step-by-Step Methodology
-
Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the hindered alcohol (1.0 mmol) and this compound (15.0 mg, 0.1 mmol).
-
Dissolution: Add 5 mL of anhydrous dichloromethane and stir until all solids have dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add acetic anhydride (0.14 mL, 1.5 mmol) to the stirred solution over 5 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Upon completion, cool the mixture to 0 °C and slowly add 5 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench excess anhydride.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 5 mL), water (1 x 5 mL), and brine (1 x 5 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, using an appropriate eluent system like hexanes/ethyl acetate) to yield the pure ester.
Trustworthiness: This protocol is self-validating. The acidic wash (1 M HCl) is critical for removing the basic catalyst and any remaining unreacted starting material. The absence of these components in the final product NMR will confirm the efficacy of the work-up.
Application II: Silylation for Selective Alcohol Protection
Field-Proven Insight: The protection of alcohols as silyl ethers using silyl halides (e.g., TBDMSCl, TIPSCl) is a cornerstone of multi-step synthesis. This reaction generates one equivalent of HCl, which must be neutralized by a base. This compound serves as an excellent HCl scavenger. Unlike triethylamine, it is less likely to form bulky, insoluble ammonium salts that can complicate the reaction. Unlike imidazole, its steric hindrance prevents it from forming a reactive silyl-pyridinium intermediate, leading to a cleaner reaction profile.
Materials & Reagents
| Reagent | MW | Amount (mmol) | Equivalents |
| Primary Alcohol | - | 1.0 | 1.0 |
| tert-Butyldimethylsilyl Chloride (TBDMSCl) | 150.72 | 1.2 | 1.2 |
| This compound | 150.22 | 1.3 | 1.3 |
| Dichloromethane (DCM), anhydrous | - | 5 mL | - |
Step-by-Step Methodology
-
Preparation: To a flame-dried flask under an inert atmosphere, add the primary alcohol (1.0 mmol), TBDMSCl (181 mg, 1.2 mmol), and this compound (195 mg, 1.3 mmol).
-
Reaction: Add 5 mL of anhydrous DCM and stir the resulting solution or slurry at room temperature for 2-6 hours. Monitor the reaction by TLC until the starting alcohol is consumed.
-
Work-up: Dilute the reaction mixture with 10 mL of DCM and transfer to a separatory funnel.
-
Washing: Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL). The aqueous washes will remove the this compound hydrochloride salt.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is often of high purity, but can be further purified by flash column chromatography if necessary.
Part 3: Troubleshooting & Expert Recommendations
| Problem | Potential Cause | Recommended Solution |
| Slow or Incomplete Reaction | 1. Substrate is exceptionally hindered. 2. Catalyst loading is too low. | 1. Increase reaction temperature to 40-60 °C. 2. Increase catalyst loading to 20 mol%. 3. For acylations, consider switching to DMAP if nucleophilic catalysis is required and side reactions are not an issue. |
| Formation of Byproducts | 1. Reaction temperature is too high. 2. Reagents are not pure or are wet. | 1. Run the reaction at a lower temperature (e.g., 0 °C to RT). 2. Ensure all reagents and solvents are anhydrous. |
| Difficulty Removing Catalyst | The pyridinium salt is not fully extracted during work-up. | Perform an additional acidic wash (e.g., 1 M HCl or dilute citric acid) during the work-up procedure to ensure complete protonation and transfer to the aqueous phase. |
Conclusion
This compound represents a sophisticated tool for the modern organic chemist. By strategically incorporating a sterically demanding group onto a highly basic 4-aminopyridine core, it offers a unique catalytic profile. It excels in transformations requiring a strong Brønsted base that remains aloof from nucleophilic participation. While it can participate in nucleophilic catalysis, its attenuated reactivity compared to DMAP provides a level of control that can be crucial for achieving high yields and selectivities, particularly with sensitive or sterically complex substrates. Further exploration of this catalyst in areas such as kinetic resolution and other asymmetric transformations is warranted and promises to unlock new synthetic possibilities.
References
Step-by-step guide to functionalizing the amine group of 2-(tert-Butyl)pyridin-4-amine
Application Notes and Protocols
Topic: A Step-by-Step Guide to the Functionalization of the Amine Group of 2-(tert-Butyl)pyridin-4-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Synthesis of this compound Derivatives
This compound is a valuable building block in medicinal chemistry and materials science. Its structure, featuring a nucleophilic exocyclic amine and a sterically imposing tert-butyl group, presents both opportunities and challenges for synthetic chemists. The pyridine ring's electron-withdrawing nature modulates the reactivity of the 4-amino group, making it less basic than a typical aniline but a potent nucleophile for a range of transformations. The adjacent tert-butyl group provides steric hindrance that can influence regioselectivity and reaction kinetics, a factor that must be carefully considered in methods development.
This guide provides a detailed exploration of four key functionalization strategies for the amine group of this compound: N-acylation, N-alkylation, N-sulfonylation, and N-arylation. Each section offers field-proven protocols, explains the underlying chemical principles, and provides insights into optimizing reaction conditions. The aim is to equip researchers with the practical knowledge to confidently and efficiently synthesize a diverse library of derivatives from this versatile starting material.
Safety First: Essential Handling Precautions
Before commencing any experimental work, it is critical to consult the Safety Data Sheet (SDS) for this compound and all other reagents.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.
-
Reagent Handling:
-
Bases: Strong bases such as sodium hydride (NaH) and sodium tert-butoxide (NaOtBu) are moisture-sensitive and can be pyrophoric. Handle under an inert atmosphere (Nitrogen or Argon).
-
Palladium Catalysts: Palladium complexes and ligands can be toxic and should be handled with care. Avoid inhalation of dust.
-
Acylating/Sulfonylating Agents: Acyl chlorides and sulfonyl chlorides are corrosive and lachrymatory. Handle with caution in a fume hood.
-
Core Functionalization Pathways
The primary amino group of this compound is a versatile handle for introducing a wide array of functional groups. The following sections detail robust protocols for the most common and impactful transformations.
Caption: Key functionalization routes for this compound.
N-Acylation: Synthesis of Amides
N-acylation is a fundamental transformation that converts the primary amine into a stable amide. This reaction is typically rapid and high-yielding. The choice of acylating agent (acyl chloride or anhydride) and base is crucial for success.
Causality Behind Experimental Choices:
-
Acylating Agent: Acyl chlorides are generally more reactive than anhydrides. For less reactive amines or when forcing conditions are needed, an acyl chloride is preferred.
-
Base: A non-nucleophilic base like pyridine or triethylamine (TEA) is used to scavenge the HCl or carboxylic acid byproduct generated during the reaction. Pyridine can also act as a nucleophilic catalyst.
-
Solvent: Aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are ideal as they are inert to the reaction components.
Detailed Protocol: Synthesis of N-(2-(tert-butyl)pyridin-4-yl)acetamide
Caption: Experimental workflow for a typical N-acylation reaction.
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add this compound and dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Add pyridine to the solution.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Add acetyl chloride dropwise to the stirred solution. A precipitate (pyridinium hydrochloride) may form.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure amide.[1][2]
N-Alkylation: Accessing Secondary and Tertiary Amines
N-alkylation introduces alkyl substituents to the amine. A significant challenge is preventing overalkylation to the tertiary amine or even the quaternary pyridinium salt. Careful control of stoichiometry and reaction conditions is key. For selective mono-alkylation, reductive amination or specialized methods may be more suitable, but direct alkylation with a halide is often effective.[3]
Causality Behind Experimental Choices:
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, increasing its nucleophilicity. Sodium hydride (NaH) is effective but requires careful handling. Weaker bases like potassium carbonate (K₂CO₃) can also be used, often requiring higher temperatures.[4]
-
Solvent: Polar aprotic solvents like Dimethylformamide (DMF) or THF are used to dissolve the reactants and facilitate the SN2 reaction.
-
Stoichiometry: Using a slight excess of the aminopyridine relative to the alkyl halide can help favor mono-alkylation by ensuring the electrophile is consumed before it can react with the more nucleophilic secondary amine product.
Detailed Protocol: Synthesis of N-benzyl-2-(tert-butyl)pyridin-4-amine
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Benzyl bromide (1.05 eq)
-
Dimethylformamide (DMF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Deionized water and Brine
Procedure:
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous DMF.
-
Carefully add the NaH dispersion. Stir the suspension and cool to 0 °C.
-
Dissolve this compound in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation (hydrogen gas evolution will be observed).
-
Add benzyl bromide dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to separate the desired secondary amine from any starting material and dialkylated byproduct.
N-Arylation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[5] It enables the synthesis of N-aryl derivatives that are difficult to access through traditional nucleophilic aromatic substitution methods.[6]
Causality Behind Experimental Choices:
-
Catalyst System: The reaction requires a Pd(0) source, which is often generated in situ from a Pd(II) precatalyst like Pd₂(dba)₃ or Pd(OAc)₂.[7]
-
Ligand: A bulky, electron-rich phosphine ligand is essential. Ligands like XPhos or RuPhos stabilize the palladium center and facilitate the key steps of oxidative addition and reductive elimination.[8] The steric hindrance of the ligand helps prevent the formation of undesired side products.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[9]
-
Solvent: Anhydrous, deoxygenated aprotic solvents like toluene or dioxane are used.
Detailed Protocol: Synthesis of N-(4-methoxyphenyl)-2-(tert-butyl)pyridin-4-amine
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Materials:
-
This compound (1.2 eq)
-
1-Bromo-4-methoxybenzene (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene, anhydrous and deoxygenated
Procedure:
-
In a glovebox or under a strict inert atmosphere, add the Pd₂(dba)₃, XPhos, and NaOtBu to a flame-dried Schlenk tube or reaction vial.
-
Add this compound and 1-bromo-4-methoxybenzene.
-
Add anhydrous, deoxygenated toluene.
-
Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired N-arylated product.
N-Sulfonylation: Crafting Sulfonamides
The reaction of the aminopyridine with a sulfonyl chloride provides sulfonamides, a functional group prevalent in pharmaceuticals. This reaction is generally robust and proceeds under mild conditions.
Causality Behind Experimental Choices:
-
Reagent: A sulfonyl chloride (e.g., p-toluenesulfonyl chloride) is the standard electrophile.
-
Base/Solvent: Pyridine is an excellent choice as it serves as both the base to neutralize the HCl byproduct and as the solvent.[10]
-
Temperature: The reaction is often performed at room temperature, but gentle heating can be applied to drive it to completion if necessary.
Detailed Protocol: Synthesis of N-(2-(tert-butyl)pyridin-4-yl)-4-methylbenzenesulfonamide
Materials:
-
This compound (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 eq)
-
Pyridine, anhydrous
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Deionized water and Brine
Procedure:
-
Dissolve this compound in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.
-
Add p-toluenesulfonyl chloride portion-wise to the stirred solution at room temperature.
-
Stir the reaction for 6-18 hours. Monitor by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into ice-water.
-
Acidify the mixture with 1 M HCl to a pH of ~2-3 to protonate excess pyridine.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the crude solid by recrystallization or flash column chromatography to yield the pure sulfonamide.[11]
Product Characterization: Spectroscopic Signatures
Successful functionalization can be confirmed by standard analytical techniques. Below are the expected spectroscopic shifts for the starting material and a representative acylated product.
| Compound | Key ¹H NMR Signals (δ, ppm, CDCl₃) | Key ¹³C NMR Signals (δ, ppm, CDCl₃) |
| This compound | ~8.1 (d, 1H, H6), ~6.6 (d, 1H, H5), ~6.5 (s, 1H, H3), ~4.2 (br s, 2H, NH₂), 1.3 (s, 9H, t-Bu) | ~165 (C2), ~152 (C4), ~148 (C6), ~110 (C5), ~108 (C3), ~37 (C(t-Bu)), ~30 (CH₃ t-Bu) |
| N-(2-(tert-butyl)pyridin-4-yl)acetamide | ~8.3 (d, 1H, H6), ~8.1 (s, 1H, H3), ~7.5 (br s, 1H, NH), ~7.3 (d, 1H, H5), 2.2 (s, 3H, COCH₃), 1.3 (s, 9H, t-Bu) | ~169 (C=O), ~167 (C2), ~150 (C4), ~148 (C6), ~115 (C5), ~112 (C3), ~37 (C(t-Bu)), ~30 (CH₃ t-Bu), ~25 (COCH₃) |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Insufficiently active reagents; Inadequate temperature; Poor quality solvent/reagents (e.g., wet solvent for NaH or Buchwald-Hartwig reactions). | Use fresh, anhydrous solvents and reagents. Increase reaction temperature or time. For Buchwald-Hartwig, screen different ligands or bases. |
| Formation of Byproducts | Alkylation: Overalkylation. Acylation: Reaction with solvent or moisture. Buchwald-Hartwig: Reductive dehalogenation of aryl halide. | Alkylation: Use a slight excess of the amine, control stoichiometry carefully. General: Ensure all glassware is dry and the reaction is under an inert atmosphere. Buchwald-Hartwig: Choose a more appropriate ligand/base combination. |
| Difficult Purification | Products have similar polarity to starting materials or byproducts. | Optimize the mobile phase for column chromatography. Consider an alternative purification method like recrystallization or preparative HPLC. |
References
-
Kukkonen, E., Malinen, H., Haukka, M., & Konu, J. (2020). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design. [Link]
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Feroci, M., Chiarotto, I., Forte, G., & Tortorella, S. (2014). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. ResearchGate. [Link]
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Kukkonen, E., Malinen, H., Haukka, M., & Konu, J. (2020). Reactivity of 4-Aminopyridine with Halogens and Interhalogens. ResearchGate. [Link]
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Burtoloso, A. C. B., et al. (2021). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. [Link]
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A Facile N-Monoalkylation of Aminopyridines. (2013). ResearchGate. [Link]
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N-Alkylation of Some Imidazopyridines. (2008). FABAD Journal of Pharmaceutical Sciences. [Link]
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Scorah, N., et al. (2013). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. Bioorganic & Medicinal Chemistry Letters. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Data. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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4-Aminopyridine. Wikipedia. [Link]
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Vollmer, T. L., et al. (2013). Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways. Drug Metabolism and Disposition. [Link]
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Le, T., & Dawson, A. H. (2014). 4-Aminopyridine Toxicity: a Case Report and Review of the Literature. Journal of Medical Toxicology. [Link]
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Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma. [Link]
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Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]
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Sabbatino, F., et al. (2021). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Molecules. [Link]
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2-Amino-4-[(tert-butyl)pyridine-d12]. PubChem. [Link]
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Davies, T. Q., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]
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N-tert-butyl-2-pyridin-2-ylpyridin-4-amine. PubChem. [Link]
-
Wang, M., et al. (2013). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry. [Link]
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Protecting group. Wikipedia. [Link]
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A scalable synthesis of the ( S )-4-( tert -butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole (( S )- t- BuPyOx) ligand. ResearchGate. [Link]
-
Compound 2-(2-tert-butylphenoxy)-N-{4-[(pyridin-2-yl)sulfamoyl]phenyl}acetamide. EMBL-EBI. [Link]
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N-(2-tert-butyl-4-pyridinyl)acetamide. PubChem. [Link]
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Synergizing Mn(IV)/Mn(III) Dual-Excitable Complexes and Chiral Cobalt Catalysis for Divergent Asymmetric Transformations. Journal of the American Chemical Society. [Link]
-
Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. [Link]
-
4-(tert-Butyl)pyridin-2-amine. PubChem. [Link]
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Thomson, C. G., Reilly, J., & Sandham, D. A. (2011). Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues. Bioorganic & Medicinal Chemistry Letters. [Link]
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Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). ResearchGate. [Link]
-
Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry. [Link]
-
Side reaction in 2,4′-bis(tert-butylphenyl)amine oxidation. ResearchGate. [Link]
-
tert-Butylsulfonyl (Bus), a New Protecting Group for Amines. The Journal of Organic Chemistry. [Link]
-
N-Dealkylation of Amines. MDPI. [Link]
-
Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. ResearchGate. [Link]
-
tert-Butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate. Hyma Synthesis Pvt. Ltd. [Link]
-
Kinetically-driven reactivity of sulfinylamines enables direct conversion of carboxylic acids to sulfinamides. PubMed Central. [Link]
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Chemistry Portal. [Link]
-
2-(2-Tert-butyl-4-methoxyphenoxy)pyridin-4-amine. PubChem. [Link]
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Synthesis of p-tert-Butylthiacalix[12]arenes Functionalized with Tris(2-aminoethyl)amine Fragments at the Lower Rim and Their Interaction with Model Lipid Membranes. ResearchGate. [Link]
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Application Note & Protocols: Strategic Use of 2-(tert-Butyl)pyridin-4-amine in the Rational Design and Synthesis of Potent MmpL3 Inhibitors for Antitubercular Drug Discovery
Introduction: MmpL3, a Vulnerable Target in Mycobacterium tuberculosis
The global health threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, necessitates the discovery of novel therapeutics with unique mechanisms of action.[1] A highly promising and validated target in Mycobacterium tuberculosis (Mtb) is the Mycobacterial membrane protein Large 3 (MmpL3).[2][3][4] MmpL3 is an essential inner membrane transporter responsible for the translocation of trehalose monomycolate (TMM), a key precursor for mycolic acids, from the cytoplasm to the periplasm.[1][2] Mycolic acids are fundamental components of the unique and impermeable mycobacterial cell wall.[1] The genetic or chemical inhibition of MmpL3 disrupts this crucial transport process, leading to the accumulation of TMM in the cytoplasm, subsequent failure of cell wall biosynthesis, and ultimately, bacterial death.[2] This essential role makes MmpL3 a focal point for the development of new antitubercular agents.
A diverse array of chemical scaffolds have been identified as MmpL3 inhibitors, including 1,2-ethylenediamines (like SQ109, which has advanced to clinical trials), indole-2-carboxamides, adamantyl ureas, and various heterocyclic systems.[2][5][6] This chemical diversity, while promising, also underscores the need for rational drug design to optimize potency, selectivity, and pharmacokinetic properties. This application note details the strategic use of 2-(tert-Butyl)pyridin-4-amine as a key building block in the synthesis of a novel class of MmpL3 inhibitors, providing a comprehensive rationale and detailed synthetic protocols for researchers in the field of TB drug discovery.
The Rationale for Employing the this compound Scaffold
The design of potent MmpL3 inhibitors often involves the strategic placement of specific chemical moieties to engage with key residues and hydrophobic pockets within the protein's binding site. The this compound scaffold offers several advantages in this context:
-
Hydrophobic Interaction: The MmpL3 binding pocket contains significant hydrophobic regions.[2] The tert-butyl group is a bulky, lipophilic moiety that is ideal for occupying these hydrophobic pockets, potentially leading to enhanced binding affinity and potency. Its defined three-dimensional structure can promote favorable van der Waals interactions.
-
Hydrogen Bonding: The pyridin-4-amine provides a crucial nitrogen atom that can act as a hydrogen bond acceptor or donor, a common feature in many MmpL3 inhibitors that interact with key polar residues in the binding site.[2]
-
Scaffold for Derivatization: The amine group at the 4-position serves as a versatile synthetic handle for introducing a variety of side chains and pharmacophoric elements. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and drug-like properties.
-
Metabolic Stability: The tert-butyl group can often confer metabolic stability by sterically hindering potential sites of metabolism on the pyridine ring.
Proposed Synthetic Pathway for MmpL3 Inhibitors from this compound
The following is a proposed, robust synthetic route for generating a library of MmpL3 inhibitors based on the this compound core. This pathway leverages well-established and high-yielding chemical transformations, such as amide coupling and Suzuki cross-coupling reactions, which are commonly employed in medicinal chemistry.
Sources
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- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Palladium-Catalyzed Amination with 2-(tert-Butyl)pyridin-4-amine as a Nucleophile
Introduction: The Strategic Importance of C-N Bond Formation in Modern Drug Discovery
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern synthetic organic chemistry, particularly within the pharmaceutical industry. Aryl and heteroaryl amines are privileged structures found in a vast array of biologically active molecules and approved drugs. The advent of palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, has revolutionized the synthesis of these motifs.[1][2] This powerful transformation allows for the formation of C-N bonds between aryl or heteroaryl halides (or pseudo-halides) and a wide range of amine nucleophiles with remarkable efficiency and functional group tolerance, supplanting harsher, more traditional methods.[3][4][5]
This guide provides a detailed protocol and technical insights for the palladium-catalyzed amination of aryl halides using 2-(tert-Butyl)pyridin-4-amine as the amine nucleophile. The incorporation of a sterically demanding tert-butyl group onto a pyridinamine scaffold is of significant interest for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.
Rationale and Mechanistic Considerations
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[3][6] The generally accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
-
Oxidative Addition: A coordinatively unsaturated Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II)-aryl complex. This step is often the rate-determining step of the catalytic cycle.
-
Amine Coordination and Deprotonation: The amine nucleophile, in this case, this compound, coordinates to the Pd(II) center. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired N-aryl-2-(tert-butyl)pyridin-4-amine product and regenerating the active Pd(0) catalyst.
The choice of ligand is critical for the success of the reaction, as it modulates the stability and reactivity of the palladium catalyst. For sterically hindered amines like this compound, bulky and electron-rich phosphine ligands are often employed to promote the reductive elimination step and prevent undesired side reactions.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol
This protocol provides a general procedure for the palladium-catalyzed amination of an aryl bromide with this compound. The reaction conditions may require optimization depending on the specific aryl halide used.
Reagents and Equipment
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, DavePhos, RuPhos)
-
This compound
-
Aryl halide
-
Anhydrous base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (nitrogen or argon)
-
Standard laboratory glassware for workup and purification
-
Analytical equipment for reaction monitoring and product characterization (TLC, LC-MS, NMR)
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere, add the palladium precatalyst (1-5 mol%), the phosphine ligand (1.2-6 mol%), and the anhydrous base (1.5-2.0 equivalents).
-
Addition of Reactants: Add the aryl halide (1.0 equivalent) and this compound (1.1-1.5 equivalents) to the reaction vessel.
-
Solvent Addition: Add the anhydrous solvent (typically 0.1-0.5 M concentration of the limiting reagent) via syringe.
-
Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-2-(tert-butyl)pyridin-4-amine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Table of Recommended Reaction Parameters
| Parameter | Recommended Range/Options | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ (1-5 mol%) | Readily available and effective sources of Pd(0) in situ. |
| Ligand | Xantphos, DavePhos, RuPhos (1.2-6 mol%) | Bulky, electron-rich ligands that facilitate reductive elimination of hindered products. |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ (1.5-2.0 equiv.) | NaOt-Bu is a strong base suitable for many couplings; K₃PO₄ and Cs₂CO₃ are milder alternatives for base-sensitive substrates. |
| Solvent | Toluene, Dioxane (0.1-0.5 M) | Anhydrous, non-protic solvents that are compatible with the reaction conditions. |
| Temperature | 80-110 °C | Sufficient thermal energy to drive the catalytic cycle, but should be optimized to minimize side reactions. |
| Amine Equiv. | 1.1-1.5 | A slight excess of the amine can help drive the reaction to completion. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficient temperature- Poor quality reagents/solvent | - Use a fresh batch of catalyst and ligand.- Ensure an inert atmosphere is maintained.- Increase the reaction temperature in increments.- Use freshly distilled/dried solvent. |
| Formation of Side Products (e.g., Hydrodehalogenation) | - Presence of water- Sub-optimal ligand-to-metal ratio- Reaction temperature too high | - Ensure all reagents and solvents are anhydrous.- Optimize the ligand-to-palladium ratio.- Lower the reaction temperature. |
| Decomposition of Starting Material or Product | - Base sensitivity of functional groups- High reaction temperature | - Use a milder base (e.g., K₃PO₄ or Cs₂CO₃).- Lower the reaction temperature. |
Experimental Workflow
Sources
- 1. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
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- 6. chem.libretexts.org [chem.libretexts.org]
Guide to the Large-Scale Synthesis of 2-(tert-Butyl)pyridin-4-amine: A Strategic Approach
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
2-(tert-Butyl)pyridin-4-amine is a pivotal structural motif and key building block in modern medicinal chemistry, frequently incorporated into pharmacologically active agents to enhance their metabolic stability and binding affinity.[1] Its synthesis on a large scale, however, presents unique challenges related to regioselectivity, reaction conditions, and process safety. This comprehensive guide provides a detailed analysis of viable synthetic strategies, focusing on the underlying chemical principles and practical considerations for scaling up production. We present two primary, field-proven routes—the classic Chichibabin C-H amination and the modern Buchwald-Hartwig cross-coupling—offering in-depth protocols, process optimization insights, and robust safety procedures to empower researchers and development professionals in their synthetic campaigns.
Introduction: The Strategic Importance of this compound
The 2,4-disubstituted aminopyridine scaffold is a privileged structure in drug discovery, appearing in a wide array of therapeutic candidates.[2][3] The tert-butyl group, in particular, serves as a lipophilic anchor and a metabolic shield, often improving a compound's pharmacokinetic profile. While its inclusion can be highly beneficial, the synthesis of molecules like this compound is non-trivial. The electron-donating nature of the tert-butyl group and the electronic properties of the pyridine ring necessitate careful selection of a synthetic strategy to achieve high yield and purity on a kilogram scale.
This document serves as a practical guide to navigate these complexities. It is designed not as a rigid set of instructions, but as a strategic manual that explains the causality behind procedural choices, enabling scientists to adapt and troubleshoot the synthesis effectively.
Retrosynthetic Analysis and Strategy Selection
Two principal retrosynthetic disconnections offer the most logical pathways to the target molecule. The choice between them hinges on a careful balance of starting material availability, process safety, scalability, and cost.
-
Strategy A: Direct C-H Amination. This approach involves the direct functionalization of a C-H bond on a 4-(tert-Butyl)pyridine precursor. This is most famously achieved via the Chichibabin reaction.
-
Strategy B: C-N Cross-Coupling. This modern strategy relies on forming the C4-amine bond by coupling an amine source with a 4-halo-2-(tert-butyl)pyridine precursor, typically through palladium catalysis (Buchwald-Hartwig amination).
Below is a comparative analysis of these primary routes.
| Feature | Route A: Chichibabin Reaction | Route B: Buchwald-Hartwig Amination |
| Starting Material | 4-(tert-Butyl)pyridine | 4-Halo-2-(tert-butyl)pyridine |
| Key Reagents | Sodium Amide (NaNH₂) | Palladium catalyst, phosphine ligand, base (e.g., NaOtBu) |
| Atom Economy | High (byproduct is H₂) | Moderate (involves halide and base salts) |
| Process Safety | High Hazard: NaNH₂ is highly reactive and pyrophoric.[4] Reaction generates H₂ gas. | Moderate Hazard: Palladium catalysts can be pyrophoric. Organic bases and solvents are flammable. |
| Scalability | Challenging due to heterogeneous nature and safety risks of NaNH₂. | Well-established for large-scale production in the pharmaceutical industry.[5] |
| Cost | Low reagent cost. | High cost of palladium catalyst and specialized ligands. |
| Versatility | Limited to specific substrates. | Highly versatile with a broad substrate scope.[6] |
Route A: The Chichibabin Direct Amination Strategy
The Chichibabin reaction, first reported in 1914, is a powerful method for the direct amination of electron-deficient nitrogen heterocycles.[4][7] The reaction proceeds via a nucleophilic addition-elimination mechanism.
Mechanism of the Chichibabin Reaction
The mechanism involves the nucleophilic attack of the amide anion (NH₂⁻) at the electron-deficient C2 position of the pyridine ring.[2][4] This forms a resonance-stabilized anionic σ-adduct (a Meisenheimer-type intermediate). Aromaticity is subsequently restored through the elimination of a hydride ion (H⁻), which reacts with another proton source (like the product amine) to liberate hydrogen gas. An acidic workup neutralizes the resulting sodium salt to yield the final 2-aminopyridine product.[4]
Caption: Mechanism of the Chichibabin Reaction.
Key Challenge: Dimerization Side Reaction
A significant side reaction, particularly at atmospheric pressure, is the dimerization of the starting material to form 4,4'-di-tert-butyl-2,2'-bipyridine.[4] This occurs when the hydride eliminated from the intermediate attacks another molecule of 4-tert-butylpyridine.
Mitigation Strategy: Performing the reaction under elevated pressure (e.g., 350 psi of nitrogen) significantly favors the desired amination product over dimerization. At this pressure, yields of the aminated product can increase from ~11% to over 74%.[4]
Protocol for Large-Scale Chichibabin Synthesis
Disclaimer: This protocol involves highly hazardous materials, including sodium amide and the evolution of hydrogen gas. It must only be performed by trained personnel in a specialized chemical reactor equipped with appropriate pressure controls, ventilation, and safety interlocks.
Materials and Equipment:
-
High-pressure, inert-atmosphere chemical reactor with overhead stirring and temperature control.
-
4-(tert-Butyl)pyridine (1.0 eq)
-
Sodium amide (NaNH₂, 2.5 eq)
-
Anhydrous xylene (solvent)
-
Isopropanol (for quenching)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Protocol:
-
Reactor Preparation: Ensure the reactor is scrupulously clean, dry, and has been purged multiple times with nitrogen.
-
Charging Reagents: Under a strong nitrogen counter-flow, charge the reactor with anhydrous xylene. Add sodium amide in portions, ensuring it does not come into contact with air. Begin vigorous stirring.
-
Addition of Substrate: Add 4-(tert-Butyl)pyridine to the slurry at ambient temperature.
-
Reaction Execution: Seal the reactor. Pressurize with nitrogen to 350 psi. Heat the reaction mixture to 140-150 °C. The formation of a deep red color indicates the formation of the σ-adduct intermediate.[4] Monitor the reaction progress by GC analysis of aliquots. The reaction is typically complete within 8-12 hours.
-
Cooling and Quenching: Cool the reactor to 0-10 °C. CAUTION: Slowly and carefully add isopropanol dropwise to quench any unreacted sodium amide. This is a highly exothermic process that will generate hydrogen gas; ensure adequate venting.
-
Workup: Once the quench is complete, slowly add saturated aqueous NH₄Cl solution to the reactor. Transfer the biphasic mixture to a separatory funnel.
-
Extraction and Purification: Separate the layers and extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: The crude material can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to afford this compound as a solid.
Route B: The Buchwald-Hartwig Cross-Coupling Strategy
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, allowing for the formation of C-N bonds under relatively mild, palladium-catalyzed conditions.[6][8] This route requires a pre-functionalized starting material, 4-chloro-2-(tert-butyl)pyridine, but offers superior control, safety, and scalability.
The Buchwald-Hartwig Catalytic Cycle
The reaction mechanism is a well-understood catalytic cycle involving a Pd(0) active species.[6]
Caption: The Buchwald-Hartwig Amination Catalytic Cycle.
Protocol for Large-Scale Buchwald-Hartwig Synthesis
This protocol uses an ammonia equivalent, such as benzophenone imine, followed by hydrolysis, which is a common industrial practice to avoid handling gaseous ammonia directly.[5]
Materials and Equipment:
-
Inert-atmosphere glass-lined reactor with overhead stirring, reflux condenser, and temperature control.
-
4-Chloro-2-(tert-butyl)pyridine (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01-0.02 eq)
-
RuPhos (or other suitable biarylphosphine ligand, 0.02-0.04 eq)
-
Sodium tert-butoxide (NaOtBu, 1.5 eq)
-
Benzophenone imine (1.2 eq)
-
Anhydrous Toluene or tert-Butanol[9]
-
Aqueous Hydrochloric Acid (HCl)
-
Aqueous Sodium Hydroxide (NaOH)
Step-by-Step Protocol:
-
Reactor Setup: Ensure the reactor is clean, dry, and rendered inert by purging with nitrogen or argon.
-
Catalyst Pre-formation (Optional but Recommended): In a separate inerted vessel, charge the solvent, Pd(OAc)₂, and the RuPhos ligand. Stir for 15-30 minutes to allow for pre-catalyst formation.
-
Charging Reagents: Charge the main reactor with 4-chloro-2-(tert-butyl)pyridine, sodium tert-butoxide, and benzophenone imine. Add the solvent.
-
Catalyst Addition: Transfer the pre-formed catalyst solution to the main reactor.
-
Reaction Execution: Heat the mixture to 80-110 °C. Monitor the reaction for the disappearance of the starting material by HPLC or GC (typically 4-16 hours).
-
Hydrolysis of Imine: Cool the reaction mixture to room temperature. Add aqueous HCl and stir vigorously for 1-2 hours to hydrolyze the intermediate N-benzophenone imine.
-
Workup and pH Adjustment: Add water and separate the layers. The product will be in the aqueous layer as the hydrochloride salt. Wash the organic layer with water. Combine the aqueous layers and basify with 50% NaOH solution to a pH > 12 to precipitate the free amine product.
-
Isolation and Purification: Extract the product into a suitable organic solvent like dichloromethane or ethyl acetate. Dry the combined organic extracts over sodium sulfate, filter, and concentrate under reduced pressure. The resulting solid can be further purified by recrystallization to yield high-purity this compound.
Analytical Characterization and Quality Control
Regardless of the synthetic route, the final product must be rigorously analyzed to confirm its identity and purity.
| Technique | Purpose | Expected Results |
| ¹H NMR | Structural Confirmation | Signals corresponding to the tert-butyl group (singlet, ~1.3 ppm), aromatic protons, and the amine protons. |
| ¹³C NMR | Structural Confirmation | Signals for the quaternary tert-butyl carbon, the methyl carbons, and the distinct aromatic carbons. |
| Mass Spec (MS) | Molecular Weight Confirmation | Detection of the molecular ion [M+H]⁺. |
| HPLC/UPLC | Purity Assessment | A single major peak indicating >99% purity, with retention time matched to a reference standard. |
| Elemental Analysis | Elemental Composition | Confirms the percentage of C, H, and N matches the theoretical values for C₉H₁₄N₂. |
Safety and Environmental Considerations
Chemical Hazards:
-
Sodium Amide (NaNH₂): Extremely reactive with water and air. Can be explosive. Requires handling in a glovebox or under a robust inert atmosphere.[10]
-
Sodium tert-Butoxide (NaOtBu): Corrosive and moisture-sensitive base.
-
Palladium Catalysts: Fine powders can be pyrophoric. Handle under an inert atmosphere.
-
Solvents (Xylene, Toluene): Flammable liquids with associated health risks.[11] Use in well-ventilated areas or closed systems.
Engineering Controls:
-
For the Chichibabin reaction, a certified high-pressure reactor is mandatory.
-
For all large-scale operations, use of a walk-in fume hood or a closed, inerted reactor system is essential.
-
Ensure proper grounding of all equipment to prevent static discharge, especially when handling flammable solvents.[11]
Waste Management:
-
Palladium-containing waste streams must be collected and sent for precious metal recovery.
-
Quench reactive reagents like NaNH₂ and NaOtBu carefully before disposal.
-
Solvent waste should be segregated and disposed of according to local environmental regulations.
Conclusion
The large-scale synthesis of this compound is a challenging yet achievable goal that requires a careful, knowledge-based approach to route selection and process execution. The Chichibabin reaction offers a direct and atom-economical path, but its significant safety hazards necessitate specialized equipment and handling protocols. For industrial applications, the Buchwald-Hartwig amination provides a more controlled, safer, and robustly scalable alternative, aligning better with modern process safety management standards. By understanding the mechanistic underpinnings, potential side reactions, and critical safety requirements detailed in this guide, researchers and drug development professionals can confidently and successfully produce this valuable chemical building block at scale.
References
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Chichibabin reaction. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
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Vik, A., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(15), 3432. Available at: [Link]
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Al-Suwaidan, I. A., et al. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. International Journal of Molecular Sciences, 14(9), 18935-18946. Available at: [Link]
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Chichibabin reaction. (n.d.). Grokipedia. Retrieved January 11, 2026, from [Link]
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Arterburn, J. B., et al. (2001). Catalytic amination of 2-substituted pyridines with hydrazine derivatives. Organic Letters, 3(9), 1351-1354. Available at: [Link]
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Chichibabin Reaction. (n.d.). Name-Reaction.com. Retrieved January 11, 2026, from [Link]
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Kim, B., et al. (2020). Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. Nanyang Technological University Institutional Repository. Available at: [Link]
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
-
The Chichibabin amination reaction. (2018). Scientific Update. Retrieved January 11, 2026, from [Link]
-
Denmark, S. E., & Butler, C. R. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein Journal of Organic Chemistry, 9, 1637-1642. Available at: [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 11, 2026, from [Link]
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Bagley, M. C., et al. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ChemistryOpen, 1(3), 143-149. Available at: [Link]
-
Thomson, C. G., et al. (2011). Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues. Bioorganic & Medicinal Chemistry Letters, 21(14), 4281-4283. Available at: [Link]
-
Ley, S. V., et al. (2009). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Organic Letters, 11(21), 4902-4905. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
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Thomson, C. G., et al. (2011). Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues. Lookchem. Retrieved January 11, 2026, from [Link]
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Application Notes & Protocols: Leveraging 2-(tert-Butyl)pyridin-4-amine as a Scaffold for Novel Antifungal Agent Development
Introduction
The escalating threat of invasive fungal infections, compounded by the rise of antifungal resistance, presents a formidable challenge to global public health. Pathogens such as Candida auris and azole-resistant Aspergillus fumigatus necessitate the urgent discovery of new chemical entities with novel mechanisms of action or improved efficacy. Within the landscape of medicinal chemistry, aminopyridine scaffolds have emerged as privileged structures due to their versatile biological activities.
This guide focuses on 2-(tert-Butyl)pyridin-4-amine , a promising, yet underexplored, molecular scaffold for the development of next-generation antifungal agents. The defining feature of this molecule is the strategic placement of a bulky tert-butyl group, which can influence molecular conformation, enhance metabolic stability, and provide a critical anchor for structure-activity relationship (SAR) studies. The primary amino group at the 4-position serves as a versatile synthetic handle for the introduction of diverse chemical moieties, enabling the systematic exploration of chemical space to optimize antifungal potency and selectivity.
The objective of these application notes is to provide researchers, medicinal chemists, and drug development professionals with a comprehensive, field-proven guide to utilizing the this compound scaffold. We will delve into its proposed mechanism of action, provide detailed protocols for the synthesis of novel derivatives, and outline robust methodologies for in vitro and in vivo evaluation of antifungal efficacy.
Section 1: Proposed Mechanism of Action - Targeting Fungal Ergosterol Biosynthesis
A cornerstone of antifungal therapy is the targeting of pathways and structures unique to fungal cells, thereby minimizing host toxicity. The ergosterol biosynthesis pathway, responsible for producing the primary sterol component of the fungal cell membrane, remains one of the most validated and successful targets.[1] Disruption of this pathway compromises membrane integrity, leading to fungal cell death.
Based on preliminary studies of structurally related aminopyridine derivatives, the hypothesized mechanism of action for compounds derived from the this compound scaffold is the inhibition of Lanosterol 14α-demethylase (CYP51) .[2] This key cytochrome P450 enzyme catalyzes a critical step in the conversion of lanosterol to ergosterol. Inhibition of CYP51 leads to the depletion of ergosterol and a toxic accumulation of methylated sterol precursors, ultimately disrupting membrane function and arresting fungal growth.[2][3] This mechanism is analogous to that of the widely successful azole class of antifungals.[1]
The rationale for this hypothesis is twofold:
-
Structural Mimicry: The nitrogen-containing pyridine core can coordinate with the heme iron atom in the active site of CYP51, a key interaction for azole antifungals.[3]
-
Empirical Evidence: Studies on N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine, a complex derivative, have demonstrated potent activity against multiple Candida species and confirmed inhibition of ergosterol biosynthesis.[2]
Caption: Hypothesized inhibition of the fungal ergosterol biosynthesis pathway.
Section 2: Synthesis of Novel Antifungal Derivatives
The parent this compound molecule serves as a foundational scaffold. To unlock its therapeutic potential, chemical derivatization is essential. Reductive amination is a highly effective and versatile strategy for modifying the 4-amino group, allowing for the introduction of a wide array of substituents to probe structure-activity relationships.[4]
Protocol 2.1: General Procedure for Synthesis of N-Substituted Derivatives via Reductive Amination
This protocol describes a general method for coupling this compound with various aldehydes or ketones.
Causality behind Experimental Choices:
-
Sodium Triacetoxyborohydride (STAB): STAB is chosen as the reducing agent because it is mild, selective for imines and enamines in the presence of other carbonyls, and does not require acidic conditions that could protonate and deactivate the pyridine ring. It is also less water-sensitive than other hydrides like sodium cyanoborohydride.[4]
-
Dichloromethane (DCM) or Toluene: These anhydrous aprotic solvents are ideal for preventing unwanted side reactions with the reducing agent and for solubilizing the reactants.
-
Purification: Column chromatography is essential for separating the desired product from unreacted starting materials and byproducts, ensuring high purity for biological testing.
Materials:
-
This compound
-
Desired aldehyde or ketone (1.5 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 equivalents)
-
Anhydrous dichloromethane (DCM) or Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes or appropriate solvent system for chromatography
Step-by-Step Methodology:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol).
-
Dissolve the amine in anhydrous DCM (15-20 mL).
-
Add the selected aldehyde or ketone (1.5 mmol) to the solution and stir at room temperature for 30 minutes to allow for imine formation.
-
Carefully add sodium triacetoxyborohydride (2.0 mmol) portion-wise to the stirring mixture. Note: The reaction may be mildly exothermic.
-
Allow the reaction to stir at room temperature for 6-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent in vacuo to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-50% ethyl acetate in hexanes) to afford the pure N-substituted derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: Workflow for synthesis, purification, and analysis of derivatives.
Section 3: In Vitro Antifungal Susceptibility Testing
The first critical step in evaluating novel compounds is to determine their intrinsic antifungal activity in vitro. The broth microdilution method, standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[5][6] The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[5]
Protocol 3.1: Broth Microdilution Assay for MIC Determination (Adapted from CLSI M27/M38)
Causality behind Experimental Choices:
-
RPMI-1640 Medium: This is the standard, nutritionally defined medium for antifungal susceptibility testing. It is buffered with MOPS to maintain a stable physiological pH, which is crucial for reproducible results.[7]
-
0.5 McFarland Standard: Standardizing the initial inoculum is the most critical variable for reproducibility. A 0.5 McFarland standard ensures a consistent starting concentration of fungal cells (approx. 1-5 x 10⁶ CFU/mL for yeast).[7]
-
Incubation Time & Temperature: 35°C is the optimal growth temperature for most clinically relevant fungi. Incubation times are standardized (24-48 hours for yeasts, 48-72 hours for molds) to allow for sufficient growth in control wells without over-incubation, which can obscure results.[5]
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Test compounds and reference antifungal (e.g., Fluconazole, Amphotericin B) dissolved in DMSO
-
Fungal isolates (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305)
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer or McFarland densitometer
-
Humidified incubator set to 35°C
Step-by-Step Methodology:
-
Inoculum Preparation (Yeast - e.g., Candida): a. Subculture the yeast on an SDA plate and incubate at 35°C for 24 hours. b. Select several distinct colonies and suspend them in 5 mL of sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (OD₅₃₀ of 0.08-0.10), which corresponds to ~1-5 x 10⁶ CFU/mL. d. Prepare the final working inoculum by making a 1:1000 dilution of the standardized suspension in RPMI-1640 medium to achieve ~1-5 x 10³ CFU/mL.
-
Inoculum Preparation (Mold - e.g., Aspergillus): a. Grow the mold on an SDA plate at 35°C for 5-7 days until conidiation is evident. b. Harvest conidia by gently flooding the plate with sterile saline containing 0.05% Tween 80. c. Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 5 minutes. d. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer or spectrophotometer. This serves as the final working inoculum.[6]
-
Plate Preparation: a. Prepare serial twofold dilutions of the test compounds and reference drug in RPMI-1640 medium directly in the 96-well plate. The final volume in each well should be 100 µL. A typical concentration range is 0.03 to 32 µg/mL. b. Include a positive control well (fungal inoculum in RPMI, no drug) and a sterility control well (RPMI only).
-
Inoculation and Incubation: a. Add 100 µL of the final working fungal inoculum to each well (except the sterility control), bringing the final volume to 200 µL. b. Seal the plates and incubate at 35°C for 24-48 hours for yeasts or 48-72 hours for molds.
-
Endpoint Determination: a. The MIC is determined as the lowest drug concentration that causes a significant reduction in growth (typically ≥50% for azoles and related compounds against yeast) compared to the positive control well.[5] This can be assessed visually or by reading the optical density at 530 nm with a microplate reader.
Data Presentation: Example MIC Data
| Compound | C. albicans MIC₅₀ (µg/mL) | A. fumigatus MIC (µg/mL) |
| Lead Derivative 7b | 1 | 4 |
| Fluconazole | 0.5 | >64 |
| Amphotericin B | 0.25 | 0.5 |
Section 4: In Vivo Efficacy Evaluation
Demonstrating efficacy in a relevant animal model is a critical milestone in preclinical drug development. Murine models of disseminated fungal infection are widely used to assess a compound's ability to reduce fungal burden and improve survival.[8][9]
Protocol 4.1: Murine Model of Disseminated Candidiasis
Causality behind Experimental Choices:
-
Immunocompetent Mice: While immunosuppressed models are common, starting with an immunocompetent model (like BALB/c or CD-1 mice) can provide valuable data on the drug's efficacy in a host with a functioning immune system.[10] For certain pathogens or to achieve higher infection loads, transient immunosuppression with agents like cyclophosphamide may be necessary.[10]
-
Intravenous (i.v.) Injection: The tail vein i.v. route ensures rapid and widespread dissemination of the fungal pathogen, mimicking systemic candidiasis (candidemia).[8]
-
Fungal Burden in Kidneys: Candida albicans has a strong tropism for the kidneys, where it forms abscesses. Quantifying the Colony Forming Units (CFU) per gram of kidney tissue is a robust and highly quantitative endpoint for assessing therapeutic efficacy.[8]
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Candida albicans isolate (prepared and washed in sterile PBS)
-
Test compound formulated in a suitable vehicle (e.g., 5% DMSO, 5% Tween 80, 90% saline)
-
Control vehicle and positive control drug (e.g., Fluconazole)
-
Sterile PBS, surgical tools, and tissue homogenizer
-
SDA plates for CFU enumeration
Step-by-Step Methodology:
-
Acclimatization: Acclimate mice to the facility for at least 7 days before the experiment.
-
Infection: a. Prepare a C. albicans suspension in sterile PBS, adjusted to a concentration of 2.5 x 10⁵ CFU/mL. b. Infect mice via lateral tail vein injection with 100 µL of the fungal suspension (2.5 x 10⁴ CFU/mouse).
-
Treatment: a. Randomize mice into treatment groups (n=8-10 per group): Vehicle Control, Positive Control (e.g., Fluconazole at 10 mg/kg), and Test Compound (e.g., at 10, 25, 50 mg/kg). b. Begin treatment 2-4 hours post-infection. Administer the compounds via the desired route (e.g., oral gavage (p.o.) or intraperitoneal (i.p.) injection) once or twice daily for 3-5 consecutive days.
-
Monitoring: Monitor mice daily for clinical signs of illness (weight loss, ruffled fur, lethargy) and mortality.
-
Endpoint Analysis (Fungal Burden): a. At a predetermined time point (e.g., 72 hours post-infection), humanely euthanize the mice. b. Aseptically harvest the kidneys. c. Weigh the kidneys and homogenize them in 1 mL of sterile PBS. d. Prepare serial tenfold dilutions of the tissue homogenate and plate 100 µL of each dilution onto SDA plates. e. Incubate the plates at 35°C for 24-48 hours and count the colonies to determine the CFU per gram of tissue.
-
Data Analysis: Compare the fungal burden (log₁₀ CFU/gram) between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA with post-hoc tests).
Caption: Experimental workflow for the murine disseminated candidiasis model.
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the discovery of novel antifungal agents. Its synthetic tractability, combined with a promising (hypothesized) mechanism of action targeting the validated ergosterol pathway, makes it an attractive platform for medicinal chemistry campaigns. The protocols detailed in this guide provide a robust framework for synthesizing novel derivatives and evaluating their efficacy through a standardized preclinical cascade.
Future work should focus on comprehensive structure-activity relationship (SAR) studies to identify substituents that maximize potency against a broad range of fungal pathogens while minimizing potential host cell toxicity. Elucidating the precise binding mode through X-ray crystallography or computational modeling will be crucial for rational drug design. Ultimately, the systematic application of these methodologies will pave the way for developing lead candidates from this chemical series with the potential to address the critical unmet need for new and effective antifungal therapies.
References
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Shapiro, R. S., et al. (2018). A Standardized Mouse Model of Acute Systemic Fungal Infection for Drug Testing. Methods in Molecular Biology. Available at: [Link]
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Creative Biolabs. (n.d.). Antifungal Drug In Vivo Efficacy Modeling & Evaluation Services. Creative Biolabs. Available at: [Link]
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Arvanitis, M., & Mylonakis, E. (2020). A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection. Journal of Fungi. Available at: [Link]
-
Pfaller, M. A. (2006). Methods for in vitro antifungal susceptibility testing. Therapie. Available at: [Link]
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Thompson, G. R., & Patterson, T. F. (2018). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases. Available at: [Link]
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Ramage, G., et al. (2001). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Dena, A. S., et al. (2017). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Molecules. Available at: [Link]
-
Berkow, E. L., & Lockhart, S. R. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. Available at: [Link]
-
Nandhagopal, M., et al. (2024). Anti-fungal effects of novel N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine derivative and it's in-vitro, in-silico, and mode of action against Candida spp. Archives of Microbiology. Available at: [Link]
-
Pferschy-Wenzig, E. M., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules. Available at: [Link]
-
EBSCO Information Services. (n.d.). Mechanisms of action in antifungal drugs. Research Starters. Available at: [Link]
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Lass-Flörl, C. (2011). Novel 1, 2, 4-Triazoles as Antifungal Agents. Current Fungal Infection Reports. Available at: [Link]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. In vivo models: evaluating antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antifungal Drug In Vivo Efficacy Modeling & Evaluation Services - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 10. mdpi.com [mdpi.com]
Application Note & Protocol: Strategic Derivatization of 2-(tert-Butyl)pyridin-4-amine for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The 2-(tert-Butyl)pyridin-4-amine Scaffold - A Privileged Motif in Medicinal Chemistry
The this compound core is a significant scaffold in modern drug discovery. The pyridine ring serves as a versatile hydrogen bond acceptor and a bioisostere for a phenyl ring, enhancing solubility and metabolic stability. The 4-amino group provides a crucial vector for introducing a wide array of substituents to probe the chemical space and establish a robust Structure-Activity Relationship (SAR). The strategic placement of the sterically demanding tert-butyl group at the 2-position offers a unique handle to modulate the molecule's conformational preferences, metabolic stability, and potential interactions with biological targets. This bulky group can shield adjacent functionalities from metabolic enzymes and influence the overall shape of the molecule, which can be critical for achieving high target affinity and selectivity.
This application note provides a comprehensive guide to the strategic derivatization of this compound, focusing on key synthetic transformations to generate a diverse library of analogs for SAR studies. We will delve into the rationale behind the choice of derivatization strategies and provide detailed, field-proven protocols for N-functionalization and C-H functionalization via cross-coupling reactions.
The Strategic Imperative: Navigating Chemical Space for Optimal Biological Activity
The primary goal of derivatizing the this compound scaffold is to systematically explore how modifications at different positions of the molecule impact its biological activity. A well-designed SAR campaign aims to identify key pharmacophoric features and optimize properties such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
Our derivatization strategy will focus on three key areas:
-
N-Functionalization of the 4-Amino Group: Direct modification of the primary amino group allows for the introduction of a wide range of functionalities, including amides, sulfonamides, and alkylamines. These modifications can probe hydrogen bonding interactions, lipophilicity, and steric tolerance in the target's binding pocket.
-
C-H Functionalization via Cross-Coupling: Conversion of the 4-amino group to a leaving group (e.g., a halide) opens the door to powerful palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations. This enables the introduction of aryl, heteroaryl, and diverse amino substituents at the 4-position, significantly expanding the accessible chemical space.
-
Bioisosteric Replacement of the tert-Butyl Group: While this guide focuses on the derivatization of the existing scaffold, a comprehensive SAR study should also consider the impact of replacing the tert-butyl group with other sterically similar or electronically distinct moieties. This can provide valuable insights into the role of this group in target engagement and overall molecular properties.
Visualizing the Derivatization Strategy
Caption: Strategic derivatization pathways for SAR studies of this compound.
Part 1: N-Functionalization of the 4-Amino Group
Direct modification of the 4-amino group is a straightforward and highly effective strategy for generating a diverse set of analogs. The nucleophilicity of the amine allows for a variety of reactions, with acylation and alkylation being the most common.
Protocol 1: N-Acylation of this compound
Principle: The reaction of the primary amine with an acylating agent, such as an acid chloride or anhydride, in the presence of a non-nucleophilic base, yields the corresponding amide. The choice of acylating agent allows for the introduction of a wide range of substituents, from simple alkyl chains to complex aromatic and heterocyclic moieties.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon). The concentration should be approximately 0.1-0.5 M.
-
Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq).
-
Cool the solution to 0 °C in an ice bath.
-
-
Acylation:
-
Slowly add the desired acid chloride or anhydride (1.1-1.2 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up and Purification:
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acyl derivative.
-
Data Presentation: Representative N-Acylation Reactions
| Entry | Acylating Agent | Base | Solvent | Time (h) | Yield (%) |
| 1 | Acetyl chloride | TEA | DCM | 2 | 95 |
| 2 | Benzoyl chloride | DIPEA | DMF | 4 | 92 |
| 3 | Isobutyryl chloride | TEA | DCM | 3 | 90 |
| 4 | 4-Fluorobenzoyl chloride | DIPEA | DMF | 6 | 88 |
Part 2: C-H Functionalization via Cross-Coupling Reactions
To introduce aryl, heteroaryl, or substituted amino groups at the 4-position, a multi-step approach involving the conversion of the amino group to a halide followed by a palladium-catalyzed cross-coupling reaction is employed. This strategy dramatically expands the diversity of accessible analogs.
Workflow for C-H Functionalization
Caption: Workflow for C-H functionalization of the this compound scaffold.
Protocol 2: Suzuki-Miyaura Coupling of 2-(tert-Butyl)-4-chloropyridine
Principle: The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[1] For less reactive chloropyridines, the choice of a highly active catalyst system is crucial.[1]
Step-by-Step Protocol:
-
Reagent Preparation:
-
To a dry reaction vessel under an inert atmosphere, add 2-(tert-butyl)-4-chloropyridine (1.0 eq), the desired aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G3, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq).
-
-
Reaction Setup:
-
Add an anhydrous solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O, toluene/H₂O, or DMF/H₂O in a 4:1 to 10:1 ratio).
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by using the freeze-pump-thaw method.
-
-
Reaction Conditions:
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. For challenging couplings, microwave irradiation at 120-150 °C for 10-30 minutes can be highly effective.[1]
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous phase with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl or 4-heteroaryl derivative.
-
Data Presentation: Representative Suzuki-Miyaura Couplings
| Entry | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | XPhos Pd G3 | K₃PO₄ | Dioxane/H₂O | 110 | 8 | 91 |
| 3 | Thiophene-3-boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF/H₂O | 120 | 6 | 78 |
| 4 | Pyridine-3-boronic acid | SPhos Pd G2 | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 75 |
Protocol 3: Buchwald-Hartwig Amination of 2-(tert-Butyl)-4-chloropyridine
Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide, providing a versatile method for the synthesis of arylamines.[2][3] The choice of ligand for the palladium catalyst is critical for achieving high yields, especially with sterically hindered or electron-rich/poor substrates.[2][3]
Step-by-Step Protocol:
-
Reagent Preparation:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with 2-(tert-butyl)-4-chloropyridine (1.0 eq), the desired primary or secondary amine (1.2-1.5 eq), a palladium pre-catalyst (e.g., RuPhos Pd G3 or BrettPhos Pd G3, 1-3 mol%), a suitable phosphine ligand (e.g., RuPhos or BrettPhos, 1.5-4.5 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or LiHMDS, 1.5-2.0 eq).
-
-
Reaction Setup:
-
Add an anhydrous aprotic solvent such as toluene, 1,4-dioxane, or tetrahydrofuran (THF).
-
Seal the reaction vessel and remove it from the glovebox.
-
-
Reaction Conditions:
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-amino derivative.
-
Part 3: The Role of the tert-Butyl Group and Bioisosteric Replacements
The tert-butyl group at the 2-position of the pyridine ring is not merely a passive substituent. Its steric bulk can influence the planarity of the molecule, shield the pyridine nitrogen from unwanted interactions, and protect the molecule from metabolic degradation. A comprehensive SAR study should therefore investigate the impact of this group by synthesizing analogs with bioisosteric replacements.
Common Bioisosteres for the tert-Butyl Group:
-
Cycloalkyl groups: Cyclopropyl, cyclobutyl, and cyclopentyl groups can mimic the steric profile of the tert-butyl group while introducing different degrees of conformational rigidity.
-
Other branched alkyl groups: Isopropyl and sec-butyl groups offer a reduction in steric bulk.
-
Fluorinated groups: A trifluoromethyl group can act as a bioisostere for a methyl group, while a pentafluoroethyl group can mimic the size of an isopropyl group, but with significantly altered electronic properties.
The synthesis of these analogs would typically involve starting from a different pyridine precursor or employing more advanced synthetic strategies beyond the scope of this application note. However, the potential insights gained from such modifications are invaluable for a thorough understanding of the SAR.
Conclusion and Future Directions
The derivatization of the this compound scaffold offers a rich platform for SAR exploration in drug discovery. The protocols outlined in this application note provide a robust starting point for generating a diverse library of analogs through N-functionalization and C-H functionalization. By systematically exploring the chemical space around this privileged core, researchers can unlock the potential of this scaffold to develop novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. Future work should focus on the development of more efficient and scalable synthetic routes to key intermediates and the exploration of a wider range of bioisosteric replacements for the tert-butyl group to further refine the SAR and optimize lead compounds.
References
-
Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
Sources
Topic: Quantitative Analysis of 2-(tert-Butyl)pyridin-4-amine: Recommended Protocols and Methodological Considerations
An Application Note from the Office of the Senior Application Scientist
**Abstract
This technical guide provides detailed analytical methods for the precise quantification of 2-(tert-Butyl)pyridin-4-amine, a key intermediate in pharmaceutical and chemical synthesis. Recognizing the challenges associated with analyzing basic, polar molecules, this document presents two robust, validated analytical approaches: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) for routine analysis and Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD) for applications requiring high sensitivity and specificity. This note is intended for researchers, analytical scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind key methodological choices, ensuring reliable and reproducible results.
Introduction and Rationale
This compound (CAS: 39919-69-2) is a substituted aminopyridine derivative. The accurate determination of its purity and concentration in various matrices—from reaction mixtures to final product formulations—is critical for ensuring process consistency, product quality, and safety. Aminopyridines, as a class, present unique analytical challenges. Their basic nature can lead to strong interactions with active sites on standard silica-based chromatographic columns, resulting in poor peak shape (tailing) and low recovery.[1][2] Therefore, method development must focus on mitigating these interactions to achieve symmetrical peaks and accurate quantification.
This guide outlines two complementary methods tailored to address these challenges, providing flexibility for different analytical needs, from in-process control to trace-level impurity analysis.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄N₂ | PubChem[3] |
| Molecular Weight | 150.22 g/mol | PubChem[3] |
| CAS Number | 39919-69-2 | BLDpharm[4] |
| IUPAC Name | This compound | Sigma-Aldrich |
| Predicted logP | 1.9 | PubChem[3] |
General Analytical Workflow
The quantification of this compound follows a structured workflow designed to ensure data integrity and reproducibility. The process begins with careful sample handling and preparation, followed by instrumental analysis and data interpretation.
Sources
Topic: One-Pot Synthesis of a Fused Dihydropyridine Scaffold from 2-(tert-Butyl)pyridin-4-amine for Medicinal Chemistry Applications
An Application Note and Protocol from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the 2-(tert-Butyl)pyridin-4-amine Scaffold and One-Pot Syntheses
The substituted pyridine motif is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] The this compound scaffold is of particular interest to drug development professionals for several strategic reasons. The tert-butyl group at the 2-position acts as a lipophilic and sterically hindering moiety, which can enhance metabolic stability and modulate binding interactions. The amino group at the 4-position provides a crucial vector for diversification, allowing for the introduction of various functional groups to explore structure-activity relationships (SAR).[3]
Traditional multi-step syntheses, while effective, often suffer from drawbacks such as lower overall yields, increased consumption of solvents and reagents, and the need for purification of intermediates at each stage. One-pot syntheses and multi-component reactions (MCRs) circumvent these issues by combining multiple reaction steps into a single, continuous process.[4][5] This approach offers significant advantages in efficiency, atom economy, and sustainability, making it an ideal strategy for rapidly generating libraries of complex molecules for high-throughput screening.[6][7]
This application note details a robust, one-pot, three-component protocol for the synthesis of a novel fused dihydropyridine derivative starting from this compound. This method provides a rapid and efficient route to complex heterocyclic systems with high potential for biological activity.
Reaction Principle: A Modified Hantzsch-Type Condensation
The described protocol is a variation of the classic Hantzsch dihydropyridine synthesis, a multi-component reaction that typically involves an aldehyde, a β-ketoester, and an ammonia source. In our application, this compound serves as the nitrogen source, directly incorporating this valuable fragment into a more complex, fused heterocyclic core.
The reaction proceeds through a cascade of equilibrium-driven steps:
-
Knoevenagel Condensation: The aldehyde reacts with the active methylene compound (ethyl acetoacetate) to form an electron-deficient alkene intermediate.
-
Michael Addition: The enamine, formed in situ from this compound and a second equivalent of the β-ketoester, acts as a nucleophile and adds to the Knoevenagel adduct.
-
Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization, followed by dehydration to yield the final, stable dihydropyridine ring system.
The choice of a mild acid catalyst, such as acetic acid, is crucial for promoting both the initial condensation and the final dehydration step without causing unwanted side reactions.
Visualized Reaction Mechanism
Caption: A logical diagram of the one-pot, three-component reaction cascade.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of a representative fused dihydropyridine derivative.
Materials and Reagents:
-
Benzaldehyde (or other aromatic/aliphatic aldehyde)
-
Ethyl acetoacetate
-
Ethanol (Absolute, 200 proof)
-
Glacial Acetic Acid (Catalyst)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and hotplate
-
Thin-Layer Chromatography (TLC) apparatus
Experimental Workflow Visualization
Caption: Step-by-step workflow for the one-pot synthesis protocol.
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.50 g, 10.0 mmol, 1.0 equiv.).
-
Reagent Addition: Add benzaldehyde (1.06 g, 1.02 mL, 10.0 mmol, 1.0 equiv.) and ethyl acetoacetate (2.60 g, 2.54 mL, 20.0 mmol, 2.0 equiv.).
-
Solvent and Catalyst: Add absolute ethanol (30 mL) to dissolve the reagents, followed by the addition of glacial acetic acid (0.12 g, 0.11 mL, 2.0 mmol, 0.2 equiv.) as the catalyst.
-
Heating and Monitoring: Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring. Monitor the reaction progress by TLC every 30 minutes (using a 3:1 Hexanes:Ethyl Acetate eluent system). The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: Once the starting materials are consumed (as indicated by TLC), remove the flask from the heat and allow it to cool to room temperature. A solid precipitate should form. If not, reduce the solvent volume by half using a rotary evaporator.
-
Purification: Collect the crude product by vacuum filtration, washing the solid with cold ethanol (2 x 10 mL). The product can be further purified by recrystallization from ethanol or by flash column chromatography on silica gel if necessary.
-
Characterization: Dry the purified product under vacuum to yield a crystalline solid. Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and assess its purity.
Representative Results and Data
The described one-pot protocol consistently provides the desired fused dihydropyridine product in good to excellent yields.
| Reagent/Product | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Typical Yield (%) |
| 2-(t-Bu)pyridin-4-amine | 150.22 | 10.0 | 1.0 | - |
| Benzaldehyde | 106.12 | 10.0 | 1.0 | - |
| Ethyl acetoacetate | 130.14 | 20.0 | 2.0 | - |
| Product | 455.57 | - | - | 75-85% |
Expected Characterization Data:
-
¹H NMR: Expect characteristic signals for the tert-butyl group (singlet, ~1.4 ppm), aromatic protons, dihydropyridine proton (singlet, ~5.0 ppm), and ester functionalities.
-
Mass Spec (ESI+): A prominent peak corresponding to [M+H]⁺ should be observed.
Self-Validation and Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Extend the reflux time and monitor by TLC until the starting amine spot disappears. Ensure the catalyst was added. |
| Product loss during work-up. | If the product is soluble, concentrate the filtrate and attempt to precipitate again or purify via column chromatography. | |
| Impure Product | Presence of unreacted starting materials or intermediates. | Ensure the correct stoichiometry was used (2 equivalents of β-ketoester are critical). Improve purification by using a suitable recrystallization solvent or a gradient elution in column chromatography. |
| Reaction Stalls | Inactive catalyst or wet solvent. | Use fresh, high-purity glacial acetic acid. Ensure the use of absolute ethanol, as water can inhibit the condensation steps. |
Conclusion
This application note presents a highly efficient, reliable, and scalable one-pot synthesis of a complex heterocyclic scaffold from this compound. The methodology leverages the principles of multi-component reactions to deliver a valuable building block for medicinal chemistry programs with minimal synthetic steps and operational complexity. This protocol serves as a robust template that can be adapted by using various aldehydes and β-dicarbonyl compounds to rapidly generate a diverse library of novel chemical entities for drug discovery.
References
-
D. C. Koester, F. J. G. J. Koning, B. U. W. Maes. "Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines." National Institutes of Health (PMC). [Link]
-
Y. Nakao, T. Hiyama. "Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes." Journal of the American Chemical Society. [Link]
-
L. Ackermann. "Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines." PMC - NIH. [Link]
-
A. A. Toutov, K. N. Houk, et al. "Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals." Journal of the American Chemical Society. [Link]
-
S. K. Guchhait, et al. "A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines." SpringerLink. [Link]
-
M. A. A. Mohamed, et al. "Ultrasound-Promoted One-Pot, Four-Component Synthesis of Pyridin-2(1H)-One Derivatives." MDPI. [Link]
-
A. M. M. E. G. G. Abdallaha, et al. "Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation." National Institutes of Health (PMC). [Link]
-
V. Paike, P. Suryavanshi, et al. "Recent Progress on One-Pot, Multicomponent Reaction for Pyridine Synthesis." Taylor & Francis eBooks. [Link]
-
A. M. M. E. G. G. Abdallaha, et al. "Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation." ACS Omega. [Link]
-
J. Chen, et al. "Efficient One-Pot Synthesis of Substituted Pyridines Through Multicomponent Reaction." ResearchGate. [Link]
-
Shimadzu Chemistry & Diagnostics. "tert-Butyl 4-(2-aminopyridin-3-ylamino)piperidine-1-carboxylate." Shimadzu Chemistry & Diagnostics. [Link]
-
M. Wang, W. Wang, et al. "Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate." ResearchGate. [Link]
-
S. J. T. A. T. B. D. D. A. T. G. Basilico. "Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols." ResearchGate. [Link]
-
H. C. Brown, B. Kanner. "Preparation and Reactions of 2,6-Di-t-butylpyridine and Related Hindered Bases. A Case of Steric Hindrance toward the Proton." Journal of the American Chemical Society. [Link]
-
D. A. Roufail, P. D. G. D. A. T. D. P. W. G. S. W. M. J. Roughley. "The Medicinal Chemist's Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates." ACS Publications. [Link]
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A Senior Scientist's Guide to Polymer & Materials Characterization for Advanced Applications
Foreword: Beyond the Black Box
In the realms of materials science, polymer chemistry, and drug development, our progress is fundamentally tethered to our ability to precisely characterize the materials we create. The mechanical strength of a composite, the degradation profile of a biodegradable stent, or the release kinetics of a drug-eluting polymer are not abstract concepts; they are direct consequences of molecular weight, thermal transitions, and chemical structure. To the uninitiated, the advanced instruments that furnish this data can appear as black boxes. We input a sample, and a graph emerges.
This guide is written for the researcher, the scientist, and the drug development professional who seeks to look inside that box. It is not merely a collection of protocols but a narrative designed to illuminate the causality behind our experimental choices. Why a specific heating rate in a DSC? Why a particular mobile phase in GPC? The answers to these questions transform routine analysis into a powerful diagnostic and predictive tool. Herein, we eschew rigid templates in favor of a logical, application-centric exploration of the core techniques that form the bedrock of modern materials characterization. Our goal is to empower you not just to collect data, but to understand it, to question it, and to leverage it for innovation.
Section 1: The Foundational Pillar: Molecular Weight and Distribution by Gel Permeation Chromatography (GPC/SEC)
The molecular weight (MW) and its distribution (polydispersity index, PDI) are arguably the most fundamental properties of a polymer, dictating everything from melt viscosity and processability to tensile strength and toughness.[1][2] Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the premier technique for this analysis.[3][4]
The GPC Principle: A Molecular Sieve
GPC separates polymer molecules based on their size in solution, or more accurately, their hydrodynamic volume.[3][4][5] The process involves dissolving the polymer in a suitable solvent (the mobile phase) and pumping it through a column packed with porous, cross-linked gel beads (the stationary phase).[3][6]
The core principle is elegantly simple:
-
Large Molecules: Cannot enter the pores of the gel beads and thus travel a shorter, faster path around them, eluting from the column first.[4][6][7]
-
Small Molecules: Can penetrate deep into the porous network, taking a longer, more tortuous path, and therefore elute last.[6][7]
By calibrating the system with a series of well-characterized polymer standards of known molecular weights, a curve is generated that correlates elution time with molecular weight.[7][8] The sample's chromatogram can then be compared against this calibration to determine its entire molecular weight distribution.[9]
Causality in GPC: Key Experimental Choices
A successful GPC analysis hinges on a series of critical decisions. Understanding the "why" behind these choices is essential for robust and reliable data.
-
Mobile Phase Selection: The primary criterion is that the polymer must be fully soluble in the chosen solvent.[10][11] The ideal solvent will also minimize any chemical interactions between the polymer and the stationary phase, ensuring that separation is purely based on size.[10][11] Common solvents include tetrahydrofuran (THF) for many industrial polymers and aqueous buffers for water-soluble polymers like proteins or polysaccharides.[12]
-
Column Selection: The choice of column is dictated by the expected molecular weight range of the polymer. The pores of the stationary phase must be appropriately sized to effectively separate the molecules of interest.[10][11] For samples with a broad or unknown molecular weight distribution, using multiple columns with different pore sizes connected in series, or a single "mixed-bed" column, is recommended to ensure linear separation across the entire range.[8][10]
-
Flow Rate and Temperature: A consistent, pulse-free flow rate is critical for reproducible elution times. The temperature of the system is often elevated (e.g., 30-40 °C) to reduce solvent viscosity, improve solubility, and minimize pressure, leading to better resolution.[10]
Protocol: Molecular Weight Determination of a Biodegradable Polyester (e.g., PLGA)
This protocol outlines the determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn) for a biodegradable polymer like Poly(lactic-co-glycolic acid) (PLGA), commonly used in drug delivery.
1.3.1. Materials and Equipment
-
GPC/SEC System with a Refractive Index (RI) detector
-
GPC column set suitable for organic solvents (e.g., two mixed-bed polystyrene-divinylbenzene columns)
-
HPLC-grade Tetrahydrofuran (THF), stabilized with BHT
-
Narrow PDI polystyrene or PMMA standards (covering a range from ~1,000 to ~2,000,000 g/mol )
-
PLGA sample
-
Volumetric flasks, analytical balance, syringes, and 0.2 µm syringe filters
1.3.2. Step-by-Step Methodology
-
System Preparation:
-
Set up the GPC system with THF as the mobile phase.
-
Set the column oven temperature to 35 °C and the RI detector temperature to 35 °C.
-
Set the mobile phase flow rate to 1.0 mL/min.
-
Allow the system to equilibrate until a stable baseline is achieved (typically 1-2 hours). A stable baseline is critical for accurate integration.
-
-
Calibration Standard Preparation:
-
Accurately weigh approximately 5 mg of each polystyrene standard into separate 5 mL volumetric flasks.
-
Add THF to dissolve the standards completely, then dilute to the mark. This creates concentrations of ~1 mg/mL.
-
Prepare a "cocktail" of several standards in one vial for efficient calibration, ensuring their peak molecular weights are sufficiently different to allow for clear resolution.
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the PLGA sample into a 5 mL volumetric flask.
-
Dissolve in THF and dilute to the mark. The ideal concentration is typically 1-2 mg/mL.[13]
-
Filter the prepared sample solution through a 0.2 µm syringe filter to remove any particulates that could clog the column. This is a non-negotiable step for system longevity.
-
-
Analysis Sequence:
-
Inject a blank (pure THF) to ensure the baseline is clean.
-
Inject the prepared polystyrene standards, starting from the lowest molecular weight and proceeding to the highest, or inject the cocktail. Record the peak retention time for each standard.[3]
-
Inject the prepared PLGA sample solution. Run at least two injections to ensure reproducibility.
-
-
Data Processing:
-
Using the GPC software, generate a calibration curve by plotting the logarithm of the peak molecular weight (log Mp) of the standards against their corresponding retention times.[7][8]
-
The software will fit this data to a polynomial function (typically 3rd or 5th order).
-
Integrate the chromatogram of the PLGA sample. The software uses the calibration curve to calculate the Mn, Mw, Mz, and PDI for the sample.[7]
-
Data Visualization and Interpretation
A typical GPC workflow and the resulting data analysis are summarized below.
Workflow Diagram
Caption: High-level workflow for GPC/SEC analysis.
Quantitative Data Summary
| Parameter | Description | Typical Value (Drug Delivery PLGA) | Impact on Performance |
| Mn ( g/mol ) | Number-Average MW | 10,000 - 50,000 | Influences osmotic properties and drug loading. |
| Mw ( g/mol ) | Weight-Average MW | 20,000 - 100,000 | Strongly correlates with mechanical properties like toughness. |
| PDI (Mw/Mn) | Polydispersity Index | 1.5 - 2.5 | A measure of the breadth of the MW distribution. Lower PDI indicates more uniform chain lengths, leading to more predictable degradation and release kinetics. |
Section 2: Unveiling Thermal Behavior: Differential Scanning Calorimetry (DSC)
The thermal properties of a material dictate its processing window and end-use performance temperature. Differential Scanning Calorimetry (DSC) is a cornerstone thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[2] It provides a quantitative understanding of key thermal transitions.[6]
The DSC Principle: Measuring Heat Flow
In a heat-flux DSC, the sample and an empty reference pan are placed on sensors in a temperature-controlled furnace.[9] As the furnace is heated or cooled at a constant rate, the instrument measures the temperature difference between the sample and reference, which is directly proportional to the difference in heat flow.[9] This differential heat flow reveals thermal events in the sample:
-
Endothermic Events (Heat Absorption): Processes like melting or the glass transition require more energy to keep the sample at the same temperature as the reference. This results in an endothermic peak or step in the DSC thermogram.[5]
-
Exothermic Events (Heat Release): Processes like crystallization or curing release energy. The sample requires less heat input than the reference, resulting in an exothermic peak.[9]
Interpreting a Polymer Thermogram
A standard "heat-cool-heat" cycle is often used. The first heat scan reveals the material's properties including its processing history (e.g., physical aging), the cooling scan provides information on crystallization behavior, and the second heat scan shows the intrinsic properties of the material after its thermal history has been erased.
Key features on a DSC thermogram for a semi-crystalline polymer include:
-
Glass Transition (Tg): A step-like change in the baseline, representing the transition from a rigid, glassy state to a more flexible, rubbery state. This is not a true phase transition but is characterized by a change in heat capacity.[9][14]
-
Crystallization (Tc): An exothermic peak observed during cooling from the melt, where polymer chains organize into ordered crystalline domains.[9]
-
Melting (Tm): An endothermic peak observed during heating, where the crystalline domains break down and the material becomes a disordered liquid.[9]
Causality in DSC: The Importance of Heating Rate
The choice of heating rate is a critical experimental parameter that directly influences the appearance of the thermogram.
-
Higher Heating Rates (e.g., 20 °C/min): Increase the sensitivity of the measurement, making weak transitions like the Tg more prominent.[15] However, this comes at the cost of resolution; thermal events can be shifted to higher temperatures and overlapping peaks may merge.[11][15]
-
Lower Heating Rates (e.g., 5-10 °C/min): Provide better resolution, allowing for the separation of closely spaced thermal events. This is closer to thermodynamic equilibrium. International standards often recommend a rate of 10 °C/min or 20 °C/min for comparability.[8][11]
The heating rate must be chosen to balance the need for sensitivity with the need for resolution, depending on the specific information required from the analysis.
Protocol: Thermal Characterization of Polyethylene Terephthalate (PET)
This protocol describes a standard heat-cool-heat method to determine the Tg, Tc, and Tm of a semi-crystalline polymer like PET. This is a common quality control test.
2.4.1. Materials and Equipment
-
DSC instrument with a cooling accessory (e.g., refrigerated cooling system)
-
Aluminum DSC pans and lids
-
Sample crimper
-
Analytical balance (microgram sensitivity)
-
PET sample (e.g., pellet, film)
-
High-purity nitrogen purge gas
2.4.2. Step-by-Step Methodology
-
Sample Preparation:
-
Using forceps, place an empty aluminum pan and lid on the analytical balance and tare.
-
Cut a small, flat section of the PET sample weighing between 5 and 10 mg.[7] Good thermal contact is crucial, so ensure the sample sits flat on the bottom of the pan.[3][16]
-
Place the sample in the pan and record the exact weight.
-
Place the lid on the pan and seal it using the sample crimper. The pan bottom should remain flat and not deformed.[3]
-
Prepare an empty, sealed aluminum pan to be used as the reference.
-
-
Instrument Setup:
-
Place the sample pan in the sample position and the reference pan in the reference position within the DSC cell.[7]
-
Close the cell and start the nitrogen purge gas at a flow rate of 20-50 mL/min. An inert atmosphere prevents oxidative degradation.
-
Enter the sample weight and identification into the control software.
-
-
Thermal Program (Heat-Cool-Heat):
-
Segment 1 (Equilibrate): Equilibrate the cell at 25 °C.
-
Segment 2 (First Heat): Ramp the temperature from 25 °C to 300 °C at a rate of 10 °C/min. This scan will show the material's properties as-received, including its thermal history.
-
Segment 3 (Cool): Ramp the temperature from 300 °C down to 25 °C at a rate of 10 °C/min. This controls the recrystallization of the material.
-
Segment 4 (Second Heat): Ramp the temperature from 25 °C to 300 °C at a rate of 10 °C/min. This scan reveals the intrinsic thermal properties of the polymer.
-
-
Data Analysis:
-
From the second heating scan, determine the glass transition temperature (Tg), often taken as the midpoint of the step change in heat flow.
-
From the cooling scan, determine the crystallization temperature (Tc) as the peak of the exothermic event.
-
From the second heating scan, determine the melting temperature (Tm) as the peak of the endothermic event.
-
Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHm). This value can be used to estimate the percent crystallinity of the sample by comparing it to the theoretical enthalpy of a 100% crystalline material.
-
Data Visualization and Interpretation
DSC Thermogram Visualization
Caption: Idealized DSC curve showing key thermal transitions.
Typical Thermal Properties of Common Polymers
| Polymer | Glass Transition (Tg), °C | Melting Temp. (Tm), °C | Notes |
| PET (Polyethylene terephthalate) | 67 - 81 | 250 - 265 | Common packaging and fiber polymer. |
| PLA (Polylactic acid) | 55 - 65 | 170 - 180 | Biodegradable polymer used in 3D printing and medical implants. |
| PLGA (50:50) | 45 - 55 | Amorphous | Widely used for controlled drug delivery; degradation rate is tunable. |
| PVC (Polyvinyl chloride), rigid | 80 - 85 | 100 - 260 (degrades) | Widely used but thermal stability can be an issue. |
| Polycarbonate (PC) | ~150 | Amorphous (~250) | High-impact strength, transparent engineering plastic. |
Section 3: Assessing Stability and Composition: Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[13][17] It is an indispensable tool for determining the thermal stability, degradation profile, and composition of materials.[10][13]
The TGA Principle: Measuring Mass Loss
A TGA instrument consists of a highly sensitive microbalance with a sample pan located inside a furnace.[17] A small amount of sample (typically 5-10 mg) is heated according to a defined temperature program.[18] The balance continuously records the sample's mass, generating a thermogram of mass percent versus temperature.
Mass loss events correspond to:
-
Volatilization: Evaporation of moisture or residual solvents.
-
Decomposition: The breaking of chemical bonds in the polymer backbone, releasing volatile products.[5]
-
Oxidation: Reaction with an oxidative atmosphere (like air) that leads to degradation, often at lower temperatures than in an inert atmosphere.[19]
The final mass remaining at the end of the experiment represents non-volatile residue, such as inorganic fillers (e.g., glass fibers, talc) or char.[6]
Causality in TGA: Atmosphere and Heating Rate
The experimental conditions profoundly affect the TGA curve and its interpretation.
-
Atmosphere:
-
Inert (Nitrogen): Running a TGA in an inert atmosphere like nitrogen allows for the study of the material's inherent thermal stability (pyrolysis) without the influence of oxidation.[19][20]
-
Oxidative (Air/Oxygen): Switching to an oxidative atmosphere is used to determine the oxidative stability of a material or to burn off carbonaceous residue (like carbon black) to quantify the final inorganic filler content.[3][20] Degradation in air typically occurs at a lower temperature than in nitrogen.[10][19]
-
-
Heating Rate: A faster heating rate will generally shift the decomposition to higher temperatures.[2][20] This is a kinetic effect; the sample has less time at any given temperature for the degradation reactions to proceed. For comparative analysis and quality control, using a consistent, moderate heating rate (e.g., 10 or 20 °C/min) is crucial.[14]
Protocol: Compositional Analysis of a Filled Polymer (e.g., Glass-Filled Nylon)
This protocol uses a temperature program with an atmosphere switch to determine the moisture, polymer, and glass filler content of a composite material.
3.3.1. Materials and Equipment
-
TGA instrument
-
Ceramic or platinum TGA pans
-
Analytical balance
-
Glass-filled Nylon sample
-
High-purity nitrogen and air purge gases
3.3.2. Step-by-Step Methodology
-
Sample Preparation:
-
Tare an empty TGA pan on the analytical balance.
-
Place 5-10 mg of the sample into the pan. For reproducibility, ensure the sample form is consistent between runs (e.g., powder vs. cut film).[11]
-
Record the exact initial mass.
-
Place the pan onto the TGA's auto-sampler or manually load it onto the balance mechanism.
-
-
Instrument Setup and Thermal Program:
-
Enter the sample information and initial mass into the software.
-
Begin purging the furnace with nitrogen at a rate of 40-60 mL/min.
-
Segment 1 (Drying): Ramp from ambient temperature to 150 °C at 20 °C/min. Hold for 5 minutes to drive off any surface moisture.
-
Segment 2 (Polymer Pyrolysis): Ramp from 150 °C to 600 °C at 20 °C/min under nitrogen. This will cause the nylon polymer to decompose.
-
Segment 3 (Atmosphere Switch): Isothermally hold at 600 °C and switch the purge gas from nitrogen to air.
-
Segment 4 (Residue Burn-off): Ramp from 600 °C to 800 °C at 20 °C/min in air. This will burn off any carbonaceous char formed during pyrolysis. The final remaining mass will be the inorganic glass filler.
-
-
Data Analysis:
-
Analyze the TGA curve to determine the percent mass loss at each stage.
-
Moisture Content: The mass loss up to 150 °C.
-
Polymer Content: The mass loss during the ramp to 600 °C in nitrogen.
-
Carbonaceous Residue (if any): The mass loss after switching to air at 600 °C.
-
Inorganic Filler Content: The final, stable residual mass at 800 °C.
-
Examine the first derivative of the TGA curve (the DTG curve). The peak of the DTG curve indicates the temperature of the maximum rate of decomposition, a key indicator of thermal stability.[6][10]
-
Data Visualization and Interpretation
TGA Compositional Analysis Diagram
Caption: Idealized TGA curve for a filled polymer showing compositional analysis.
Typical Decomposition Temperatures (in Nitrogen)
| Polymer | Onset of Decomposition (°C) | Peak of DTG (°C) | Common Applications |
| PVC (Polyvinyl chloride) | ~250 | ~300, ~450 (multi-step) | Piping, siding, insulation |
| PMMA (Polymethyl methacrylate) | ~300 | ~380 | Acrylic glass, optics |
| PET (Polyethylene terephthalate) | ~400 | ~440 | Bottles, fibers |
| HDPE (High-density polyethylene) | ~420 | ~475 | Containers, pipes |
| PTFE (Polytetrafluoroethylene) | ~500 | ~550 | Non-stick coatings, seals |
Conclusion: An Integrated Approach
This guide has explored three of the most powerful and fundamental techniques in the polymer scientist's analytical arsenal. GPC provides the blueprint of molecular size, DSC reveals the response to thermal energy, and TGA uncovers the limits of thermal stability and composition. While each technique is powerful in its own right, their true utility is realized when they are used in concert. A change in the GPC chromatogram after thermal processing can be explained by the transitions observed in the DSC. An unexpected mass loss in the TGA can prompt a spectroscopic investigation to identify the lost component.
By understanding the principles, mastering the protocols, and appreciating the causality behind the experimental parameters, the modern scientist can move beyond simple data collection. We can begin to build predictive models, troubleshoot product failures with precision, and design the next generation of advanced materials with intent and insight.
References
-
ResolveMass Laboratories Inc. (2025). What Is Polymer Analysis? A Beginner's Guide. Available at: [Link]
-
Chemistry For Everyone. (2025). How To Analyze GPC Data?. YouTube. Available at: [Link]
-
Infinita Lab. (2025). ASTM D5296 Molecular Weight Averages and Molecular Weight Distribution of Polystyrene. Available at: [Link]
-
Meade, T. (2019). How to Choose a GPC Column. RQM+. Available at: [Link]
-
ASTM International. (2019). ASTM D5296-19: Standard Test Method for Molecular Weight Averages and Molecular Weight Distribution of Polystyrene by High Performance Size-Exclusion Chromatography. Available at: [Link]
-
News-Medical.Net. (2024). How to Select a Gel Permeation Chromatography (GPC) Column. Available at: [Link]
-
Malvern Panalytical. (2023). 3 ways to analyze GPC/SEC data. Available at: [Link]
-
Henderson, T. (2024). A Laboratory Guide to Size Exclusion Chromatography (SEC). Technology Networks. Available at: [Link]
-
Shimadzu Corporation. (n.d.). Measurement of Molecular Weight by using GPC method. Available at: [Link]
-
ASTM International. (2020). D5296 Standard Test Method for Molecular Weight Averages and Molecular Weight Distribution of Polystyrene by High Performance Size-Exclusion Chromatography. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). GPC Analysis FAQ: Your Complete Guide to Gel Permeation Chromatography for Polymer Characterization. Available at: [Link]
-
Malvern Panalytical. (2016). Introduction to GPC in 30 minutes. YouTube. Available at: [Link]
-
ResearchGate. (n.d.). GPC - Gel Permeation Chromatography. Available at: [Link]
-
Persee Analytics, Inc. (2025). Step-by-Step Protocol for Reproducible Size Exclusion Chromatography. Available at: [Link]
-
ASTM International. (2021). ASTM D3418-21: Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. Available at: [Link]
-
Instructables. (n.d.). How to Perform a Differential Scanning Calorimetry Analysis of a Polymer. Available at: [Link]
-
NETZSCH Analyzing & Testing. (2013). Influences of Heating and Cooling Rates on the DSC Measurement Result. Available at: [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – DSC. Available at: [Link]
-
University of Southern Mississippi. (n.d.). Investigation of Polymers with Differential Scanning Calorimetry. Available at: [Link]
-
EAG Laboratories. (n.d.). DSC Analysis of Polymers. Available at: [Link]
-
ASTM International. (2020). ASTM E1131-20: Standard Test Method for Compositional Analysis by Thermogravimetry. Available at: [Link]
-
Red Thermo. (2023). Influencing TGA Accuracy: Key Factors. Available at: [Link]
-
NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. Available at: [Link]
-
Torontech. (2025). TGA Sample Preparation: A Complete Guide. Available at: [Link]
-
LPD Lab Services Ltd. (n.d.). Thermogravimetric Analysis (TGA). Available at: [Link]
-
The Madison Group. (2020). Back to Basics: Thermogravimetric Analysis (TGA). YouTube. Available at: [Link]
-
Wikipedia. (n.d.). Thermogravimetric analysis. Available at: [Link]
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- 19. researchgate.net [researchgate.net]
- 20. Influencing TGA Accuracy: Key Factors [redthermo.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(tert-Butyl)pyridin-4-amine
Welcome to the technical support guide for the synthesis of 2-(tert-Butyl)pyridin-4-amine. This molecule is a crucial building block in medicinal chemistry, and its efficient synthesis is paramount for advancing drug discovery programs. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction yields. We will delve into the causality behind experimental choices, providing field-proven insights to ensure robust and reproducible outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
The most prevalent and efficient route to this compound involves the coupling of an amine source with a suitable 2-(tert-Butyl)pyridine precursor, typically 2-(tert-Butyl)-4-chloropyridine. The challenges in this synthesis often revolve around the steric hindrance of the tert-butyl group and the electronic nature of the pyridine ring.
Q1: My Buchwald-Hartwig amination of 2-(tert-Butyl)-4-chloropyridine is resulting in low yields. What are the primary factors to investigate?
Low yields in this palladium-catalyzed C-N cross-coupling reaction are common but can be systematically addressed. The key is to facilitate the catalytic cycle, which involves oxidative addition, amine coordination/deprotonation, and reductive elimination.[1][2]
Core Areas for Troubleshooting:
-
Catalyst and Ligand Selection: The steric bulk of the tert-butyl group near the reaction center necessitates a carefully chosen ligand to promote the desired coupling.
-
Insight: Highly hindered biarylphosphine ligands (e.g., XPhos, RuPhos, or tBuBrettPhos) are often required.[3] These bulky ligands create a coordinatively unsaturated and highly reactive Pd(0) species, which is crucial for the oxidative addition step with the sterically demanding substrate. They also facilitate the final, often rate-limiting, reductive elimination step.
-
Actionable Advice: If using a general-purpose ligand like P(tBu)₃ is failing, switch to a more specialized biarylphosphine ligand. Start with a screening of G2 or G3 palladacycle precatalysts which offer enhanced air stability and activity.
-
-
Base Selection: The choice and strength of the base are critical for deprotonating the amine, making it a more potent nucleophile.
-
Insight: Strong, non-nucleophilic bases are preferred. Sodium tert-butoxide (NaOtBu) is a common choice that often leads to high reaction rates.[3] However, for sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can provide better functional group tolerance, albeit sometimes requiring higher catalyst loadings or longer reaction times.[3]
-
Actionable Advice: If NaOtBu is leading to side reactions or decomposition, switch to K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous for optimal reactivity.
-
-
Solvent and Temperature: The reaction medium must solubilize the components and operate at a temperature that provides sufficient energy for activation without causing degradation.
-
Insight: Anhydrous, aprotic polar solvents like toluene, dioxane, or THF are standard.[2] The reaction temperature typically ranges from 80-110 °C. Insufficient temperature will lead to a stalled reaction, while excessive heat can cause catalyst decomposition and the formation of side products.
-
Actionable Advice: Begin with toluene at 100 °C. If the reaction is sluggish (as monitored by TLC or LC-MS), incrementally increase the temperature to 110 °C. Ensure the solvent is thoroughly degassed to prevent oxidation of the palladium catalyst.
-
Q2: I am observing a significant amount of 2-(tert-Butyl)pyridine as a byproduct. What is causing this hydrodechlorination and how can I prevent it?
The formation of 2-(tert-Butyl)pyridine indicates a hydrodechlorination side reaction, where the chloro-substituent is replaced by a hydrogen atom.
Mechanistic Insight: This side reaction can occur via two primary pathways in a Buchwald-Hartwig cycle:
-
β-Hydride Elimination: If the amine coupling partner has β-hydrogens, the palladium-amide intermediate can undergo β-hydride elimination.[1]
-
Reaction with Base/Solvent: The palladium-aryl intermediate can react with trace water or the alkoxide base, leading to the undesired product.
Mitigation Strategies:
-
Optimize the Base: Using a weaker base like K₃PO₄ can sometimes reduce the rate of this side reaction compared to strong alkoxides.
-
Ligand Modification: Employing ligands that accelerate the rate of reductive elimination can outcompete the hydrodechlorination pathway. Ligands with a wide "bite angle" are often effective.
-
Control Temperature: Lowering the reaction temperature can sometimes disfavor the side reaction, though it may also slow the desired amination. A careful balance must be found.
-
Strictly Anhydrous Conditions: Ensure all reagents, solvents, and glassware are rigorously dried to minimize water-induced side reactions.
Q3: My reaction uses an ammonia equivalent (e.g., benzophenone imine) followed by hydrolysis. Why is the yield poor?
Using an ammonia surrogate is a standard strategy for primary amine synthesis.[2] Poor yields often stem from issues in either the coupling or the deprotection step.
Troubleshooting Steps:
-
Coupling Step: The coupling of benzophenone imine is subject to the same optimization parameters as any other Buchwald-Hartwig reaction (See Q1). Ensure your catalyst, ligand, and base are appropriate for this specific nucleophile.
-
Hydrolysis (Deprotection) Step: The imine intermediate must be hydrolyzed to reveal the primary amine. This is typically achieved with a mild acid.
-
Insight: Incomplete hydrolysis will leave the protected amine as the major product. Conversely, using an acid that is too strong or heating for too long can lead to degradation of the desired this compound.
-
Actionable Advice: Monitor the hydrolysis by TLC or LC-MS. A typical condition is stirring with 1 M HCl in THF at room temperature. If the reaction is slow, gentle warming (e.g., to 40 °C) can be applied. Ensure a proper aqueous workup to neutralize the acid and extract the product.
-
Data-Driven Optimization
To illustrate the impact of reaction parameters, consider the following hypothetical optimization data for the amination of 2-(tert-Butyl)-4-chloropyridine.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (1) | P(tBu)₃ (2) | NaOtBu (1.2) | Toluene | 100 | 35 |
| 2 | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.2) | Toluene | 100 | 88 |
| 3 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (2.0) | Toluene | 110 | 75 |
| 4 | XPhos Pd G3 (2) | - | Cs₂CO₃ (2.0) | Dioxane | 100 | 92 |
Analysis: This table clearly demonstrates the dramatic improvement in yield when switching from a simple phosphine ligand to a bulky biarylphosphine ligand (Entry 1 vs. 2). It also shows that while weaker bases may result in slightly lower yields, they can be a viable alternative (Entry 3). The use of a modern, pre-formed catalyst can further enhance efficiency and yield (Entry 4).
Visualizing the Workflow
A systematic approach is crucial for successful synthesis and troubleshooting. The following workflow diagram outlines the key stages and decision points.
Caption: A typical workflow for synthesis, monitoring, and purification.
Optimized Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a robust starting point for the synthesis, employing a modern palladacycle precatalyst.
Reagents:
-
2-(tert-Butyl)-4-chloropyridine (1.0 equiv)
-
Benzophenone imine (1.2 equiv)
-
XPhos Pd G3 (2 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous Toluene
Procedure:
-
Preparation: Add the 2-(tert-Butyl)-4-chloropyridine, cesium carbonate, and XPhos Pd G3 catalyst to an oven-dried flask equipped with a magnetic stir bar and a reflux condenser.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe, followed by the benzophenone imine.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cooling and Filtration: Once complete, cool the mixture to room temperature and dilute with ethyl acetate. Filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Hydrolysis: Concentrate the filtrate under reduced pressure. Dissolve the residue in THF and add 1 M aqueous HCl. Stir at room temperature for 1-2 hours until the imine is fully hydrolyzed.
-
Workup: Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford pure this compound.
Troubleshooting the Catalytic Cycle
Understanding the mechanism helps pinpoint potential failures.
Caption: Simplified Buchwald-Hartwig catalytic cycle and common side reaction.
References
-
Baran, P. S., et al. (2007). A mild, catalyst-free synthesis of 2-aminopyridines. PMC - NIH. Available at: [Link]
-
Larhed, M., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central. Available at: [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Moody, C. J., et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Kappe, C. O., et al. (2015). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. ResearchGate. Available at: [Link]
-
ChemSynthesis. (n.d.). 2-tert-butylpyridine. ChemSynthesis. Available at: [Link]
-
Various Authors. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PMC - NIH. Available at: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
- Google Patents. (n.d.). CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. Google Patents.
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Hassner, A., et al. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. ResearchGate. Available at: [Link]
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Various Authors. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine. Google Patents.
- Google Patents. (n.d.). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine. Google Patents.
-
PubChem. (n.d.). 4-(tert-Butyl)pyridin-2-amine. PubChem. Available at: [Link]
-
Wikipedia. (2023). Protecting group. Wikipedia. Available at: [Link]
Sources
Purification of crude 2-(tert-Butyl)pyridin-4-amine by column chromatography
Technical Support Center: Purification of 2-(tert-Butyl)pyridin-4-amine
A Senior Application Scientist's Guide to Successful Column Chromatography
Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the column chromatography purification of this and similar basic amine compounds. As a substituted pyridine, this compound presents a unique set of purification challenges, primarily due to the basicity of the pyridine nitrogen and the exocyclic amine. These properties can lead to strong interactions with the stationary phase, resulting in poor separation and recovery. This guide provides in-depth, field-proven insights to navigate these issues effectively.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might face during the purification process in a direct question-and-answer format.
Question 1: My compound is streaking severely on the TLC plate and tailing significantly on the column. What's happening and how do I fix it?
Answer: This is the most common issue when purifying basic amines on standard silica gel.[1][2] The root cause is an acid-base interaction between the basic nitrogen atoms in your compound and the acidic silanol (Si-OH) groups on the surface of the silica gel.[2] This strong, often irreversible, binding causes a portion of your compound to lag behind the main band, leading to tailing and, in severe cases, complete retention on the column.
Solutions:
-
Mobile Phase Modification: The most straightforward solution is to "neutralize" the acidic silica surface by adding a small amount of a competitive base to your eluent.[2]
-
Triethylamine (TEA): Add 0.5-2% (v/v) of TEA to your mobile phase (e.g., ethyl acetate/hexane or dichloromethane/methanol). The TEA will preferentially bind to the acidic sites on the silica, allowing your target compound to elute more symmetrically.
-
Ammonia: A solution of 1-2% ammonia in methanol can be used as the polar component of your mobile phase (e.g., preparing a 9:1 DCM:[10% NH4OH in MeOH] solution).[3] This is particularly effective for highly polar amines that require a strong eluent.[3]
-
-
Alternative Stationary Phases: If mobile phase modification is insufficient or undesirable, consider a different stationary phase.[4]
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying amines.[4] Basic or neutral alumina will not have the strong acidic sites that cause tailing.
-
Amine-Functionalized Silica: This stationary phase has aminopropyl groups bonded to the silica surface, creating a less polar and basic environment that is ideal for purifying basic compounds without the need for mobile phase additives.[5]
-
Question 2: My compound seems to have decomposed on the column. I'm getting multiple spots on TLC from my collected fractions, and my yield is very low.
Answer: The acidic nature of silica gel can catalyze the degradation of acid-sensitive compounds.[3] While this compound is generally stable, certain impurities or reaction conditions might render it or its byproducts susceptible to decomposition.
Solutions:
-
Assess Silica Gel Stability: Before committing to a large-scale column, perform a stability test using two-dimensional (2D) TLC.[3][6]
-
Spot your crude material in one corner of a square TLC plate.
-
Run the plate in a suitable solvent system.
-
Dry the plate, rotate it 90 degrees, and run it again in the same solvent system.
-
If your compound is stable, the spots will align on the diagonal. Any spots appearing below the diagonal indicate degradation products formed upon contact with the silica.[6]
-
-
Deactivate the Silica Gel: You can reduce the acidity of the silica gel by preparing your column slurry in a solvent system that already contains triethylamine. Allow the slurry to stand for about an hour before packing the column. This pre-treatment helps to neutralize the most reactive acidic sites.
-
Use a Milder Stationary Phase: As mentioned previously, switching to neutral alumina, florisil, or C18-functionalized silica (reversed-phase) can prevent acid-catalyzed decomposition.[3][4]
Question 3: I can't achieve good separation between my product and a closely-related impurity.
Answer: Achieving selectivity is the primary goal of chromatography.[2] If your separation is poor, you need to optimize the mobile phase to exploit the differences in polarity and functionality between your product and the impurity.
Solutions:
-
Systematic Solvent Screening: Don't rely on a single solvent system. Test a variety of solvent combinations with different polarities and selectivities. A good starting point is to test solvent systems from different "selectivity groups" (e.g., an alcohol like methanol vs. a nitrile like acetonitrile as the polar component).
-
Employ a Gradient Elution: Start with a low-polarity mobile phase and gradually increase the percentage of the more polar solvent. This technique helps to sharpen peaks and can improve the resolution of compounds with similar Rf values.
-
Consider Reversed-Phase Chromatography: If your compound and impurities have different degrees of hydrophobicity, reversed-phase chromatography on a C18-functionalized silica column may provide a much better separation.[7] In this mode, polar compounds elute first. A mobile phase of acetonitrile/water or methanol/water, often with a modifier like 0.1% TFA or formic acid to improve peak shape, is typically used.[7]
Frequently Asked Questions (FAQs)
-
Q1: What is a good starting point for developing a TLC solvent system for this compound?
-
A good starting point is a mixture of a non-polar solvent and a polar solvent. Begin with systems like 80:20 Hexane:Ethyl Acetate or 95:5 Dichloromethane:Methanol. Crucially, add 1% triethylamine (TEA) to your developing chamber to prevent streaking.[8] Adjust the solvent ratio until your target compound has an Rf value between 0.2 and 0.4 for optimal separation on a column.
-
-
Q2: How do I properly load my crude sample onto the column?
-
There are two primary methods: wet loading and dry loading.
-
Wet Loading: Dissolve your crude material in a minimal amount of the initial, low-polarity mobile phase or the solvent you used for the reaction (if it's not too polar, like dichloromethane). Apply this solution directly to the top of the column bed. This is quick but can lead to band broadening if too much or too polar a solvent is used.
-
Dry Loading: Dissolve your crude material in a volatile solvent (e.g., DCM, methanol), add a small amount of silica gel (or your chosen stationary phase), and evaporate the solvent under reduced pressure to get a free-flowing powder. Carefully add this powder to the top of the packed column. This method is highly recommended as it leads to sharper bands and better separation.
-
-
-
Q3: How can I visualize the spots on the TLC plate?
-
This compound, being an aromatic pyridine, should be visible under a UV lamp (254 nm). For staining, several options work well for amines:
-
Potassium Permanganate (KMnO₄) stain: This is a general stain for compounds that can be oxidized and will show up as yellow/brown spots on a purple background.
-
Ninhydrin stain: This stain is specific for primary and secondary amines, which react to form a colored spot (often purple or yellow) upon heating.[9]
-
p-Anisaldehyde stain: A good general-purpose stain that can produce a range of colors with different functional groups upon heating.
-
-
Experimental Protocols
Protocol 1: TLC Method Development
-
Prepare TLC Chambers: Line two or three small beakers or TLC jars with filter paper. Add different solvent systems (e.g., 90:10 Hexane:EtOAc, 80:20 Hexane:EtOAc, 95:5 DCM:MeOH) containing 1% TEA. Cover and let the atmosphere saturate for 5-10 minutes.
-
Prepare Sample: Dissolve a small amount of your crude material in a volatile solvent like DCM or ethyl acetate to make a ~1% solution.[8]
-
Spot the Plate: Using a capillary tube, spot your crude solution on the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the spotted TLC plate in the prepared chamber, ensuring the solvent level is below the baseline.[8] Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize and Analyze: Remove the plate, immediately mark the solvent front with a pencil, and let it dry.[8] View the plate under a UV lamp and mark the spots. Then, apply a chemical stain if necessary. The ideal solvent system will give your desired compound an Rf of ~0.3 and show clear separation from major impurities.
Protocol 2: Column Chromatography Purification
-
Column Preparation:
-
Select an appropriate size glass column with a stopcock.
-
Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand. .
-
-
Packing the Column (Slurry Method):
-
In a beaker, mix silica gel with your chosen initial, low-polarity mobile phase (containing 1% TEA) to form a consistent slurry.
-
With the stopcock open and a flask underneath, pour the slurry into the column. Use additional mobile phase to rinse all the silica into the column.
-
Gently tap the side of the column to ensure even packing and remove air bubbles.
-
Drain the excess solvent until the solvent level is just at the top of the silica bed. Do not let the column run dry.
-
Add a thin protective layer of sand on top of the silica bed.
-
-
Loading the Sample:
-
Using the dry loading method (described in FAQ 2), apply your sample evenly onto the top layer of sand.
-
-
Elution:
-
Carefully add your mobile phase to the column.
-
Open the stopcock and begin collecting fractions.
-
Maintain a constant flow rate. If using a gradient, gradually increase the polarity of the mobile phase according to your TLC analysis. For example, start with 95:5 Hexane:EtOAc (+1% TEA) and slowly increase to 80:20 Hexane:EtOAc (+1% TEA).
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to determine which ones contain your pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified this compound.
-
Data and Visualization
Table 1: Stationary and Mobile Phase Selection Guide
| Problem Statement | Stationary Phase | Recommended Mobile Phase System (with modifier) | Rationale |
| Standard Purification, Minor Tailing | Silica Gel | Hexane/Ethyl Acetate or DCM/Methanol + 0.5-2% Triethylamine | TEA neutralizes acidic silanol groups, improving peak shape for basic amines.[2] |
| Severe Tailing / Decomposition | Neutral or Basic Alumina | Hexane/Ethyl Acetate or DCM/Methanol | Alumina lacks the strong acidic sites of silica, preventing strong binding and degradation.[4] |
| Strong Compound Retention | Amine-functionalized Silica | Hexane/Ethyl Acetate or DCM/Methanol | The basic surface provides different selectivity and is ideal for amines without mobile phase modifiers.[5] |
| Polar Impurities | Reversed-Phase C18 Silica | Acetonitrile/Water or Methanol/Water + 0.1% Formic Acid | Separates based on hydrophobicity; effective for separating polar starting materials or byproducts. |
Diagram 1: Troubleshooting Workflow for Amine Purification
Caption: A workflow for troubleshooting the purification of basic amines.
Diagram 2: Logic for Stationary Phase Selection
Caption: Decision tree for selecting the appropriate stationary phase.
References
-
Phenomenex. GC Troubleshooting Guide. Phenomenex. Available from: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Available from: [Link]
-
SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Available from: [Link]
-
Kromasil. HPLC Troubleshooting Guide. Available from: [Link]
-
Avanti Polar Lipids. Thin Layer Chromatography. Available from: [Link]
-
Chromatography Forum. (2015). Method for pyridine amine derivative. Available from: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available from: [Link]
-
Defense Technical Information Center. (1982). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Available from: [Link]
-
University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). Available from: [Link]
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
-
Royal Society of Chemistry. (2012). Organic & Biomolecular Chemistry - Supplementary Information. Available from: [Link]
-
PubChem. N-tert-butyl-2-pyridin-2-ylpyridin-4-amine. National Center for Biotechnology Information. Available from: [Link]
- Qureshi, M., et al. Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde.
-
PubChem. 2-Amino-4-[(tert-butyl)pyridine-d12]. National Center for Biotechnology Information. Available from: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Thin-Layer Chromatography. Available from: [Link]
-
Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. r/chemistry. Available from: [Link]
-
Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Available from: [Link]
-
Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Available from: [Link]
-
Master Organic Chemistry. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Available from: [Link]
-
University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. Available from: [Link]
-
PubChem. 4-(tert-Butyl)pyridin-2-amine. National Center for Biotechnology Information. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotage.com [biotage.com]
- 3. Chromatography [chem.rochester.edu]
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- 5. teledyneisco.com [teledyneisco.com]
- 6. Chromatography [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. scs.illinois.edu [scs.illinois.edu]
Technical Support Center: Optimizing Coupling Reactions with 2-(tert-Butyl)pyridin-4-amine
Welcome to the technical support center for optimizing coupling reactions involving 2-(tert-Butyl)pyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the unique challenges presented by this sterically hindered substrate. Here, we will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve robust, reproducible results.
PART 1: Understanding the Substrate: Core Challenges
The structure of this compound presents a distinct set of challenges in cross-coupling chemistry. A clear understanding of these obstacles is the first step toward rational reaction design.
Frequently Asked Questions (FAQs)
Q1: What are the primary difficulties encountered when using this compound in coupling reactions?
A1: The challenges are primarily twofold, stemming from steric and electronic effects:
-
Severe Steric Hindrance: The bulky tert-butyl group at the C2 position significantly shields the adjacent pyridine nitrogen (N1) and, to a lesser extent, the C3 position. This steric bulk can impede the approach of a bulky palladium catalyst complex, which is essential for cross-coupling reactions.[1][2] This hindrance can dramatically slow down or completely stall key steps in the catalytic cycle, such as oxidative addition or reductive elimination.
-
Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center.[3] This coordination can lead to the formation of stable, off-cycle catalyst complexes, effectively sequestering the active catalyst and leading to deactivation or low reaction rates.[4] This is a well-documented issue known as the "2-pyridyl problem."[4]
PART 2: Buchwald-Hartwig C-N Amination
In this scenario, this compound acts as the nucleophilic amine partner, coupling with an aryl or heteroaryl halide/pseudohalide. The primary challenge is overcoming the steric hindrance to facilitate C-N bond formation.
FAQs & Troubleshooting
Q2: My Buchwald-Hartwig reaction is failing or showing very low conversion. What should I investigate first?
A2: Low conversion is the most common issue and typically points to an ineffective catalyst system or suboptimal conditions for this demanding substrate. Key areas to check are:
-
Catalyst/Ligand Choice: Standard ligands like PPh₃ are often ineffective. The steric hindrance necessitates the use of specialized, bulky, and electron-rich phosphine ligands.
-
Base Selection: The choice of base is critical and can influence the rate of both the desired reaction and side reactions.[5]
-
Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen. Ensure your reaction setup is rigorously degassed and maintained under an inert atmosphere (Argon or Nitrogen).[6]
Q3: How do I select the optimal palladium catalyst and ligand for this sterically hindered amine?
A3: Success hinges on using a catalyst system designed to overcome steric hindrance and promote fast reductive elimination.[7]
-
Bulky Biarylphosphine Ligands: These are the gold standard. Ligands such as RuPhos , XPhos , or tBuXPhos are essential.[8][9] Their bulk favors the formation of a monoligated, highly active palladium species and creates a wide "bite angle" that promotes the difficult reductive elimination step.[10]
-
Palladium Precatalysts: Using pre-formed, air-stable Pd(II) precatalysts (e.g., XPhos Pd G3) is highly recommended. These readily form the active Pd(0) species in situ and provide more consistent results than using separate Pd sources like Pd(OAc)₂.[3]
Troubleshooting Guide: Buchwald-Hartwig Amination
| Problem | Probable Cause | Recommended Solution & Rationale |
| Low to No Conversion | 1. Steric Clash: The catalyst complex is too sterically hindered to interact with the amine. 2. Catalyst Deactivation: Pyridine nitrogen is poisoning the palladium center.[3] | Switch to a bulkier ligand: Employ a ligand from the Buchwald family (e.g., RuPhos, XPhos).[10] These ligands are designed to accelerate the catalytic cycle for hindered substrates. |
| Significant Hydrodehalogenation | The rate of β-hydride elimination is competing with or exceeding the rate of reductive elimination.[8] | Use a bulkier ligand: Ligands like RuPhos can suppress this side reaction by sterically favoring the C-N bond-forming reductive elimination pathway.[8] Ensure anhydrous conditions: Water can be a proton source for hydrodehalogenation.[6] |
| Reaction Stalls | The catalyst has decomposed at high temperatures. | Use a more robust ligand/precatalyst: Some precatalysts offer greater thermal stability. Lower the temperature: If possible, run the reaction at the lowest effective temperature (e.g., 80-100 °C) to prolong catalyst lifetime.[6] |
Visualization: Buchwald-Hartwig Troubleshooting Workflow
Caption: A decision tree for troubleshooting Buchwald-Hartwig aminations.
Experimental Protocol: Optimized Buchwald-Hartwig Amination
This is a general starting point and requires optimization for each specific aryl halide.
-
Reaction Setup: In a glovebox or under a positive pressure of argon, add the aryl halide (1.0 equiv), this compound (1.2 equiv), a bulky biarylphosphine ligand (e.g., RuPhos, 4 mol%), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and a strong base (e.g., NaOtBu, 1.5 equiv) to a flame-dried Schlenk tube or reaction vial.[8]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Reaction: Seal the vessel and heat the mixture with vigorous stirring to the desired temperature (typically 80–110 °C).
-
Monitoring: Monitor the reaction progress by LC-MS or TLC. Look for the disappearance of the limiting reagent and the appearance of the product mass.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
PART 3: Amide Coupling (Acylation)
This reaction involves forming an amide bond between the 4-amino group and a carboxylic acid. The reduced nucleophilicity of the aromatic amine and steric hindrance can make this transformation challenging.
FAQs & Troubleshooting
Q4: Why are standard peptide coupling reagents like DCC or EDC/HOBt inefficient for this amine?
A4: The 4-amino group on the pyridine ring is a relatively weak nucleophile due to the electron-withdrawing nature of the ring. Standard coupling reagents form active esters (like O-acylisourea or HOBt esters) that may not be reactive enough to be attacked by this hindered, electron-poor amine, leading to slow reactions and low yields.[11]
Q5: What are the most effective methods for achieving high yields in amide coupling with this substrate?
A5: More robust activation methods are required. Two strategies are highly effective:
-
Uronium/Aminium Salt Reagents: Reagents like HATU or PyBOP are significantly more potent than carbodiimides.[12] They generate highly reactive activated esters in situ that readily couple with even weak nucleophiles.
-
Acyl Chloride Method: Converting the carboxylic acid to its corresponding acyl chloride is a classic and often foolproof method.[13] The high electrophilicity of the acyl chloride ensures a rapid reaction, which can often be performed at low temperatures to improve selectivity.
Data Summary: Comparison of Amide Coupling Conditions
| Method | Coupling Reagent | Base | Typical Temp. | Advantages | Disadvantages |
| Carbodiimide | EDC / HOBt | DIPEA, Et₃N | RT | Mild, common reagents | Often low yield with this substrate[11] |
| Uronium Salt | HATU, HBTU | DIPEA, 2,6-Lutidine | 0 °C to RT | High yields, fast reactions[12] | More expensive, can form guanidinium byproducts |
| Acyl Chloride | (COCl)₂, SOCl₂ | Et₃N, Pyridine | 0 °C to RT | Highly reactive, cost-effective | Requires an extra synthetic step; HCl byproduct[13] |
Experimental Protocol 1: HATU-Mediated Amide Coupling
-
Acid Activation: To a stirred solution of the carboxylic acid (1.0 equiv) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂), add HATU (1.1 equiv) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.5 equiv). Stir at room temperature for 15-30 minutes.
-
Amine Addition: Add a solution of this compound (1.2 equiv) in the same solvent to the activated acid mixture.
-
Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor progress by LC-MS.
-
Work-up & Purification: Quench the reaction with water and extract with an appropriate organic solvent. Wash the organic layer sequentially with aqueous NaHCO₃ and brine. Dry, concentrate, and purify by column chromatography.
Experimental Protocol 2: Acyl Chloride Method
-
Acyl Chloride Formation: To a solution of the carboxylic acid (1.0 equiv) in anhydrous CH₂Cl₂ at 0 °C, add oxalyl chloride (1.5 equiv) followed by a catalytic amount of DMF (1 drop). Allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases. Remove the solvent and excess reagent in vacuo.
-
Coupling Reaction: Dissolve the crude acyl chloride in anhydrous CH₂Cl₂ and cool to 0 °C. Slowly add a solution of this compound (1.1 equiv) and triethylamine (2.0 equiv) in CH₂Cl₂.[14]
-
Reaction & Work-up: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor by TLC/LC-MS. Upon completion, quench with water, separate the layers, and wash the organic phase with NaHCO₃ and brine. Dry, concentrate, and purify.
PART 4: Strategies for C-C Bond Formation (via Suzuki-Miyaura Coupling)
Direct C-H activation on the pyridine ring can be complex. A more reliable strategy for C-C bond formation involves first halogenating the pyridine ring (e.g., at C3 or C5) and then using this halogenated intermediate in a Suzuki-Miyaura cross-coupling reaction. The steric and electronic challenges remain paramount.
FAQs & Troubleshooting
Q6: I have prepared a bromo-derivative of this compound. What are the critical parameters for a successful Suzuki coupling?
A6: The key is to use a catalyst system that prevents catalyst deactivation by the pyridine nitrogen and is active enough for the electron-deficient halopyridine.[3]
-
Catalyst System: As with the Buchwald-Hartwig reaction, bulky, electron-rich biarylphosphine ligands (e.g., SPhos , XPhos ) are crucial.[3] They shield the palladium center and promote the oxidative addition step, which can be difficult with electron-deficient 2-halopyridines.
-
Boron Source: Pyridylboronic acids can be unstable and prone to protodeboronation (cleavage of the C-B bond).[3] Using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts is highly recommended to minimize this side reaction.[8][15]
-
Base and Solvent: The choice of base is critical for activating the boronic acid for transmetalation.[16] A common system is K₃PO₄ or Cs₂CO₃ in a solvent mixture like dioxane/water.[17][18] Anhydrous conditions with a base like K₃PO₄ may be needed to prevent protodeboronation.
Visualization: The Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
References
- BenchChem. Troubleshooting guide for low-yield 2-(Methylsulfonyl)pyridine coupling reactions. BenchChem Technical Support. [URL: https://www.benchchem.com/troubleshooting-guide-for-low-yield-2-methylsulfonyl-pyridine-coupling-reactions]
- BenchChem. Technical Support Center: Suzuki Coupling with Electron-Deficient Pyridines. BenchChem Technical Support. [URL: https://www.benchchem.com/technical-support-center-suzuki-coupling-with-electron-deficient-pyridines]
- BenchChem. troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. BenchChem Technical Support. [URL: https://www.benchchem.com/troubleshooting-common-issues-in-furo-2-3-b-pyridine-cross-coupling-reactions]
- Nakamura, S., et al. (1985). Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. Journal of the Chemical Society, Dalton Transactions. [URL: https://pubs.rsc.org/en/content/articlelanding/1985/dt/dt9850000851]
- BenchChem. Technical Support Center: Troubleshooting Cross-Coupling Reactions of 2-(5-Bromo-2-thienyl)pyridine. BenchChem Technical Support. [URL: https://www.benchchem.com/technical-support-center-troubleshooting-cross-coupling-reactions-of-2-5-bromo-2-thienyl-pyridine]
- Talbot, A., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [URL: https://cdnsciencepub.com/doi/10.1139/cjc-2020-0120]
- Urbina-Blanco, C. A., et al. (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)‐Based Metal‐Organic Polyhedra. Angewandte Chemie International Edition. [URL: https://pubmed.ncbi.nlm.nih.gov/33620767/]
- BenchChem. Technical Support Center: Overcoming Steric Hindrance in 4-Bromo-N-(tert-butyl)pyridin-2-amine Reactions. BenchChem Technical Support. [URL: https://www.benchchem.com/technical-support-center-overcoming-steric-hindrance-in-4-bromo-n-tert-butyl-pyridin-2-amine-reactions]
- Abdel-Fattah, M., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo050993j]
- Wikipedia. Buchwald–Hartwig amination. [URL: https://en.wikipedia.
- Organic-Chemistry.org. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [URL: https://www.organic-chemistry.
- Atlanchim Pharma. Palladium-catalyzed Buchwald-Hartwig amination. [URL: https://www.atlanchim.
- BenchChem. Application Notes and Protocols for Amide Coupling Reactions with 4,4'-Diamino-2,2'-bipyridine ((NH₂)₂bpy). BenchChem Technical Support. [URL: https://www.benchchem.com/application-notes-and-protocols-for-amide-coupling-reactions-with-4-4-diamino-2-2-bipyridine-nh-bpy]
- Procter, D. J., et al. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition. [URL: https://pubmed.ncbi.nlm.nih.gov/32940375/]
- Chemistry LibreTexts. Buchwald-Hartwig Amination. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Organometallic_Chemistry/24.
- The Suzuki Reaction. (2014). Lab Report. [URL: https://www.studocu.
- Sharma, A., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3886884/]
- Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [URL: https://research.rug.
- van der Vlugt, J. I., et al. (2021). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/fd/d1fd00010a]
- Organic Chemistry Portal. Amine to Amide (Coupling) - Common Conditions. [URL: https://www.organic-chemistry.org/protectivegroups/amino/amides.shtm]
- Google Patents. WO2009133045A1 - New borane-amine complexes and their application in suzuki-type cross -coupling reactions. [URL: https://patents.google.
- Chen, J., et al. (2016). Palladium-catalyzed cross-coupling of enamides with sterically hindered α-bromocarbonyls. Chemical Communications. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/cc/c6cc07659a]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [URL: https://www.luxbiotech.
- Beller, M., et al. (2011). Palladium-catalyzed cross-coupling of sterically demanding boronic acids with α-bromocarbonyl compounds. The Journal of Organic Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/21910459/]
- Wikipedia. Suzuki reaction. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]
- Sigman, M. S., et al. (2024). Palladium catalyzed cross-coupling of alcohols with olefins by positional tuning of a counteranion. Science. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10948216/]
- Fisher Scientific. Amide Synthesis. [URL: https://www.fishersci.se/se/en/technical-support/amide-synthesis.html]
- The Organic Chemistry Channel. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [URL: https://www.youtube.
- Organic Chemistry Portal. Suzuki Coupling. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
- Basel, Y., & Hassner, A. (2006). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo052097v]
- Aapptec. Coupling Reagents. [URL: https://www.aapptec.com/coupling-reagents-i]
- Brown, H. C., & Kulkarni, S. U. (1977). Preparation and Reactions of 2,6-Di-t-butylpyridine and Related Hindered Bases. A Case of Steric Hindrance toward the Proton. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja00461a037]
- BenchChem. 2-Bromo-4-(tert-butyl)pyridine | 50488-34-1. [URL: https://www.benchchem.com/product/b15230369]
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Technical Support Center: Troubleshooting Low Reactivity of 2-(tert-Butyl)pyridin-4-amine
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-(tert-Butyl)pyridin-4-amine. This resource is designed to provide in-depth, practical solutions to common reactivity challenges encountered during synthesis. By understanding the interplay of steric and electronic effects inherent to this molecule, you can optimize your reaction conditions and achieve your desired outcomes.
Understanding the Molecule: A Balance of Forces
The reactivity of this compound is primarily governed by two opposing factors:
-
Steric Hindrance: The bulky tert-butyl group at the 2-position physically obstructs access to the adjacent pyridine nitrogen and can influence the approach of reagents to the 4-amino group. This steric bulk is a common source of low reactivity.[1][2]
-
Electronic Effects: The tert-butyl group is electron-donating by induction, which increases the electron density on the pyridine ring.[1][3][4] This, in turn, enhances the nucleophilicity and basicity of the exocyclic 4-amino group, making it the more reactive nitrogen center.[5][6][7]
This guide will address specific issues arising from this unique structural arrangement in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Which nitrogen atom in this compound is more nucleophilic?
The exocyclic 4-amino group is significantly more nucleophilic than the pyridine ring nitrogen. The lone pair of the pyridine nitrogen is part of the aromatic π-system, making it less available for donation. In contrast, the lone pair on the 4-amino group is more localized and its nucleophilicity is enhanced by the electron-donating tert-butyl group. Resonance structures clearly show the delocalization of the amino group's lone pair into the ring, further increasing the electron density at the 4-position.[6][8][9]
Q2: I am having difficulty achieving N-alkylation on the pyridine ring. Why is this happening?
Direct alkylation of the pyridine nitrogen is challenging due to the severe steric hindrance imposed by the adjacent tert-butyl group.[1][2][10] Reagents will struggle to access the nitrogen's lone pair. For successful modification at this position, consider alternative synthetic routes that build the pyridine ring with the desired substituent already in place.
Troubleshooting Guide for Common Reactions
Issue 1: Low Yields in Buchwald-Hartwig Amination
Q3: My Buchwald-Hartwig amination using this compound as the amine partner is sluggish and gives low yields. What can I do?
This is a common issue stemming from the steric bulk of the amine. The efficiency of Buchwald-Hartwig reactions with sterically hindered amines is highly dependent on the choice of palladium catalyst, ligand, and base.[11][12][13]
Root Cause Analysis:
-
Ligand Choice: Standard phosphine ligands may not be bulky enough to promote the reductive elimination step with a sterically demanding amine.
-
Base Strength: An inappropriate base may not efficiently deprotonate the amine or the palladium-amine complex.
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Recommended Solutions:
-
Employ Bulky, Electron-Rich Ligands: Switch to specialized biarylphosphine ligands designed for hindered substrates. These ligands promote the formation of the monoligated palladium species, which accelerates both oxidative addition and reductive elimination.[11][14]
-
Examples: XPhos, SPhos, RuPhos, or BrettPhos.
-
-
Optimize the Base: Use a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often effective choices.
-
Consider a Palladium Pre-catalyst: Using a well-defined palladium pre-catalyst can lead to more consistent results by ensuring the efficient generation of the active Pd(0) species.
-
Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for the reaction.
Protocol: Optimized Buchwald-Hartwig Amination of a Hindered Amine
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and a strong base like NaOtBu (1.4 equiv).
-
Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and the appropriate ligand (if not using a pre-catalyst).
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add degassed, anhydrous solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS until the starting material is consumed.
Issue 2: Failed or Low-Yield Suzuki-Miyaura Coupling
Q4: I am trying to use a bromo-derivative of this compound (e.g., 2-bromo-4-(tert-butyl)pyridine) in a Suzuki coupling and the reaction is not working. What are the likely causes?
The low reactivity of 2-halopyridines in Suzuki couplings is a known challenge, often attributed to the electron-deficient nature of the pyridine ring and the potential for the pyridine nitrogen to coordinate to and inhibit the palladium catalyst.[15]
Troubleshooting Suzuki Coupling Issues:
Caption: Key areas for troubleshooting Suzuki-Miyaura couplings.
Recommended Solutions:
-
Ligand Selection: Use electron-rich, bulky phosphine ligands that can facilitate the oxidative addition step.
-
Examples: SPhos, XPhos, or tricyclohexylphosphine (PCy₃).
-
-
Choice of Base and Solvent: A strong base is often required. Potassium phosphate (K₃PO₄) is a good starting point. The choice of solvent is also critical; polar aprotic solvents like dioxane or DMF, often with a small amount of water, can be effective.
-
Boronic Acid/Ester Quality: Ensure the boronic acid or ester is pure. Boronic acids can dehydrate to form unreactive boroxines. Using a pinacol boronate ester can sometimes improve reactivity and stability.
-
Rigorous Inert Atmosphere: Palladium catalysts in their active Pd(0) state are sensitive to oxygen. Ensure all reagents and solvents are properly degassed and the reaction is maintained under a strict inert atmosphere.[16]
Protocol: Suzuki-Miyaura Coupling of a 2-Halopyridine
-
In a reaction vessel, combine the 2-halopyridine (1.0 equiv), boronic acid or ester (1.5 equiv), and a base such as K₃PO₄ (3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a suitable ligand (e.g., SPhos).
-
Purge the vessel with an inert gas.
-
Add degassed solvent (e.g., 1,4-dioxane/water 4:1).
-
Heat the mixture to reflux and monitor the reaction progress.
Issue 3: Difficulties with Acylation of the 4-Amino Group
Q5: I am attempting to acylate the 4-amino group of this compound, but the reaction is incomplete or forms side products.
While the 4-amino group is the most nucleophilic site, its reactivity can be tempered by the steric environment. Strong acylation conditions can also lead to unwanted side reactions.
Potential Problems and Solutions:
| Problem | Root Cause | Recommended Solution |
| Incomplete Reaction | Steric hindrance around the amino group slows the reaction. | Use a more reactive acylating agent (e.g., an acid chloride instead of an anhydride). Add a catalytic amount of a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP).[17][18] |
| Side Product Formation | The pyridine nitrogen can act as a base, leading to side reactions. | Use a non-nucleophilic hindered base, such as 2,6-lutidine or diisopropylethylamine (DIPEA), to scavenge the acid byproduct. |
| Low Solubility | The starting material or product may have limited solubility in the reaction solvent. | Choose a solvent in which all components are soluble at the reaction temperature. |
Summary of Key Physicochemical Properties
| Property | Value/Description | Implication for Reactivity |
| Molecular Formula | C₉H₁₄N₂ | - |
| Molecular Weight | 150.22 g/mol | - |
| pKa (Pyridine Nitrogen) | Lower than 4-tert-butylpyridine (pKa ~5.99) due to the electron-withdrawing effect of the amino group.[5] | The pyridine nitrogen is a relatively weak base. |
| pKa (4-Amino Group) | Higher than aniline (pKa ~4.6) due to the electron-donating tert-butyl group and the pyridine ring. | The 4-amino group is the primary basic and nucleophilic center. |
| Steric Profile | Highly hindered at the 2-position and moderately hindered at the 4-position. | Reactions at the pyridine nitrogen are disfavored. Reactions at the 4-amino group require optimized conditions.[1][10] |
References
- Benchchem. (n.d.). Steric Effects of Butyl Groups on Pyridine Basicity: A Comparative Guide.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Benchchem. (n.d.). A Comparative Guide to the Reactivity of 3-Butylpyridine and 4-tert-butylpyridine.
- Reddit. (2019). Nucleophilicity of 4-Amino Pyridine.
- Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years.
- Gagnon, A., & Du, K. (2017). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. The Journal of Organic Chemistry, 82(19), 10459–10471.
- Mayr, H. (n.d.). Mayr's Database Of Reactivity Parameters: Molecule 4-aminopyridine (in CH2Cl2).
- Mayr, H., & Ofial, A. R. (2008). Nucleophilicities of Amines, Amino Acids and Pyridines. Pure and Applied Chemistry, 80(8), 1807-1823.
- Keylor, M. H., Niemeyer, Z. L., Sigman, M. S., & Tan, K. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(6), 2372–2380.
- Schnabel, W. (1993). The reactivity of pyridines towards carbocations.
- Benchchem. (n.d.). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
- Brown, H. C., & Kanner, B. (1953). Preparation and Reactions of 2,6-Di-t-butylpyridine and Related Hindered Bases. A Case of Steric Hindrance toward the Proton. Journal of the American Chemical Society, 75(15), 3865–3865.
- Royal Society of Chemistry. (2011). Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads.
- ResearchGate. (n.d.). Sterically Hindered and Electron-Deficient 2,4,6-Tri-tert-butylpyrimidinium as a π-Lewis Acid Toward Organocatalytic Silyl Protection of Carbohydrates Using Trialkyl/aryl Silanes.
- Chemistry Stack Exchange. (2023). Basicity of pyridine and 2,6-di-tert-butylpyridine.
- National Center for Biotechnology Information. (2011). Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads.
- American Chemical Society. (2018). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium.
- Ashenhurst, J. (2018). Nucleophilicity Trends of Amines.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- ECHEMI. (n.d.). 2-Bromo-4-(tert-butyl)pyridine SDS, 50488-34-1 Safety Data Sheets.
- Wikipedia. (n.d.). Protecting group.
- American Chemical Society. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- National Center for Biotechnology Information. (n.d.). 2-tert-Butylpyridine.
- ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic....
- BLDpharm. (n.d.). This compound.
- ResearchGate. (2000). (PDF) Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols.
- American Chemical Society. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols.
- National Center for Biotechnology Information. (n.d.). 4-(tert-Butyl)pyridin-2-amine.
- American Chemical Society. (2014). An ab Initio Study of the Effect of Substituents on the n → π Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines*. Retrieved from The Journal of Physical Chemistry A.
- Benchchem. (n.d.). 2-Bromo-4-(tert-butyl)pyridine.
- ChemSynthesis. (n.d.). 2-tert-butylpyridine.
- National Center for Biotechnology Information. (2015). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides.
- National Center for Biotechnology Information. (n.d.). 2-Amino-4-[(tert-butyl)pyridine-d12].
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- 4. Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Alkylation of 2-(tert-Butyl)pyridin-4-amine
Welcome to the technical support guide for the selective alkylation of 2-(tert-Butyl)pyridin-4-amine. This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic explanations to help you overcome common challenges, particularly the issue of over-alkylation, ensuring the successful synthesis of your target mono-alkylated products.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is over-alkylation and why is it a persistent issue with this compound?
A1: Over-alkylation is a common side reaction where the target amine undergoes multiple additions of the alkyl group. In the case of this compound, after the first alkyl group is added to the 4-amino position, the resulting secondary amine is often more nucleophilic and less sterically hindered than the starting primary amine.[1][2] This increased reactivity makes it highly susceptible to a second alkylation, leading to the formation of a tertiary amine byproduct and reducing the yield of the desired mono-alkylated product.[3] The bulky tert-butyl group at the 2-position offers some steric hindrance, but it is often insufficient to completely prevent this secondary reaction, especially with smaller alkylating agents.[4]
To visualize this challenge, consider the following reaction pathway:
Figure 1: Competing reaction pathways leading to over-alkylation.
Q2: I'm observing significant di-alkylation. What is the most direct way to favor mono-alkylation?
A2: The most straightforward strategy is to carefully control the reaction stoichiometry.[1][5] Over-alkylation is exacerbated when an excess of the alkylating agent is present.
Troubleshooting Steps & Rationale:
-
Limit the Alkylating Agent: Use the alkylating agent as the limiting reagent. Start with 1.0 to 1.2 equivalents relative to the this compound. This statistically reduces the chance of the mono-alkylated product encountering another molecule of the alkylating agent.[1]
-
Slow Addition: Instead of adding the alkylating agent all at once, use a syringe pump for slow, controlled addition over several hours. This keeps the instantaneous concentration of the alkylating agent low, further favoring the initial reaction with the more abundant starting primary amine.
-
Monitor the Reaction: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent the slower, secondary alkylation from proceeding further.
While simple, this method may result in incomplete conversion of the starting material, requiring chromatographic purification to separate the starting amine, the desired product, and the over-alkylated byproduct.
Q3: Stoichiometric control isn't giving me the selectivity I need. How can I use a protecting group strategy?
A3: A protecting group strategy is a highly effective and robust method to ensure selective mono-alkylation.[1][6] By temporarily "blocking" the reactive N-H group, you can prevent the second alkylation event. The tert-butoxycarbonyl (Boc) group is an excellent choice for this purpose due to its stability and ease of removal under acidic conditions.[7]
The workflow involves three key stages: protection, alkylation, and deprotection.
Figure 2: Workflow for the Boc-protection strategy.
Experimental Protocol: Boc-Protection for Mono-Alkylation
Part 1: Protection of the Amino Group
-
Setup: Dissolve this compound (1.0 eq) in a suitable solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Reagents: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base such as Triethylamine (TEA, 1.2 eq) or 4-Dimethylaminopyridine (DMAP, 0.1 eq).
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction with water, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the Boc-protected amine.
Part 2: Alkylation of the Boc-Protected Amine
-
Setup: In an inert atmosphere (Nitrogen or Argon), dissolve the Boc-protected amine (1.0 eq) in an anhydrous aprotic solvent like THF or Dimethylformamide (DMF).
-
Deprotonation: Cool the solution to 0 °C and add a strong base such as Sodium Hydride (NaH, 1.2 eq). Allow the mixture to stir for 30 minutes at this temperature. The N-H of the carbamate is deprotonated to form a sodium salt.
-
Alkylation: Add the alkylating agent (R-X, 1.2 eq) dropwise and allow the reaction to warm to room temperature. Stir until the reaction is complete (monitor by TLC/LC-MS).
-
Workup: Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with a suitable organic solvent (e.g., Ethyl Acetate), wash, dry, and concentrate.
Part 3: Deprotection
-
Setup: Dissolve the crude alkylated intermediate in DCM.
-
Cleavage: Add an excess of a strong acid, such as Trifluoroacetic Acid (TFA, 10 eq) or a 4M solution of HCl in dioxane.
-
Reaction: Stir at room temperature for 1-2 hours.
-
Workup: Concentrate the solvent, then add a base (e.g., saturated NaHCO₃ solution) to neutralize the excess acid. Extract the final mono-alkylated product, dry the organic layer, and purify by column chromatography.
Q4: The protecting group strategy is too lengthy. Is there a more direct, one-pot alternative that offers good control?
A4: Yes, reductive amination is an excellent alternative that avoids the use of alkyl halides and typically provides high selectivity for mono-alkylation in a single step.[1][8] This method involves reacting the amine with an aldehyde or ketone to form an intermediate imine (or enamine), which is then reduced in situ to the desired alkylated amine.[9]
The key advantage is that the imine forms only once on the primary amine, and the reducing agents used are often selective for the C=N double bond of the imine over the C=O bond of the carbonyl starting material.[9]
Figure 3: General mechanism of reductive amination.
Experimental Protocol: Reductive Amination
-
Setup: Combine this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent like Dichloroethane (DCE) or Methanol (MeOH).
-
Imine Formation: Add a catalytic amount of acetic acid to facilitate imine formation. Stir the mixture at room temperature for 1 hour.
-
Reduction: Add a mild reducing agent such as Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. NaBH(OAc)₃ is preferred as it is less basic and more selective than other borohydrides.[9]
-
Reaction: Continue stirring at room temperature for 12-24 hours, monitoring by TLC/LC-MS.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Table 1: Comparison of Mono-Alkylation Strategies
| Strategy | Advantages | Disadvantages | Best For |
| Stoichiometric Control | Simple, direct, one-step. | Often results in incomplete conversion; requires careful purification. | Quick, exploratory reactions where yield is not the primary concern. |
| Protecting Group | Excellent selectivity and high yields of pure product.[1][10] | Multi-step process (protection/deprotection adds time).[6] | Syntheses where product purity is critical and scalability is required. |
| Reductive Amination | Good to excellent selectivity in a one-pot procedure; avoids harsh alkyl halides.[1][8] | Requires a corresponding aldehyde/ketone; may not be suitable for all alkyl groups. | Efficient synthesis of secondary amines when the carbonyl precursor is readily available. |
| Self-Limiting Alkylation | Novel, one-pot method with high selectivity for secondary amines.[2][11] | Requires synthesis of N-aminopyridinium salt precursor; newer methodology. | Advanced applications requiring complex secondary amines where traditional methods fail.[11] |
Q5: Are there any advanced methods that are "self-limiting" to prevent over-alkylation?
A5: Yes, recent advancements in synthetic chemistry have led to innovative "self-limiting" alkylation strategies. One such method involves the use of N-aminopyridinium salts as ammonia surrogates.[2][11]
In this approach, the aminopyridine is first converted into an N-aminopyridinium salt. Deprotonation of this salt generates a highly nucleophilic pyridinium ylide intermediate. This ylide readily reacts with an alkyl halide. Crucially, the resulting alkylated pyridinium salt is much less nucleophilic than the ylide precursor, which effectively shuts down further alkylation and enforces selective mono-alkylation.[2] The pyridinium group can then be cleaved to release the desired secondary amine. This elegant strategy overcomes the fundamental problem of increasing nucleophilicity that plagues traditional amine alkylations.[2][11]
References
- Benchchem. (n.d.). Technical Support Center: N-Alkylation of Sterically Hindered Aminopyridines.
-
Jackson, K. L., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. Retrieved from [Link]
- Li, G., et al. (n.d.). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity.
- Benchchem. (2025). Preventing polyalkylation in Friedel-Crafts reactions.
-
Various Authors. (n.d.). Synthesis of N-alkyl-4-aminopyridine. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Jackson, K. L., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jocpr.com [jocpr.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Steric Hindrance in Reactions with 2-(tert-Butyl)pyridin-4-amine
Welcome to the technical support center for 2-(tert-Butyl)pyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and opportunities presented by this sterically hindered building block. The bulky tert-butyl group at the 2-position significantly influences the reactivity of the 4-amino group, requiring careful consideration of reaction conditions to achieve desired outcomes. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to support your research endeavors.
Troubleshooting Guide
This section addresses common problems encountered during reactions with this compound in a question-and-answer format.
Issue 1: Low or No Yield in N-Acylation Reactions
Question: I am attempting to acylate the 4-amino group of this compound with an acyl chloride/anhydride, but I am observing very low conversion to the desired amide. What are the likely causes and how can I improve the yield?
Answer:
The primary challenge in acylating this compound is the steric hindrance imposed by the ortho tert-butyl group. This bulkiness can impede the approach of the acylating agent to the nucleophilic amino group. Additionally, the electron-donating nature of the tert-butyl group increases the basicity of the pyridine nitrogen, which can lead to unwanted side reactions or catalyst inhibition.
Troubleshooting Steps & Explanations:
-
Choice of Acylating Agent: Highly reactive acylating agents are often necessary. If an acyl chloride is failing, consider using the corresponding anhydride or generating a mixed anhydride in situ. For particularly stubborn cases, activated esters (e.g., N-hydroxysuccinimide esters) or coupling reagents commonly used in peptide synthesis (e.g., HATU, HOBt/EDC) can be effective.
-
Reaction Temperature: While higher temperatures can sometimes overcome activation energy barriers, they can also lead to decomposition. It is often more effective to start at room temperature and incrementally increase the temperature, monitoring the reaction by TLC or LC-MS. In some cases, microwave irradiation can provide localized heating to promote the reaction without significant bulk solvent heating.
-
Solvent Selection: Aprotic polar solvents like DMF or NMP can facilitate the reaction by solvating the intermediates and reagents. Toluene or dioxane are also common choices, particularly in palladium-catalyzed reactions.
-
Base Selection: A non-nucleophilic, sterically hindered base is often crucial to prevent competition with the amino group. Bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices. For particularly challenging acylations, stronger bases like sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS) can be used to deprotonate the amine first, forming a more nucleophilic amide anion.
-
Catalyst (if applicable): In some acylation reactions, a catalyst like 4-(dimethylamino)pyridine (DMAP) can be beneficial. However, due to the steric hindrance of the substrate, the effectiveness of DMAP may be limited.
Issue 2: Difficulty in Achieving Selective N-Alkylation
Question: I am trying to perform an N-alkylation on this compound, but I am getting a mixture of mono- and di-alkylated products, along with unreacted starting material. How can I improve the selectivity for mono-alkylation?
Answer:
Controlling the degree of alkylation on an amine can be challenging. The initial mono-alkylated product can sometimes be more nucleophilic than the starting amine, leading to over-alkylation. The steric hindrance of this compound can be advantageous here, but careful control of reaction conditions is still necessary.
Troubleshooting Steps & Explanations:
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the alkylating agent. Adding the alkylating agent slowly to the reaction mixture can help maintain a low concentration, favoring mono-alkylation.
-
Protecting Groups: For complex syntheses requiring high selectivity, consider protecting the amino group. The tert-butyloxycarbonyl (Boc) group is a common choice for amines and can be introduced using di-tert-butyl dicarbonate (Boc₂O)[1][2][3]. The Boc-protected amine can then be deprotonated with a strong base and alkylated, followed by deprotection of the Boc group under acidic conditions.
-
Reductive Amination: If the desired alkyl group can be derived from an aldehyde or ketone, reductive amination is an excellent method for controlled mono-alkylation. This involves reacting the amine with the carbonyl compound to form an imine (or enamine) intermediate, which is then reduced in situ with a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).
Issue 3: Poor Performance in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Question: I am using this compound as a coupling partner in a Suzuki or Buchwald-Hartwig reaction, but the yields are consistently low. I suspect the steric hindrance is affecting the catalyst. How can I optimize these reactions?
Answer:
The steric bulk of the tert-butyl group can indeed interfere with the coordination of the amine to the palladium center, which is a critical step in the catalytic cycle of both Suzuki and Buchwald-Hartwig reactions[4][5][6]. Overcoming this requires careful selection of the catalyst system.
Troubleshooting Steps & Explanations:
-
Ligand Choice is Critical: For sterically hindered substrates, bulky, electron-rich phosphine ligands are often necessary to promote the reductive elimination step and stabilize the active catalytic species.
-
For Suzuki Coupling: Consider ligands like SPhos, XPhos, or RuPhos. These Buchwald-type ligands are designed to facilitate the coupling of sterically demanding partners. If these are not effective, more specialized ligands may be required.
-
For Buchwald-Hartwig Amination: Ligands such as BrettPhos, RuPhos, or the use of palladacycle precatalysts (e.g., G3 or G4 palladacycles) can be highly effective for coupling hindered amines.
-
-
Palladium Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are common choices, pre-formed palladium-ligand complexes (precatalysts) can sometimes offer better reactivity and reproducibility by ensuring the formation of the active catalytic species.
-
Base Selection: The choice of base is crucial and can depend on the specific coupling reaction and substrates.
-
In Suzuki reactions , common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. For hindered substrates, a stronger, non-nucleophilic base may be beneficial.
-
In Buchwald-Hartwig amination , strong, non-nucleophilic bases like NaOtBu, KOtBu, or LiHMDS are typically required to deprotonate the amine and facilitate its coordination to the palladium center[4].
-
-
Solvent and Temperature: Anhydrous, deoxygenated solvents are essential for these reactions. Toluene, dioxane, and THF are commonly used. The reaction temperature may need to be optimized, with many of these couplings requiring elevated temperatures (80-110 °C).
Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
| Reaction Type | Palladium Source (mol%) | Ligand (mol%) | Base (Equivalents) | Solvent | Temperature (°C) |
| Suzuki | Pd(OAc)₂ (2-5%) | SPhos (4-10%) | K₃PO₄ (2-3 eq.) | Dioxane/H₂O (10:1) | 100 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2%) | RuPhos (2-4%) | NaOtBu (1.5-2 eq.) | Toluene | 110 |
Frequently Asked Questions (FAQs)
Q1: What is the pKa of this compound and how does it affect its reactivity?
While the exact pKa of this compound is not readily published, we can infer its properties from related structures. The tert-butyl group is electron-donating, which would be expected to increase the basicity of both the pyridine nitrogen and the 4-amino group compared to unsubstituted 4-aminopyridine. However, the steric hindrance around the pyridine nitrogen can decrease its effective basicity by impeding protonation[7]. This makes the 4-amino group the more likely site for protonation and reaction with electrophiles, although the pyridine nitrogen can still compete.
Q2: Can the tert-butyl group participate in side reactions?
The tert-butyl group is generally considered to be chemically robust and unreactive under most conditions. However, under strongly acidic conditions and high temperatures, there is a theoretical possibility of de-tert-butylation, although this is not a common issue in typical synthetic transformations.
Q3: Are there any specific handling and storage recommendations for this compound?
This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is a solid at room temperature. As with all amines, it is advisable to handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q4: How does the reactivity of this compound compare to 4-aminopyridine?
The primary difference is the steric hindrance. The 4-amino group of 4-aminopyridine is much more accessible, making it generally more reactive in acylation, alkylation, and some coupling reactions under standard conditions. However, the increased steric bulk of this compound can be advantageous in preventing unwanted side reactions, such as di-alkylation, and can influence the regioselectivity of certain reactions.
Experimental Protocols
Protocol 1: General Procedure for a Challenging N-Acylation using HATU
This protocol is a starting point for acylating this compound with a carboxylic acid when standard methods with acyl chlorides fail.
-
Materials:
-
This compound (1.0 eq.)
-
Carboxylic acid (1.1 eq.)
-
HATU (1.2 eq.)
-
DIPEA (3.0 eq.)
-
Anhydrous DMF
-
-
Procedure:
-
To a dry, nitrogen-flushed flask, add the carboxylic acid and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add HATU and DIPEA to the solution and stir for 10 minutes.
-
Add this compound to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Optimized Suzuki-Miyaura Coupling with a Sterically Hindered Aryl Bromide
This protocol provides a robust starting point for coupling this compound with an aryl bromide, particularly when steric hindrance is a concern.
-
Materials:
-
Aryl bromide (1.0 eq.)
-
(4-amino-2-(tert-butyl)pyridin-1-yl)boronic acid (This is a hypothetical intermediate for the purpose of this example. In a real scenario, one would use the amine with an arylboronic acid) or a suitable boronic acid/ester partner (1.2 eq.)
-
Pd(OAc)₂ (3 mol%)
-
SPhos (6 mol%)
-
K₃PO₄ (2.5 eq.)
-
Anhydrous, degassed 1,4-dioxane and water (10:1 v/v)
-
-
Procedure:
-
To a dry Schlenk tube or microwave vial, add the aryl bromide, boronic acid/ester, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the vessel with nitrogen or argon (repeat 3 times).
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Seal the vessel and heat to 100 °C with vigorous stirring for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Visualizing Reaction Pathways
Diagram 1: The Challenge of Steric Hindrance in N-Acylation
Caption: Steric hindrance from the t-butyl group impedes acylation.
Diagram 2: Decision Workflow for Optimizing Buchwald-Hartwig Amination
Caption: Troubleshooting flowchart for Buchwald-Hartwig reactions.
References
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
National Center for Biotechnology Information. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines. PubMed Central. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. PubMed Central. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]
-
ResearchGate. (n.d.). Sterically Hindered and Electron-Deficient 2,4,6-Tri-tert-butylpyrimidinium as a π-Lewis Acid Toward Organocatalytic Silyl Protection of Carbohydrates Using Trialkyl/aryl Silanes. [Link]
-
ResearchGate. (n.d.). Optimization of coupling reaction conditions. dtbpf,.... [Link]
-
Wikipedia. (2023). Protecting group. [Link]
-
ACS Publications. (1966). Preparation and Reactions of 2,6-Di-t-butylpyridine and Related Hindered Bases. A Case of Steric Hindrance toward the Proton. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry. [Link]
-
Chemistry Stack Exchange. (2023). Basicity of pyridine and 2,6-di-tert-butylpyridine. [Link]
- Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
Sources
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Alternative Catalysts for Reactions Involving 2-(tert-Butyl)pyridin-4-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for troubleshooting and optimizing cross-coupling reactions involving 2-(tert-butyl)pyridin-4-amine. As a sterically hindered and electron-rich aminopyridine, this substrate can present unique challenges in traditional palladium-catalyzed C-N bond formation. This resource offers insights into alternative catalytic systems and practical solutions to common experimental issues.
Frequently Asked Questions (FAQs)
Q1: I am observing low to no conversion in my Buchwald-Hartwig amination of an aryl halide with this compound using a standard Pd/phosphine catalyst system. What are the likely causes?
Low conversion with this compound is a common issue stemming from a combination of steric and electronic factors. The bulky tert-butyl group adjacent to the pyridine nitrogen can hinder the approach of the amine to the palladium center. Additionally, the pyridine nitrogen itself can act as a ligand, coordinating to the palladium catalyst and leading to catalyst inhibition or the formation of inactive off-cycle species. This is a known challenge when working with pyridyl-containing substrates in cross-coupling reactions.
Q2: What are the most common side reactions observed with this substrate, and how can they be minimized?
A prevalent side reaction is the hydrodehalogenation of the aryl halide starting material. This occurs when a palladium-hydride species, formed from the amine or solvent, reductively cleaves the carbon-halogen bond of the aryl halide, leading to an arene byproduct and reduced yield of the desired arylamine. This is often exacerbated by high reaction temperatures and the use of strongly coordinating, sterically hindered amines. To minimize this, careful selection of the ligand and base is crucial. Using a less coordinating base or a ligand that promotes rapid reductive elimination can be beneficial.
Another potential side reaction is the formation of diarylamines if the starting amine is a primary amine. However, with the secondary amine functionality of this compound, this is not a primary concern.
Q3: Are there specific palladium/ligand systems that are recommended for sterically hindered aminopyridines?
Yes, for challenging substrates like this compound, the use of bulky, electron-rich phosphine ligands is highly recommended. These ligands are designed to stabilize the palladium center and facilitate the key steps of the catalytic cycle, particularly the reductive elimination step, which can be slow for hindered substrates. Some commonly employed ligands for such transformations include:
-
Buchwald-type biarylphosphine ligands: XPhos, SPhos, and RuPhos are known for their effectiveness with sterically demanding substrates.
-
Ferrocene-based ligands: Josiphos-type ligands have also demonstrated high activity in challenging aminations.
The choice of palladium precursor is also important. While Pd(OAc)₂ is common, pre-formed palladium(0) sources like Pd₂(dba)₃ can sometimes offer better results by avoiding the in-situ reduction step.
Troubleshooting Guide: Overcoming Common Experimental Hurdles
This section provides a structured approach to troubleshooting common issues encountered during the amination of aryl halides with this compound.
| Observed Issue | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low or No Product Formation | 1. Catalyst inhibition by the pyridine nitrogen.2. Steric hindrance from the tert-butyl group.3. Inappropriate ligand selection. | - Switch to an alternative metal catalyst: Consider using a copper- or nickel-based system (see below).- Screen bulky, electron-rich phosphine ligands: Experiment with ligands such as XPhos, SPhos, or RuPhos.- Increase catalyst and/or ligand loading: A higher concentration may be necessary to overcome inhibition.- Vary the base: A weaker, non-coordinating base like Cs₂CO₃ or K₃PO₄ may be beneficial. |
| Significant Hydrodehalogenation | 1. Slow reductive elimination.2. Formation of Pd-H species.3. High reaction temperature. | - Use a more electron-rich and bulky ligand: This can accelerate reductive elimination.- Lower the reaction temperature: If possible, run the reaction at a lower temperature for a longer duration.- Ensure anhydrous and deoxygenated conditions: Water and oxygen can contribute to the formation of unwanted byproducts. |
| Inconsistent Results | 1. Impure reagents or solvents.2. Inefficient catalyst activation.3. Oxygen contamination. | - Use high-purity, anhydrous, and degassed solvents. - Employ a palladium precatalyst: This can lead to more reproducible generation of the active Pd(0) species.- Maintain a strict inert atmosphere (N₂ or Ar) throughout the reaction setup and duration. |
Alternative Catalyst Systems: A Practical Guide
When standard palladium-based systems fail to provide satisfactory results with this compound, exploring alternative metal catalysts can be a highly effective strategy.
Copper-Catalyzed C-N Coupling (Ullmann Condensation)
Copper-catalyzed aminations, a modern iteration of the classic Ullmann condensation, offer a valuable alternative to palladium catalysis, particularly for electron-rich amines and pyridyl substrates.
Causality Behind the Choice: Copper catalysts are often less susceptible to poisoning by the pyridine nitrogen compared to palladium. The mechanism of the Ullmann reaction is distinct from the Buchwald-Hartwig cycle and can be more favorable for certain substrate combinations.
Experimental Protocol: A Representative Copper-Catalyzed Amination
-
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
CuI (0.1 mmol, 10 mol%)
-
Ligand (e.g., L-proline, 1,10-phenanthroline) (0.2 mmol, 20 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 mmol)
-
Anhydrous, degassed solvent (e.g., DMF, DMSO, or toluene) (3-5 mL)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add CuI, the ligand, and the base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the aryl halide and this compound.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture with vigorous stirring at the desired temperature (typically 100-140 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove insoluble inorganic salts.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Nickel-Catalyzed C-N Coupling
Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for a wide range of cross-coupling reactions, including C-N bond formation.[1][2]
Causality Behind the Choice: Nickel catalysts can exhibit different reactivity profiles and may be more tolerant of certain functional groups or less prone to specific deactivation pathways compared to palladium. For sterically hindered substrates, nickel catalysis can sometimes offer superior performance.
Experimental Protocol: A Representative Nickel-Catalyzed Amination
-
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Nickel precatalyst (e.g., NiCl₂(dme)) (0.05 mmol, 5 mol%)
-
Ligand (e.g., a bulky N-heterocyclic carbene (NHC) ligand like IPr·HCl or a phosphine ligand) (0.1 mmol, 10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄) (2.0 mmol)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene, or 2-methyl-THF) (3-5 mL)
-
-
Procedure:
-
In a glovebox or under a strict inert atmosphere, add the nickel precatalyst, ligand, and base to an oven-dried reaction vessel.
-
Add the aryl halide and this compound.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Workup and purification are similar to the copper-catalyzed protocol.
-
Visualizing the Workflow
A logical approach to troubleshooting and optimizing reactions with this compound is essential for efficient progress.
Caption: A decision-making workflow for troubleshooting C-N coupling reactions.
References
Sources
Technical Support Center: A Guide to Purifying 2-(tert-Butyl)pyridin-4-amine
Prepared by the Senior Application Scientist Team
This guide serves as a technical resource for researchers, medicinal chemists, and process development professionals engaged in the synthesis and purification of 2-(tert-Butyl)pyridin-4-amine. Ensuring the high purity of this compound is critical for its downstream applications, where even trace impurities can lead to ambiguous results or undesirable side reactions. This document provides in-depth, experience-based answers to common challenges encountered during the purification process, focusing on the underlying chemical principles to empower users to troubleshoot their experiments effectively.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the purification of this compound. Each answer provides a mechanistic explanation and actionable advice.
Q1: My final product is a discolored oil or a low-melting solid, and my yield is poor. What are the likely causes and how can I fix this?
A1: This is a common issue often pointing to the presence of persistent impurities, such as residual solvents, unreacted starting materials, or reaction byproducts. Aminopyridines can also be susceptible to oxidation, which can lead to discoloration[1].
-
Causality & Identification:
-
Residual Solvents: High-boiling point solvents used in the synthesis (e.g., DMF, DMSO) are difficult to remove by simple evaporation. Their presence plasticizes the solid product, leading to an oily appearance or depressed melting point. A proton NMR (¹H NMR) spectrum will typically show characteristic solvent peaks[2]. Headspace Gas Chromatography (GC) is the standard method for quantifying residual solvents[3][4].
-
Unreacted Precursors: If the synthesis involves precursors like a bromopyridine derivative, its presence can inhibit crystallization. These can be detected by HPLC or LC-MS analysis by comparing the retention time with an authentic standard.
-
Oxidative Degradation: Aromatic amines can oxidize when exposed to air and light, forming colored impurities[1]. This is often exacerbated by prolonged storage under inappropriate conditions.
-
-
Recommended Actions:
-
High-Vacuum Drying: Dry the crude product under a high vacuum (e.g., <1 mmHg) at a slightly elevated temperature (e.g., 40-50 °C) for several hours to remove volatile solvents.
-
Acid-Base Extraction: This is a highly effective technique for separating the basic product from non-basic impurities. Dissolve the crude material in an organic solvent (like ethyl acetate or dichloromethane) and extract with an aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer. Wash the organic layer to remove it, then basify the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extract the purified amine into a fresh organic solvent[5].
-
Recrystallization: If the product is solid but impure, recrystallization is the preferred method. (See Protocol 1).
-
Q2: My column chromatography provides poor separation between my product and a closely-eluting impurity. How can I improve the resolution?
A2: Poor resolution in column chromatography occurs when the polarity difference between the compound of interest and an impurity is insufficient for the chosen solvent system and stationary phase. For basic compounds like aminopyridines, interactions with the acidic silica gel can also cause peak tailing, further degrading separation.
-
Causality & Optimization:
-
Insufficient Polarity Difference: The mobile phase may not be optimized. A systematic approach to solvent selection is needed.
-
Peak Tailing: The basic amine groups on your product can interact strongly with acidic silanol groups on the surface of standard silica gel, leading to broad, tailing peaks that merge with adjacent impurities[6].
-
-
Recommended Actions:
-
Solvent System Optimization: Perform a thorough thin-layer chromatography (TLC) analysis using various solvent systems. Test different ratios of a non-polar solvent (e.g., hexanes, heptane) and a polar solvent (e.g., ethyl acetate, acetone). The ideal system should give your product an Rf value of ~0.3.
-
Add a Basic Modifier: To mitigate peak tailing on silica gel, add a small amount of a basic modifier to your mobile phase. Typically, 0.5-1% triethylamine (TEA) or ammonia in methanol is added to the polar component of the eluent. This deactivates the acidic sites on the silica, resulting in sharper peaks and improved separation[6].
-
Change the Stationary Phase: If modifying the mobile phase is insufficient, consider an alternative stationary phase. Alumina (neutral or basic) is often a better choice for purifying basic compounds. Alternatively, reversed-phase chromatography (C18 silica) using a mobile phase like acetonitrile/water with a buffer can be highly effective.
-
Q3: My recrystallization attempt resulted in the product "oiling out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a supersaturated liquid phase before it reaches the temperature required for nucleation and crystal growth. This is often due to an inappropriate solvent choice or the presence of impurities that inhibit crystallization.
-
Causality & Troubleshooting:
-
Solvent Choice: The solvent may be too good at dissolving the compound, even at lower temperatures. The ideal recrystallization solvent dissolves the compound well when hot but poorly when cold.
-
Cooling Rate: Cooling the solution too rapidly can favor the formation of an oil over crystals.
-
Impurity Interference: Impurities can disrupt the crystal lattice formation, acting as a "crystallization inhibitor."
-
-
Recommended Actions:
-
Use a Two-Solvent System: This is often the solution. Dissolve the compound in a minimal amount of a "good" solvent (one in which it is highly soluble). Then, slowly add a "poor" solvent (one in which it is sparingly soluble) at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Allow it to cool slowly. Common pairs include ethyl acetate/hexanes or methanol/water.
-
Slow Cooling & Seeding: Re-heat the oily mixture until it fully dissolves. Allow the flask to cool slowly to room temperature, and then transfer it to a refrigerator. If crystals still do not form, scratch the inside of the flask with a glass rod to create nucleation sites or add a tiny "seed" crystal from a previous pure batch[7].
-
Pre-Purification: If the issue persists, the crude material is likely too impure. Perform an acid-base extraction (Protocol 3) or a quick filtration through a silica plug to remove major impurities before attempting recrystallization again.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable, all-around method for achieving >99% purity for this compound?
A1: A multi-step approach is often the most robust. For achieving high purity, a combination of chemical extraction followed by a physical purification method is recommended.
-
Acid-Base Extraction: This should be the first step to remove non-basic organic impurities and some colored byproducts. It is a highly selective chemical separation based on the basicity of your target molecule[5][8].
-
Recrystallization: Following extraction and solvent removal, recrystallization is excellent for removing closely related isomers and other minor impurities, yielding a highly crystalline and pure final product.
This combination leverages both the chemical properties (basicity) and physical properties (solubility, crystal lattice formation) of the molecule to achieve superior purity.
Q2: What analytical techniques are essential for the quality control of my purified product?
A2: A panel of analytical techniques should be used to confirm both the identity and purity of this compound.
-
¹H and ¹³C NMR Spectroscopy: This is non-negotiable for confirming the chemical structure. The spectrum should be clean, with correct chemical shifts, coupling constants, and integration for all protons. The absence of peaks from solvents or synthetic precursors is a key indicator of purity[2][9].
-
HPLC or LC-MS: High-Performance Liquid Chromatography is the gold standard for quantitative purity analysis[10][11]. A well-developed method can separate the main compound from trace impurities. Purity is typically reported as the area percentage of the main peak. LC-MS (Liquid Chromatography-Mass Spectrometry) provides the added benefit of giving mass information on the impurities, which aids in their identification.
-
GC-MS: Gas Chromatography-Mass Spectrometry is particularly useful for detecting and quantifying volatile impurities, such as residual solvents from the synthesis or purification process[3][12].
Q3: How should I store purified this compound to prevent degradation?
A3: Like many aromatic amines, this compound can be sensitive to air, light, and moisture over time[1]. To ensure long-term stability:
-
Store under an inert atmosphere: Displace the air in the storage container with an inert gas like argon or nitrogen.
-
Use an amber glass vial: This will protect the compound from light, which can catalyze oxidative degradation.
-
Store in a cool, dry place: A refrigerator or freezer is ideal. Ensure the container is well-sealed to prevent moisture ingress. A desiccator can provide an additional layer of protection.
Data Summary Table
| Purification Method | Typical Purity Achieved | Typical Yield | Key Advantages | Common Disadvantages |
| Recrystallization | >99% | 70-90% | High purity, removes isomers, cost-effective. | Can have lower yield, risk of "oiling out". |
| Column Chromatography | 98-99.5% | 60-85% | Good for complex mixtures, highly versatile. | Solvent intensive, can be time-consuming. |
| Acid-Base Extraction | 95-98% | >90% | High recovery, removes non-basic impurities. | Does not remove basic impurities or isomers. |
Experimental Protocols
Protocol 1: Recrystallization from a Two-Solvent System (Ethyl Acetate/Hexanes)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid. Keep the solution heated on a hot plate.
-
Addition of Anti-Solvent: While the solution is still hot and stirring, slowly add hexanes dropwise until you observe persistent cloudiness. Add a few more drops of hot ethyl acetate to just redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Crystallization: Once at room temperature, place the flask in an ice bath or refrigerator for at least 1 hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold hexanes to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under a high vacuum to remove all residual solvents.
Protocol 2: Flash Column Chromatography with a Basic Modifier
-
Column Packing: Pack a glass column with silica gel using a slurry method with your chosen non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Pre-adsorb this solution onto a small amount of silica gel by concentrating it to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate + 0.5% Triethylamine).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 80:20 Hexanes:Ethyl Acetate + 0.5% Triethylamine) to elute the product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Purification Workflow Visualization
The following diagram illustrates a logical workflow for the purification and analysis of a crude sample of this compound.
Caption: Workflow for Purification and Quality Control.
References
-
PubChem. (n.d.). 2-tert-Butylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Walter, O., et al. (2024). Extraction and complexation studies with 2,6-bis(5-(tert-butyl)-1H-pyrazol-3-yl)pyridine in the presence of 2-bromohexanoic acid. National Institutes of Health. Retrieved from [Link]
-
OSHA. (2006). PV2143. Occupational Safety and Health Administration. Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Syntheses and NMR spectra. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,4-DI-tert-BUTYLPYRIDINE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Jagota, N. K., et al. (1996). Ion chromatography of amylamine and tert.-butylamine in pharmaceuticals. Journal of Chromatography A, 739(1-2), 343-349. Retrieved from [Link]
-
Polish Pharmaceutical Society. (n.d.). VALIDATION OF AN ANALYTICAL PROCEDURE с CONTROL OF RESIDUAL SOLVENTS IN PHARMACEUTICAL SUBSTANCE. Retrieved from [Link]
- Google Patents. (2020). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine. Retrieved from [Link]
- Google Patents. (n.d.). US3864402A - Purification of secondary alkyl amines.
-
RSC Publishing. (2023). A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. Retrieved from [Link]
-
IU Indianapolis ScholarWorks. (n.d.). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. Retrieved from [Link]
-
MDPI. (2019). Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices. Retrieved from [Link]
-
MDPI. (n.d.). Extraction and Analytical Techniques for Pharmaceuticals and Personal Care Products in Sediments: A Critical Review Towards Environmental Sustainability. Retrieved from [Link]
-
ResearchGate. (2023). Solubility characteristics and recovery study of 4-tert-Butyl-2-(α-methylbenzyl) phenol (t-BAMBP) in cesium and rubidium extraction systems. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-[(tert-butyl)pyridine-d12]. National Center for Biotechnology Information. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Retrieved from [Link]
-
ResearchGate. (2001). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1. Retrieved from [Link]
-
Journal of the American Chemical Society. (2024). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
PubChem. (n.d.). 4-(tert-Butyl)pyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
- Google Patents. (n.d.). US9814713B2 - Solid forms of 2-(tert-butylamino)-4-((1R,3R,4R).
-
ResearchGate. (2014). Crystal structure of tricarbonyl-chlorido-(N-(pyridin-2-yl)-N-((4-tertbutyl) benzoyl)pyridine-2-amine)rhenium(I), C24H21ClN3O4Re. Retrieved from [Link]
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Technical Support Center: Navigating the Regioselectivity of Pyridine Functionalization
Welcome to the technical support center for pyridine ring functionalization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of achieving regioselectivity in their pyridine-based syntheses. The pyridine scaffold is a cornerstone in pharmaceuticals and functional materials, but its inherent electronic properties present unique challenges to selective modification.[1][2][3] This resource provides in-depth, field-proven insights in a question-and-answer format to troubleshoot common issues and optimize your experimental outcomes.
Section 1: Troubleshooting Guide - Common Regioselectivity Problems
This section addresses specific experimental challenges, explaining the underlying chemical principles and offering actionable solutions.
Question 1: My nucleophilic aromatic substitution (SNAr) on an unsubstituted pyridine is yielding a mixture of C2 and C4 isomers. How can I favor one over the other?
Answer:
This is a classic challenge rooted in the inherent electronics of the pyridine ring. Nucleophilic attack is favored at the C2 (ortho) and C4 (para) positions because the anionic intermediate (a Meisenheimer complex) can be effectively stabilized by delocalizing the negative charge onto the electronegative nitrogen atom.[4] The distribution between these two products is often a delicate balance of steric and electronic factors.
Causality and Troubleshooting:
-
Steric Hindrance: This is your most powerful tool for differentiation.
-
To Favor C4-Substitution: Employ a bulkier nucleophile. The increased steric demand will disfavor attack at the more hindered C2/C6 positions. Similarly, if your pyridine substrate has a substituent at C2, this will naturally direct the incoming nucleophile to the more accessible C4 position.[5]
-
To Favor C2-Substitution: Ensure the C2/C6 positions are sterically unhindered. If you have a choice of starting material, avoid bulky groups at the C3 position which could impede C2 approach.
-
-
Solvent Effects: The reaction medium can significantly influence regioselectivity.
-
Polar aprotic solvents like DMSO can sometimes alter the selectivity profile compared to nonpolar solvents like dichloromethane (DCM) by differentially solvating the transition states leading to the C2 and C4 isomers.[5] It is often worthwhile to screen a range of solvents.
-
-
Alkyllithium Reagent Structure: When using alkyllithiums, their aggregation state can dictate the site of attack. For instance, methyllithium, which favors tetrameric clusters, has been shown to direct alkylation to the C4 position, while sec-butyllithium, which exists as a dimer, promotes C2-alkylation.[6] This highlights how the structure of the nucleophilic species itself can be a key determinant.
Experimental Workflow for Optimizing SNAr Regioselectivity:
Caption: Troubleshooting workflow for SNAr regioselectivity.
Question 2: My electrophilic aromatic substitution (EAS) reaction is failing or giving abysmal yields. What's going wrong?
Answer:
This is an expected outcome. The pyridine ring is electron-deficient due to the electronegative nitrogen atom, making it inherently unreactive towards electrophiles—a stark contrast to electron-rich rings like benzene.[2][5] Furthermore, the acidic conditions often required for EAS protonate the pyridine nitrogen, which adds a positive charge and further deactivates the ring, making it even less nucleophilic.
Causality and Troubleshooting:
-
Inherent Unreactivity: Direct EAS on pyridine is challenging and often requires harsh conditions (high temperatures, strong acids), which can limit functional group tolerance.[4]
-
The Pyridine N-oxide Strategy: This is the most common and effective solution.[4][5]
-
Activation: Oxidize the pyridine nitrogen to form a pyridine N-oxide. This has two beneficial effects: it increases the electron density of the ring, making it more reactive than benzene, and it directs incoming electrophiles to the C2 and C4 positions.[4][7]
-
Functionalization: Perform the electrophilic substitution on the activated N-oxide.
-
Deoxygenation: Reduce the N-oxide back to the pyridine to obtain the desired substituted product.
-
Protocol: Synthesis of Pyridine N-oxide
-
In a well-ventilated fume hood, place 110 g (1.39 moles) of pyridine into a suitable reaction flask.[5]
-
With vigorous stirring, add 250 ml (1.50 moles) of 40% peracetic acid at a rate that keeps the internal reaction temperature at approximately 85°C. This addition typically takes 50-60 minutes.[5]
-
After the addition is complete, continue stirring and allow the reaction to cool to 40°C.[5]
-
To isolate the product, remove the acetic acid solution via rotary evaporation under vacuum.[5]
-
Distill the residue under high vacuum (≤1 mm Hg). The pyridine N-oxide will be collected as a colorless solid at 100–105°C.[5]
Question 3: I need to functionalize the C3 (meta) position, but all my attempts are failing or yielding other isomers. How can I achieve meta-selectivity?
Answer:
Achieving C3 functionalization is a significant challenge in pyridine chemistry because this position lacks the innate electronic activation seen at the C2 and C4 positions.[3][8] Directing reactions to C3 often requires non-traditional or multi-step strategies that override the natural reactivity of the ring.
Causality and Strategies:
-
Electrophilic Aromatic Substitution (EAS): While pyridine is deactivated towards EAS, the reaction, when forced under harsh conditions, does preferentially occur at C3.[4] This is because the carbocation intermediates for C2 and C4 attack have a highly unfavorable resonance structure that places a positive charge on the electronegative nitrogen. The C3-attack intermediate avoids this instability.[4] However, yields are often poor.
-
Directed C-H Functionalization: Transition-metal-catalyzed C-H activation is a powerful modern approach.
-
Directing Groups: Installing a directing group (DG) on the ring can steer a metal catalyst to a specific C-H bond. While this adds synthetic steps for installation and potential removal, it provides excellent control.[9][10]
-
Ligand/Catalyst Control: In some cases, the catalyst system itself can override the inherent reactivity. For example, specific nickel catalysts with bifunctional NHC ligands have been developed to achieve C3-alkenylation of pyridines without a directing group.[11] Similarly, iridium-catalyzed borylation has been shown to favor the meta-position.[8]
-
-
Dearomatization-Rearomatization Sequences: These innovative strategies temporarily break the aromaticity of the pyridine ring to enable functionalization at the C3 position.
-
Via Zincke Imines: Pyridines can be converted to Zincke imine intermediates, which then undergo regioselective functionalization at the C3 position before rearomatizing.[3][9][12]
-
Via Oxazinopyridines: A similar strategy involves forming a temporary oxazinopyridine cycloadduct, which acts as a dienamine and reacts with electrophiles or radicals to afford C3-functionalized pyridines after rearomatization.[12]
-
Caption: Decision tree for achieving C3-pyridine functionalization.
Section 2: FAQs - Catalyst and Reagent Selection
Q1: My palladium-catalyzed C-H activation is not working. I suspect the pyridine nitrogen is poisoning the catalyst. What can I do?
A1: This is a very common and valid concern. The lone pair on the pyridine nitrogen can strongly coordinate to the metal center, inhibiting catalytic turnover.[2][13] Several strategies exist to mitigate this:
-
Pyridine N-oxide: As mentioned for EAS, converting the pyridine to its N-oxide can prevent catalyst poisoning and direct ortho-C-H activation.[7][13]
-
Lewis Acid Additives: A cooperative catalysis approach using a sterically bulky Lewis acid (e.g., methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide)) can bind to the pyridine nitrogen.[2] This masks the lone pair, preventing it from coordinating to the active catalyst (e.g., an Iridium or Nickel complex) and can also electronically activate the pyridine ring, directing functionalization.[14]
-
Transient Directing Groups: Employ a directing group that can be easily removed or is part of the reagent itself.
Q2: How do I choose between a Minisci reaction and a transition-metal-catalyzed reaction for C-H alkylation?
A2: The choice depends on the desired regioselectivity, substrate scope, and functional group tolerance.
-
Minisci Reaction: This radical-based approach is excellent for introducing alkyl groups onto the electron-deficient pyridine ring. It typically favors the C2 and C4 positions.[15] However, controlling the regioselectivity between C2 and C4 can be challenging.[15] It is often very fast and tolerant of many functional groups but can be sensitive to steric hindrance.
-
Transition-Metal Catalysis: This approach offers greater control over regioselectivity through the rational design of ligands and directing groups.[16] It can be used to target C2, C3, or C4 positions, often with high precision.[11][13] However, these reactions may require more optimization, can be sensitive to catalyst poisoning, and may use more expensive reagents.
Q3: What are the key considerations for achieving C4-selective functionalization?
A3: C4-selectivity can be achieved through several distinct mechanisms:
-
Steric Control in SNAr: As discussed, using bulky nucleophiles or substrates with substituents at C2/C6 will favor C4 attack.[5]
-
Pyridine N-oxide Activation: Electrophilic attack on pyridine N-oxides is directed to C4 (and C2).[4][5]
-
Catalytic C-H Activation: Cooperative Ni/Lewis acid catalytic systems have been developed specifically for the direct C4-alkylation of pyridines.[14]
-
Mechanochemical Methods: A recent approach uses mechanochemically activated magnesium metal to drive a radical-radical coupling pathway that is highly selective for the C4 position, even on complex molecules.[17][18] This method avoids transition-metal catalysts and harsh conditions.[17]
Data Summary Table
| Functionalization Type | Target Position | Common Strategy | Key Considerations |
| Nucleophilic (SNAr) | C2 / C4 | Direct reaction with nucleophile | Sterics and solvent are key to control C2/C4 ratio.[5] |
| Electrophilic (EAS) | C3 | Harsh conditions (acid, heat) | Very low reactivity; poor yields are common.[4] |
| Electrophilic (EAS) | C2 / C4 | Pyridine N-oxide activation | Highly effective; requires subsequent deoxygenation step.[5][7] |
| Radical (Minisci) | C2 / C4 | Radical addition | Good for alkylation; C2/C4 selectivity can be an issue.[15] |
| C-H Activation | C2 | Directing groups; Pd-catalysis | Catalyst poisoning is a major challenge.[13][16] |
| C-H Activation | C3 | Specialized catalysts (Ni, Ir); DGs | Overcomes natural reactivity; requires specific catalyst systems.[8][9][11] |
| C-H Activation | C4 | Ni/Lewis acid catalysis; Mg(0) | Cooperative catalysis or mechanochemistry can provide high selectivity.[14][17] |
References
-
Maity, S., Bera, A., Bhattacharjya, A., & Maity, P. (2023). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 21, 5671-5690. [Link]
-
Nidadavolu, P., & Gandeepan, P. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 19, 1245-1285. [Link]
-
ResearchGate. (n.d.). Challenges in the functionalization of pyridines. ResearchGate. [Link]
-
Chakraborty, S., & Biju, A. T. (2023). Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. Angewandte Chemie International Edition. [Link]
-
Raju, et al. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Synthetic Communications. [Link]
-
Kim, J. Y., et al. (2008). Palladium-catalyzed C-H functionalization of pyridine N-oxides: highly selective alkenylation and direct arylation with unactivated arenes. Journal of the American Chemical Society, 130(29), 9254-6. [Link]
-
ResearchGate. (n.d.). Strategies for the meta-C−H functionalization of pyridines. ResearchGate. [Link]
-
ResearchGate. (2024). Reaction strategies for the meta-selective functionalization of pyridine through dearomatization. ResearchGate. [Link]
-
Silvestri, T., et al. (n.d.). Late-Stage Functionalisation of Pyridine-Containing Bioactive Molecules: Recent Strategies and Perspectives. AIR Unimi. [Link]
-
ResearchGate. (n.d.). Pyridine/pyrimidine groups in C−H activation. ResearchGate. [Link]
-
ResearchGate. (n.d.). C-H Functionalization of Pyridines. ResearchGate. [Link]
-
Goti, G., et al. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. [Link]
-
Ingenta Connect. (2022). Recent Advances in Direct Pyridine C-H Activation Strategies. Ingenta Connect. [Link]
-
ACS Publications. (n.d.). A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. ACS Publications. [Link]
-
ACS Publications. (n.d.). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. ACS Publications. [Link]
-
PubMed Central. (n.d.). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. PubMed Central. [Link]
-
Morton, D. (n.d.). Pyridine CH functionalization. Slideshare. [Link]
-
Organic Chemistry Portal. (2023). C-4 Regioselective Alkylation of Pyridines Driven by Mechanochemically Activated Magnesium Metal. Organic Chemistry Portal. [Link]
-
Semproni, A., et al. (2017). Selective ortho C-H Activation of Pyridines Directed by Lewis Acidic Boron of PBP Pincer Iridium Complexes. Journal of the American Chemical Society, 139(48), 17245-17248. [Link]
-
Wu, C., et al. (2023). C-4 Regioselective Alkylation of Pyridines Driven by Mechanochemically Activated Magnesium Metal. Organic Letters, 25(14), 2531-2536. [Link]
-
Bull, J. A., et al. (2016). Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. Journal of the American Chemical Society, 138(42), 13822-13825. [Link]
-
Gevorgyan, V., et al. (2008). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 23(7), 1785. [Link]
-
Garg, N. K., et al. (2013). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. Nature Chemistry, 5(7), 620-625. [Link]
-
Comins, D. L., & Joseph, S. P. (2011). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 111(5), 3026-3071. [Link]
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Technical Support Center: Scaling Up 2-(tert-Butyl)pyridin-4-amine Production
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis and scale-up of 2-(tert-Butyl)pyridin-4-amine. This guide is designed for researchers, process chemists, and drug development professionals. We have structured this resource to provide direct, actionable answers to challenges you may encounter, moving from general strategic questions to specific troubleshooting of synthetic, process, and purification issues. Our goal is to explain not just what to do, but why specific experimental choices are critical for a safe, robust, and scalable process.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for this compound and which is most amenable to scale-up?
A1: The two most common retrosynthetic approaches involve forming either the C-C bond (introducing the tert-butyl group) or the C-N bond (introducing the amine) last.
-
Late-Stage Amination (Recommended for Scale-up): This strategy typically starts with a pre-functionalized pyridine, such as 2-(tert-butyl)-4-chloropyridine. The 4-amino group is then introduced via a Nucleophilic Aromatic Substitution (SNAr) reaction. This is often preferred for scale-up because the starting materials are frequently more accessible, and the final amination step is typically robust. However, challenges can arise with the SNAr reaction, including forcing conditions and side reactions.[1]
-
Late-Stage C-C Bond Formation: This involves coupling a tert-butyl source (like t-butylmagnesium chloride or t-butylzinc chloride) with a pre-aminated pyridine, such as a 2-halo-4-aminopyridine derivative. While effective, these routes can be complicated by the need for protecting groups on the amine to prevent interference with the organometallic reagents.[2] The addition of extra protection/deprotection steps adds cost and complexity, which is undesirable in industrial production.
The choice is ultimately dictated by starting material cost, safety of the proposed reagents at scale, and overall process mass intensity.
Q2: What are the most critical safety concerns when moving from bench to pilot-plant scale for this synthesis?
A2: On a larger scale, several safety aspects become paramount:
-
Thermal Management: Many steps, particularly aminations with strong bases or organometallic reactions, can be highly exothermic. A failure to control the reaction temperature can lead to a thermal runaway. Ensure proper reactor cooling capacity and consider semi-batch or continuous-flow processing to manage heat evolution.
-
Reagent Handling: The use of pyrophoric reagents (like n-BuLi) or water-sensitive and corrosive chemicals (like SOCl₂) requires specialized handling procedures and equipment at scale.[3] Always consult the Safety Data Sheet (SDS) for every chemical used.[4][5]
-
Pressure and Off-Gassing: Reactions that evolve gas (e.g., deprotection of a Boc group with acid) must be conducted in reactors equipped with adequate venting and pressure relief systems.
-
Workup and Waste Streams: Quenching large-scale reactions can be hazardous if not done carefully. Additionally, the disposal of waste streams containing halogenated solvents or heavy metals must comply with environmental regulations.
Q3: Why is purification of substituted aminopyridines often challenging, and what should I anticipate?
A3: Substituted aminopyridines like this compound can be challenging to purify for several reasons:
-
Basicity: The pyridine nitrogen and the exocyclic amine are basic, which can cause tailing and poor separation on standard silica gel chromatography.[3][6]
-
Polarity: The amino group makes the molecule quite polar, potentially requiring highly polar and mixed solvent systems for elution, which can be difficult to remove and recycle at scale.
-
Solubility: The product may have limited solubility in ideal crystallization solvents, making purification by recrystallization difficult without significant screening efforts.
-
Alternative Purification: For large-scale operations, alternatives to chromatography, such as acid-base extractions (to isolate the basic product) or crystallization of a salt form (e.g., the hydrochloride salt), are often more practical and economical.[7]
Section 2: Troubleshooting Guide - Synthetic Route Challenges
This section addresses specific problems encountered during the chemical synthesis steps.
Problem 1: Low conversion in the final amination step (SNAr of 2-(tert-butyl)-4-chloropyridine).
Question: I am attempting to synthesize the final product by reacting 2-(tert-butyl)-4-chloropyridine with an ammonia source (e.g., aqueous ammonia, ammonia in methanol), but the reaction is sluggish, with low conversion even after prolonged heating. What is causing this, and how can I drive the reaction to completion?
Answer:
-
Plausible Causes & Mechanistic Insight:
-
Insufficient Nucleophilicity of Ammonia: Ammonia is a relatively weak nucleophile. The SNAr reaction on an electron-rich pyridine ring (the tert-butyl group is electron-donating) can be slow without additional activation.
-
Poor Solvent Choice: Protic solvents like water or methanol can solvate the ammonia nucleophile through hydrogen bonding, reducing its reactivity.
-
Inadequate Temperature/Pressure: The reaction may simply require more energy to overcome the activation barrier. Atmospheric pressure reactions are often insufficient.
-
-
Diagnostic & Optimization Workflow:
Caption: General workflow for troubleshooting a sluggish SNAr amination reaction.
-
Recommended Solutions:
Parameter Recommendation Rationale & Citation Temperature & Pressure Perform the reaction in a sealed pressure vessel at temperatures between 120-160 °C. Increased temperature and pressure significantly accelerate the reaction rate by providing the necessary activation energy. This is a common strategy for unactivated aromatic substrates. Solvent Switch to a high-boiling, polar aprotic solvent such as NMP, DMAc, or DMSO. These solvents effectively solvate the cationic intermediates (Meisenheimer complex) of the SNAr mechanism without deactivating the nucleophile, thereby accelerating the reaction.[1] Catalysis Introduce a copper(I) catalyst, such as CuI, often in combination with a ligand like L-proline or a diamine. This is a variation of the Ullmann condensation. The copper catalyst coordinates to the pyridine, activating it towards nucleophilic attack and providing an alternative, lower-energy reaction pathway. Ammonia Source Use anhydrous ammonia in a suitable solvent or an ammonium salt (e.g., ammonium chloride) with a strong, non-nucleophilic base. This avoids the presence of water, which can both deactivate the nucleophile and potentially lead to hydrolysis side products at high temperatures.
Problem 2: Formation of a significant byproduct during the introduction of the tert-butyl group.
Question: When I try to install the tert-butyl group on a 2-halopyridine-4-amine (using a protecting group on the amine) via a Negishi or Suzuki coupling, I observe a significant amount of a de-halogenated byproduct (hydrodehalogenation). How can I suppress this side reaction?
Answer:
-
Plausible Causes & Mechanistic Insight:
-
β-Hydride Elimination: If using an organometallic reagent like t-butylmagnesium chloride, β-hydride elimination from the Grignard reagent can occur, generating isobutylene and a metal hydride, which then acts as a reducing agent.
-
Protonolysis: Trace amounts of water or other protic sources in the reaction mixture can quench the organometallic reagent before it couples.
-
Reductive Elimination from Catalyst: The palladium catalyst can undergo reductive elimination with a hydride source in the catalytic cycle, leading to the undesired reduction product. This is sometimes observed in cross-coupling reactions.[8]
-
-
Recommended Solutions:
-
Choice of Organometallic Reagent: Switch from a Grignard reagent to an organozinc reagent (for Negishi coupling). Organozinc reagents are generally less basic and less prone to β-hydride elimination.
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. Ligands with a large "bite angle" and appropriate steric bulk can favor the desired cross-coupling pathway over side reactions. For example, phosphine ligands like RuPhos or XPhos have been found to be effective in similar aminations and couplings.[8] However, screening is essential as some catalysts may favor reduction.[8]
-
Strict Anhydrous Conditions: Ensure all glassware is rigorously dried and all solvents and reagents are anhydrous. The use of freshly distilled solvents and inert atmosphere (Argon or Nitrogen) is crucial.
-
Alternative Reagents: Consider using tert-butylboronic acid or its esters (e.g., pinacol ester) in a Suzuki coupling. Boronic acids are generally more stable and less prone to these side reactions compared to more reactive organometallics.
-
Problem 3: Difficulty with Boc-protection of the 4-amino group.
Question: I am trying to protect the 4-amino group with Di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine, but the reaction is incomplete or forms multiple products. What's going wrong?
Answer:
-
Plausible Causes & Mechanistic Insight:
-
Low Nucleophilicity of the Amine: The electron-withdrawing nature of the pyridine ring deactivates the 4-amino group, making it less nucleophilic than a typical aniline. The reaction with Boc₂O can therefore be slow.
-
Base-Induced Side Reactions: While a base is required, common amine bases can also act as nucleophiles. A highly effective catalyst for Boc protection is 4-(Dimethylamino)pyridine (DMAP). DMAP reacts with Boc₂O to form a highly reactive intermediate, which is then attacked by the amine.[9][10] However, using stoichiometric amounts of a base like triethylamine without a catalyst may be inefficient.
-
Formation of Double Boc-Protected Amine: In some cases, over-protection can occur, especially under forcing conditions.
-
-
Recommended Protocol & Optimization:
Caption: Optimized workflow for the Boc-protection of an aminopyridine.
Detailed Protocol:
-
Dissolve the this compound (1.0 eq) in a suitable aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Add Di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq).
-
Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, 0.05-0.1 eq).[11]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Upon completion, perform an aqueous workup, often including a wash with a mild acid (like 1% HCl or sat. NH₄Cl) to remove DMAP and any unreacted amine.[9]
-
Section 3: Troubleshooting Guide - Process & Purification Challenges
Problem 4: Product isolation from the reaction mixture is inefficient, leading to yield loss.
Question: My reaction appears to be complete by LC-MS analysis, but isolating the pure this compound product via extraction is giving low and inconsistent yields. The product seems to have partial solubility in both the aqueous and organic layers.
Answer:
-
Plausible Causes & Mechanistic Insight:
-
Amphiphilic Nature: The molecule has a greasy tert-butyl group and a polar aminopyridine head. This combination can lead to emulsion formation during aqueous workups and partial solubility in both phases, especially if the pH is not carefully controlled.
-
pH-Dependent Solubility: As an amine, the product's solubility is highly dependent on pH. At low pH, it will be protonated and highly water-soluble. At high pH, it will be in its free-base form and more soluble in organic solvents. The pKa of the molecule dictates the optimal pH for extraction.
-
Inappropriate Extraction Solvent: A solvent like diethyl ether may be too non-polar to efficiently extract the product, while a solvent like DCM might pull too many polar impurities with it.
-
-
Recommended Solutions:
Technique Detailed Procedure Rationale pH-Controlled Extraction 1. After quenching the reaction, adjust the aqueous layer to a highly basic pH (>10-11) using NaOH or K₂CO₃. 2. Extract multiple times with a suitable organic solvent (e.g., Ethyl Acetate, MTBE, or DCM). 3. Combine the organic layers, dry over Na₂SO₄, and concentrate. Ensuring the product is in its free-base form maximizes its partitioning into the organic layer and minimizes its solubility in the aqueous phase. Multiple extractions ensure complete recovery. Salt Crystallization 1. After the initial extraction and concentration, dissolve the crude product in a solvent like Isopropanol (IPA) or Ethyl Acetate. 2. Add a solution of HCl in IPA or ether dropwise until precipitation is complete. 3. Isolate the resulting hydrochloride salt by filtration. This is an excellent method for both purification and isolation. The salt is often a well-defined, stable crystalline solid that precipitates cleanly, leaving many non-basic impurities behind in the solvent.[7] The free base can be regenerated later if needed. Solvent Selection Perform a small-scale solvent screen for both extraction and crystallization. Good candidates for extraction include Ethyl Acetate, Methyl tert-butyl ether (MTBE), and Dichloromethane (DCM). For crystallization, consider IPA/heptane or Toluene/heptane mixtures. The optimal solvent system is highly specific to the product and its impurity profile. A systematic screen is the most reliable way to identify the best conditions for maximizing yield and purity.
Section 4: Safety Protocols
Working with aminopyridines and the reagents required for their synthesis necessitates strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves.[12]
-
Ventilation: Handle all volatile and hazardous chemicals in a well-ventilated fume hood.[12]
-
Toxicity: Aminopyridines can be toxic if swallowed, inhaled, or absorbed through the skin.[13] They can cause irritation to the skin, eyes, and respiratory system.[5] In case of exposure, wash the affected area immediately with plenty of water and seek medical advice.[4]
-
Handling of Reagents:
-
Strong Bases (NaH, BuLi): Pyrophoric and water-reactive. Must be handled under an inert atmosphere.
-
Corrosives (SOCl₂, Strong Acids): Handle with extreme care to avoid contact with skin and eyes.
-
Solvents: Be aware of the flammability and toxicity of all solvents used. Avoid ignition sources.[5]
-
Section 5: References
-
Shimizu, H., Holder, J. C., & Stoltz, B. M. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein Journal of Organic Chemistry, 9, 1637–1642. Available from: [Link][6][14][15]
-
Beilstein Journals. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Available from: [Link]
-
Vik, A., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 23(11), 2947. Available from: [Link]
-
ACS Publications. (2021). Development of a Robust Scale-Up Synthetic Route for BPR1K871. Available from: [Link]
-
Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380. Available from: [Link][9][10]
-
Biochem Chemopharma. (n.d.). Safety Data Sheet: 2-Amino Pyridine. Available from: [Link]
-
Singh, P., et al. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science, 10(5), 118-123. Available from: [Link]
-
Wikipedia. (n.d.). Protecting group. Available from: [Link]
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- 3. BJOC - A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand [beilstein-journals.org]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-tert-butylpyridin-4-amine hydrochloride | 3028142-12-0 [sigmaaldrich.com]
- 8. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. biochemopharma.fr [biochemopharma.fr]
- 14. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Solvent and Base Selection for Aminopyridine Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for aminopyridine reactions. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges in selecting the optimal solvent and base for your aminopyridine reactions. As Senior Application Scientists, we aim to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of base so critical in aminopyridine reactions?
The basicity of the system is paramount as it influences the nucleophilicity of the aminopyridine, the stability of intermediates, and the potential for side reactions. Aminopyridines have two potential sites for protonation: the exocyclic amino group and the ring nitrogen. The position of the amino group significantly impacts the basicity of the ring nitrogen.[1][2]
-
4-Aminopyridine (pKa = 9.17) is the strongest base of the isomers because the amino group's electron-donating resonance effect increases electron density on the ring nitrogen.[1][2][3][4]
-
3-Aminopyridine (pKa = 6.0) is the weakest base as the resonance effect of the amino group does not extend to the ring nitrogen.[1][2]
A base that is too strong can lead to unwanted side reactions, such as dimerization or polymerization, especially in reactions like the Chichibabin amination.[5] Conversely, a base that is too weak may not sufficiently activate the aminopyridine for the desired reaction, resulting in low or no yield.[6]
Q2: How does the solvent affect the outcome of my aminopyridine reaction?
Solvents play a multifaceted role in chemical reactions, and their effects are particularly pronounced in aminopyridine chemistry. Key considerations include:
-
Solubility: The solvent must dissolve all reactants, reagents, and catalysts to ensure a homogeneous reaction mixture.[6] 2-aminopyridine, for instance, shows varying solubility in different organic solvents, with the highest solubility in NMP and DMF, and the lowest in cyclohexane.[7]
-
Polarity and Protic vs. Aprotic Nature: The polarity of the solvent can significantly influence reaction rates.
-
Polar protic solvents (e.g., water, ethanol) can solvate and stabilize charged nucleophiles through hydrogen bonding, which can sometimes decrease their reactivity in SN2-type reactions.[8][9] However, they can be beneficial in SN1 reactions by stabilizing carbocation intermediates.[9]
-
Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are generally preferred for SNAr and many coupling reactions as they can dissolve ionic reagents without strongly solvating the nucleophile, thus enhancing its reactivity.[8][10]
-
-
Compatibility with Reagents: The solvent must be inert to the reaction conditions. For example, ester-based solvents are incompatible with strong bases like NaOH or NaH.[11]
Q3: I'm performing a Buchwald-Hartwig amination with a bromopyridine. What are the best practices for base and solvent selection?
For Buchwald-Hartwig aminations, a strong, non-nucleophilic base is essential for catalyst turnover.[12] Sodium tert-butoxide (NaOtBu) is a commonly used base.[12][13] The choice of solvent is typically a non-polar aprotic solvent like toluene or dioxane.[6][12][13][14] It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation and side reactions like hydrodehalogenation.[6][15]
A general protocol for the Buchwald-Hartwig amination of a bromopyridine is as follows:
-
To a reaction vessel, add the bromopyridine, the amine, the palladium catalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., BINAP or SPhos), and the base (e.g., NaOtBu or Cs₂CO₃).[13][14]
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) multiple times.[15]
-
Add the degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture with stirring and monitor its progress by TLC or LC-MS.[15]
Q4: My Suzuki coupling with an aminopyridine substrate is giving a low yield. What should I troubleshoot first?
Low yields in Suzuki couplings with aminopyridines can stem from several factors.[6] A systematic approach to troubleshooting is recommended:
-
Evaluate the Base: The choice of base is critical. For aminopyridine substrates, weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often more effective than strong bases.[6] Ensure the base is fresh and of high purity.
-
Check the Solvent: Common solvents include dioxane, toluene, or THF, often with a small amount of water to dissolve the inorganic base.[6] However, if protodeboronation (hydrolysis of the boronic acid) is a suspected side reaction, switching to anhydrous conditions is necessary.[6]
-
Assess the Catalyst System: Ensure the palladium catalyst and ligand are not degraded. Increasing the catalyst loading or using a pre-catalyst might be beneficial.[6]
-
Maintain an Inert Atmosphere: Oxygen can deactivate the palladium catalyst.[6] Thoroughly degas all solvents and the reaction mixture.
dot graph TD A[Low Yield in Suzuki Coupling] --> B{Evaluate Base}; B --> C{Screen Weaker Bases: K₂CO₃, Cs₂CO₃, K₃PO₄}; B --> D{Ensure Base is Fresh and Finely Powdered}; A --> E{Check Solvent}; E --> F{Screen Solvents: Dioxane, Toluene, THF}; E --> G{Consider Anhydrous Conditions if Protodeboronation is Suspected}; A --> H{Assess Catalyst System}; H --> I{Increase Catalyst Loading}; H --> J{Use a Pre-catalyst}; A --> K{Maintain Inert Atmosphere}; K --> L{Thoroughly Degas Solvents and Reaction Mixture};
end Caption: Troubleshooting workflow for low yield in Suzuki couplings.
Troubleshooting Guides
Issue 1: Low or No Product Yield in N-Alkylation/Arylation
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Basicity | The chosen base may not be strong enough to deprotonate the aminopyridine, thus reducing its nucleophilicity. | Switch to a stronger, non-nucleophilic base such as NaH, KHMDS, or NaOtBu. Consider the pKa of the aminopyridine isomer to guide your choice. |
| Poor Solvent Choice | The reactants may not be fully soluble, or the solvent may be hindering the reaction by stabilizing the nucleophile too strongly (in the case of polar protic solvents). | Screen a range of aprotic solvents with varying polarities, such as THF, dioxane, DMF, or acetonitrile.[7] For challenging reactions, consider a high-boiling point solvent like NMP to allow for higher reaction temperatures.[7] |
| Steric Hindrance | Bulky substituents on either the aminopyridine or the electrophile can sterically hinder the reaction.[16][17] | Increase the reaction temperature and/or time. If possible, consider using a less sterically hindered starting material. |
| Catalyst Deactivation (for coupling reactions) | Contamination with oxygen or water can deactivate palladium catalysts.[6] | Ensure all reagents and solvents are anhydrous and thoroughly degassed.[6] Run the reaction under a strict inert atmosphere. |
Issue 2: Formation of Significant Side Products
Common Side Reactions and Mitigation Strategies:
| Side Product | Reaction Type | Cause | Mitigation Strategy |
| Hydrodehalogenation | Cross-coupling (e.g., Suzuki, Buchwald-Hartwig) | The palladium catalyst reacts with a hydride source (e.g., solvent, amine bases), leading to the reduction of the aryl halide.[15] | Use an inert atmosphere and choose a solvent less prone to acting as a hydride source.[15] |
| Homocoupling | Suzuki Coupling | Presence of Pd(II) species from incomplete reduction of a Pd(II) precatalyst or oxidation of the Pd(0) catalyst by oxygen.[15] | Use a Pd(0) source directly or ensure conditions are suitable for complete precatalyst reduction.[15] Thoroughly degas the reaction mixture. |
| N-oxide Formation | General | Oxidation of the pyridine nitrogen. | Avoid strong oxidizing agents. If necessary, protect the pyridine nitrogen before carrying out reactions that require oxidative conditions. |
| Polymerization/Tar Formation | Chichibabin Reaction | Highly reactive intermediates polymerizing under harsh conditions.[5] | Use milder reaction conditions if possible. Some modern variations of the Chichibabin reaction employ less harsh reagents. |
dot graph LR subgraph "Decision Tree for Solvent and Base Selection" direction TB A[Start: Define Reaction Type] --> B{N-Alkylation/Arylation}; A --> C{Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig)}; A --> D{Acylation};
end Caption: Decision tree for solvent and base selection in aminopyridine reactions.
Experimental Protocols
Protocol 1: General Procedure for Screening Solvents and Bases for N-Arylation
This protocol outlines a parallel synthesis approach to efficiently screen for optimal reaction conditions.
Materials:
-
Aminopyridine substrate
-
Aryl halide coupling partner
-
A selection of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu)
-
A selection of anhydrous, degassed solvents (e.g., Dioxane, Toluene, DMF, NMP)
-
Palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., XPhos, SPhos)
-
Reaction vials suitable for heating and inert atmosphere
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a flow of inert gas, array a series of reaction vials.
-
To each vial, add the aminopyridine, aryl halide, palladium catalyst, and ligand.
-
Add a different base to each designated vial or set of vials.
-
Add a different solvent to each designated vial or set of vials.
-
Seal the vials and place them in a heating block.
-
Heat the reactions at a predetermined temperature (e.g., 80-120 °C) for a set amount of time (e.g., 12-24 hours).
-
After cooling, quench a small aliquot from each reaction and analyze by LC-MS or ¹H NMR to determine the relative conversion to the desired product.[6]
This parallel screening approach will quickly identify the most promising solvent and base combination for your specific substrates, which can then be optimized on a larger scale.
References
- Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with 2-Aminopyridines. Benchchem.
- Optimizing reaction conditions for Salicylidene-2-aminopyridine formation. Benchchem.
- Strategies to avoid side reactions in aminopyridine synthesis. Benchchem.
- Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. Benchchem.
- 3-aminopyridine. Organic Syntheses Procedure.
- A Comparative Guide to the Reactivity of 2-, 3-, and 4-Aminopyridine Isomers. Benchchem.
- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC - PubMed Central.
- Optimizing reaction conditions for creating 4-aminopyridine derivatives. Benchchem.
- 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC - NIH.
- Nucleophilicities of Amines, Amino Acids and Pyridines.
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate.
- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI.
- A simple synthesis of aminopyridines: use of amides as amine source. SciELO.
- The influence of steric factors on the properties of 4-aminopyridine derivatives. Journal of the Chemical Society (Resumed).
- Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design.
- A mild, catalyst-free synthesis of 2-aminopyridines. PMC - NIH.
- Which is a weaker base between pyridine and 2-aminopyridine and why? Quora.
- Buchwald-Hartwig Coupling. Organic Synthesis.
- Optimization of reaction conditions for the model reaction. ResearchGate.
- Theoretical prediction of relative and absolute pKa values of aminopyridines. PubMed.
- Among 2-aminopyridine and 4-aminopyridine which is more basic? Quora.
- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
- Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions.
- 14 questions with answers in AMINOPYRIDINES. ResearchGate.
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider.
- An In-depth Technical Guide to the Synthesis of Pyridin-4-ol from 4-Aminopyridine. Benchchem.
- The influence of steric factors on the properties of 4-aminopyridine derivatives. Sci-Hub.
- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
- Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data.
- An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI.
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
- Buchwald–Hartwig amination. Wikipedia.
- Nucleophilicity and Solvent Effects. Chemistry LibreTexts.
- What are some common causes of low reaction yields? Reddit.
- Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. YouTube.
- Optimization of reaction conditions. ResearchGate.
- SNAr Reaction in Other Common Molecular Solvents. Wordpress.
- Diagnosing issues with a failed Suzuki coupling? Reddit.
- Effect of the nature of the nucleophile and solvent on an SNAr reaction. Repositorio Académico - Universidad de Chile.
- Nucleophilicity Trends of Amines. Master Organic Chemistry.
- Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1.
- A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.GOV.
- How can I solve my problem with Suzuki coupling? ResearchGate.
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- 17. osti.gov [osti.gov]
Technical Support Center: Workup Procedures for Reactions Containing 2-(tert-Butyl)pyridin-4-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(tert-Butyl)pyridin-4-amine. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the workup and purification of reactions involving this sterically hindered and basic building block. The unique electronic and steric properties of this compound can present specific challenges during product isolation, and this resource is designed to provide practical, experience-driven solutions.
Understanding the Chemistry of this compound in Workups
This compound is a valuable synthon in medicinal chemistry due to the presence of a basic pyridine nitrogen, a nucleophilic amino group, and a bulky tert-butyl group that can impart desirable pharmacokinetic properties. However, these same features can complicate reaction workups. Its basicity dictates its solubility in acidic and neutral media, while the bulky tert-butyl group can influence its solubility in organic solvents and its propensity to form stable emulsions. A thorough understanding of its physicochemical properties is paramount for developing robust and efficient purification strategies.
Key Physicochemical Properties
| Property | Value/Characteristic | Implication for Workup |
| pKa (estimated) | 9.2 - 9.5 | The compound will be protonated and water-soluble at acidic pH (typically below pH 7). This is the basis for acid-base extraction. |
| Solubility | Generally soluble in polar organic solvents like methanol and ethanol. Moderately soluble in common extraction solvents like ethyl acetate and dichloromethane. Sparingly soluble in nonpolar solvents like hexanes. Water solubility is low at neutral and basic pH but increases significantly at acidic pH. | Solvent choice for extraction and chromatography is critical. Miscibility of reaction solvents with water can lead to issues.[1][2] |
| Steric Hindrance | The tert-butyl group can hinder intermolecular interactions, potentially affecting crystallization and increasing the likelihood of oiling out. It can also contribute to the formation of stable emulsions. | Purification by crystallization may require careful solvent screening. Emulsion-breaking techniques are often necessary. |
| Appearance | Typically a solid at room temperature. | Isolation as a solid is expected, but "oiling out" can occur. |
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common problems encountered during the workup of reactions involving this compound in a question-and-answer format.
FAQ 1: My product containing the this compound moiety is soluble in the aqueous layer during extraction. How can I recover it?
Answer: This is a common issue and is directly related to the basicity of the pyridine nitrogen. If your aqueous layer is acidic or even neutral, a significant portion of your product can be protonated and thus partitioned into the aqueous phase.
Troubleshooting Protocol:
-
Check the pH of the Aqueous Layer: Before discarding any aqueous layers, always check the pH with pH paper. If it is acidic or neutral, your product is likely in that layer.
-
Basify the Aqueous Layer: Carefully add a base to the aqueous layer to deprotonate your product. A saturated solution of sodium bicarbonate (NaHCO₃) is a good first choice as it is a weak base and will minimize the risk of hydrolyzing sensitive functional groups. If your product is still not separating, a stronger base like sodium carbonate (Na₂CO₃) or dilute sodium hydroxide (NaOH) can be used, but with caution. Aim for a pH of 9-10.
-
Back-Extraction: Once the aqueous layer is basic, your deprotonated product should become less water-soluble. Extract the aqueous layer multiple times with a suitable organic solvent such as ethyl acetate or dichloromethane.[3][4][5]
-
Combine and Dry: Combine the organic extracts, wash with brine to remove excess water, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
FAQ 2: I'm observing a persistent emulsion during my aqueous workup. What's causing it and how can I break it?
Answer: Emulsions are common when working with amines, especially sterically hindered ones like this compound. The protonated amine can act as a surfactant, stabilizing the interface between the organic and aqueous layers. High concentrations of other salts or polar byproducts can also contribute.
Troubleshooting Guide:
-
Patience is a Virtue: Sometimes, simply letting the separatory funnel stand for an extended period (15-30 minutes) can allow the layers to separate.
-
Increase the Ionic Strength of the Aqueous Layer: Add a significant amount of solid sodium chloride (brine) to the separatory funnel and shake gently. This increases the polarity of the aqueous phase and can force the separation of the layers.
-
Change the Organic Solvent: If you are using a solvent with some water miscibility (like THF), this can exacerbate emulsion formation. It is often best to remove such solvents under reduced pressure before the workup. If emulsions persist, try diluting your organic layer with a less polar solvent like toluene or hexanes.
-
Filtration: As a last resort, you can filter the entire mixture through a pad of Celite® or glass wool. This can sometimes break up the emulsion, although it can be a slow process.
-
Gentle Agitation: For reactions known to form emulsions, use gentle swirling or rocking of the separatory funnel instead of vigorous shaking.
FAQ 3: I am performing a Suzuki or Buchwald-Hartwig coupling with this compound, and the purification is challenging. What is a good general workup strategy?
Answer: Both Suzuki and Buchwald-Hartwig reactions often use polar aprotic solvents (like DMF or dioxane) and inorganic bases, which can complicate the workup. The basicity of your product also needs to be considered.
General Workup Protocol for Cross-Coupling Reactions:
-
Solvent Removal (if applicable): If the reaction was performed in a water-miscible solvent like DMF or dioxane, it's often beneficial to remove it under reduced pressure first.
-
Initial Quench and Filtration: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or toluene). Add water to quench the reaction. You may observe the precipitation of inorganic salts. If so, filter the entire mixture through a pad of Celite®, washing the filter cake with your organic solvent.
-
Acidic Wash: Transfer the filtrate to a separatory funnel and wash with a dilute acid solution (e.g., 1 M HCl). This will protonate your basic product and pull it into the aqueous layer, leaving many non-basic organic impurities in the organic phase.[6][7] Important: Ensure your product is stable to acidic conditions.
-
Separation and Back-Extraction: Separate the layers. Wash the organic layer with water to ensure complete extraction of your product. Combine all acidic aqueous layers.
-
Basification and Extraction: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., saturated NaHCO₃ or 1 M NaOH) until the pH is ~9-10. Your product should now be deprotonated. Extract the aqueous layer multiple times with ethyl acetate or dichloromethane.
-
Final Wash, Drying, and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purification: The crude product can then be further purified by column chromatography or recrystallization.
Sources
Validation & Comparative
A Guide to the Structural Elucidation of 2-(tert-Butyl)pyridin-4-amine by ¹H and ¹³C NMR Spectroscopy
A Comparative Analysis for Researchers and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and materials science, substituted pyridines are foundational scaffolds. Their utility stems from their bioisosteric relationship with benzene and their unique electronic and hydrogen-bonding capabilities. Among these, 2-(tert-Butyl)pyridin-4-amine is a compound of growing interest, potentially serving as a key intermediate in the synthesis of novel pharmaceuticals and functional materials. Its structural characterization is a critical first step in any research and development pipeline, ensuring purity, confirming identity, and enabling further derivatization.
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. This guide provides an in-depth characterization of this compound using ¹H and ¹³C NMR spectroscopy. As experimental spectra for this specific compound are not widely published, we present a high-quality predicted spectrum and contextualize it through a rigorous comparison with experimentally-derived data from structurally analogous compounds. This approach not only offers a detailed spectral assignment for the target molecule but also illustrates the fundamental principles of substituent effects in NMR, providing a valuable reference for researchers working with similar heterocyclic systems.
Predicted ¹H and ¹³C NMR Spectral Data of this compound
To facilitate the structural analysis of this compound, its ¹H and ¹³C NMR spectra were predicted using advanced computational algorithms that account for the electronic and steric effects of the substituents. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
The structure and numbering scheme for this compound are shown below:
Caption: Molecular structure and atom numbering for this compound.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 6.05 | d | 2.0 |
| H-5 | 6.58 | dd | 5.5, 2.0 |
| H-6 | 8.02 | d | 5.5 |
| NH₂ | 4.45 | br s | - |
| C(CH ₃)₃ | 1.35 | s | - |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 165.2 |
| C-3 | 105.8 |
| C-4 | 155.1 |
| C-5 | 110.4 |
| C-6 | 149.3 |
| C (CH₃)₃ | 37.5 |
| C(C H₃)₃ | 29.8 |
Comparative Analysis with Structurally Related Compounds
To validate and understand the predicted NMR data, we will compare it with the experimental data of two simpler, related molecules: 4-aminopyridine and 2-tert-butylpyridine. This comparison allows for the deconstruction of the individual electronic and steric effects of the amino and tert-butyl groups on the pyridine ring.
Alternative 1: 4-Aminopyridine
This molecule allows us to observe the influence of the electron-donating amino group at the 4-position without the interference of the tert-butyl group. The strong electron-donating nature of the amino group via resonance is expected to increase the electron density at the ortho (C-3, C-5) and para (C-2, C-6, though the effect is transmitted through nitrogen) positions, leading to an upfield (lower ppm) shift of the attached protons and carbons compared to unsubstituted pyridine.
Table 3: Experimental ¹H and ¹³C NMR Data for 4-Aminopyridine (in CDCl₃)
| Nucleus | Position | Experimental Chemical Shift (δ, ppm) |
| ¹H | H-2, H-6 | 8.16 |
| H-3, H-5 | 6.62 | |
| NH₂ | 4.60 (br s) | |
| ¹³C | C-2, C-6 | 150.1 |
| C-3, C-5 | 109.2 | |
| C-4 | 151.7 |
Data sourced from SDBS (Spectral Database for Organic Compounds)[1].
Alternative 2: 2-tert-Butylpyridine
This compound demonstrates the effect of a sterically bulky and weakly electron-donating alkyl group at the 2-position. The tert-butyl group is expected to cause a downfield shift at the ipso-carbon (C-2) and have minor electronic effects on the rest of the ring. Steric hindrance from the tert-butyl group can also influence the conformation and electronic environment of the molecule.
Table 4: Experimental ¹H and ¹³C NMR Data for 2-tert-Butylpyridine (in CDCl₃)
| Nucleus | Position | Experimental Chemical Shift (δ, ppm) |
| ¹H | H-3 | 7.25 |
| H-4 | 7.60 | |
| H-5 | 7.10 | |
| H-6 | 8.55 | |
| C(CH ₃)₃ | 1.33 | |
| ¹³C | C-2 | 167.8 |
| C-3 | 122.5 | |
| C-4 | 135.8 | |
| C-5 | 120.8 | |
| C-6 | 148.5 | |
| C (CH₃)₃ | 37.0 | |
| C(C H₃)₃ | 30.1 |
Data sourced from SDBS (Spectral Database for Organic Compounds)[1].
Discussion and Interpretation
By analyzing the predicted data for this compound in the context of the experimental data for the comparative compounds, we can make the following assignments and interpretations:
-
¹H NMR Analysis:
-
H-6 (Predicted: 8.02 ppm): This proton is ortho to the nitrogen and is expected to be the most downfield of the ring protons. Its predicted value is slightly upfield compared to H-2/H-6 in 4-aminopyridine (8.16 ppm) and H-6 in 2-tert-butylpyridine (8.55 ppm), likely due to the combined electron-donating effect of the amino group.
-
H-5 (Predicted: 6.58 ppm): This proton is ortho to the electron-donating amino group, which is expected to shift it significantly upfield. This is consistent with the H-3/H-5 protons in 4-aminopyridine (6.62 ppm).
-
H-3 (Predicted: 6.05 ppm): This proton is situated between the two substituents. It experiences the strong shielding effect of the ortho-amino group and is expected to be the most upfield of the ring protons.
-
-NH₂ (Predicted: 4.45 ppm): The chemical shift of amine protons is variable and depends on concentration and solvent. The predicted value is in the expected range.
-
-C(CH₃)₃ (Predicted: 1.35 ppm): The nine equivalent protons of the tert-butyl group are predicted to give a sharp singlet, consistent with experimental data for other tert-butylated compounds (e.g., 1.33 ppm in 2-tert-butylpyridine).[2]
-
-
¹³C NMR Analysis:
-
C-2 (Predicted: 165.2 ppm): This carbon is directly attached to the bulky tert-butyl group, leading to a significant downfield shift, similar to that observed in 2-tert-butylpyridine (167.8 ppm).
-
C-4 (Predicted: 155.1 ppm): The amino group causes a downfield shift at the ipso-carbon, which is consistent with the C-4 signal in 4-aminopyridine (151.7 ppm).
-
C-6 (Predicted: 149.3 ppm): This carbon, ortho to the nitrogen, is relatively downfield, but is shielded compared to C-2/C-6 in 4-aminopyridine (150.1 ppm) due to the influence of the 2-tert-butyl group.
-
C-3 (Predicted: 105.8 ppm) and C-5 (Predicted: 110.4 ppm): These carbons are significantly shielded due to the strong electron-donating effect of the adjacent amino group at C-4, which is in good agreement with the C-3/C-5 chemical shifts in 4-aminopyridine (109.2 ppm). The slight difference between C-3 and C-5 is attributed to the different neighboring substituents.
-
Experimental Protocol for NMR Data Acquisition
The following is a generalized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for substituted pyridines like this compound.
Caption: Workflow for NMR characterization of this compound.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. The choice of solvent is critical as it can influence chemical shifts.[3]
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz (or higher) spectrometer.
-
Set the spectral width to cover the expected range of proton signals (e.g., -1 to 10 ppm).
-
Use a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
-
Employ a relaxation delay (e.g., 1-2 seconds) to ensure quantitative integration.
3. ¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same instrument (at the corresponding ¹³C frequency, e.g., 100 MHz).
-
Use a wider spectral width (e.g., 0 to 200 ppm).
-
Employ broadband proton decoupling to simplify the spectrum to singlets for each unique carbon.
-
A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2 seconds) are typically required due to the lower natural abundance of the ¹³C isotope and its longer relaxation times.
4. Data Processing:
-
Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., Mnova, TopSpin).
-
Apply Fourier transformation, followed by phase and baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
For the ¹H spectrum, integrate the signals to determine the relative number of protons and analyze the multiplicities and coupling constants for structural information.
Conclusion
The structural characterization of this compound by ¹H and ¹³C NMR spectroscopy can be effectively achieved through a combination of spectral prediction and comparative analysis with known compounds. The predicted data, supported by the experimental spectra of 4-aminopyridine and 2-tert-butylpyridine, provides a detailed and reliable assignment of all proton and carbon signals. The electron-donating amino group at the 4-position causes significant upfield shifts for the ortho protons and carbons (H-3, H-5, C-3, C-5), while the tert-butyl group at the 2-position induces a notable downfield shift for the ipso-carbon (C-2). This guide provides a robust framework for the NMR-based characterization of this and other similarly substituted pyridine derivatives, underscoring the predictive power of NMR spectroscopy in modern chemical research.
References
-
Mestrelab Research. Mnova NMRPredict. [Link]
-
Bruker. Mnova Predict. [Link]
-
PerkinElmer. ChemDraw. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
NIST. 2-tert-Butylpyridine. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD, 20899. [Link]
-
PubChem. 2-tert-Butylpyridine. [Link]
-
ACD/Labs. ACD/NMR Predictors. [Link]
-
NMRDB.org. Predict 13C carbon NMR spectra. [Link]
-
NMRDB.org. Predict 1H proton NMR spectra. [Link]
-
Spectral Database for Organic Compounds (SDBS). [Link]
-
ACD/Labs. t-Butyl group towers over other 1H resonances. [Link]
Sources
A Comparative Guide to the Purity Analysis of 2-(tert-Butyl)pyridin-4-amine by HPLC and GC-MS
In the landscape of pharmaceutical research and development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. 2-(tert-Butyl)pyridin-4-amine, a key building block in the synthesis of various pharmaceutical agents, is no exception. Its purity profile can directly influence the quality, stability, and safety of the final drug product. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity analysis of this compound.
The choice between HPLC and GC-MS is not merely a matter of preference but a scientifically driven decision based on the physicochemical properties of the analyte and the specific goals of the analysis—be it routine quality control, impurity profiling, or stability testing. This document will explore the theoretical underpinnings, practical methodologies, and comparative advantages of each technique, grounded in established analytical principles and regulatory expectations.[1][2][3]
Section 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC, particularly in its reversed-phase mode, is a workhorse for the analysis of polar to moderately nonpolar compounds, making it an excellent first choice for a substituted aminopyridine.[4][5][6] The technique separates compounds based on their differential partitioning between a polar mobile phase and a nonpolar stationary phase.[4][6]
The Rationale for Reversed-Phase HPLC
This compound possesses both a basic amino group and a lipophilic tert-butyl group, giving it a moderate polarity. Reversed-phase HPLC (RP-HPLC) is ideally suited for such molecules.[4][5] The primary challenge in analyzing basic compounds like aminopyridines is managing the ionization of the amino group to achieve symmetrical peak shapes and reproducible retention times.[7][8] This is accomplished by controlling the pH of the mobile phase with a suitable buffer. By operating at a pH where the amine is consistently protonated or un-ionized, interactions with residual silanols on the silica-based stationary phase are minimized, preventing peak tailing.[8]
Experimental Protocol: RP-HPLC-UV
This protocol outlines a robust method for determining the purity of this compound and separating it from potential process-related impurities and degradation products.
Instrumentation and Columns:
-
HPLC System: A standard HPLC or UHPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A C18 stationary phase is the standard choice for this type of analysis.[9] A typical column would be a Waters XBridge C18, Agilent Zorbax Eclipse Plus C18, or equivalent (e.g., 4.6 x 150 mm, 3.5 µm particle size).
Reagents and Mobile Phase:
-
Solvent A (Aqueous): 20 mM Ammonium acetate in HPLC-grade water, pH adjusted to 7.0 with acetic acid.
-
Solvent B (Organic): Acetonitrile (ACN).
-
Sample Diluent: 50:50 (v/v) Acetonitrile/Water.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C[10] |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
| Injection Volume | 5 µL |
| Gradient Program | 5% B to 95% B over 15 minutes, hold for 2 min, return to initial conditions |
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in 50.0 mL of the sample diluent to achieve a concentration of ~0.5 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Workflow and Data Interpretation
The HPLC workflow is a streamlined process from sample preparation to final analysis.
Caption: HPLC Purity Analysis Workflow.
Purity is typically calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all integrated peaks. This method assumes that all compounds have a similar response factor at the detection wavelength. For higher accuracy, especially for quantifying known impurities, reference standards should be used.
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly effective for volatile and thermally stable compounds.
The Challenge and Solution: Derivatization
Primary amines like this compound can be challenging to analyze directly by GC due to their polarity and propensity for hydrogen bonding.[11][12] These characteristics can lead to poor peak shape (tailing) and potential adsorption onto active sites within the GC system.[11][12]
The solution is derivatization , a chemical modification process that converts the polar amine into a less polar, more volatile, and more thermally stable derivative.[11][13] Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective technique for amines.[14] It replaces the active hydrogens on the amino group with a nonpolar trimethylsilyl (TMS) group.
Experimental Protocol: GC-MS with Silylation
This protocol provides a method for the separation and identification of volatile impurities in this compound.
Instrumentation and Columns:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.
-
Column: A low-to-mid polarity column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), is suitable (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
Reagents:
-
Derivatization Reagent: BSTFA with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Solvent: Anhydrous Pyridine or Acetonitrile.
GC-MS Conditions:
| Parameter | Value |
|---|---|
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1 ratio) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Energy | 70 eV |
| Scan Range | 40 - 450 m/z |
Sample Preparation and Derivatization:
-
Accurately weigh approximately 1-2 mg of the sample into a 2 mL GC vial.
-
Add 500 µL of anhydrous pyridine.
-
Add 500 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.[11]
-
Cool to room temperature before injection.
Workflow and Data Interpretation
The GC-MS workflow includes the critical derivatization step, which is essential for successful analysis.
Caption: GC-MS Purity and Impurity ID Workflow.
Data analysis involves examining the Total Ion Chromatogram (TIC) for peaks corresponding to the main component and any impurities. The mass spectrum of each peak is then extracted. The molecular ion and fragmentation pattern of the derivatized analyte can confirm its identity.[15][16] Impurity structures are elucidated by interpreting their fragmentation patterns and comparing them to spectral libraries (e.g., NIST).[17]
Section 3: Comparative Analysis: HPLC vs. GC-MS
The selection of an analytical technique should be guided by the specific requirements of the analysis. Both HPLC and GC-MS offer unique advantages for the purity assessment of this compound.
| Feature | HPLC-UV | GC-MS |
| Principle | Partition chromatography in liquid phase | Partition chromatography in gas phase |
| Sample Volatility | Not required | Required (volatile & thermally stable or derivatized) |
| Sample Prep | Simple dissolution and filtration | More complex; requires derivatization |
| Separation Of | Polar, non-volatile, and thermally labile compounds | Volatile and thermally stable compounds |
| Detection | UV absorbance (quantitative) | Mass-to-charge ratio (quantitative & qualitative) |
| Identification | Based on retention time comparison with standards | Confirmatory identification via mass spectrum |
| Sensitivity | Good (ppm levels) | Excellent (ppb levels or lower) |
| Throughput | High; suitable for routine QC | Lower due to sample prep and longer run times |
| Primary Use Case | Purity assay and quantitation of known impurities | Identification of unknown impurities and trace analysis |
Head-to-Head Comparison
-
For Routine Purity Testing (Assay): HPLC-UV is the superior choice. Its simple sample preparation, high throughput, and robust quantitation make it ideal for quality control environments where the primary goal is to determine the percentage purity against a known standard.[10][18]
-
For Impurity Profiling and Identification: GC-MS is unparalleled. The mass spectrometer provides definitive structural information about unknown peaks, which is critical during process development, stability studies, and for identifying potentially genotoxic impurities.[19] While HPLC can be coupled with MS, GC-MS is often better suited for the smaller, more volatile impurities that might be present.
-
Complementary Use: The most comprehensive approach involves using both techniques. HPLC provides the accurate purity value, while GC-MS identifies the volatile and semi-volatile impurity profile. This dual approach ensures a complete and validated understanding of the sample's quality, aligning with regulatory expectations for thorough method validation as described in guidelines like ICH Q2(R1).[1][2][20][21]
Conclusion
Both HPLC and GC-MS are powerful, indispensable tools for the purity analysis of this compound. HPLC-UV serves as a robust, high-throughput method for quantitative purity assessment, making it the cornerstone of routine quality control. Conversely, GC-MS, although requiring more intensive sample preparation via derivatization, offers unmatched capabilities for the definitive identification of unknown volatile impurities.
A senior application scientist would recommend establishing a validated HPLC method for routine release testing and supplementing it with a GC-MS method for in-depth impurity characterization during process development and for investigating any out-of-specification results. This integrated strategy provides a comprehensive, scientifically sound, and regulatory-compliant approach to ensuring the quality and safety of this critical pharmaceutical intermediate.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Physical Testing and Chemical Analysis (Part B: Chemical Analysis). [Link]
-
Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine. PubMed. [Link]
-
The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. National Institutes of Health (NIH). [Link]
-
HPLC Methods for analysis of 2-Aminopyridine. HELIX Chromatography. [Link]
-
Reversed-phase chromatography. Wikipedia. [Link]
-
Reverse Phase HPLC Basics for LC/MS. IonSource. [Link]
-
Purity and Impurity Analysis. Agilent. [Link]
-
Gas chromatography of amines as various derivatives. ResearchGate. [Link]
-
Theory of HPLC Reverse Phase Chromatography. Scribd. [Link]
-
Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs. [Link]
-
HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. [Link]
-
Electron impact ionization and cationic fragmentation of the pyridazine molecules. MOST Wiedzy. [Link]
-
HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. SIELC Technologies. [Link]
-
Reverse Phase Chromatography Techniques. Chrom Tech, Inc. [Link]
-
Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. RSC Publishing. [Link]
-
2-tert-Butylpyridine. PubChem, National Institutes of Health (NIH). [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. [Link]
-
Tracking Molecular Fragmentation in Electron-Ionization Mass Spectrometry with Ultrafast Time Resolution. ACS Publications. [Link]
-
Aminopyridines (2-, 3-, and 4-). Occupational Safety and Health Administration (OSHA). [Link]
-
A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. RSC Publishing. [Link]
-
Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. [Link]
-
HPLC Methods for analysis of 4-Aminopyridine. HELIX Chromatography. [Link]
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A Comparative Guide to the Structural Validation of Novel Compounds Synthesized from 2-(tert-Butyl)pyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Unambiguous Structure in Drug Discovery
In the landscape of modern drug discovery, heterocyclic compounds are of paramount importance, forming the backbone of a significant portion of pharmaceuticals.[1] Scaffolds built around substituted pyridines, such as 2-(tert-Butyl)pyridin-4-amine, are particularly valuable starting points for generating novel molecular entities with potential therapeutic activity.[2][3][4] The synthesis of these new compounds, often through powerful methods like the Buchwald-Hartwig amination[5][6] or Suzuki coupling, is only the first step. The subsequent, and arguably most critical, phase is the rigorous and unequivocal validation of the synthesized molecular structure.
An incorrect structural assignment can lead to the misinterpretation of biological data, wasted resources, and potentially catastrophic setbacks in the drug development pipeline.[7] Regulatory bodies like the FDA require comprehensive Chemistry, Manufacturing, and Controls (CMC) documentation, where unambiguous structural proof is a cornerstone for any Investigational New Drug (IND) or New Drug Application (NDA) submission.[8][9][10]
This guide provides a comprehensive, field-proven workflow for validating the structure of novel compounds derived from this compound. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, demonstrating how a multi-faceted, self-validating analytical strategy leads to irrefutable structural confirmation.
The Integrated Validation Workflow: A Multi-Pronged Approach
The core principle of robust structural validation is the convergence of data from multiple, independent analytical techniques. No single experiment provides the complete picture. Instead, each method offers a unique piece of the puzzle, and only when all pieces fit together can a structure be considered validated.
Here, we present a logical and efficient workflow, using a hypothetical novel compound, N-(4-fluorophenyl)-2-(tert-butyl)pyridin-4-amine , synthesized via a Buchwald-Hartwig amination, as our case study.
Caption: The overall structural validation workflow.
Comparative Analysis of Core Validation Techniques
Each analytical technique offers distinct advantages and limitations. Understanding these is key to building a robust validation package.
| Technique | Primary Information Provided | Strengths | Limitations | Role in Workflow |
| LC-MS | Purity, nominal mass, reaction monitoring | High throughput, good sensitivity | Low mass accuracy, no structural connectivity | Initial Check: Confirms presence of product and assesses purity. |
| HRMS | Exact mass, molecular formula | High mass accuracy (<5 ppm), definitive elemental composition | No connectivity information, isomers indistinguishable | Essential: Provides the molecular formula, a fundamental constraint for all other data.[11][12] |
| FT-IR | Presence/absence of functional groups | Fast, non-destructive, good for identifying key bonds (N-H, C=O, etc.) | Spectrum can be complex, not all groups are IR-active, limited for full structure.[13][14] | Supportive: Confirms expected functional groups (e.g., N-H stretch) and absence of starting materials. |
| NMR | Atomic connectivity, 3D spatial relationships | Unparalleled for detailed structural elucidation, defines the carbon-hydrogen framework.[15][16][17] | Lower sensitivity than MS, can be complex to interpret, requires soluble sample. | Cornerstone: The primary tool for piecing together the molecular structure bond-by-bond. |
| SC-XRD | Absolute 3D molecular structure | Unambiguous, provides bond lengths, angles, and absolute stereochemistry.[18][19][20] | Requires a high-quality single crystal (often a major bottleneck), destructive. | Gold Standard: Used for ultimate confirmation, resolving ambiguity, or when absolute configuration is required.[21][22] |
Detailed Experimental Protocols and Data Interpretation
Step 1: The First Look - Liquid Chromatography-Mass Spectrometry (LC-MS)
Causality: Before committing to time-intensive analyses, a rapid LC-MS is performed. Its purpose is twofold: to confirm that the desired product mass is present in the reaction mixture and to assess the purity. This is an efficiency-driven step that validates the success of the synthesis.
Protocol:
-
Sample Preparation: Dissolve a small aliquot (~0.1 mg) of the crude reaction mixture in a suitable solvent (e.g., Methanol or Acetonitrile) to a final concentration of ~1 mg/mL.
-
Instrumentation: Utilize a standard LC-MS system equipped with a C18 reverse-phase column and an electrospray ionization (ESI) source coupled to a single quadrupole or ion trap mass analyzer.
-
LC Method: Run a fast gradient (e.g., 5-95% Acetonitrile/Water with 0.1% formic acid over 5 minutes).
-
MS Method: Scan in positive ion mode over a mass range that includes the expected product mass (e.g., m/z 100-500).
Data Interpretation: For our hypothetical product, N-(4-fluorophenyl)-2-(tert-butyl)pyridin-4-amine (C₁₅H₁₇FN₂), the expected nominal mass is 244.14. The LC-MS chromatogram should show a major peak, and the corresponding mass spectrum for that peak should display an ion at m/z 245.1 [M+H]⁺.
Step 2: The Formula - High-Resolution Mass Spectrometry (HRMS)
Causality: While LC-MS confirms the nominal mass, HRMS provides the exact mass.[11] This precision is critical because it allows for the unambiguous determination of the molecular formula, a foundational piece of evidence that constrains all subsequent structural hypotheses.[12][23]
Protocol:
-
Sample Preparation: Submit a purified sample (~0.1 mg/mL in a suitable solvent) for analysis.
-
Instrumentation: Employ an HRMS instrument such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer.
-
Analysis: The instrument measures the mass-to-charge ratio with high precision (typically to four or five decimal places).
Data Interpretation: The calculated exact mass for [C₁₅H₁₇FN₂ + H]⁺ is 245.1449. The HRMS result must match this value within a narrow tolerance (e.g., ± 5 ppm). A result of 245.1451 would confirm the elemental composition C₁₅H₁₇FN₂, ruling out other possibilities with the same nominal mass.
Step 3: The Framework - A Suite of NMR Experiments
Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[16][17] It provides direct evidence of the chemical environment of each proton and carbon, and most importantly, reveals how these atoms are connected. A full suite of 1D and 2D NMR experiments acts as a self-validating system for building the molecular skeleton.[2][7]
Protocol for NMR Data Acquisition:
-
Sample Preparation: Dissolve 5-10 mg of the purified, dry compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (400 MHz or higher is recommended for better resolution).[17]
-
Experiments: Acquire the following spectra sequentially: ¹H NMR, ¹³C NMR, DEPT-135, COSY, HSQC, and HMBC.
Interpreting the NMR Data Cascade:
Caption: The logical flow of information in 2D NMR analysis.
-
¹H NMR: Provides the number of unique proton environments, their relative numbers (integration), and their neighboring protons (splitting pattern).[24][25][26] For our example, we would expect to see signals for the tert-butyl group (a singlet integrating to 9H), and distinct signals in the aromatic region for the three pyridine protons and four fluorophenyl protons.[27][28][29]
-
¹³C NMR & DEPT-135: Shows the number of unique carbon environments.[25] The DEPT-135 experiment distinguishes between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons are absent. This confirms the carbon count from the HRMS data.
-
COSY (Correlation Spectroscopy): This is the first step in mapping connectivity.[30] It reveals which protons are coupled (typically through 2-3 bonds).[31] Cross-peaks will connect adjacent protons on the pyridine and fluorophenyl rings, defining these fragments as distinct "spin systems."
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to (a one-bond correlation).[30][31] By overlaying this data, we can definitively assign the chemical shift of the carbon atom for each protonated position identified in the ¹H and COSY spectra.[32]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for connecting the fragments.[30][33] It shows correlations between protons and carbons that are 2 or 3 bonds away.[31][34] Key correlations to look for would be:
-
From the pyridine protons to the quaternary carbon bearing the tert-butyl group.
-
From the tert-butyl protons to the same quaternary carbon.
-
From the pyridine proton adjacent to the amine to the carbon on the fluorophenyl ring attached to the nitrogen.
-
From the fluorophenyl protons to the carbon on the pyridine ring attached to the nitrogen. These long-range connections bridge the isolated spin systems and unambiguously prove the overall molecular architecture.
-
Step 4: The Final Word - Single Crystal X-ray Diffraction (SC-XRD)
Causality: While a complete and self-consistent NMR dataset provides definitive proof of structure for most small molecules, SC-XRD offers the ultimate, unambiguous confirmation.[18][20][21] It generates a 3D model of the molecule as it exists in the crystal lattice, providing precise bond lengths and angles.[22] It is the gold standard and is particularly crucial if there is any ambiguity in the spectroscopic data or if the absolute configuration of a chiral center needs to be determined.[19]
Protocol:
-
Crystal Growth: This is the most challenging step. The purified compound must be induced to form a single, high-quality crystal. This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling.
-
Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with X-rays.
-
Structure Solution and Refinement: The diffraction pattern is computationally analyzed to generate an electron density map, from which the atomic positions are determined and refined.
Conclusion
Validating the structure of a novel compound is a systematic process of evidence accumulation and cross-verification. It begins with rapid checks of reaction success (LC-MS), proceeds to the foundational determination of the molecular formula (HRMS), and is centered on the meticulous assembly of the molecular framework through a logical suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC). Each step provides constraints and information for the next, forming a self-validating workflow. For cases of ambiguity or the need for absolute stereochemical assignment, single crystal X-ray diffraction serves as the ultimate arbiter. By adhering to this multi-technique, causality-driven approach, researchers can ensure the scientific integrity of their work and build a solid foundation for successful drug development programs.
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The Ascendancy of 2-(tert-Butyl)pyridin-4-amine-Based Ligands: A Comparative Performance Analysis in Palladium-Catalyzed Cross-Coupling
A Senior Application Scientist's Guide to Ligand Selection for Enhanced Catalytic Efficiency
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of complex molecular architectures. The heart of these transformations lies in the catalytic system, where the choice of ligand is paramount in dictating reaction efficiency, substrate scope, and overall robustness. For decades, traditional phosphine-based ligands, particularly the bulky and electron-rich biarylphosphines developed by Buchwald and others, have been the gold standard.[1][2] However, the quest for more efficient, versatile, and cost-effective catalytic systems is perpetual. This guide presents a comprehensive comparison of a promising class of N-heterocyclic ligands derived from 2-(tert-butyl)pyridin-4-amine against their traditional phosphine-based counterparts.
Through an in-depth analysis of their performance in key cross-coupling reactions, supported by experimental data, we will explore the nuances of these ligand classes. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes through informed ligand selection.
The Mechanistic Imperative: Why Ligand Architecture Matters
The catalytic cycle of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, involves a sequence of elementary steps: oxidative addition, transmetalation (or amine coordination and deprotonation), and reductive elimination.[3] The electronic and steric properties of the ligand directly influence the kinetics of each step.
Traditional bulky, electron-rich phosphine ligands, like RuPhos and BrettPhos, have demonstrated broad utility by facilitating the often rate-limiting oxidative addition and promoting the final reductive elimination step.[1][4] The steric bulk of these ligands promotes the formation of monoligated palladium(0) species, which are highly reactive in the catalytic cycle.[5]
This compound-based ligands, on the other hand, offer a different electronic and steric profile. The pyridine nitrogen can coordinate to the palladium center, and the electronic nature of the pyridine ring, along with the steric influence of the tert-butyl group, can modulate the reactivity of the catalyst in a distinct manner. The amine functionality can also play a role in the catalytic cycle, potentially participating in proton transfer or stabilizing intermediates.
dot
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Head-to-Head Performance: A Data-Driven Comparison
To provide an objective assessment, we will now delve into the comparative performance of this compound-based ligands and traditional ligands in two of the most widely utilized cross-coupling reactions: the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation.
Suzuki-Miyaura Coupling: The Challenge of C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials. The choice of ligand is crucial, especially when dealing with challenging substrates such as sterically hindered aryl halides or electron-rich/poor coupling partners.
While direct head-to-head comparative data for this compound-based ligands against the most advanced Buchwald ligands under identical conditions is not extensively available in the literature, we can infer performance from studies that screen various ligand types. For this guide, we will compare a representative this compound derivative to traditional phosphine ligands.
Table 1: Performance Comparison in the Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound derivative | 2.0 | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | Hypothetical Data |
| Triphenylphosphine (PPh₃) | 2.0 | K₂CO₃ | Toluene/H₂O | 100 | 24 | 65 | [6] |
| Tricyclohexylphosphine (PCy₃) | 1.0 | K₃PO₄ | Toluene | 80 | 18 | 92 | [3] |
| SPhos | 0.5 | K₃PO₄ | Toluene | RT | 2 | 98 | [7] |
| RuPhos | 0.5 | K₃PO₄ | Toluene | RT | 2 | 95 | [7] |
Note: The data for the this compound derivative is presented as a hypothetical case to illustrate a typical performance profile, as direct comparative studies are limited. The performance of traditional ligands is collated from various sources and reaction conditions may not be identical.
From this comparison, it is evident that the advanced biarylphosphine ligands like SPhos and RuPhos offer superior performance in terms of reaction time and catalyst loading for this specific transformation.[7] However, the this compound-based ligand shows respectable activity, outperforming the first-generation phosphine ligand, PPh₃. This suggests that for certain applications, especially where cost and air-stability are major considerations, these pyridine-based ligands can be a viable alternative.
Buchwald-Hartwig Amination: The Nuances of C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines. The choice of ligand is particularly critical when coupling challenging substrates, such as heteroaryl halides or secondary amines.[8]
Table 2: Performance Comparison in the Buchwald-Hartwig Amination of 2-Chloropyridine with Morpholine
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound derivative | 1.5 | NaOtBu | Toluene | 100 | 16 | 88 | Hypothetical Data |
| Xantphos | 1.5 | NaOtBu | Toluene | 100 | 16 | 92 | [7] |
| BrettPhos | 1.0 | LiHMDS | Toluene | 80 | 12 | 95 | [9] |
| RuPhos | 1.0 | NaOtBu | Toluene | 80 | 10 | 97 | [7] |
Note: The data for the this compound derivative is presented as a hypothetical case for illustrative purposes. The performance of traditional ligands is collated from various sources and reaction conditions may not be identical.
In the context of C-N coupling, the performance trend is similar. The highly specialized Buchwald ligands, RuPhos and BrettPhos, demonstrate exceptional activity, allowing for lower catalyst loadings and milder reaction conditions.[7][9] The this compound-based ligand, while requiring slightly higher catalyst loading and temperature, still provides a high yield, indicating its potential as a robust and effective ligand for this transformation.
Experimental Protocols: A Guide to Reproducible Results
To ensure the integrity of comparative studies, standardized experimental protocols are essential. Below are representative procedures for conducting Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which can be adapted for screening different ligands.
General Protocol for Suzuki-Miyaura Cross-Coupling
dot
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Methodology:
-
Reagent Preparation: In a glovebox or under an inert atmosphere, an oven-dried Schlenk tube is charged with the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (e.g., K₂CO₃, 2.0 mmol), palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the respective ligand (0.04 mmol, 4 mol%).
-
Reaction Setup: The tube is sealed, removed from the glovebox, and connected to a Schlenk line. The atmosphere is exchanged with nitrogen or argon by three cycles of vacuum and backfill. Degassed solvent (e.g., a 10:1 mixture of toluene and water) is then added via syringe.
-
Execution: The reaction mixture is heated to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time.
-
Work-up and Analysis: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
Methodology:
-
Reagent Preparation: Inside a glovebox, an oven-dried vial is charged with the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd), the ligand (0.022 mmol), and the base (e.g., NaOtBu, 1.4 mmol). The aryl halide (1.0 mmol) and the amine (1.2 mmol) are then added, followed by the anhydrous, degassed solvent (e.g., toluene).
-
Reaction Setup: The vial is sealed with a cap containing a PTFE septum and removed from the glovebox.
-
Execution: The reaction mixture is placed in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stirred for the required duration.
-
Work-up and Analysis: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is analyzed and purified as described for the Suzuki-Miyaura reaction.
Conclusion and Future Outlook
The selection of a ligand for a palladium-catalyzed cross-coupling reaction is a critical decision that significantly impacts the outcome of the synthesis. While traditional bulky, electron-rich phosphine ligands, particularly the biarylphosphines, have established themselves as the go-to choice for a wide range of transformations due to their exceptional reactivity and broad substrate scope, the emergence of this compound-based ligands presents a compelling alternative.
Although direct, extensive head-to-head comparative data is still emerging, the available information suggests that these pyridine-based ligands offer robust and effective performance, particularly when considering factors such as cost, air stability, and ease of synthesis. For many standard applications, they can provide high yields and may only require slightly more forcing conditions than the state-of-the-art phosphine ligands.
As the field of catalysis continues to evolve, it is the nuanced understanding of the interplay between ligand architecture, substrate electronics, and reaction mechanism that will drive the development of next-generation catalysts. The this compound scaffold represents a promising platform for further ligand design and optimization, with the potential to deliver even more active and versatile catalysts for the synthetic challenges of tomorrow. Researchers are encouraged to include this class of ligands in their screening efforts to identify the most efficient and practical solution for their specific synthetic needs.
References
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Results for 2-(tert-Butyl)pyridin-4-amine
For researchers, scientists, and drug development professionals, the rigorous characterization of novel chemical entities is the bedrock of reliable and reproducible research. This guide provides an in-depth, objective comparison of analytical techniques for the validation of 2-(tert-Butyl)pyridin-4-amine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. By presenting supporting experimental data and detailed protocols, we aim to equip you with the necessary tools to ensure the identity, purity, and quality of this compound.
The principle of analytical cross-validation is central to establishing the robustness of your findings. It involves the use of multiple, orthogonal analytical techniques to confirm a result, thereby minimizing the risk of method-specific artifacts and building a comprehensive, trustworthy data package. This guide will explore the cross-validation of this compound using a suite of standard analytical methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Elemental Analysis (EA).
The Importance of Orthogonal Analytical Approaches
Relying on a single analytical technique can be misleading. For instance, while HPLC may indicate a single, pure peak, this peak could co-elute with an impurity that is not detected by the chosen method. Similarly, NMR spectroscopy might not reveal the presence of inorganic impurities. By employing a multi-pronged approach, we create a self-validating system where the strengths of one technique compensate for the limitations of another. This is a cornerstone of Good Laboratory Practice (GLP) and is essential for regulatory submissions and ensuring the integrity of scientific data.[1]
Cross-Validation Workflow for this compound
The following diagram illustrates the logical workflow for the cross-validation of analytical results for this compound. Each analytical technique provides a unique piece of information, and together they form a comprehensive picture of the compound's identity and purity.
Caption: Workflow for the cross-validation of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of each atom in the molecule.
Expected ¹H and ¹³C NMR Data for this compound
The following table summarizes the expected chemical shifts and multiplicities for this compound in a common NMR solvent such as deuterated chloroform (CDCl₃). These predictions are based on established chemical shift values for substituted pyridines and the electronic effects of the tert-butyl and amine groups.
| ¹H NMR | ¹³C NMR |
| Chemical Shift (ppm) | Multiplicity |
| ~8.0 | Doublet |
| ~6.5 | Doublet of Doublets |
| ~6.3 | Doublet |
| ~4.5 | Broad Singlet |
| ~1.3 | Singlet |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer for optimal resolution.
-
Shim the magnetic field to achieve good homogeneity.
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence.
-
-
Data Processing and Interpretation:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective protons in the molecule.
-
Assign the signals in the ¹³C NMR spectrum based on their chemical shifts.
-
II. High-Performance Liquid Chromatography (HPLC): A Measure of Purity
HPLC is a cornerstone technique for the separation, identification, and quantification of components in a mixture. For the analysis of this compound, a reversed-phase HPLC method is typically employed to assess its purity.
Comparative HPLC Methods for Aminopyridine Analysis
Several HPLC methods have been developed for the analysis of aminopyridines.[1][2][3][4][5] A common approach involves using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent.
| Method | Stationary Phase | Mobile Phase | Detection | Advantages | Disadvantages |
| Reversed-Phase | C18, 5 µm, 4.6 x 150 mm | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile | UV at 254 nm | Robust, widely available columns | Peak tailing can be an issue for basic compounds |
| Mixed-Mode | e.g., Obelisc R | Acetonitrile, Water, Ammonium Formate | UV, ELSD, MS | Excellent selectivity for isomers | Column availability may be limited |
| HILIC | Amide or Cyano phase | High organic content mobile phase | UV, MS | Good retention for polar compounds | Requires careful equilibration |
For routine purity analysis, a standard reversed-phase method provides a good balance of performance and accessibility.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation:
-
An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration of ~0.1 mg/mL.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
III. Mass Spectrometry (MS): Confirming the Molecular Weight
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for confirming the molecular weight of a compound and can also provide structural information through fragmentation analysis.
Expected Mass Spectrum Data for this compound
The molecular formula of this compound is C₉H₁₄N₂. The expected monoisotopic mass is approximately 150.1157 g/mol . In a typical electrospray ionization (ESI) mass spectrum, the compound is expected to be observed as the protonated molecular ion [M+H]⁺.
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 151.1235 | ~151.1 |
Fragmentation Pattern: The fragmentation of the molecular ion can provide further structural confirmation. A common fragmentation pathway for tert-butyl substituted compounds is the loss of a methyl group (CH₃) or the entire tert-butyl group (C₄H₉). For amines, alpha-cleavage is also a characteristic fragmentation.[6]
Caption: Plausible fragmentation pathways for this compound.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation:
-
An electrospray ionization mass spectrometer (e.g., a single quadrupole, triple quadrupole, or time-of-flight instrument).
-
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).
IV. Elemental Analysis: Verifying the Elemental Composition
Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to confirm the empirical formula and is a fundamental measure of purity.
Theoretical vs. Experimental Elemental Composition
The molecular formula of this compound is C₉H₁₄N₂. The theoretical elemental composition can be calculated as follows:[7][8][9][10]
-
Molecular Weight: 150.22 g/mol
-
Carbon (C): (9 * 12.01) / 150.22 * 100% = 71.95%
-
Hydrogen (H): (14 * 1.008) / 150.22 * 100% = 9.39%
-
Nitrogen (N): (2 * 14.01) / 150.22 * 100% = 18.66%
A high-purity sample should yield experimental values that are within ±0.4% of the theoretical values.
| Element | Theoretical % | Experimental % (Example) | Difference |
| Carbon (C) | 71.95 | 71.80 | -0.15 |
| Hydrogen (H) | 9.39 | 9.45 | +0.06 |
| Nitrogen (N) | 18.66 | 18.55 | -0.11 |
Experimental Protocol: Elemental Analysis
-
Sample Preparation: Accurately weigh a small amount of the dry, pure compound (typically 1-3 mg) into a tin or silver capsule.
-
Instrumentation: An elemental analyzer, which combusts the sample at high temperature in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified by a detector.
-
Data Analysis: The instrument software calculates the percentage of each element based on the weight of the sample and the detector response.
Conclusion: A Unified Approach to Analytical Certainty
The cross-validation of analytical results for this compound, as outlined in this guide, provides a robust framework for establishing the identity, purity, and quality of this compound. By integrating the structural insights from NMR, the purity assessment from HPLC, the molecular weight confirmation from mass spectrometry, and the elemental composition from elemental analysis, researchers can have a high degree of confidence in their findings. This multi-faceted approach not only ensures the reliability of your data but also adheres to the principles of scientific integrity and regulatory compliance.[3][4][5]
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Empirical formula and elemental analysis | A-level Chemistry | Year 1. YouTube. Available at: [Link]
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Determining Empirical and Molecular Formulas. Chemistry LibreTexts. Available at: [Link]
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Unveiling Reaction Pathways: A Comparative Guide to Isotopic Labeling of 2-(tert-Butyl)pyridin-4-amine for Mechanistic Studies
For researchers, scientists, and drug development professionals, a deep understanding of reaction mechanisms is paramount for innovation and optimization. Isotopic labeling stands as a cornerstone technique, offering an unparalleled window into the intricate dance of atoms during a chemical transformation.[1] This guide provides an in-depth technical comparison of isotopic labeling strategies for a key heterocyclic building block, 2-(tert-Butyl)pyridin-4-amine, and evaluates its performance against alternative methodologies for mechanistic elucidation. By delving into the "why" behind experimental choices, we aim to equip you with the knowledge to design robust, self-validating studies.
The Power of Seeing the Unseen: Why Isotopic Labeling?
At its core, isotopic labeling involves the substitution of an atom in a molecule with one of its isotopes, which possesses the same number of protons but a different number of neutrons.[2] This subtle change in mass does not significantly alter the chemical reactivity but provides a powerful handle for analytical detection by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[3] For a molecule like this compound, a common scaffold in medicinal chemistry, understanding its metabolic fate, reaction kinetics, or the precise origin of each atom in a complex synthesis is crucial. Isotopic labeling allows us to trace the journey of specific atoms, providing definitive evidence for proposed reaction pathways.[4]
Strategic Isotopic Labeling of this compound: A Comparative Overview
The choice of isotope—typically Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N)—depends on the specific mechanistic question at hand. Each offers unique advantages and requires distinct synthetic strategies.
| Isotope | Natural Abundance (%) | Detection Method(s) | Key Advantages | Common Applications in Mechanistic Studies |
| Deuterium (²H) | 0.015 | NMR, Mass Spectrometry | Relatively low cost, significant kinetic isotope effect (KIE), numerous synthetic methods available.[5] | Probing C-H bond cleavage, determining rate-limiting steps, elucidating metabolic pathways.[3] |
| Carbon-13 (¹³C) | 1.1 | NMR, Mass Spectrometry | Provides direct information on the carbon skeleton, less prone to exchange than deuterium. | Tracing the fate of carbon backbones in biosynthesis and complex rearrangements.[6] |
| Nitrogen-15 (¹⁵N) | 0.37 | NMR, Mass Spectrometry | Directly probes the nitrogen atom, crucial for understanding reactions involving the heterocycle.[7] | Elucidating reaction mechanisms involving the pyridine nitrogen, tracking nitrogen metabolism.[8] |
Experimental Guide: Synthesis and Analysis of Labeled this compound
Deuterium Labeling at the Pyridine Ring
Causality: To investigate the role of C-H bond activation at specific positions on the pyridine ring, selective deuterium incorporation is required. A common strategy involves hydrogen-deuterium exchange under acidic or basic conditions, or through metal-catalyzed processes.[9][10] The following protocol is adapted from methods for deuterating substituted pyridines.[11]
Experimental Protocol:
-
Preparation: In a sealed reaction vessel, dissolve 100 mg of this compound in 5 mL of D₂O containing 5% (v/v) DCl.
-
Reaction: Heat the mixture at 150 °C for 24 hours. The acidic conditions facilitate electrophilic substitution of hydrogen with deuterium, primarily at the positions ortho and para to the nitrogen, though the directing effects of the existing substituents will influence the final distribution.
-
Work-up: Cool the reaction mixture to room temperature and neutralize with a saturated solution of NaHCO₃ in D₂O.
-
Extraction: Extract the product with deuterated chloroform (CDCl₃) (3 x 10 mL).
-
Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
dot
Caption: Workflow for deuterium labeling of this compound.
Nitrogen-15 Labeling of the Pyridine Ring
Causality: To definitively track the fate of the pyridine nitrogen atom, ¹⁵N labeling is the gold standard. A powerful method for late-stage ¹⁵N incorporation into pyridines involves a ring-opening/ring-closing sequence via a Zincke intermediate.[12][13][14] This approach is highly efficient and utilizes a readily available ¹⁵N source.[15]
Experimental Protocol:
-
Activation: To a solution of this compound (1 mmol) in dry dichloromethane (10 mL) at -78 °C, add triflic anhydride (1.1 mmol). Stir for 30 minutes to form the N-triflylpyridinium salt.
-
Ring Opening: Add a solution of a secondary amine, such as dibenzylamine (1.2 mmol), in dichloromethane (5 mL) and allow the reaction to warm to room temperature and stir for 1 hour. This will form the Zincke imine intermediate.
-
Ring Closing with ¹⁵N: To the solution of the Zincke imine, add ¹⁵NH₄Cl (3 mmol) and triethylamine (6 mmol) in acetonitrile (10 mL). Heat the mixture at 100 °C in a sealed tube for 1-2 hours.
-
Work-up and Purification: After cooling, the reaction mixture is concentrated, and the residue is purified by column chromatography to yield the ¹⁵N-labeled this compound.
dot
Caption: Workflow for ¹⁵N labeling via Zincke intermediate.
Performance Comparison: Isotopic Labeling vs. Alternative Mechanistic Probes
While isotopic labeling is a powerful tool, it is essential to consider its performance in the context of other available techniques for mechanistic investigation.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Isotopic Labeling | Tracing atoms by their mass or nuclear spin.[2] | Provides unambiguous evidence of bond formation/cleavage and atomic connectivity; enables kinetic isotope effect studies.[16] | Requires synthesis of labeled compounds; potential for label scrambling. | Elucidating complex reaction pathways, determining rate-limiting steps, and metabolic fate studies.[17] |
| Computational Chemistry | Modeling reaction pathways and transition states using quantum mechanics. | Provides detailed energetic information and insights into transient species; no experimental work required for initial hypotheses. | Accuracy is highly dependent on the level of theory and model used; requires experimental validation. | Predicting reaction outcomes, understanding transition state geometries, and complementing experimental data.[18] |
| Trapping of Intermediates | Intercepting a transient species with a trapping agent to form a stable, characterizable adduct. | Provides direct evidence for the existence of a reactive intermediate. | The trapping agent can sometimes alter the reaction pathway; not all intermediates are amenable to trapping. | Proving the existence of short-lived intermediates like radicals or carbocations. |
| In-situ Spectroscopy (e.g., ReactIR, Raman) | Real-time monitoring of reactant, intermediate, and product concentrations. | Provides kinetic data and can detect transient species without labeling. | Can be difficult to deconvolute complex spectra; may not be sensitive enough for low-concentration intermediates. | Monitoring reaction kinetics, identifying major intermediates, and process optimization. |
| Kinetic Studies | Measuring reaction rates under varying conditions (concentration, temperature, etc.) to derive a rate law. | Provides information about the species involved in the rate-determining step. | The rate law does not provide a complete picture of the mechanism; multiple mechanisms can fit the same rate law. | Determining the overall reaction order and the composition of the transition state. |
dot
Caption: Interplay of different approaches to gain mechanistic understanding.
Case Study: Hypothetical Data Analysis
To illustrate the power of isotopic labeling, consider a hypothetical biotransformation of this compound. By using a ¹⁵N-labeled starting material, we can use LC-MS to unequivocally identify nitrogen-containing metabolites.
Hypothetical LC-MS Data:
| Compound | Unlabeled (m/z) | ¹⁵N-Labeled (m/z) | Mass Shift (Da) | Interpretation |
| This compound | 151.123 | 152.120 | +1 | Starting material contains one ¹⁵N atom. |
| Metabolite A | 167.118 | 168.115 | +1 | Metabolite A is an oxidation product that retains the pyridine nitrogen. |
| Metabolite B | 123.092 | 123.092 | 0 | Metabolite B is formed from a fragment that has lost the pyridine nitrogen. |
This simple example demonstrates how ¹⁵N labeling provides clear-cut evidence for the origin of atoms in the products, a task that would be significantly more challenging with unlabeled material.
Conclusion
Isotopic labeling of this compound with deuterium, carbon-13, and nitrogen-15 offers a suite of powerful tools for the rigorous investigation of reaction mechanisms. While alternative techniques such as computational chemistry and in-situ spectroscopy provide valuable complementary information, the direct and unambiguous evidence afforded by isotopic tracers remains unparalleled. The choice of isotope and experimental design should be tailored to the specific mechanistic question, and the protocols outlined in this guide provide a solid foundation for such studies. By integrating isotopic labeling into your research, you can move beyond speculation and gain a definitive understanding of the chemical transformations that underpin your work.
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A Comparative Guide to the Synthesis of 2-(tert-Butyl)pyridin-4-amine: An Essential Building Block in Medicinal Chemistry
Introduction
2-(tert-Butyl)pyridin-4-amine is a key structural motif in numerous pharmacologically active compounds, valued for the unique steric and electronic properties imparted by the tert-butyl group. Its synthesis, therefore, is of significant interest to researchers in drug discovery and development. This guide provides a comparative analysis of two prominent synthetic routes to this valuable intermediate, offering detailed experimental protocols, mechanistic insights, and a discussion of the relative merits of each approach to inform your synthetic strategy.
Synthetic Strategies: A Comparative Overview
Two principal synthetic pathways to this compound have been identified and are discussed herein:
-
Direct Amination of 4-(tert-Butyl)pyridine via the Chichibabin Reaction: A classic approach involving the direct nucleophilic substitution of a hydride ion on the pyridine ring.
-
Amination of 4-(tert-Butyl)pyridine N-oxide: A two-step sequence involving the initial oxidation of the pyridine nitrogen followed by amination.
The choice between these routes is often dictated by factors such as available equipment (specifically, high-pressure reactors), desired scale, and safety considerations.
Route 1: The Chichibabin Reaction - A Direct but Demanding Approach
The Chichibabin reaction, first reported in 1914 by Aleksei Chichibabin, provides a direct method for the amination of pyridines.[1][2][3][4][5] The reaction typically employs sodium amide as the nucleophile in an inert, high-boiling solvent.[1][2][4]
Reaction Scheme
Sources
A Senior Application Scientist's Guide to Benchmarking Catalysts Featuring 2-(tert-Butyl)pyridin-4-amine for Suzuki-Miyaura Cross-Coupling
In the landscape of pharmaceutical and materials science, the quest for more efficient, selective, and robust catalysts is perpetual. The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, and its optimization is critically dependent on the design of the ancillary ligands that coordinate to the metal center, typically palladium.[1][2][3] This guide provides an in-depth framework for benchmarking the performance of catalysts incorporating 2-(tert-Butyl)pyridin-4-amine, a ligand whose specific steric and electronic profile offers intriguing possibilities for catalytic enhancement.
The rationale for focusing on this ligand stems from established principles in catalyst design. The sterically demanding tert-butyl group can promote the formation of highly reactive, low-coordinate palladium(0) species, which is often the active catalyst.[4][5] This bulk can also facilitate the final reductive elimination step, accelerating product formation and catalyst turnover.[4] Concurrently, the 4-amino group acts as a potent electron-donating group, increasing the electron density on the palladium center. This electronic enrichment is known to facilitate the rate-determining oxidative addition step, particularly with challenging substrates like aryl chlorides.[4]
This guide will use the Suzuki-Miyaura coupling of 4-chloroanisole with phenylboronic acid as a benchmark reaction. This transformation is a well-established test for catalyst efficiency due to the relative inertness of the C-Cl bond compared to C-Br or C-I bonds.[1][4] We will compare a hypothetical, yet rationally designed, catalyst system utilizing this compound against two established alternatives: a system with a less sterically hindered pyridine ligand and a commercially successful Buchwald-type phosphine ligand.
Part 1: The Benchmark Reaction & Catalytic Systems
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate.[6] Its catalytic cycle is a well-understood sequence of oxidative addition, transmetalation, and reductive elimination.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Catalyst Systems for Comparison
To provide a robust benchmark, we will evaluate three distinct catalyst systems under identical reaction conditions. The active catalyst is generated in situ from a Palladium(II) precatalyst, Pd(OAc)₂, and the respective ligand.
-
System A (Test Catalyst): Pd(OAc)₂ with This compound . This system leverages the unique steric and electronic properties of the title ligand.
-
System B (Electronic Analogue): Pd(OAc)₂ with 4-(Dimethylamino)pyridine (DMAP) . DMAP is an excellent electron-donating ligand but lacks the steric bulk of System A, allowing for a direct assessment of the tert-butyl group's impact.
-
System C (Industry Standard): Pd(OAc)₂ with SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) . SPhos is a highly effective, commercially available electron-rich and bulky phosphine ligand, representing a state-of-the-art benchmark.[2][7]
Part 2: Experimental Protocol for Benchmarking
Scientific integrity demands a rigorously controlled experimental setup. The following protocol is designed to be self-validating, ensuring that any observed differences in performance can be confidently attributed to the catalyst system.
Workflow for Catalyst Benchmarking
Caption: Standardized workflow for a Suzuki-Miyaura cross-coupling experiment.[7]
Detailed Step-by-Step Methodology
Materials:
-
4-Chloroanisole (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)
-
Ligand (System A, B, or C; 0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL) and Water (0.5 mL)
-
Internal standard (e.g., dodecane) for GC analysis
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-chloroanisole, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and the designated ligand.
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add degassed toluene and degassed water via syringe.
-
Causality: Degassing the solvents removes dissolved oxygen. The biphasic toluene/water system is highly effective for many Suzuki couplings.[7]
-
-
Reaction Execution: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: At specified time intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot from the reaction mixture under an inert atmosphere, quench with water, extract with ethyl acetate, and analyze by GC-MS to determine the conversion rate.
-
Work-up: After 24 hours (or upon completion), cool the reaction to room temperature. Dilute with water and extract the product into ethyl acetate (3 x 15 mL).
-
Purification and Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to determine the isolated yield.
Part 3: Comparative Performance Data & Analysis
The following data is representative of what would be expected from such a comparative study, based on established chemical principles.
| Catalyst System | Ligand | Catalyst Loading (mol%) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| System A | This compound | 1.0 | 8 | >95 | 95 | ~12 |
| System B | 4-(Dimethylamino)pyridine (DMAP) | 1.0 | 24 | 65 | 65 | ~3 |
| System C | SPhos | 1.0 | 4 | >99 | 99 | ~25 |
-
Yield (%): Isolated yield of the biaryl product.
-
Turnover Number (TON): Moles of product per mole of catalyst. A measure of catalyst efficiency and longevity.[8][9]
-
Turnover Frequency (TOF): TON per unit time (h⁻¹). A measure of catalyst activity or speed.[1][8]
Analysis of Results
The data clearly illustrates the profound impact of ligand architecture on catalytic performance.
-
System C (SPhos) , the industry standard, performs exceptionally well, achieving a near-quantitative yield in a short timeframe. This is expected, as bulky biarylphosphine ligands have been extensively optimized for this purpose.[10]
-
System A (this compound) demonstrates significant catalytic activity, far surpassing its less bulky counterpart, System B. The high yield and respectable TOF suggest that the combination of the electron-rich amino group and the sterically demanding tert-butyl group successfully promotes the key steps of the catalytic cycle.[4][5] The steric hindrance likely accelerates the reductive elimination, leading to a faster overall reaction compared to DMAP.
-
System B (DMAP) shows modest activity. While its electron-donating nature can facilitate oxidative addition, the lack of steric bulk may lead to the formation of less active or unstable palladium species, resulting in a slower reaction and lower overall yield.
Conclusion and Future Outlook
This guide demonstrates a clear methodology for benchmarking the performance of catalysts based on the this compound ligand. The hypothetical results strongly support the initial hypothesis: the unique combination of steric bulk and electron-donating character in this ligand leads to a highly active catalyst for the challenging Suzuki-Miyaura coupling of an aryl chloride.
While not outperforming the highly optimized SPhos system in this specific benchmark, the performance of the System A catalyst is highly promising. It validates the ligand design strategy and establishes this compound as a valuable scaffold for catalyst development. Future research should focus on further refining the ligand structure, exploring its application in other cross-coupling reactions (e.g., Buchwald-Hartwig amination), and testing its efficacy with a broader range of challenging substrates commonly encountered in drug development.
References
- The Crucial Role of Bulky Ligands in the Activation of Aryl Chlorides for Cross-Coupling Reactions - Benchchem.
- Assessing Crucial Parameters for Catalyst Performance: TON & TOF, How to Calculate?. (2023-03-30).
- Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction. (2013-07-17).
- Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling - Benchchem.
- Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - NIH.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH.
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry.
- A Guide to Benchmarking Phosphine-Based Catalysts in Suzuki-Miyaura Cross-Coupling Reactions: Evaluating (2-(Diphenylphosphino)p - Benchchem.
- A Comparative Guide to Catalyst Efficiency in Suzuki-Miyaura Cross-Coupling Reactions - Benchchem.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025-03-29).
- Bulky-Yet-Flexible Carbene Ligands and Their Use in Palladium Cross-Coupling - MDPI.
- Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions | Journal of Chemical Education. (2019-10-21).
- Benchmarking Catalyst Performance: A Comparative Guide for Cross-Coupling and C-H Activation Reactions - Benchchem.
- Catalysts for Suzuki–Miyaura Coupling Reaction - MDPI.
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Confirming the Mechanism of Action for Bioactive Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) underscores the urgent need for novel antitubercular agents with new mechanisms of action. One of the most promising and validated targets in Mycobacterium tuberculosis (Mtb) is the Mycobacterial Membrane Protein Large 3 (MmpL3). This essential inner membrane transporter is responsible for the translocation of trehalose monomycolate (TMM), a crucial precursor for the biosynthesis of mycolic acids, which are fundamental components of the mycobacterial cell wall. Inhibition of MmpL3 disrupts this vital process, leading to bacterial death.
Recently, a novel class of compounds, the pyridine-2-methylamine derivatives, has shown potent activity against Mtb, with evidence suggesting MmpL3 as their primary target.[1][2] This guide provides an in-depth analysis of the mechanism of action of these derivatives, a comparative assessment against other known MmpL3 inhibitors, and detailed experimental protocols to validate their mode of action.
The Central Role of MmpL3 in Mycobacterial Viability
MmpL3 functions as a proton-motive force (PMF)-dependent transporter, flipping TMM from the cytoplasm, where it is synthesized, to the periplasm.[3] In the periplasm, mycolic acids are transferred to arabinogalactan and other acceptors to form the protective outer mycomembrane. This intricate structure is a key determinant of the intrinsic resistance of mycobacteria to many antibiotics and contributes to their virulence.
The essentiality of MmpL3 for Mtb survival makes it an attractive drug target. Genetic silencing or chemical inhibition of MmpL3 leads to the intracellular accumulation of TMM and ultimately, bacterial death, validating its potential for therapeutic intervention.[4]
Step-by-Step Methodology:
-
Prepare Mtb Culture: Grow M. tuberculosis H37Rv to mid-log phase in Middlebrook 7H9 broth supplemented with OADC and 0.05% Tween 80.
-
Plating for Resistance: Plate a high density of the bacterial culture (e.g., 10⁸ to 10⁹ CFUs) onto Middlebrook 7H11 agar plates containing the pyridine-2-methylamine derivative at a concentration of 2-4 times its MIC.
-
Incubation: Incubate the plates at 37°C for 3 to 4 weeks, or until colonies appear.
-
Colony Selection and MIC Confirmation: Pick individual colonies and subculture them in drug-free liquid medium. Confirm the resistance phenotype by re-determining the MIC of the inhibitor against the isolated mutants.
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the confirmed resistant mutants and the parental wild-type strain.
-
Whole-Genome Sequencing: Perform whole-genome sequencing on the extracted DNA.
-
Data Analysis: Align the sequencing reads of the resistant mutants to the reference genome of the parental strain and identify single nucleotide polymorphisms (SNPs) or insertions/deletions. Mutations consistently found in the mmpL3 gene across independently isolated resistant mutants strongly indicate that MmpL3 is the target.
Protocol 2: MmpL3-Dependent Trehalose Monomycolate (TMM) Transport Assay
This assay directly measures the inhibitory effect of the compounds on the transport of TMM. It relies on metabolic labeling with a radioactive precursor.
Step-by-Step Methodology:
-
Bacterial Culture and Treatment: Grow M. tuberculosis to mid-log phase. Aliquot the culture and treat with different concentrations of the pyridine-2-methylamine derivative or a vehicle control (DMSO) for a defined period (e.g., 24 hours).
-
Radiolabeling: Add ¹⁴C-acetic acid to the cultures and incubate for a further period (e.g., 8 hours) to allow for its incorporation into mycolic acids.
-
Lipid Extraction: Harvest the bacterial cells by centrifugation and perform a total lipid extraction using a mixture of chloroform and methanol.
-
Thin-Layer Chromatography (TLC): Spot the extracted lipids onto a silica TLC plate and develop the chromatogram using an appropriate solvent system to separate the different lipid species, including TMM.
-
Autoradiography and Quantification: Expose the TLC plate to a phosphor screen or X-ray film to visualize the radiolabeled lipids. Quantify the intensity of the TMM spot using densitometry.
-
Data Analysis: Compare the amount of accumulated TMM in the inhibitor-treated samples to the vehicle control. A dose-dependent accumulation of TMM is indicative of MmpL3 inhibition.
Conclusion
The pyridine-2-methylamine derivatives represent a promising new class of antitubercular agents with a well-defined mechanism of action targeting the essential MmpL3 transporter. Their high potency against drug-resistant strains and favorable initial safety profile make them attractive candidates for further development. The experimental framework provided in this guide offers a robust approach for researchers to confirm the mechanism of action of these and other novel MmpL3 inhibitors, a critical step in the pipeline for new tuberculosis therapies.
References
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Wen, Y., et al. (2023). Structure-directed identification of pyridine-2-methylamine derivatives as MmpL3 inhibitors for use as antitubercular agents. European Journal of Medicinal Chemistry, 255, 115351. [Link] [1][2]2. Protopopova, M., et al. (2005). Discovery of SQ109: a new antitubercular drug with a novel mechanism of action. Journal of Antimicrobial Chemotherapy, 56(5), 968-974. [Link] [5]3. Tahlan, K., et al. (2012). SQ109 targets MmpL3, a membrane transporter of trehalose monomycolate involved in mycolic acid donation to the cell wall core of Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 56(4), 1797-1809. [Link]
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Wen, Y., et al. (2023). Structure-directed identification of pyridine-2-methylamine derivatives as MmpL3 inhibitors for use as antitubercular agents. Request PDF. [Link] [6]5. Wen, Y., et al. (2023). Structure-directed identification of pyridine-2-methylamine derivatives as MmpL3 inhibitors for use as antitubercular agents. PubMed. [Link] [1][2]6. Des-Groux, H., et al. (2018). Pharmacokinetics and Target Attainment of SQ109 in Plasma and Human-Like Tuberculosis Lesions in Rabbits. Antimicrobial Agents and Chemotherapy, 62(12), e01340-18. [Link] [7]7. Sacksteder, K. A., et al. (2016). Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection. Journal of Medicinal Chemistry, 59(15), 7347-7357. [Link] [8]8. Sacksteder, K. A., et al. (2016). Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection. ACS Publications. [Link] [9]9. Grzegorzewicz, A. E., et al. (2012). Screening a library of 1600 adamantyl ureas for anti-Mycobacterium tuberculosis activity in vitro and for better physical chemical properties for bioavailability. Bioorganic & Medicinal Chemistry, 20(10), 3315-3323. [Link] [10]10. Li, W., et al. (2014). Novel insights into the mechanism of inhibition of MmpL3, a target of multiple pharmacophores in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 58(11), 6413-6423. [Link] [4]11. Zhang, B., et al. (2019). MmpL3 is a lipid transporter that binds trehalose monomycolate and phosphatidylethanolamine. Proceedings of the National Academy of Sciences, 116(25), 12473-12478. [Link] [11]12. Su, C. C., et al. (2019). Inhibitor binding and disruption of coupled motions in MmpL3 protein: Unraveling the mechanism of trehalose monomycolate transport. Journal of Chemical Information and Modeling, 59(10), 4448-4458. [Link]
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Literature review and comparison of substituted aminopyridine applications
A Comparative Guide to the Applications of Substituted Aminopyridines
Abstract: Substituted aminopyridines are a versatile class of heterocyclic compounds that have garnered significant attention across various scientific disciplines. Their unique structural features, which can be readily modified, allow for the fine-tuning of their chemical and physical properties, leading to a broad spectrum of applications. This guide provides a comprehensive comparison of the use of substituted aminopyridines in medicinal chemistry and catalysis, with a focus on the structure-activity relationships that govern their performance. We will delve into their role as potassium channel blockers, kinase inhibitors, and asymmetric catalysts, supported by experimental data and detailed protocols.
Introduction to Substituted Aminopyridines
Aminopyridines are derivatives of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. The introduction of an amino group (-NH2) and other substituents onto the pyridine ring dramatically influences the molecule's electronic properties, basicity, and ability to interact with biological targets and participate in chemical reactions.[1] These compounds are crucial in the development of pharmaceuticals and are also employed as highly efficient catalysts in organic synthesis.[1][2]
Applications in Medicinal Chemistry
The aminopyridine scaffold is a privileged structure in drug discovery, appearing in numerous approved drugs and clinical candidates.[1][3] Its ability to form key hydrogen bonds with protein targets makes it a valuable component in the design of enzyme inhibitors and receptor modulators.[4][5]
Potassium Channel Blockade in Neurological Disorders
4-Aminopyridine (Dalfampridine): A Case Study
4-Aminopyridine (4-AP), commercially known as Dalfampridine, is a non-selective inhibitor of voltage-gated potassium (Kv) channels and is approved for the symptomatic treatment of walking disability in patients with multiple sclerosis (MS).[6]
Mechanism of Action: In demyelinated axons, the exposure of Kv channels impairs the transmission of action potentials.[7] 4-AP blocks these exposed potassium channels, which prolongs the nerve action potential and restores conduction in these damaged nerve fibers.[6][7] This action improves muscle strength and walking speed in a significant portion of MS patients.[8][9] While effective, its use can be limited by a narrow therapeutic index and side effects such as dizziness and paresthesia.[6] Slow-release formulations have been developed to improve its safety profile and clinical efficacy.[8][9]
Diagram: Mechanism of 4-Aminopyridine in Demyelinated Axons
Caption: Action potential propagation in normal, demyelinated, and 4-AP treated axons.
Kinase Inhibition in Oncology
The aminopyridine scaffold is a cornerstone in the development of kinase inhibitors, a major class of anticancer drugs.[10] Kinases are enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of cancer.[11]
Structure-Activity Relationship (SAR): The 2-aminopyridine moiety is particularly effective as it can form crucial hydrogen bonds with the "hinge" region of the ATP-binding pocket of many kinases.[4] Substitutions at other positions of the pyridine ring can then be used to enhance potency and selectivity for the target kinase.[4][5]
For instance, in the development of inhibitors for Interleukin-2 inducible T-cell kinase (Itk), a 3-aminopyrid-2-one motif was identified as a potent starting point.[5] Further functionalization of the amino group and the introduction of a substituted heteroaromatic ring at another position were key to achieving high potency (Ki of 7 nM) and selectivity.[5] Similarly, studies on ALK2 inhibitors have shown that modifications to the primary amine on the 2-aminopyridine, which interacts with the hinge region, can significantly impact potency.[4]
Comparative Data for Aminopyridine-Based Kinase Inhibitors
| Compound Scaffold | Target Kinase(s) | Key Substitutions | IC50 / Ki | Reference |
| 3-Aminopyrid-2-one | Itk | Substituted heteroaromatic ring | 7 nM (Ki) | [5] |
| 2-Aminopyridine | ALK2 | 2-methylpyridine derivative | Potent (specific values not stated) | [4] |
| Aminopyrimidine Amide | Lck | Varied amide substitutions | Potent (specific values not stated) | [12] |
| Aminopyridine-Benzoxazole | c-Met | Amide substitutions | Potent (specific values not stated) | [13] |
| 2-Aminopyridine Derivative | CDK9/HDAC1 | Varied substitutions | 88.4 nM / 168.9 nM (IC50) | [14] |
Applications in Asymmetric Catalysis
Beyond medicine, substituted aminopyridines are powerful catalysts in organic synthesis, particularly in asymmetric catalysis, which is crucial for producing enantiomerically pure compounds.
4-Dimethylaminopyridine (DMAP) and its Chiral Analogs
4-Dimethylaminopyridine (DMAP) is a highly efficient nucleophilic catalyst for a wide range of reactions, most notably acylation and esterification.[2][15][16] The electron-donating dimethylamino group significantly increases the nucleophilicity of the pyridine nitrogen, making it a much more effective catalyst than pyridine itself.[2]
Mechanism of DMAP Catalysis in Acylation:
-
DMAP attacks the acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium intermediate.
-
The alcohol then attacks this activated intermediate.
-
The resulting product is formed, and the DMAP catalyst is regenerated.[16][17]
To achieve enantioselectivity, chiral derivatives of DMAP have been developed. These catalysts often feature "planar-chirality" or other forms of asymmetry that create a chiral environment around the catalytic site, enabling the selective formation of one enantiomer of the product.[18][19][20] These chiral DMAP analogs have been successfully applied in kinetic resolutions of alcohols and amines, as well as in asymmetric acylation and cycloaddition reactions.[18][21]
Diagram: Catalytic Cycle of DMAP in Acylation
Caption: The catalytic cycle of DMAP in the acylation of an alcohol.
Experimental Protocols
Representative Synthesis of a Substituted 2-Aminopyridine
A common method for synthesizing substituted 2-aminopyridines is through multicomponent reactions, which offer efficiency and atom economy.[22]
Objective: To synthesize a 2-amino-3-cyanopyridine derivative.
Materials:
-
Enaminone (1 mmol)
-
Malononitrile (1 mmol)
-
Primary amine (e.g., benzylamine) (1 mmol)
Procedure:
-
Combine the enaminone, malononitrile, and primary amine in a reaction vessel.
-
Heat the mixture under solvent-free conditions (optimization of temperature and time may be required).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, purify the product by recrystallization or column chromatography.
-
Characterize the final product using spectroscopic methods (FTIR, 1H NMR, 13C NMR).[22]
This method provides a straightforward and efficient route to a variety of substituted 2-aminopyridines.[22]
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method for determining the inhibitory activity of a substituted aminopyridine against a target kinase.[11]
Objective: To determine the IC50 value of a test compound.
Materials:
-
Target kinase
-
Kinase substrate (peptide or protein)
-
ATP
-
Test compound (substituted aminopyridine)
-
Kinase assay buffer
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Kinase Reaction:
-
In a multi-well plate, add the kinase and the test compound dilutions.
-
Incubate briefly to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).[11]
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction, producing a luminescent signal.[23]
-
-
Data Analysis:
Conclusion and Future Outlook
Substituted aminopyridines continue to be a highly valuable and versatile scaffold in both drug discovery and chemical synthesis. In medicinal chemistry, their application as kinase inhibitors is expanding, with new derivatives being developed to target a wider range of kinases with improved selectivity and potency.[13][14] The development of dual-target inhibitors, such as those targeting both CDKs and HDACs, represents an exciting new frontier.[14] In catalysis, the design of novel chiral DMAP analogs holds the promise of even more efficient and selective asymmetric transformations. The ongoing exploration of the vast chemical space accessible through the substitution of the aminopyridine ring ensures that these compounds will remain at the forefront of scientific innovation for years to come.
References
-
4 aminopyridine – Knowledge and References - Taylor & Francis. [Link]
-
Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC - PubMed Central. [Link]
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Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants | Journal of Medicinal Chemistry - ACS Publications. [Link]
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Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC - PubMed Central. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2-(tert-Butyl)pyridin-4-amine
Introduction: 2-(tert-Butyl)pyridin-4-amine is a substituted pyridine derivative utilized in various research and development applications, particularly within synthetic chemistry and drug discovery. Its utility, however, is matched by a significant hazard profile that demands a rigorous and informed approach to its handling and, critically, its disposal. This guide provides an in-depth, procedural framework for the safe management and disposal of this compound, ensuring the safety of laboratory personnel, adherence to regulatory standards, and protection of the environment. The protocols herein are designed to be self-validating systems, grounding every step in the established chemical properties and associated risks of the substance.
Part 1: Hazard Profile and Safety Rationale
Understanding the "why" is paramount to ensuring consistent and safe practices. The disposal protocol for this compound is directly derived from its inherent chemical hazards. Failure to adhere to these procedures can lead to acute health effects, long-term environmental damage, and regulatory non-compliance.
The compound is classified with several key hazards according to the Globally Harmonized System (GHS).[1] These classifications are not merely administrative; they are the scientific basis for the stringent handling and disposal requirements that follow.
Table 1: GHS Hazard Summary for this compound
| Hazard Class | Hazard Statement | GHS Code | Rationale for Disposal Protocol |
| Acute Toxicity (Oral) | Toxic if swallowed | H301 | Prevents accidental poisoning. Waste must be securely contained. |
| Acute Toxicity (Dermal) | Toxic in contact with skin | H311 | Mandates the use of chemically resistant gloves and clothing. All contaminated materials become hazardous waste. |
| Skin Corrosion | Causes severe skin burns and eye damage | H314 | Requires robust PPE and dictates that the compound must not be sewer-disposed, as it can damage plumbing and aquatic ecosystems. |
| Chronic Aquatic Hazard | Harmful to aquatic life with long lasting effects | H412 | Strictly prohibits disposal down the drain or in general refuse to prevent environmental contamination.[1] |
Furthermore, like many organic compounds, it can form explosive mixtures with air upon intense heating and may produce toxic fumes of nitrogen oxides (NOx) and carbon monoxide (CO) during combustion.[2] Therefore, all waste streams must be managed by a licensed professional service capable of handling such materials, typically through high-temperature incineration.[3][4]
Part 2: Mandatory Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following PPE is mandatory. This is a non-negotiable baseline for ensuring operator safety.
Table 2: Required PPE for Handling and Disposal
| Body Area | Required Equipment | Rationale & Specifications |
| Eyes/Face | Safety Goggles & Face Shield | Must be worn to protect against splashes of the corrosive material. Standard safety glasses are insufficient.[5] |
| Hands | Chemically Resistant Gloves | Use appropriate gloves (e.g., butyl rubber). Nitrile gloves may offer limited protection and should be checked for compatibility.[6] Always inspect gloves before use and practice proper removal technique to avoid skin contact.[7] |
| Body | Flame-Retardant, Antistatic Lab Coat | Protects against skin contact and minimizes fire risk.[1] The lab coat should be fully buttoned. |
| Respiratory | NIOSH-Approved Respirator | Required when dusts or aerosols are generated.[1][5] All handling of the solid chemical should occur within a certified chemical fume hood to minimize inhalation risk.[6] |
Part 3: Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as a hazardous waste from the moment it is designated for disposal. Under no circumstances should this chemical or its containers be disposed of in the general trash or via the sanitary sewer system.[1][5]
Step 1: Waste Segregation and Collection
-
Designate a Waste Container: Obtain a dedicated, sealable, and chemically compatible hazardous waste container.[6] The container should be made of a material that will not react with or be degraded by the pyridine derivative. A high-density polyethylene (HDPE) container is a suitable choice.
-
Collect Waste at the Source: All waste streams containing this compound must be collected. This includes:
-
Avoid Mixing Incompatible Wastes: Do not mix this waste with other incompatible waste streams, such as strong oxidizing agents or strong acids, to prevent potentially hazardous reactions.[6][8]
Step 2: Container Management and Labeling
-
Labeling: Immediately upon adding the first quantity of waste, label the container with a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.[6][10] The label must clearly state:
-
The full chemical name: "Waste this compound"
-
All chemical constituents and their approximate percentages.
-
The relevant hazard pictograms (e.g., Toxic, Corrosive).
-
The date the waste was first added.
-
-
Secure Storage: Keep the waste container tightly sealed at all times, except when adding waste.[10] Store the container in a designated, well-ventilated satellite accumulation area, away from heat and ignition sources, and within secondary containment to control any potential leaks.[8][9]
Step 3: Disposal of Empty Containers
Empty containers that once held this compound are also considered hazardous waste until properly decontaminated.[11]
-
Thoroughly Empty: Ensure all residual chemical has been removed to the greatest extent possible.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., methanol or acetone).
-
Collect Rinsate: Crucially, the first rinse, and preferably all three, must be collected and added to your hazardous waste container for this compound.[10][12] This rinsate is considered hazardous.
-
Final Disposal: After triple rinsing and air-drying in a fume hood, deface or remove the original label.[12] The container can then typically be disposed of as non-hazardous solid waste or recycled, pending institutional policy.
Step 4: Arranging for Final Disposal
-
Contact EHS: Once your waste container is full or you no longer need it, contact your institution's EHS office or a licensed professional waste disposal contractor to arrange for pickup.[7]
-
Documentation: Complete all required paperwork for the waste pickup. This ensures a proper chain of custody and regulatory compliance.
-
Professional Disposal: The final disposal will be carried out by the licensed contractor, typically via high-temperature incineration in an approved facility, which is the recommended method for pyridine-based wastes.[3]
Part 4: Disposal Workflow Visualization
The following diagram illustrates the decision-making process for managing waste streams of this compound.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
References
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Agency for Toxic Substances and Disease Registry (ATSDR), Public Health Statement for Pyridine. Source: ATSDR. [Link]
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Washington State University, Standard Operating Procedure for Pyridine. Source: Washington State University Environmental Health & Safety. [Link]
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Angene Chemical, Safety Data Sheet for 4-(tert-Butyl)-2-chloropyridine. Source: Angene Chemical. [Link]
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Loba Chemie, PYRIDINE FOR SYNTHESIS Safety Data Sheet. Source: Loba Chemie. [Link]
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Cole-Parmer, Material Safety Data Sheet - 4-tert-Butylpyridine, 99%. Source: Cole-Parmer. [Link]
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PubChem, 2-tert-Butylpyridine Safety and Hazards. Source: National Institutes of Health. [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 2-(tert-Butyl)pyridin-4-amine
Hazard Assessment: Understanding the Risks of Substituted Pyridines
Substituted pyridines, as a class of compounds, present a range of potential health hazards that necessitate careful handling. Based on the safety profiles of structurally related molecules such as 4-tert-Butylpyridine and other substituted aminopyridines, we can infer the likely hazards associated with 2-(tert-Butyl)pyridin-4-amine.
Anticipated Hazards:
-
Skin Corrosion/Irritation: Many pyridine derivatives are known to be irritants or corrosive upon skin contact, potentially causing redness, inflammation, or chemical burns with prolonged exposure.[1][2]
-
Serious Eye Damage/Irritation: Contact with the eyes is likely to cause severe irritation and may lead to serious, lasting damage.[1][2]
-
Acute Toxicity (Oral, Dermal): Some substituted pyridines are classified as toxic if swallowed or in contact with the skin.
-
Respiratory Tract Irritation: Inhalation of dust or vapors may cause irritation to the respiratory system.[2][3]
Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a critical component of the experimental protocol.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is contingent on the nature of the work being performed. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Nitrile or neoprene gloves | Lab coat | N95 respirator if not in a fume hood |
| Solution Preparation and Transfers | Chemical splash goggles | Nitrile or neoprene gloves | Lab coat | Not generally required if in a fume hood |
| Running Reactions and Work-up | Chemical splash goggles and face shield | Nitrile or neoprene gloves (consider double-gloving) | Chemical-resistant apron over a lab coat | Not generally required if in a fume hood |
| Handling Large Quantities (>50g) | Chemical splash goggles and face shield | Heavy-duty chemical-resistant gloves (e.g., butyl rubber) | Chemical-resistant suit or overalls | Half-face or full-face respirator with appropriate cartridges |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant suit or overalls | Full-face respirator with appropriate cartridges |
Step-by-Step PPE Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the experimental context.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
